N-succinimidyl acrylate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMISKNUHHOXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37017-08-6 | |
| Details | Compound: Poly(N-acryloxysuccinimide) | |
| Record name | Poly(N-acryloxysuccinimide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00958193 | |
| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38862-24-7, 37017-08-6 | |
| Record name | N-Succinimidyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Prop-2-enoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Succinimidyl Acrylate: Properties, Reactivity, and Applications
Abstract
N-Succinimidyl Acrylate (NSA) is a heterobifunctional chemical compound that has emerged as a critical tool for researchers, particularly in the fields of bioconjugation, polymer chemistry, and materials science. Its unique molecular architecture, featuring both a highly reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate group, allows for a two-pronged approach to molecular construction. The NHS ester provides a powerful handle for the covalent modification of primary amines found in proteins and peptides, while the acrylate moiety serves as a versatile monomer for the synthesis of functional polymers and hydrogels. This guide provides an in-depth exploration of the core chemical properties of NSA, a detailed analysis of its reaction mechanisms, field-proven experimental protocols for its use, and a discussion of its key applications in drug development and scientific research.
Core Physicochemical Properties of this compound
This compound, also known as N-Acryloyloxysuccinimide, is a white to light yellow crystalline solid at room temperature.[1][2] Understanding its fundamental properties is crucial for its effective handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enoate | [3] |
| Synonyms | N-Acryloyloxysuccinimide, Acrylic Acid N-Succinimidyl Ester | [1][2][4] |
| CAS Number | 38862-24-7 | [3][5][6] |
| Molecular Formula | C₇H₇NO₄ | [1][5][6] |
| Molecular Weight | 169.13 g/mol | [5][7][8] |
| Appearance | White to Light yellow powder to crystal | [1][2] |
| Melting Point | 68.0 to 72.0 °C | [2][4] |
| Purity | >98.0% (GC) | [1][2] |
| Solubility | Soluble in Toluene, DMF, DMSO | [3][9] |
Synthesis and Purification
The synthesis of NSA is typically achieved through the esterification of N-hydroxysuccinimide with an activated form of acrylic acid. While several methods exist, a common laboratory-scale approach involves the reaction of acrylamide with succinic anhydride, followed by a dehydration and ring-closing step.
Synthetic Pathway Overview
A prevalent synthetic route involves a two-step process:
-
Acylation: Acrylamide reacts with succinic anhydride in a suitable solvent mixture (e.g., toluene and DMF) to form an intermediate amic acid.[10]
-
Dehydrative Cyclization: The intermediate is then subjected to a dehydration and ring-closing reaction, often in the presence of a polymerization inhibitor (e.g., hydroquinone) and an acid catalyst (e.g., tosic acid or sulfuric acid), to yield the final this compound product.[10]
Caption: Synthetic pathway for this compound.
Laboratory Synthesis Protocol
This protocol is adapted from patent literature and represents a general methodology.[10] Optimization may be required.
-
Acylation: In a reaction flask equipped with a stirrer and thermometer, combine acrylamide (7.1g) and succinic anhydride (12g). Add toluene (40g) and dimethylformamide (DMF) (20g). Heat the mixture to 48°C and maintain the reaction for 5 hours with stirring.
-
Dehydration & Cyclization: To the reaction mixture, add a polymerization inhibitor such as hydroquinone (0.1g) and an acid catalyst like p-toluenesulfonic acid (0.5g). Increase the temperature to 60°C and allow the reaction to proceed for 2 hours.
-
Isolation: Following the reaction, remove the solvents via distillation under reduced pressure (e.g., at 55°C) to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from deionized water to yield the final product with high purity.[10]
Core Reactivity: A Tale of Two Functional Groups
The utility of NSA is derived from its dual reactivity. The NHS ester is an amine-reactive electrophile, while the acrylate is a Michael acceptor and a polymerizable vinyl group. The key to leveraging NSA effectively is to understand and control the kinetics of these functionalities, particularly the competition between the desired aminolysis and the undesired hydrolysis of the NHS ester.
The Amine-Reactive NHS Ester: Mechanism of Aminolysis
The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary amines (-NH₂).[11] This reactivity is central to its use in bioconjugation, targeting the N-terminal α-amine of polypeptides and the ε-amino group of lysine residues.[9]
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated, nucleophilic primary amine attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable, covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[12]
Caption: Mechanism of NHS ester aminolysis with a primary amine.
The Competing Reaction: NHS Ester Hydrolysis
In aqueous environments, the NHS ester is susceptible to hydrolysis, a competing reaction where a water molecule acts as the nucleophile instead of an amine.[13] This reaction cleaves the ester bond, yielding the corresponding carboxylic acid (acrylic acid) and the NHS byproduct, thereby inactivating the molecule for conjugation.
The rate of hydrolysis is highly dependent on pH. As the pH increases, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), also increases, which significantly accelerates the rate of ester cleavage.[7][12] This creates a critical experimental trade-off: higher pH values increase the concentration of deprotonated, reactive amines (favoring aminolysis) but also drastically increase the rate of hydrolytic inactivation of the reagent.[12]
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4-5 hours | [7] |
| 8.6 | 4°C | 10 minutes | [7] |
This data underscores the importance of careful pH control and prompt use of dissolved NHS ester reagents to maximize conjugation efficiency. For most applications, a pH range of 7.2 to 8.5 provides the optimal balance between amine reactivity and ester stability.[2][5]
The Polymerizable Acrylate Group
The vinyl group of the acrylate moiety allows NSA to act as a monomer in polymerization reactions. It readily participates in free-radical polymerization, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT).[14] This enables the synthesis of "active" polymers, where the polymer backbone is decorated with reactive NHS ester side chains. These active polymers can then be used as scaffolds for the subsequent attachment of amine-containing molecules.
Key Applications & Experimental Protocols
Bioconjugation of Proteins and Peptides
NSA is extensively used to covalently attach a polymerizable group to proteins, peptides, or other biomolecules. This is a foundational step in creating protein-polymer conjugates or for immobilizing proteins within a hydrogel matrix.
Causality Behind Experimental Choices:
-
Buffer System: Amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate, are mandatory to prevent the buffer from competing with the target protein for reaction with the NHS ester.[9] A pH of 8.0-8.5 is often chosen to ensure a sufficient concentration of deprotonated lysine amines while managing the rate of hydrolysis.[15]
-
Reagent Preparation: NSA is not stable in aqueous solutions for long periods. Therefore, it should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the protein solution.[5][9]
-
Molar Excess: A molar excess of NSA (typically 5- to 20-fold) is used to drive the reaction towards the desired product, compensating for the competing hydrolysis reaction and ensuring a reasonable degree of labeling.[5]
-
Purification: Post-reaction, it is crucial to remove unreacted NSA and the NHS byproduct. Size-exclusion chromatography (e.g., a desalting column) is the most common and effective method.[4][9]
Detailed Protocol: Acrylation of Bovine Serum Albumin (BSA)
-
Protein Preparation: Prepare a solution of BSA at a concentration of 10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.[5][9]
-
NSA Solution Preparation: Immediately before use, dissolve NSA in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: While gently stirring the BSA solution, add a 10-fold molar excess of the NSA stock solution. For a 10 mg/mL BSA solution (~150 µM), this corresponds to adding approximately 2.5 µL of the 10 mg/mL NSA stock solution per 100 µL of protein solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[9] Alternatively, the reaction can be performed overnight at 4°C.[5]
-
Quenching (Optional): To terminate the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NSA.[5]
-
Purification: Purify the resulting acrylated BSA from unreacted NSA and the NHS byproduct using a G-25 desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4][5]
-
Characterization & Storage: Determine the protein concentration (e.g., via Bradford or BCA assay) and assess the degree of labeling if required. Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.[15]
Caption: General workflow for protein modification using NSA.
Synthesis of Functional Polymers and Hydrogels
NSA is a valuable monomer for creating polymers with reactive side chains. These "activated" polymers serve as versatile platforms for post-polymerization modification, allowing for the attachment of various amine-containing molecules like peptides, drugs, or signaling molecules.
Causality Behind Experimental Choices:
-
Polymerization Technique: RAFT polymerization is often chosen as it is a form of living radical polymerization that allows for the synthesis of polymers with a controlled molecular weight and a low polydispersity index (PDI).
-
Initiator and RAFT Agent: The choice of initiator (e.g., AIBN) and RAFT agent is crucial for controlling the polymerization kinetics and the final polymer architecture.
-
Degassing: Oxygen is a radical scavenger and will inhibit free-radical polymerization. Therefore, it is essential to thoroughly de-gas the reaction mixture, typically through several freeze-pump-thaw cycles.
-
Solvent: A suitable anhydrous solvent that dissolves the monomer(s), RAFT agent, and initiator is required. Dioxane is a common choice.[14]
Detailed Protocol: RAFT Copolymerization of NSA and N-acryloylmorpholine (NAM)
This protocol is a representative example based on established RAFT polymerization procedures.[14] Molar ratios and reaction times should be optimized for the desired molecular weight and composition.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine this compound (NAS), N-acryloylmorpholine (NAM) at the desired molar ratio. Add the RAFT agent (e.g., tert-butyl dithiobenzoate) and the initiator (e.g., AIBN). Add anhydrous dioxane as the solvent.
-
Degassing: Seal the Schlenk tube with a rubber septum. Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the tube with an inert gas (e.g., argon or nitrogen). Place the Schlenk tube in a preheated oil bath (typically 60-80°C) and stir for the desired reaction time (e.g., 4-24 hours), depending on the desired conversion.
-
Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer precipitate by filtration or centrifugation. Redissolve and re-precipitate the polymer two more times to ensure the removal of unreacted monomers and initiator fragments.
-
Drying and Characterization: Dry the purified polymer under vacuum. Characterize the polymer's molecular weight and PDI (via Gel Permeation Chromatography) and composition (via ¹H NMR).
Handling, Storage, and Safety
-
Storage: NSA is sensitive to moisture and heat.[3] To prevent premature hydrolysis of the NHS ester and potential polymerization of the acrylate, it should be stored in a tightly sealed container at 4°C or -20°C, preferably under an inert atmosphere.[4][9]
-
Safety: NSA is classified as a hazardous substance. It is harmful if swallowed and causes serious eye irritation.[3][5] It is also irritating to the skin and respiratory system.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling the solid compound and its solutions.[4] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]
Characterization
-
Identity and Purity of NSA: The identity and purity of synthesized or purchased NSA can be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the molecular structure. Key ¹H NMR signals would include the vinyl protons of the acrylate group and the methylene protons of the succinimide ring.[3]
-
IR Spectroscopy: FTIR spectroscopy will show characteristic peaks for the C=O stretching of the ester and imide groups, as well as the C=C stretching of the acrylate.[3]
-
-
Characterization of Conjugates:
-
Degree of Labeling (DOL): For protein-dye conjugates made with an NSA-activated dye, the DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the λ_max of the dye.[16] For non-chromophoric labels, mass spectrometry can be used to determine the mass shift and thus the number of attached molecules.[5]
-
Conclusion
This compound stands as a powerful and versatile building block in chemical biology and materials science. Its dual functionality enables a broad range of applications, from the creation of sophisticated protein-polymer conjugates for therapeutic delivery to the synthesis of functionalized hydrogels for tissue engineering and biosensing. A thorough understanding of its chemical properties, particularly the kinetics of aminolysis versus hydrolysis, is paramount for harnessing its full potential. By following well-designed, field-proven protocols, researchers can effectively employ NSA to advance their work in drug development and fundamental scientific discovery.
References
- Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Lau, J. Y., & Hansen, J. C. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181508, this compound. PubChem.
- Schloegl, G., & Schloegl, R. (1998). U.S. Patent No. 5,734,064. U.S.
- Save, M., Manguian, M., Chassenieux, C., & Charleux, B. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer, 45(23), 7821-7830.
- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PMC.
- Vance, S. A., et al. (2014).
- CN103086941A - N-acryloyl succinimide and synthetic method thereof. (2013). Google Patents.
- RAFT Based Synthesis of In-house Polymers. (2024). protocols.io.
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586.
- Cline, G. W., & Hanna, S. B. (1987). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society, 109(10), 3087-3091.
- Jørgensen, C. S., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 33-40.
- Ulianas, A., et al. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres.
- QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. (n.d.).
- Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1851-1870.
Sources
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. CN103086941A - N-acryloyl succinimide and synthetic method thereof - Google Patents [patents.google.com]
- 11. pstc.org [pstc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Introduction: The Dual-Functionality of a Powerhouse Monomer
An In-depth Technical Guide to N-Succinimidyl Acrylate (NSA) for Advanced Applications
This compound (NSA) is a heterobifunctional chemical compound that has become an indispensable tool in the fields of bioconjugation, polymer chemistry, and materials science. Its unique structure features two distinct reactive moieties: an acrylate group and an N-hydroxysuccinimide (NHS) ester. The acrylate group is a readily polymerizable vinyl function, enabling its incorporation into polymer backbones through various polymerization techniques. The NHS ester, on the other hand, is a highly efficient amine-reactive group, allowing for the covalent attachment of biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, under mild aqueous conditions.[1][2]
This dual nature allows researchers to design and create "smart" materials and bioconjugates with precision. For instance, a polymer or surface can be synthesized using the acrylate functionality, and subsequently, its biological activity can be tailored by conjugating specific ligands via the reactive NHS ester groups.[3][4] This guide, intended for researchers and drug development professionals, provides a deep dive into the structure, synthesis, reaction mechanisms, and key applications of NSA, grounded in established scientific principles and field-proven methodologies.
Core Molecular Profile of this compound
A thorough understanding of the fundamental properties of a reagent is critical for its successful application. NSA is a white to light yellow crystalline solid that is sensitive to moisture and heat.[5][6][7] Its core characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₇NO₄ | [7][8][9] |
| Molecular Weight | 169.13 g/mol | [8][10][11] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enoate | [8] |
| CAS Number | 38862-24-7 | [5][8] |
| Canonical SMILES | C=CC(=O)ON1C(=O)CCC1=O | [8][10] |
| Melting Point | 68-72 °C | [2][5][6][10] |
| Appearance | White to light yellow powder/crystals | [6][7] |
| Solubility | Soluble in toluene; low solubility in water | [5][10][12] |
| Key Sensitivities | Moisture and heat sensitive | [5] |
Synthesis and Purification of this compound
The most common and reliable laboratory-scale synthesis of NSA involves the esterification of N-hydroxysuccinimide with acryloyl chloride.[10] This reaction is typically performed in an anhydrous organic solvent, such as chloroform, in the presence of a tertiary amine base like triethylamine (TEA).
Causality of Reagents:
-
N-hydroxysuccinimide (NHS): Provides the succinimidyl leaving group, which is key to forming the "active ester."
-
Acryloyl Chloride: The acylating agent that introduces the polymerizable acrylate moiety. Its high reactivity necessitates careful, dropwise addition at low temperatures (e.g., 0 °C) to control the exothermic reaction.
-
Triethylamine (TEA): Acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of NHS and drives the reaction to completion.
-
Anhydrous Solvent: Crucial for preventing the premature hydrolysis of the highly reactive acryloyl chloride and the resulting NSA product.
Experimental Protocol: Synthesis of NSA
-
Preparation: Dissolve N-hydroxysuccinimide (1.0 eq) and triethylamine (1.5 eq) in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled to 0 °C in an ice bath.
-
Reaction: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution over 2 hours, ensuring the temperature remains at 0 °C.
-
Maturation: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[10]
-
Work-up: Wash the reaction solution twice with a saturated aqueous NaCl solution (brine) to remove the triethylamine hydrochloride salt and other water-soluble impurities.
-
Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.[10]
-
Crystallization: Add a mixture of ethyl acetate and pentane (e.g., 1:3 v/v) to the concentrated residue and store at 0 °C overnight to induce crystallization of the pure this compound product.[10]
-
Validation: The structure of the final product can be confirmed by ¹H NMR spectroscopy, which should show characteristic peaks for the succinimide protons (a singlet around 2.95 ppm) and the vinyl protons of the acrylate group (multiplets between 6.20 and 6.75 ppm).[10]
Caption: Workflow for the synthesis of this compound.
The Chemistry of Amine-Reactive Conjugation
The utility of NSA in bioconjugation stems from the high reactivity of the NHS ester towards primary amines. This reaction, known as aminolysis, results in the formation of a highly stable amide bond, covalently linking the NSA-containing molecule or surface to a biomolecule.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine (R-NH₂) on a biomolecule (e.g., the epsilon-amine of a lysine residue) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming the final amide conjugate.[13]
Caption: Reaction mechanism of NSA with a primary amine.
The Critical Role of pH
The efficiency of the conjugation is highly dependent on the pH of the reaction buffer.[14][15]
-
Below pH 7: Most primary amines are protonated (R-NH₃⁺), rendering them non-nucleophilic and significantly slowing down or preventing the reaction.
-
Between pH 7 and 9: This is the optimal range for most conjugations. A sufficient fraction of the amines are deprotonated and nucleophilic (R-NH₂), while the rate of the competing hydrolysis reaction is still manageable.[15]
-
Above pH 9: While amine reactivity increases, the rate of hydrolysis of the NHS ester becomes extremely rapid. This consumes the active ester before it can react with the target biomolecule, drastically reducing conjugation efficiency.[15]
Expert Insight: The choice of buffer is a self-validating system. A buffer at pH 8.0-8.5 (e.g., borate or HEPES) is a common starting point.[15] The short half-life of NHS esters in aqueous buffers means that conjugation protocols must be executed promptly after preparing solutions.[4] It is also important to note that while primary amines are the main target, side reactions with other nucleophilic residues like thiols (cysteine) and hydroxyls (serine, threonine, tyrosine) can occur, though typically at a much lower rate.[14]
Key Applications and Field-Proven Insights
A. Bioconjugation and Surface Functionalization
NSA is a cornerstone reagent for creating biofunctional surfaces and labeling proteins. By copolymerizing NSA with other monomers (e.g., acrylamide), one can create hydrogels or polymer brushes on surfaces that are densely functionalized with amine-reactive NHS esters.[4][12] These "activated" surfaces can then covalently immobilize proteins, antibodies, or peptides for applications in biosensors, cell culture platforms, and diagnostic assays.[12]
Causality in Application: The covalent nature of the amide bond formed is critical. It ensures that the immobilized biomolecule is not leached from the surface during subsequent washing steps or under physiological conditions, a common failure point for surfaces relying on passive adsorption.[15]
B. Advanced Polymer Synthesis
NSA serves as a functional monomer in advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3] This allows for the synthesis of well-defined block copolymers and other architectures where the NSA units are precisely placed. The resulting polymers act as reactive platforms. After polymerization, the NHS-ester-containing side chains can be reacted with various amine-containing molecules in a post-polymerization modification step. This strategy is used to create:
-
Drug Delivery Vehicles: Copolymers where a therapeutic agent is attached via the NHS ester.
-
Injectable Hydrogels: Used in tissue engineering, where cell-adhesive peptides (like RGD) are conjugated to the polymer backbone to promote cell attachment and growth.[11][16]
-
Functional Coatings: Polymers that can be grafted onto surfaces to alter their properties, such as making them biocompatible or antimicrobial.
Experimental Protocols
Protocol 1: Covalent Immobilization of a Protein onto an NSA-Copolymer Surface
This protocol describes a general workflow for biofunctionalizing a surface using a copolymer of acrylamide and this compound.
-
Surface Activation (Optional): Treat a glass or silicon substrate with a silane agent (e.g., 3-(trimethoxysilyl)propyl methacrylate) to introduce polymerizable groups on the surface.
-
Copolymer Synthesis: Prepare a hydrogel precursor solution containing acrylamide, a cross-linker (e.g., bis-acrylamide), this compound (e.g., 1-10 mol%), and a photoinitiator in an appropriate buffer.
-
Grafting/Coating: Apply the precursor solution to the activated surface and initiate polymerization using UV light. This creates a thin, cross-linked layer of poly(acrylamide-co-NSA).
-
Washing: Immediately after polymerization, thoroughly wash the surface with cold buffer (e.g., pH 4.0 MES buffer) to remove unreacted monomers. The low pH minimizes hydrolysis of the NHS esters.
-
Protein Conjugation: Immediately incubate the activated surface with a solution of the target protein (e.g., 0.1-1.0 mg/mL) in a suitable reaction buffer (e.g., 50 mM Borate Buffer, pH 8.5) for 1-2 hours at room temperature.[15]
-
Quenching & Blocking: Quench any remaining reactive NHS esters by incubating the surface with a solution of a small amine, such as Tris buffer or ethanolamine (e.g., 1 M, pH 8.5), for 30 minutes. This step also blocks non-specific binding sites.
-
Final Wash: Wash the surface extensively with a wash buffer (e.g., PBS with a mild detergent like Tween-20) to remove any non-covalently bound protein.
-
Validation: The success of the immobilization can be confirmed using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the increase in nitrogen signal, or by using a fluorescently labeled protein and imaging the surface.
Handling, Storage, and Safety
This compound is an irritant and is harmful if swallowed.[8][10][17] Adherence to proper laboratory safety practices is mandatory.
-
Handling: Always handle NSA in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][18] Avoid creating dust.[17]
-
Storage: NSA is sensitive to moisture and heat.[5] It should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[1][10] For long-term storage, storing under an inert atmosphere (argon or nitrogen) is recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a uniquely versatile reagent whose value lies in its orthogonal reactivity. The acrylate group provides a gateway to polymer chemistry, while the NHS ester provides a specific and efficient handle for bioconjugation. By understanding its core properties, synthesis, and the critical parameters governing its reactivity—most notably pH—researchers can harness the power of NSA to construct sophisticated, functional materials for a wide array of applications, from advanced drug delivery systems to next-generation biosensors and cell culture platforms.
References
- PubChem. This compound.
- LabSolutions.
- Al-Shalabi, V. et al. (2023).
- Google Patents. Process for the preparation of carboxylic acid succinimidyl esters.
- Google Patents. N-acryloyl succinimide and synthetic method thereof.
- Delaittre, G. et al. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer. [Link]
- Moura, C. et al. (2022). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. Frontiers in Bioengineering and Biotechnology. [Link]
- Couto, D. S. et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- ResearchGate.
- Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. [Link]
- Nagubandi, S. & Fodor, G. (1986). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. [Link]
- Galkina, O. S. et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules. [Link]
- Galkina, O. S. et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. [Link]
- Handore, K. L. et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. Organic Chemistry Portal. [Link]
- Wegner, K. D. et al. (2014).
Sources
- 1. polysciences.com [polysciences.com]
- 2. This compound | 38862-24-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | 38862-24-7 | TCI AMERICA [tcichemicals.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]
- 11. Acrylic acid N-hydroxysuccinimide ester ≥90 N-Acryloxysuccinimide [sigmaaldrich.com]
- 12. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
N-Succinimidyl Acrylate: A Technical Guide to a Versatile Bioconjugation Reagent
Introduction: The Strategic Importance of N-Succinimidyl Acrylate in Bioconjugation
This compound (NSA) is a heterobifunctional crosslinking reagent that has become an indispensable tool for researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate group, offers a powerful combination of functionalities for the covalent modification of biomolecules and the synthesis of advanced biomaterials. The NHS ester provides a highly efficient means of coupling to primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds. Simultaneously, the acrylate moiety serves as a versatile handle for polymerization, enabling the creation of functional hydrogels, surface coatings, and nanoparticles.
This technical guide provides an in-depth exploration of the core principles governing the utility of NSA, from its fundamental reaction mechanisms to its practical applications in protein modification, hydrogel synthesis, and surface functionalization. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer quantitative insights to empower researchers to harness the full potential of this remarkable reagent.
Core Principles: Understanding the Dual Reactivity of this compound
The efficacy of this compound hinges on the distinct reactivity of its two key functional groups: the N-hydroxysuccinimide ester and the acrylate. A thorough understanding of their individual chemistries is paramount for designing and executing successful bioconjugation and polymerization strategies.
The Amine-Reactive NHS Ester: Forging Stable Covalent Linkages
The cornerstone of NSA's utility in bioconjugation is the N-hydroxysuccinimide ester. This moiety is a highly efficient acylating agent that reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a chemically stable amide bond.[1][2]
Mechanism of Aminolysis: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: Mechanism of NHS ester reaction with a primary amine.
Critical Reaction Parameters: The Decisive Role of pH
The efficiency of the aminolysis reaction is critically dependent on the pH of the reaction buffer.[3] For the primary amine to be nucleophilic, it must be in its deprotonated state. The pKa of the ε-amino group of lysine is approximately 10.5, while the pKa of the N-terminal α-amino group is typically between 7.8 and 8.0.[4] Therefore, conducting the reaction at a slightly alkaline pH, generally between 8.0 and 9.0, ensures a sufficient concentration of deprotonated amines to drive the reaction forward.
However, a competing reaction, the hydrolysis of the NHS ester, is also accelerated at higher pH.[5][6] Hydrolysis results in the conversion of the reactive NHS ester to an unreactive carboxylic acid, thereby reducing the conjugation efficiency. This necessitates a careful optimization of the reaction pH to maximize the rate of aminolysis while minimizing hydrolysis.
| pH Value | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Remarks |
| < 7.0 | Low | Low | Amine protonation limits reactivity. |
| 7.0 - 8.0 | Moderate | Moderate | A reasonable compromise for some proteins. |
| 8.0 - 9.0 | High | Moderate to High | Optimal range for most protein conjugations. |
| > 9.0 | High | Very High | Hydrolysis significantly reduces yield. |
| Caption: Influence of pH on NHS Ester Reactions. |
The Polymerizable Acrylate Group: Building Functional Architectures
The acrylate moiety of NSA provides the functionality for polymerization, most commonly through free-radical polymerization.[7][8] This allows for the incorporation of the amine-reactive NHS ester into polymer chains, creating a versatile platform for a multitude of applications.
Application I: High-Efficiency Protein and Peptide Modification
One of the primary applications of NSA and other NHS esters is the covalent modification of proteins and peptides. This can be for the purpose of attaching fluorescent labels for imaging, PEGylating to improve pharmacokinetic properties, or immobilizing onto surfaces for diagnostic assays.
Experimental Protocol: Fluorescent Labeling of an Antibody
This protocol provides a detailed, step-by-step methodology for the fluorescent labeling of a monoclonal antibody using an NSA-functionalized fluorescent dye.
Materials:
-
Monoclonal antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
NSA-activated fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. The final protein concentration should be between 1-10 mg/mL.[9]
-
Ensure the buffer is free of any primary amine-containing substances like Tris or glycine.
-
-
Dye Preparation:
-
Immediately before use, dissolve the NSA-activated dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved dye to the antibody solution. The optimal ratio may need to be determined empirically.
-
Gently mix the solution and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the purified antibody-dye conjugate.
-
-
Characterization:
Caption: Workflow for fluorescently labeling an antibody with an NSA-activated dye.
Application II: Synthesis of Functional Hydrogels for Biomedical Applications
NSA can be copolymerized with other monomers, such as acrylamide or acrylic acid, to create hydrogels with pendant NHS ester groups.[7][11] These reactive hydrogels can then be used to immobilize proteins, peptides, or drugs, creating bioactive scaffolds for tissue engineering, controlled drug delivery systems, and biosensors.
Experimental Protocol: Preparation of a Reactive Poly(acrylamide-co-NSA) Hydrogel
This protocol describes the synthesis of a hydrogel containing reactive NHS ester groups via free-radical polymerization.
Materials:
-
Acrylamide
-
This compound (NSA)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
In a flask, dissolve acrylamide and NSA in deionized water. A typical molar ratio might be 9:1 acrylamide to NSA.
-
Add the crosslinker, BIS, to the monomer solution. The concentration of BIS will determine the crosslinking density and mechanical properties of the hydrogel.
-
Degas the solution by bubbling with nitrogen for 20-30 minutes to remove oxygen, which inhibits polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator, APS, to the monomer solution and mix gently.
-
Add the catalyst, TEMED, to initiate the polymerization. The solution will become viscous and form a gel.
-
-
Gelation and Washing:
-
Allow the gel to polymerize completely at room temperature for several hours or overnight.
-
Cut the hydrogel into desired shapes and wash extensively with cold deionized water to remove unreacted monomers and initiators.
-
-
Functionalization:
-
The resulting hydrogel contains reactive NHS ester groups and is ready for conjugation with amine-containing molecules. Immerse the hydrogel in a buffered solution (pH 7.5-8.5) containing the protein or peptide to be immobilized.
-
Incubate for several hours to overnight at 4°C with gentle agitation.
-
-
Final Washing:
-
Wash the functionalized hydrogel thoroughly with buffer to remove any non-covalently bound molecules.
-
Application III: Surface Functionalization for Advanced Biomaterials
Polymers containing NSA can be grafted onto surfaces to create a reactive coating for the covalent immobilization of biomolecules.[10] This is a powerful technique for creating biosensors, biocompatible coatings for medical implants, and cell culture substrates with specific functionalities.
Conceptual Workflow: Surface Grafting of Poly(NSA) Brushes
This workflow outlines the "grafting from" approach to create a surface with reactive polymer brushes.
Caption: "Grafting from" approach for surface functionalization with Poly(NSA).
This process involves first attaching an initiator for a controlled radical polymerization technique, such as Atom Transfer Radical Polymerization (ATRP), to the desired substrate.[12][13] Then, NSA is polymerized from the surface, creating a dense layer of polymer chains with pendant NHS ester groups. This reactive surface can then be used to covalently immobilize proteins, antibodies, or other molecules.
Stability and Trustworthiness: Ensuring the Integrity of Your Conjugates
The stability of the amide bond formed by the reaction of an NHS ester with a primary amine is exceptionally high under physiological conditions.[14] However, the stability of the entire conjugate can be influenced by the stability of the biomolecule itself and any other linkers used in the construct. For antibody-drug conjugates (ADCs), the stability of the linker-drug conjugate in serum is a critical parameter that affects both efficacy and toxicity.[15][16][17] It is essential to perform stability studies, for instance by incubating the conjugate in serum and analyzing for degradation or drug deconjugation over time, to validate the integrity of the final product.
Conclusion: A Powerful and Adaptable Tool for Innovation
This compound stands out as a remarkably versatile reagent in the field of bioconjugation and biomaterial science. Its dual functionality allows for a seamless connection between the worlds of protein chemistry and polymer science. By understanding the fundamental principles of its reactivity and carefully controlling reaction conditions, researchers can leverage NSA to create a wide array of innovative tools and therapies, from precisely labeled antibodies for diagnostics to sophisticated hydrogel scaffolds for regenerative medicine. The protocols and insights provided in this guide are intended to serve as a robust foundation for the successful application of this compound in your research and development endeavors.
References
- Oh, J. K., et al. (2009). Bioactive factor delivery strategies from engineered polymer hydrogels for therapeutic medicine. PMC. [Link]
- Indian Journal of Chemical Technology. (2023).
- MDPI. (2018). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. [Link]
- ResearchGate. (n.d.). Blood serum stability of conjugates 1–3 and structure of thiol reactive reagents 4 and 5. [Link]
- ResearchGate. (n.d.). Figure 3 Overall hydrolysis rate constant k hyd for varying pH values.... [Link]
- ACS Publications. (2014, August 6).
- Lowe, C. R., & Lowe, A. R. (2014).
- Tomalia, D. A., & Fréchet, J. M. J. (2019). Hydrogels Based on Poly(aspartic acid)
- PolyU Institutional Research Archive. (2023, January 21).
- Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC. [Link]
- Galan, M. C., & Bernardes, G. J. L. (2018). Context-Dependence of the Reactivity of Cysteine and Lysine Residues. PMC. [Link]
- Armes, S. P., & Lewis, A. L. (2014, June 2). Zwitterionic Poly(amino acid methacrylate) Brushes. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Polymer brushes: surface-immobilized macromolecules. [Link]
- PubMed. (2024, November 1). Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method. [Link]
- ResearchGate. (n.d.). Covalent immobilization of single proteins on mixed self-assembled monolayer of (1mercaptohexadecanoic acid)-N-succinimidyl ester and (1-mercaptoundec-11-yl)
- Academic Journals. (2011, September 28). Synthesis and characterization of superabsorbent hydrogel based on chitosan-g-poly (acrylic acid-co- acrylonitrile). [Link]
- ResearchGate. (n.d.). Synthesis and Characterization of Novel pH-Responsive Poly(2-hydroxylethyl methacrylate-co-N-allylsuccinamic acid) Hydrogels for Drug Delivery. [Link]
- ResearchGate. (n.d.). Synthesis of hydrogel through free radical polymerization by acrylic monomers and modified rGO with vinyl groups on the edge. [Link]
- ResearchGate. (n.d.). The protein concentration and degree of labeling in different protocols. [Link]
- Protocols.io. (2013, December 5). Covalent immobilization of proteins onto photoactivated polystyrene microtiter plates for enzyme-linked immunosorbent assay procedures. [Link]
- University of Cincinnati. (n.d.).
- PubMed. (2014, November 4).
- Bernardes, G. J. L., & Chalker, J. M. (2016).
- Scheltema, R. A., & Heck, A. J. R. (2017).
- UBC Chemistry. (2002). Synthesis and characterization of polymer brushes of poly(N,N-dimethylacrylamide)
- PubMed. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. [Link]
- ResearchGate. (n.d.). Controlled Free-Radical Copolymerization of N-vinyl succinimide and n-Butyl acrylate via a Reversible Addition–Fragmentation Chain Transfer (RAFT) Technique. [Link]
- ACS Publications. (n.d.).
- Progress in Chemical and Biochemical Research. (2025, July 30).
- Oz, Y., & Yilmaz, O. (2017). Synthesis and kinetic analysis of poly(N-acryloylmorpholine)
- Khan, S., & Ranjha, N. M. (2018). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. PMC. [Link]
- Royal Society of Chemistry. (2021, October 6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive factor delivery strategies from engineered polymer hydrogels for therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotium.com [biotium.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and characterization of polymer brushes of poly(N,N-dimethylacrylamide) from polystyrene-latex by aqueous atom transfer radical polymerization | UBC Chemistry [chem.ubc.ca]
- 13. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism and Application of N-Succinimidyl Acrylate
Abstract
N-Succinimidyl Acrylate (NSA) is a heterobifunctional crosslinking agent pivotal to advancements in bioconjugation, polymer science, and materials engineering. Its unique molecular architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate group, offers a versatile platform for covalently linking biological molecules to synthetic scaffolds or surfaces.[1][2] This guide provides a comprehensive technical overview of NSA's core mechanisms of action, detailing the kinetics and causality behind its reactivity. We will explore the nuanced dependencies of the NHS ester-amine reaction on environmental factors, delve into the polymerization pathways of the acrylate moiety, and present validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of NSA in their work.
Introduction: The Dual-Reactivity of this compound
This compound is a molecule designed for sequential or orthogonal reactions. Its power lies in its two distinct functional ends:
-
The N-Hydroxysuccinimide (NHS) Ester: This moiety is a highly efficient activated ester designed for selective reaction with primary amines (-NH₂).[3] In the context of life sciences, this makes it ideal for targeting the N-terminus of proteins or the side chains of lysine residues.[4] The reaction forms a stable, covalent amide bond.[5]
-
The Acrylate Group: This vinyl group is susceptible to polymerization through various mechanisms, most notably Michael addition or free-radical polymerization.[6][7] This functionality allows for the incorporation of the conjugated molecule into a larger polymer network, such as a hydrogel, or for grafting it onto a surface.[8]
This dual nature allows NSA to act as a molecular bridge, first capturing a biomolecule and then anchoring it to a material or polymer backbone.
Part A: The Core Mechanism of Amine Conjugation via the NHS Ester
The primary application of the NHS ester function is the acylation of primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism.[]
Mechanism:
-
Nucleophilic Attack: The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[]
-
Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse and Product Formation: The intermediate collapses, releasing the N-hydroxysuccinimide (NHS) molecule as a stable leaving group and forming a robust amide bond between the target molecule and the acrylate moiety.[4][]
Caption: Experimental workflow for protein conjugation using NSA.
Methodology:
-
Protein Preparation & Buffer Exchange:
-
Causality: The protein solution must be free of extraneous primary amines (e.g., from Tris or glycine buffers) as these will compete with the target protein, reducing conjugation efficiency. [5][10] * Action: Dialyze or use a desalting column to exchange the protein into a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS). The final protein concentration should be between 2-10 mg/mL for optimal results. [11]
-
-
pH Adjustment:
-
NSA Stock Solution Preparation:
-
Causality: NSA is susceptible to hydrolysis in aqueous solutions. Therefore, it must be dissolved in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. [3][12] * Action: Prepare a 10 mM stock solution of NSA in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Causality: A molar excess of the NSA reagent is used to drive the reaction to completion, compensating for any hydrolysis that occurs. [13] * Action: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the NSA stock solution. Incubate for 1-2 hours at room temperature or 4 hours on ice, protected from light. [13][12]
-
-
Purification:
-
Causality: It is essential to remove unreacted NSA and the NHS byproduct to prevent further reactions and ensure the purity of the final conjugate.
-
Action: Purify the conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column). [12][11]This effectively separates the large protein conjugate from the small molecule reactants and byproducts.
-
-
Characterization & Validation:
-
Causality: This step validates the success of the conjugation and quantifies the extent of labeling.
-
Action:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein band. [14] * UV-Vis Spectroscopy: Can be used to determine the degree of labeling (DOL) if the attached molecule has a distinct absorbance. [14] * Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, confirming the number of NSA molecules attached.
-
SEC-MALS: Can determine the molar mass of the protein and modifier components in the conjugate. [15]
-
-
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for chemical biology and materials science. Its dual-functional nature, governed by the well-understood principles of NHS ester chemistry and acrylate polymerization, provides a reliable method for creating complex bioconjugates. By carefully controlling key parameters, particularly pH, researchers can achieve high efficiency and specificity in their conjugation reactions. The continued application of NSA and similar heterobifunctional linkers is expected to drive innovation in areas ranging from antibody-drug conjugates and biosensors to the development of advanced biomaterials and engineered tissues.
References
- Du, Y., et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry.
- Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials.
- Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry.
- Nutt, S. (2011). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
- Liu, J., et al. (2015). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Biomacromolecules.
- Person, E., et al. (2017). Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates. Langmuir.
- Lee, Y., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir.
- Defining the Structure of a Protein–Spherical Nucleic Acid Conjugate and Its Counterionic Cloud. (2017). ACS Central Science.
- This compound. (n.d.). cenmedenterprises.com.
- Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. (2016). DORAS | DCU Research Repository.
- N-Hydroxysuccinimidyl-activated esters were used to couple the... (n.d.). ResearchGate.
- Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization... (n.d.). ResearchGate.
- Acrylate PEG Succinimidyl Carboxymethyl Ester. (n.d.). jenkem.com.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). PubMed Central.
- Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. (2024). PubMed Central.
- Analyze conjugated proteins, polymers, and macromolecules. (n.d.). wyatt.com.
- Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. (2009). ResearchGate.
- Protein DNA Bioconjugate Protocol. (2020). YouTube.
- Specific protein expression differences between the Con, NSA, and SA... (n.d.). ResearchGate.
- Mechanism of amine-acrylate aza-Michael addition for curing polymer... (n.d.). ResearchGate.
- Synthesis of well-defined primary amine-based homopolymers and block copolymers... (2011). Polymer Chemistry.
Sources
- 1. polysciences.com [polysciences.com]
- 2. Acrylate PEG Succinimidyl Carboxymethyl Ester [jenkemusa.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Characterizing the Surface Coverage of Protein-Gold Nanoparticle Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wyatt.com [wyatt.com]
Introduction: The Versatility of N-Succinimidyl Acrylate
An In-Depth Technical Guide to the Synthesis and Application of N-Succinimidyl Acrylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, characterization, and application of this compound (NAS). As a critical bifunctional reagent, NAS serves as a cornerstone in bioconjugation, polymer synthesis, and materials science. This document delves into the causal chemistry behind the synthetic protocols, offering field-proven insights to ensure procedural success and product integrity.
This compound (NAS), also known as N-acryloyloxysuccinimide, is a chemical compound featuring two key functional groups: an acrylate moiety and an N-hydroxysuccinimide (NHS) ester.[1][2] This dual functionality makes it an invaluable tool for chemical synthesis. The acrylate group is susceptible to polymerization, allowing for its incorporation into polymer chains.[3][4] Simultaneously, the NHS ester is a highly reactive group that readily and selectively couples with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds.[5][6]
This unique architecture positions NAS as a premier heterobifunctional crosslinker. It is extensively used to introduce polymerizable groups onto biological molecules, create functional hydrogels for tissue engineering and drug delivery, and modify surfaces to impart specific biological activities.[7][8] Understanding the precise synthesis and handling of this reagent is paramount to achieving reproducible and reliable results in these advanced applications.
Synthesis of this compound: Mechanism and Protocol
The most common and reliable method for synthesizing this compound is the esterification of N-hydroxysuccinimide (NHS) with acryloyl chloride. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct.
Underlying Principle and Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen-bound oxygen of N-hydroxysuccinimide attacks the electrophilic carbonyl carbon of acryloyl chloride. The triethylamine then deprotonates the hydroxyl group, facilitating the elimination of the chloride leaving group and the formation of the final ester product. The presence of the base is crucial to drive the reaction to completion by neutralizing the HCl generated, which would otherwise protonate the NHS and inhibit its nucleophilicity.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
N-hydroxysuccinimide (NHS)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Chloroform (or Dichloromethane)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Pentane (or Hexane)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-hydroxysuccinimide (1.0 eq) and triethylamine (1.5 eq) in anhydrous chloroform.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Maintaining a low temperature is critical to minimize side reactions and prevent the polymerization of acryloyl chloride.
-
Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous chloroform, to the stirred solution dropwise over a period of 1-2 hours.[1] A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction to continue stirring at 0 °C for an additional 30-60 minutes to ensure completion.[1]
-
Work-up:
-
Solvent Removal & Crystallization:
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with cold pentane, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Summary of Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Temperature | 0 °C | Minimizes polymerization of the acrylate moiety and reduces side reactions. |
| Base | Triethylamine (TEA) | Acts as an HCl scavenger, driving the equilibrium towards product formation. |
| Solvent | Anhydrous Chloroform/DCM | Aprotic solvent that dissolves reactants but does not participate in the reaction. Must be dry. |
| Stoichiometry | TEA > Acryloyl Chloride > NHS | Ensures complete reaction of the limiting reagent (NHS) and sufficient base to neutralize HCl. |
| Work-up | Saturated NaCl wash | Removes water-soluble byproducts (TEA·HCl) and unreacted starting materials. |
| Purification | Recrystallization | Provides a high-purity, crystalline final product. |
An alternative patented synthesis route involves the acylation of acrylamide with succinic anhydride, followed by a dehydration and ring-closing reaction.[9] This method avoids the use of the highly reactive acryloyl chloride.
Purification and Characterization
Verifying the purity and identity of the synthesized NAS is crucial for its successful application.
Purification
Recrystallization is the primary method for purifying this compound.[1] The choice of solvent system, such as ethyl acetate/pentane, is designed to have high solubility for the product at room temperature and low solubility at colder temperatures, allowing for efficient crystal formation while impurities remain in the mother liquor.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for structural confirmation.
| Technique | Typical Data (¹H NMR, CDCl₃) | Interpretation |
| ¹H NMR | δ 2.95 (s, 4H) | Singlet corresponding to the four equivalent protons of the succinimide ring (CH₂CH₂).[1] |
| δ 6.20 (m, 1H), 6.40 (m, 1H), 6.75 (m, 1H) | Multiplets representing the three protons of the acrylate vinyl group (CH=CH₂).[1] |
The presence of these specific peaks and their integration values confirm the successful synthesis of this compound. Further analysis can be performed using ¹³C NMR and Mass Spectrometry to confirm the molecular weight (169.13 g/mol ).[2]
Applications in Bioconjugation and Materials Science
The power of NAS lies in its ability to link molecules containing primary amines to acrylate-based polymers or surfaces.
Mechanism of Amine Coupling
The NHS ester is an excellent leaving group. When a primary amine (e.g., from a protein's lysine residue) attacks the ester's carbonyl carbon, the NHS is displaced, forming a highly stable and covalent amide bond. This reaction is highly efficient and proceeds readily in aqueous buffers, typically at a slightly alkaline pH (7.5-8.5) to ensure the amine is deprotonated and thus nucleophilic.[6]
Caption: Reaction of this compound with a primary amine.
Key Application Areas
-
Synthesis of Functional Polymers: NAS can be copolymerized with other monomers to create polymers with reactive "pendant" NHS ester groups, which can then be used to immobilize proteins or peptides.[3][4]
-
Hydrogel Formation: It is used to create acrylated hyaluronic acid and other biopolymers that can be crosslinked to form hydrogels for applications in bone regeneration and tissue engineering.[7]
-
Bioconjugation: NAS facilitates the modification of proteins and peptides, a crucial step in developing antibody-drug conjugates (ADCs), diagnostic reagents, and immobilized enzymes.[8][10]
-
Surface Modification: Surfaces can be coated with polymers containing NAS to create platforms for biosensors or to promote specific cell adhesion.[5]
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazard Identification: It is classified as harmful if swallowed and causes serious eye irritation.[2][7] It is also irritating to the skin and respiratory system.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] All handling of the solid or its solutions should be performed in a certified chemical fume hood.[12]
-
Handling: Avoid creating dust and avoid all personal contact, including inhalation.[11] Ensure the work area is well-ventilated.
-
Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container. For long-term stability, it should be stored at low temperatures, typically in a freezer (-20°C) or under refrigeration (2-8°C).[7][12][13]
Conclusion
This compound is a powerful and versatile reagent whose utility is central to many advanced applications in biotechnology and materials science. A thorough understanding of its synthesis, from the underlying mechanism to the nuances of the experimental protocol, is essential for any researcher aiming to produce a high-purity product. By following the detailed guidelines on synthesis, purification, characterization, and safe handling presented in this guide, scientists can confidently leverage the unique capabilities of NAS to drive innovation in their respective fields.
References
- N-succinimidyl acryl
- Process for the preparation of carboxylic acid succinimidyl esters.
- CN103086941A - N-acryloyl succinimide and synthetic method thereof.
- Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- N-Hydroxysuccinimidyl-activated esters were used to couple the N-terminal a-amine of the peptide to an acrylate moiety...
- N-Acryloxysuccinimide (NAS). ChemBK. [Link]
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Royal Society of Chemistry. [Link]
- This compound 98.0+%, TCI America™. Fisher Scientific. [Link]
- Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres.
- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]
- Bioconjugates: Examples & Applic
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Institutes of Health (NIH). [Link]
Sources
- 1. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]
- 2. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 6. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ≥90%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. polysciences.com [polysciences.com]
- 9. CN103086941A - N-acryloyl succinimide and synthetic method thereof - Google Patents [patents.google.com]
- 10. susupport.com [susupport.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Introduction: The Unique Duality of N-acryloyloxysuccinimide
An In-depth Technical Guide to N-acryloyloxysuccinimide (NAS) for Advanced Drug Development and Biomaterials
In the landscape of modern materials science and bioconjugation, N-acryloyloxysuccinimide (NAS) emerges as a uniquely versatile monomer. Its molecular architecture is a strategic fusion of two powerful chemical entities: a polymerizable acryloyl group and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] This dual functionality is the cornerstone of its utility, enabling researchers to first construct well-defined polymer backbones and then precisely functionalize them with amine-containing biomolecules such as proteins, peptides, or antibodies.[1]
This guide provides an in-depth exploration of NAS, from its fundamental chemical principles to its practical applications in drug delivery, surface functionalization, and the creation of advanced biomaterials. We will delve into the causality behind experimental choices, present validated protocols, and offer insights to empower researchers in their pursuit of innovation.
Part 1: Core Chemistry and Reaction Mechanisms
Physicochemical Properties of NAS
A thorough understanding of a reagent's properties is the foundation of successful experimentation. NAS is typically a white to yellow crystalline powder with a defined set of characteristics that dictate its handling and application.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 38862-24-7 | [1] |
| Molecular Formula | C₇H₇NO₄ | [2][3] |
| Molecular Weight | 169.13 g/mol | [2] |
| Melting Point | ~69 °C | [2][3] |
| Solubility | Soluble in Toluene, DMSO, DMF | [2][3] |
| Storage | 2-8°C, moisture-sensitive | [2] |
Synthesis of N-acryloyloxysuccinimide
The standard synthesis of NAS involves the reaction of N-hydroxysuccinimide with acryloyl chloride.[2] This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct.
A general laboratory-scale synthesis is as follows:
-
N-hydroxysuccinimide and triethylamine are dissolved in a suitable solvent like chloroform at 0°C.[2]
-
Acryloyl chloride is added dropwise to the mixture over a period of time to control the reaction temperature.[2]
-
After the reaction is complete, the solution is washed, dried, and concentrated.[2]
-
The final product is crystallized from a solvent mixture, such as ethyl acetate/pentane.[2]
While this method is effective, other strategies for creating NHS esters from carboxylic acids have been developed, including methods that avoid carbodiimides by using reagents like triphenylphosphine and iodine.[4][5][6]
The Amine-Reactive NHS Ester: Mechanism and Causality
The power of NAS in bioconjugation lies in its NHS ester group. This group is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues on a protein's surface.[7][8][9] The reaction proceeds via nucleophilic acyl substitution to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[7][8][10]
The Critical Role of pH: The efficiency of this reaction is highly pH-dependent.[7][10]
-
Below pH 7.0: Most primary amines on proteins are protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive.
-
Optimal Range (pH 7.2 - 8.5): A sufficient concentration of deprotonated, nucleophilic amines (R-NH₂) exists to react efficiently with the NHS ester.[7][10][11] This range represents the "sweet spot" for most bioconjugation reactions.
-
Above pH 9.0: While the amine reaction rate increases, a competing reaction, the hydrolysis of the NHS ester, becomes significantly faster.[10] This consumes the reactive ester before it can conjugate to the target molecule, drastically reducing efficiency.
| pH | Half-life of NHS Ester (Aqueous) | Primary Amine State | Reaction Efficiency |
| 7.0 (0°C) | 4-5 hours | Mostly Protonated (R-NH₃⁺) | Low |
| 8.0 | ~1 hour | Deprotonated (R-NH₂) | High |
| 8.6 (4°C) | 10 minutes | Deprotonated (R-NH₂) | Reduced due to hydrolysis |
Data compiled from Thermo Fisher Scientific technical resources.[10]
This trade-off is a critical consideration. For most applications, a buffer system maintaining a pH between 7.2 and 8.5 provides the best balance of amine reactivity and ester stability.[10]
Part 2: Polymerization and the Creation of Reactive Platforms
The acryloyl group of NAS allows it to be readily polymerized, creating macromolecules with pendant, amine-reactive NHS ester groups. This is a powerful strategy for developing functional materials.
Controlled Radical Polymerization of NAS
Modern polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enable the synthesis of well-defined copolymers containing NAS.[12][13] By copolymerizing NAS with other monomers, such as N-acryloylmorpholine (NAM) or N-vinylpyrrolidone (NVP), researchers can create polymers with:
-
Controlled Molecular Weights: Precisely tuning the polymer's size.[12]
-
Narrow Polydispersity: Ensuring a homogenous population of polymer chains (PDI < 1.1).[12]
-
Defined Architecture: Creating random, block, or gradient copolymers.[12][14]
-
Tunable Functionality: Adjusting the density of reactive NAS units along the polymer backbone.
This level of control is crucial for applications in drug delivery and nanotechnology, where the physical and chemical properties of the polymer carrier directly impact its performance.[14] For instance, PLA-b-P(NAS-co-NVP) block copolymers have been used to create functionalized polylactide nanoparticles for improved peptide immobilization.[14]
Part 3: Field-Proven Applications and Protocols
The dual reactivity of NAS makes it a cornerstone reagent in several high-impact research areas.
Application: Surface Functionalization for Biomaterials
Covalently attaching biomolecules to a material surface can dramatically alter its properties, for example, to improve biocompatibility or create biosensors. Polymers synthesized with NAS are ideal for this "grafting-onto" approach.[12]
Workflow for Surface Functionalization:
This method provides a robust way to create surfaces with a high density of covalently attached, active biomolecules for applications ranging from cell-adhesive coatings to diagnostic arrays.[15]
Application: Hydrogels for Controlled Drug Delivery
Hydrogels are water-swollen polymer networks widely used for drug delivery due to their biocompatibility and ability to provide sustained release.[16][17][18] NAS-containing polymers can be used to form hydrogels where drug molecules with primary amine groups are covalently linked to the polymer network. This prevents burst release and allows the drug to be released as the hydrogel degrades.
For example, acrylated hyaluronic acid hydrogels, synthesized using NAS, have been explored for bone regeneration applications.[2][19] Similarly, injectable and thermosensitive copolymers incorporating NAS can be designed for tissue engineering.[2]
Self-Validating Protocol: Protein Labeling with a NAS-Functionalized Reagent
This protocol provides a validated, step-by-step methodology for conjugating an amine-reactive, NAS-functionalized molecule (e.g., a dye, polymer, or crosslinker) to a target protein.
Core Principle: The protocol's integrity is maintained by careful buffer selection to optimize the primary reaction, quenching to stop the reaction definitively, and purification to remove byproducts, ensuring a well-defined final conjugate.
Materials:
-
Target Protein: ≥ 2 mg/mL in a suitable buffer.
-
NAS Reagent: Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[9] Causality: NHS esters are moisture-sensitive; using an anhydrous solvent prevents premature hydrolysis of the stock reagent.[9]
-
Reaction Buffer: Amine-free buffer, e.g., 50 mM sodium borate or 100 mM sodium carbonate, pH 8.0-8.5.[9] Causality: Amine-containing buffers like Tris will compete with the target protein for reaction with the NAS reagent.[9][10][11]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~7.4-8.0.
-
Purification System: Desalting column or dialysis cassette appropriate for the protein's molecular weight.
Experimental Workflow:
Validation and Characterization (Step 6):
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein band.
-
UV-Vis Spectroscopy: If the NAS reagent contains a chromophore, the degree of labeling can be calculated by measuring absorbance at 280 nm (for the protein) and the λₘₐₓ of the chromophore.[9]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise mass of the conjugate, confirming the number of attached molecules.
Conclusion
N-acryloyloxysuccinimide is more than a simple monomer; it is a powerful building block for creating sophisticated, functional materials. Its unique dual-reactivity allows for the elegant synthesis of reactive polymers that can be precisely tailored for applications in drug delivery, bioconjugation, and surface engineering. By understanding the core chemical principles and the causality behind reaction conditions, researchers can fully harness the potential of NAS to develop next-generation solutions for complex challenges in medicine and materials science.
References
- Barré, A., Ţînţaş, M., Levacher, V., Papamicaël, C., & Gembus, V. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ScienceDirect.
- Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598–7609.
- Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry.
- Barré, A., et al. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ScienceDirect.
- Unnamed Supplier. (n.d.). Understanding N-Acryloxysuccinimide: A Key Chemical for Modern Materials.
- Lu, H., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry.
- Save, M., et al. (2006). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer, 47(13), 4476-4486.
- Save, M., et al. (2007). Side-Product of N-Acryloyloxysuccinimide Synthesis or Useful New Bifunctional Monomer? Macromolecular Rapid Communications, 28(15), 1544-1549.
- ChemBK. (n.d.). N-Acryloxysuccinimide (NAS).
- Yusof, N. A. A., et al. (2015). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres. Advanced Materials Research, 1113, 419-423.
- Yusof, N. A. A., et al. (2015). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres. Advanced Materials Research.
- Google Patents. (n.d.). CN103086941A - N-acryloyl succinimide and synthetic method thereof.
- Nicolas, J., et al. (2011). Elaboration of Densely Functionalized Polylactide Nanoparticles from N-Acryloxysuccinimide-Based Block Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 49(20), 4447-4458.
- Kim, J., et al. (2024). Injectable and Multifunctional Hydrogels Based on Poly(N-acryloyl glycinamide) and Alginate Derivatives for Antitumor Drug Delivery. ACS Applied Materials & Interfaces.
- Chai, Q., Jiao, Y., & Yu, X. (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Gels, 9(4), 287.
- Mathew, D., et al. (2022). Hydrogels and Their Applications in Targeted Drug Delivery. Pharmaceuticals, 15(11), 1399.
- Chemistry For Everyone. (2023, October 15). What Are Hydrogels In Drug Delivery? [Video]. YouTube.
- Mackiewicz, A., et al. (2017). Nanohydrogel with N,N′-bis(acryloyl)cystine crosslinker for high drug loading. Reactive and Functional Polymers, 119, 44-52.
- Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine. Science, 318(5849), 426-430.
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) [Video]. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Hydrogels and Their Applications in Targeted Drug Delivery | MDPI [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [amp.chemicalbook.com]
An In-depth Technical Guide to the Fundamentals of Acrylic Acid N-hydroxysuccinimide Ester
Abstract
Acrylic acid N-hydroxysuccinimide ester, often abbreviated as NHS-acrylate or N-Acryloxysuccinimide (NAS), is a heterobifunctional molecule of significant interest in modern chemical biology, drug development, and materials science. Its unique architecture, combining a highly reactive amine-specific N-hydroxysuccinimide (NHS) ester with a polymerizable acrylate group, provides a versatile platform for covalently linking biological molecules to synthetic polymers or surfaces.[1] This guide delves into the core principles of NHS-acrylate, detailing its reaction mechanisms, critical parameters for successful application, field-proven protocols, and troubleshooting strategies to empower researchers in leveraging this potent chemical tool.
Core Principles and Chemical Properties
At its core, the utility of NHS-acrylate stems from its dual-functional nature.[1] This allows for a two-stage reactivity profile: the NHS ester can be used to conjugate the molecule to a primary amine-bearing substrate (like a protein), and the acrylate group can then be polymerized to form a hydrogel, a surface coating, or other polymeric structures.
Physicochemical Properties
Understanding the fundamental properties of NHS-acrylate is the first step in designing robust experimental protocols. It is typically a yellow or white crystalline solid with limited solubility in aqueous buffers, necessitating the use of water-miscible organic solvents like DMSO or DMF for stock solutions.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄ | [3][4] |
| Molar Mass | 169.13 g/mol | [3][5] |
| Appearance | Yellow to White Crystals/Chunks | [3][4] |
| Melting Point | ~69 °C | [3][4] |
| Storage Temperature | 2-8°C, desiccated | [4][6] |
| Solubility | Soluble in Toluene, DMSO, DMF | [2][3] |
The Amine-Reactive Moiety: N-Hydroxysuccinimide Ester
The workhorse of NHS-acrylate in bioconjugation is the NHS ester group. Its function is to acylate primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, forming a highly stable amide bond.[2][7] This reaction proceeds via a nucleophilic acyl substitution mechanism.[7][8]
However, this desired reaction, known as aminolysis , is in direct competition with hydrolysis , where water acts as a nucleophile and cleaves the ester bond.[9][10] This competition is the single most critical factor to control in any NHS-ester based conjugation.
Caption: Competing reaction pathways for NHS-acrylate.
The Polymerizable Moiety: The Acrylate Group
The acrylate group is an α,β-unsaturated ester that readily participates in chain-growth polymerization, typically initiated by free radicals.[1][11] This functionality is essential for applications like hydrogel formation and surface modification.[5][12] Initiators like ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) are commonly used to generate the radicals that kickstart the polymerization process.[13]
Beyond radical polymerization, the acrylate double bond can also undergo other reactions, such as Michael addition with nucleophiles like thiols or amines.[14][15] This can be a desired reaction in some dual-curing systems but may also be a source of side products if not properly controlled.[16]
The Aminolysis vs. Hydrolysis Dilemma: A Quantitative View
The success of any bioconjugation with NHS-acrylate hinges on maximizing aminolysis while minimizing hydrolysis. The key to achieving this balance lies in the careful control of pH.[8]
-
Low pH (<7): Primary amines are predominantly protonated (R-NH₃⁺), making them poor nucleophiles and dramatically slowing the desired reaction.[8]
-
Optimal pH (7.2-8.5): A compromise is reached where a sufficient population of amines are deprotonated and nucleophilic (R-NH₂), while the rate of hydrolysis is manageable.[17][18]
-
High pH (>8.5): The rate of hydrolysis increases dramatically, leading to a very short half-life for the NHS ester, which can be consumed by water before it has a chance to react with the target amine.[2][9]
The stability of the NHS ester is often quantified by its half-life (t½) in aqueous solution, which is critically dependent on pH and temperature.
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4-5 hours | [17][18] |
| 7.0 | Ambient | ~7 hours | [8] |
| 8.0 | 4°C | ~1 hour | [8] |
| 8.6 | 4°C | 10 minutes | [17][18] |
| 9.0 | Room Temp. | Minutes | [8] |
Expert Insight: For most protein labeling applications, starting with a reaction at pH 8.0-8.3 for 1-2 hours at room temperature, or 4-12 hours at 4°C, provides a robust starting point.[19] The longer incubation at a lower temperature can be beneficial for sensitive proteins by slowing the competing hydrolysis reaction.[8]
Practical Applications & Field-Proven Insights
The dual functionality of NHS-acrylate enables its use in a wide array of applications, from creating targeted therapeutics to engineering biomimetic surfaces.
Bioconjugation
NHS-acrylate is used as a general acrylating agent to modify proteins, peptides, and amine-modified oligonucleotides.[4][5] This is a foundational technique for:
-
Antibody-Drug Conjugates (ADCs): Creating covalent linkages between an antibody and a cytotoxic drug.[1][7]
-
Fluorescent Labeling: Attaching fluorescent dyes for imaging and immunoassays.[19]
-
Immobilization: Attaching proteins or enzymes to surfaces for use in biosensors or microarrays.[10][20]
Caption: A typical experimental workflow for protein bioconjugation.
Polymer & Materials Science
The acrylate moiety allows NHS-acrylate to be incorporated into polymer chains, creating "active" polymers that can subsequently react with biomolecules. This is widely used for:
-
Hydrogel Synthesis: Creating crosslinked polymer networks that can swell in water.[5][12] These hydrogels can be functionalized with peptides or proteins to create scaffolds for tissue engineering or 3D cell culture.[5][21][22]
-
Surface Modification: Polymerizing NHS-acrylate onto surfaces (e.g., glass slides, gold nanoparticles) to create a coating that can covalently bind proteins for diagnostic or biocompatibility applications.[20][23]
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental science comes from robust, repeatable protocols. The following methods are designed to be self-validating, ensuring reagent quality and reaction success.
Protocol 1: General Procedure for Protein Labeling
This protocol provides a framework for conjugating an NHS-acrylate reagent to a protein.
-
Buffer Exchange: Ensure the protein of interest (e.g., 1-10 mg/mL) is in an amine-free buffer, such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine are incompatible and will compete in the reaction.[24][25]
-
Reagent Preparation: Immediately before use, dissolve the NHS-acrylate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[26] Do not store the reagent in solution.[25]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS-acrylate stock solution to the protein solution while gently stirring.[19] The optimal molar ratio must be determined empirically for each protein.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[19] If the attached molecule is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[19] This will consume any unreacted NHS-acrylate. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and the N-hydroxysuccinimide byproduct using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.[19]
Protocol 2: Qualitative Assay for NHS-Ester Activity
Before committing valuable protein to a reaction, it is prudent to confirm the reactivity of the NHS-acrylate, which can degrade upon exposure to moisture.[27] This test relies on the fact that the NHS byproduct of hydrolysis absorbs light at ~260 nm.[9][25]
-
Initial Measurement: Dissolve 1-2 mg of the NHS-acrylate in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.5). Create a "blank" with buffer only.
-
Zero Spectrophotometer: Use the blank to zero a UV-Vis spectrophotometer at 260 nm.
-
Measure Initial Absorbance: Immediately measure the absorbance of the NHS-acrylate solution (A_initial).[9]
-
Forced Hydrolysis: To 1 mL of the measured solution, add 100 µL of 0.5-1.0 N NaOH to rapidly hydrolyze the ester.[9]
-
Measure Final Absorbance: After a few minutes, measure the absorbance of the base-treated solution (A_final).
-
Interpretation: A significant increase in absorbance from A_initial to A_final confirms that the NHS ester was active and has been hydrolyzed to release NHS.[25]
Troubleshooting & Expert Recommendations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low/No Conjugation Yield | 1. Inactive NHS-acrylate: Reagent has been hydrolyzed due to improper storage or handling.[27] | 1. Perform the qualitative activity assay (Protocol 2). Always use fresh, anhydrous DMSO/DMF for stock solutions and prepare them immediately before use.[25] |
| 2. Incompatible Buffer: Presence of primary amines (Tris, glycine) in the protein buffer.[24] | 2. Perform buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[8][24] | |
| 3. Incorrect pH: pH is too low (<7), protonating the target amines and rendering them non-nucleophilic.[8] | 3. Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reactivity.[17] | |
| Reagent Instability | 1. Moisture Contamination: NHS-esters are highly susceptible to hydrolysis.[9] | 1. Store the solid reagent under desiccation at the recommended temperature (2-8°C).[4] Once opened, consider storing in a desiccator or backfilling the vial with inert gas (e.g., argon). |
| 2. Degraded Solvent: DMF can degrade over time to form dimethylamine, a primary amine that consumes the NHS ester.[25] | 2. Use high-purity, anhydrous grade solvents. If DMF has a "fishy" odor, it should be discarded.[25] | |
| Unintended Polymerization | 1. Radical Formation: Spontaneous or light/heat-induced polymerization of the acrylate group. | 1. Store the reagent protected from light. If polymerization is a concern during conjugation, consider adding a radical inhibitor if compatible with the overall scheme. |
| 2. Michael Addition: Side reaction between NHS-acrylate molecules.[16] | 2. Control stoichiometry and concentration. This is more prevalent during synthesis or at high monomer concentrations.[16] |
Conclusion
Acrylic acid N-hydroxysuccinimide ester is a powerful and versatile molecule that bridges the worlds of bioconjugation and polymer science. Its utility is predicated on the precise control of the competition between aminolysis and hydrolysis, a factor governed primarily by pH. By understanding its core chemical principles, leveraging field-proven protocols, and employing robust troubleshooting strategies, researchers, scientists, and drug development professionals can effectively harness the dual functionality of NHS-acrylate to advance their work in creating novel bioconjugates, functional materials, and targeted therapeutics.
References
- N-Acryloxysuccinimide (NAS). (2024-04-09). ChemBK.
- Contrasting acrylate versus methacrylate crosslinking reactions and the impact of temperature. (n.d.). ECI Digital Archives.
- N-Hydroxysuccinimide active ester. (n.d.). PeptiStar.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (n.d.). PubMed Central.
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023-08-02). Scholars' Mine.
- Acryloyl-PEG-NHS. (n.d.). Nanocs.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (n.d.). PMC - NIH.
- Side-Product of N-Acryloyloxysuccinimide Synthesis or Useful New Bifunctional Monomer?. (2025-08-06). ResearchGate.
- Troubleshooting Guides. (n.d.). Creative Biolabs.
- Poly(acrylamide co-acrylic acid) based hydrogel: chemistry and practival aspects #Code: 772. (2025-01-09). YouTube.
- State of the Art in Dual-Curing Acrylate Systems. (2018-02-12). PMC - NIH.
- Mechanism of amine-acrylate aza-Michael addition for curing polymer... (n.d.). ResearchGate.
- Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. (2022-09-20). PMC - NIH.
- NHS-activated acrylic ester 1 as an amino-sulfhydryl stapling reagent... (n.d.). ResearchGate.
- One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters and Its Application to the Construction of Microarrays for Studies of Biomolecular Interactions. (n.d.). ACS Publications.
- Overcoming Limiting Side Reactions Associated with an NHS-Activated Precursor of Polymethacrylamide-Based Polymers. (n.d.). ACS Publications.
- One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions. (n.d.). PubMed.
- Selective acylation of primary amines in peptides and proteins. (2007-11-15). PubMed.
- Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. (n.d.). PMC - NIH.
- Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates. (2013-03-28). PubMed.
- Synthesis and Swelling Behavior of Acrylate-Based Hydrogels. (2016-03-30). ResearchGate.
- Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers. (2021-08-08). PMC - NIH.
- Highly Crosslinked Agar/Acrylic Acid Hydrogels with Antimicrobial Properties. (n.d.). MDPI.
- What Is Acrylate Polymerization?. (2025-04-22). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]
- 5. Acrylic acid N-hydroxysuccinimide ester ≥90 N-Acryloxysuccinimide [sigmaaldrich.com]
- 6. Acryloyl-PEG-NHS [nanocs.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. One-step, aid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters and its application to the construction of microarrays for studies of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. N-Hydroxysuccinimide active ester [schem.jp]
N-succinimidyl acrylate molecular weight
An In-Depth Technical Guide to N-Succinimidyl Acrylate: Properties, Mechanisms, and Applications
Executive Summary
This compound (NSA) is a heterobifunctional crosslinking reagent of significant interest to researchers in drug development, polymer chemistry, and materials science. This small molecule possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal acrylate group. The NHS ester provides high reactivity towards primary amines, forming stable amide bonds, while the acrylate group is a readily polymerizable vinyl functional group. This dual nature allows for a two-stage reactivity profile: first, the conjugation to amine-containing biomolecules such as proteins, peptides, or small molecule drugs, and second, the subsequent polymerization or surface grafting of the resulting conjugate. This guide provides a comprehensive overview of NSA's chemical properties, reaction mechanisms, and field-proven protocols for its application, offering researchers the foundational knowledge required to leverage this versatile reagent effectively.
Chemical and Physical Properties of this compound
A thorough understanding of the fundamental properties of a reagent is the bedrock of reproducible and successful experimentation. NSA is a white to light-yellow crystalline solid under standard conditions.[1][2][3] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 169.13 g/mol | [4][5][6] |
| Molecular Formula | C₇H₇NO₄ | [1][4][7][8] |
| CAS Number | 38862-24-7 | [1][2][4][7][8] |
| Melting Point | 68-72 °C | [2][6] |
| Appearance | White to light yellow powder/crystal | [1][2][3] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Toluene, Chloroform) | [6][9] |
| Storage Conditions | 2-8°C, moisture sensitive | [6][10] |
| SMILES | C=CC(=O)ON1C(=O)CCC1=O | [4] |
| InChI | 1S/C7H7NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2H,1,3-4H2 | [4] |
Core Chemistry and Mechanism of Action
The utility of NSA is rooted in the chemoselective reactivity of the NHS ester. This group reacts primarily with nucleophilic primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[11]
The Aminolysis Reaction
The core reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. The N-hydroxysuccinimide anion is an excellent leaving group, which drives the reaction to completion. The reaction releases N-hydroxysuccinimide as a byproduct.[11][12]
Critical Influence of pH
The success of the conjugation is critically dependent on the reaction pH. For the primary amine to be sufficiently nucleophilic, it must be in its unprotonated state (-NH₂). The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, performing the reaction at a pH below 9 ensures a sufficient concentration of the reactive, unprotonated amine without excessively promoting the competing hydrolysis reaction.
-
Optimal pH Range: The reaction is most efficient in the pH range of 7.2 to 9.0.[3][4][11] A common and effective choice is a sodium bicarbonate or borate buffer at pH 8.3-8.5.[3][4][9]
-
Low pH (<7.0): The concentration of the nucleophilic amine decreases drastically as it becomes protonated (-NH₃⁺), leading to a significant drop in reaction efficiency.[13]
-
High pH (>9.0): While the amine is fully deprotonated, the rate of hydrolysis of the NHS ester increases dramatically, which can consume the reagent before it reacts with the target amine.
The Competing Reaction: Hydrolysis
In aqueous buffers, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester. This reaction cleaves the ester, yielding acrylic acid and NHS, and renders the molecule incapable of conjugating to amines. This is the primary side reaction and the most common cause of low conjugation efficiency.[3][4][7]
The rate of hydrolysis is highly pH-dependent and increases with higher pH. One study on a similar NHS-ester system found the heterogeneous hydrolysis rate constant to be over three orders of magnitude higher than the aminolysis rate constant.[4][7] This underscores the importance of experimental design; under conditions of low protein concentration, hydrolysis can outcompete the desired reaction, potentially leading to non-covalent adsorption rather than covalent linkage.[3][4][7]
Applications in Bioconjugation and Polymer Science
The dual functionality of NSA makes it a powerful tool for creating advanced biomaterials.
-
Protein and Peptide Modification: NSA can be used to introduce a polymerizable acrylate group onto a biomolecule. This "macromonomer" can then be copolymerized with other monomers to create protein-polymer conjugates, hydrogels for tissue engineering, or to graft the protein onto a surface.[14][15] For example, RGD peptides have been functionalized with NSA to create cell-adhesive hydrogels for biomedical applications.[14]
-
Synthesis of Functional Polymers: NSA can be polymerized or copolymerized, typically via controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), to create polymers with reactive NHS ester side chains.[16][17] These "activated" polymers can then be functionalized in a post-polymerization modification step by reacting them with amine-containing molecules, providing a versatile platform for creating custom functional materials.
Experimental Design and Protocols
As a Senior Application Scientist, my primary directive is to ensure robust and reproducible outcomes. The following protocols are designed as self-validating systems, with explanations for each critical choice.
Critical Parameters for Success
-
Buffer Selection: Crucially, avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9] Recommended buffers are 50-100 mM sodium bicarbonate or sodium borate at pH 8.0-8.5.[4][9] Phosphate-buffered saline (PBS) at pH 7.4 can be used, but may result in lower efficiency; if used, the pH should be adjusted upwards by adding a concentrated bicarbonate solution.[9]
-
Reagent Preparation: NSA is susceptible to hydrolysis from atmospheric moisture. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions of NSA immediately before use in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]
-
Stoichiometry (Molar Ratio): The optimal molar ratio of NSA to protein depends on the number of available amines on the protein and the desired degree of labeling. A starting point for antibodies is typically a 10:1 to 20:1 molar excess of NSA to protein.[9] This excess helps ensure the aminolysis reaction competes effectively against hydrolysis.
-
Reaction Time and Temperature: A typical reaction time is 1 hour at room temperature.[9] Longer incubation times do not necessarily improve yields and can increase the risk of protein degradation or non-specific side reactions.
Protocol: General Protein Labeling with NSA
This protocol describes the covalent attachment of an acrylate moiety to a model protein, such as an IgG antibody.
Methodology:
-
Protein Preparation:
-
Dissolve the protein (e.g., IgG antibody) in 0.1 M sodium bicarbonate buffer, pH 8.3, to a concentration of 2-5 mg/mL.[9]
-
If the protein is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate, pH 8.3, to adjust the pH and buffer composition.[9]
-
Ensure the protein solution is free of amine-containing stabilizers (e.g., Tris, BSA, gelatin).[9]
-
-
NSA Stock Solution Preparation:
-
Allow the vial of NSA to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving the required amount of NSA in anhydrous DMSO. Vortex briefly to ensure complete dissolution.[9] This solution should be used immediately.
-
-
Labeling Reaction:
-
Calculate the volume of NSA stock solution needed to achieve a 15:1 molar ratio of NSA to protein.
-
While gently stirring the protein solution, add the NSA stock solution dropwise.[9] This prevents localized high concentrations of NSA which can cause protein precipitation.
-
Allow the reaction to proceed for 1 hour at room temperature, protected from light.[9]
-
-
Reaction Quenching (Optional but Recommended):
-
To stop the reaction and consume any remaining unreacted NSA, add a small amount of an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
The goal is to separate the labeled protein from unreacted NSA, the NHS byproduct, and quenching reagents.
-
The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[9] Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The larger protein conjugate will elute first, while the smaller molecules will be retained.
-
Collect the fractions containing the protein (often identifiable by color if a fluorescent dye is used or by monitoring absorbance at 280 nm).
-
-
Characterization:
-
To confirm conjugation, more advanced techniques like Mass Spectrometry (to observe the mass shift) or NMR could be employed.
-
For routine quantification (if NSA were attached to a chromophore), the degree of labeling (DOL) can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the specific absorbance maximum of the attached molecule, applying a correction factor for any overlap.
-
Troubleshooting and Expert Insights
-
Problem: Low Labeling Efficiency.
-
Cause: This is almost always due to hydrolysis of the NSA.
-
Solution: Ensure the NSA stock solution is truly anhydrous and prepared immediately before use. Check the pH of the reaction buffer; if it has drifted too high (>9.0), remake it. Increase the molar excess of NSA, but be mindful that this can increase the risk of modifying functionally important lysine residues.
-
-
Problem: Protein Precipitation During Reaction.
-
Cause: High concentrations of the organic solvent (DMSO/DMF) from the NSA stock, or over-labeling of the protein, which can alter its solubility.
-
Solution: Do not exceed 10% (v/v) of the organic solvent in the final reaction mixture. Add the NSA stock solution slowly and dropwise to the stirring protein solution.[9] Reduce the molar excess of NSA used in the reaction.
-
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[4][5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Store the reagent at 2-8°C, protected from moisture.[6][10]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 181508, this compound.
- Vandervis, H. A., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13856–13864.
- Lowe, A. B., & McCormick, C. L. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13856-13864.
- Lund, K. K., et al. (2018). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 29(9), 1798–1808.
- Nicolas, J., et al. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer, 45(23), 7821-7830.
- ResearchGate. (n.d.). N-Hydroxysuccinimidyl-activated esters were used to couple the N-terminal a-amine of the peptide to an acrylate moiety...
- ResearchGate. (n.d.). Elaboration of Densely Functionalized Polylactide Nanoparticles from N-Acryloxysuccinimide-Based Block Copolymers.
- ResearchGate. (n.d.). Synthesis of thermoresponsive poly( N -isopropylmethacrylamide) and poly(acrylic acid) block copolymers via post-functionalization of poly( N -methacryloxysuccinimide).
- ResearchGate. (n.d.). Mechanism of amine-acrylate aza-Michael addition for curing polymer...
- National Center for Biotechnology Information (2024). Laboratory Chemical Safety Summary for this compound.
- Kim, C. H., & Lee, S. H. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1336-1351.
- ResearchGate. (n.d.). The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid).
- ResearchGate. (n.d.). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
- Chidambaram, M., & Challa, S. (2021). Nanohybrids as Protein-Polymer Conjugate Multimodal Therapeutics. Advanced Healthcare Materials, 10(17), e2100684.
- Mädler, S., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(5), 694–706.
- Liu, E. Y., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(42), 11043–11054.
- Zhang, C., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 100(1), e102.
- ResearchGate. (n.d.). Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry.
- Wu, W., et al. (2019). Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure. MethodsX, 6, 1416–1423.
- ResearchGate. (n.d.). The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid).
Sources
- 1. Efficient Synthesis of Protein-Polymer Conjugates with Open-Air Fabrication and Facile Purification Driven by the Thermoresponsive Protein-Polymer Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization [pubmed.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. biotium.com [biotium.com]
- 10. Acrylic acid N-hydroxysuccinimide ester ≥90 N-Acryloxysuccinimide [sigmaaldrich.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nanohybrids as Protein-Polymer Conjugate Multimodal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
The Dual-Functionality of N-Acryloxysuccinimide (CAS 38862-24-7): A Technical Guide for Advanced Biomaterial and Drug Delivery Applications
In the landscape of modern materials science and drug development, the ability to precisely engineer molecular architecture is paramount. N-Acryloxysuccinimide (NAS), identified by CAS number 38862-24-7, has emerged as a critical and versatile chemical intermediate, empowering researchers to forge novel biomaterials and sophisticated drug delivery systems. This guide provides an in-depth technical exploration of NAS, from its fundamental chemical properties to its application in cutting-edge research, offering field-proven insights for scientists and drug development professionals.
Core Chemical Identity and Physicochemical Properties
N-Acryloxysuccinimide is a bifunctional molecule that uniquely combines a polymerizable acryloyl group with a highly reactive succinimide ester.[1][2] This dual nature is the cornerstone of its broad utility in bioconjugation, polymer synthesis, and surface modification.[2][3][4]
| Property | Value | Source(s) |
| Synonyms | Acrylic acid N-hydroxysuccinimide ester, N-Succinimidyl acrylate | [5][6][7][8][9] |
| CAS Number | 38862-24-7 | [3][5][6][7][9][10][11][12] |
| Molecular Formula | C₇H₇NO₄ | [3][5][6][7][9][11][12] |
| Molecular Weight | 169.13 g/mol | [3][5][6][9][12] |
| Appearance | White to light yellow powder or crystals | [3][8][10] |
| Melting Point | 65 - 72 °C | [3][5][8][10] |
| Solubility | Soluble in toluene and other organic solvents like DMSO and chloroform | [5][10] |
| Storage Temperature | 2 - 8 °C | [3][5][10] |
The Chemistry of Activation and Conjugation: Mechanism of Action
The utility of NAS hinges on the reactivity of its N-hydroxysuccinimide (NHS) ester group towards primary amines. This reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[13][14][15]
This reaction is most efficient in the pH range of 7.2 to 8.5.[13][14] Below this range, the primary amine is protonated, reducing its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[16][17] While highly selective for primary amines, some studies have reported potential side reactions with other nucleophilic residues such as serine, threonine, and tyrosine, particularly at higher pH and depending on the local amino acid environment.[18]
Synthesis and Characterization
Synthesis of N-Acryloxysuccinimide
A common laboratory-scale synthesis of NAS involves the reaction of N-hydroxysuccinimide with acryloyl chloride in the presence of a base, such as triethylamine, in an appropriate organic solvent like chloroform.[5]
A patented method describes the acylation reaction of succinic anhydride and acrylamide, followed by a dehydration ring-closing reaction.[19]
Characterization of NAS and its Polymers
The successful synthesis of NAS and subsequent polymerization or bioconjugation can be confirmed using a suite of analytical techniques:
-
¹H NMR Spectroscopy: Used to confirm the structure of the NAS monomer and to determine monomer conversion during polymerization by monitoring the disappearance of vinyl proton signals.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in NAS, such as the ester carbonyl and the succinimide ring, and to confirm the formation of amide bonds in the final conjugate.
-
Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS): An essential technique for determining the molecular weight and molecular weight distribution of polymers synthesized using NAS.[11]
-
X-ray Photoelectron Spectroscopy (XPS): Useful for analyzing the elemental composition and chemical states on surfaces modified with NAS-containing polymers.
Applications in Research and Drug Development
The dual functionality of NAS makes it a powerful tool in various applications, particularly in the development of advanced biomaterials and targeted drug delivery systems.[12][20][21][22][23]
Bioconjugation and Surface Modification
NAS is widely used to covalently link biomolecules, such as proteins, peptides, and antibodies, to other molecules or surfaces.[2][3] This is foundational for:
-
Targeted Drug Delivery: Creating antibody-drug conjugates (ADCs) where a cytotoxic drug is linked to an antibody that specifically targets cancer cells.
-
Diagnostic Assays: Immobilizing antibodies or other capture molecules onto sensor surfaces.
-
Improving Biocompatibility: Modifying the surface of medical implants to reduce foreign body response.[3]
-
Reagent Preparation:
-
Dissolve the protein to be conjugated in a suitable buffer, such as phosphate-buffered saline (PBS), and adjust the pH to 8.0-8.5.[] The protein concentration is typically in the range of 1-2 mg/mL.[]
-
Prepare a fresh stock solution of N-Acryloxysuccinimide (e.g., 10 mM) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO).[]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the NAS solution to the protein solution while gently vortexing. A typical starting point is a 10-fold molar excess of NAS to the protein.[]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Purification:
-
Remove unreacted NAS and the NHS byproduct by dialysis against PBS or using a gel filtration column (e.g., Sephadex G-25).[]
-
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, or mass spectrometry.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polysciences.com [polysciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive factor delivery strategies from engineered polymer hydrogels for therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 9. N-Acryloxysuccinimide, 99% | Fisher Scientific [fishersci.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 17. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. CN103086941A - N-acryloyl succinimide and synthetic method thereof - Google Patents [patents.google.com]
- 20. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Controlled and Targeted Drug Delivery Using Smart Nanovectors [sciltp.com]
An In-Depth Technical Guide to N-Succinimidyl Acrylate Reactivity with Primary Amines
This guide provides a comprehensive technical overview of the reactivity of N-succinimidyl acrylate (NSA) with primary amines. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of this widely utilized bioconjugation and polymer synthesis chemistry, offering field-proven insights to ensure successful experimental outcomes.
Introduction: The Versatility of this compound
This compound (NSA) is a heterobifunctional molecule possessing two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal acrylate group. This dual functionality makes it an invaluable reagent in the fields of bioconjugation, polymer chemistry, and materials science. The NHS ester provides a highly efficient means of forming stable amide bonds with primary amines, a common functional group in proteins, peptides, and other biomolecules.[1][2] The acrylate group, on the other hand, is a readily polymerizable vinyl monomer, enabling the synthesis of functional polymers and hydrogels.[3] This guide will focus on the chemistry of the NHS ester moiety and its reaction with primary amines.
The Core Reaction: Mechanism of Amide Bond Formation
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a leaving group.[1]
The overall reaction can be summarized as follows:
Caption: General reaction scheme of this compound with a primary amine.
Critical Parameters Influencing Reactivity
The efficiency and specificity of the reaction between NSA and primary amines are governed by several key parameters. A thorough understanding of these factors is crucial for optimizing reaction conditions and achieving desired outcomes.
pH: The Double-Edged Sword
The pH of the reaction medium is arguably the most critical factor. The reaction rate is strongly pH-dependent because the primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester.[4][5][6] At acidic pH, the amine is protonated (R-NH3+), rendering it non-nucleophilic and halting the reaction. As the pH increases, the concentration of the deprotonated amine increases, leading to a faster reaction rate. The optimal pH for this reaction is typically in the range of 8.3-8.5.[4][6][7]
However, higher pH also accelerates the hydrolysis of the NHS ester, a competing side reaction where the ester reacts with water to form an unreactive carboxylate.[1][8][9] This hydrolysis inactivates the NSA and reduces the overall conjugation efficiency. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[1] Therefore, a careful balance must be struck to maximize the rate of aminolysis while minimizing hydrolysis.
| pH | Amine Reactivity | NHS Ester Stability | Overall Efficiency |
| < 7 | Low (protonated) | High | Very low |
| 7-8 | Moderate | Moderate | Good, but may require longer reaction times |
| 8-9 | High | Low | Optimal for rapid conjugation, but risk of hydrolysis |
| > 9 | Very High | Very Low | Poor due to rapid hydrolysis of the NHS ester |
Table 1: Effect of pH on the reaction between this compound and primary amines.
Stoichiometry: Molar Ratio of Reactants
The molar ratio of NSA to the primary amine-containing molecule is another key parameter. A molar excess of NSA is often used to drive the reaction to completion and achieve a higher degree of labeling.[7] However, excessive amounts of NSA can lead to the modification of multiple amine sites on a single molecule, which may be undesirable in certain applications. The optimal molar ratio is application-dependent and should be determined empirically.
Solvent: Ensuring Solubility and Stability
The choice of solvent is primarily dictated by the solubility of the reactants. For many biological applications, aqueous buffers are used.[4] If the NSA or the target molecule has poor water solubility, a water-miscible organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added.[4][7] It is crucial to use high-purity, amine-free solvents to prevent unwanted side reactions.[4][7]
Temperature and Reaction Time
The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight.[4][6] Lower temperatures can help to minimize the rate of hydrolysis of the NHS ester, thereby increasing the yield of the desired conjugate.[1] The optimal reaction time will depend on the other reaction parameters, particularly pH and the concentration of reactants.
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound.
Materials:
-
Protein solution (in an amine-free buffer such as PBS)
-
This compound (NSA)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Amine-free reaction tubes
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL. If the protein is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH. Ensure the buffer is free of amine-containing compounds like Tris or glycine.
-
Prepare the NSA Stock Solution: Immediately before use, dissolve the NSA in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: While gently vortexing the protein solution, add the desired molar excess of the NSA stock solution dropwise.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.
-
Purification: Remove the unreacted NSA and the NHS byproduct by gel filtration, dialysis, or spin filtration.
Caption: A simplified workflow for protein labeling with this compound.
Applications in Research and Drug Development
The robust and efficient chemistry of this compound has led to its widespread adoption in various scientific disciplines.
Bioconjugation
NSA is extensively used for the covalent attachment of labels to proteins, antibodies, and peptides for detection and diagnostic purposes. These labels can include fluorescent dyes, biotin, or enzymes. The resulting conjugates are invaluable tools in techniques such as ELISA, immunohistochemistry, and flow cytometry.
Polymer Synthesis and Surface Modification
The acrylate functionality of NSA allows for its incorporation into polymer chains via polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3] This enables the synthesis of well-defined polymers with pendant NHS ester groups, which can then be used to immobilize proteins or other molecules onto surfaces for applications such as biosensors and biocompatible coatings.[10]
Drug Delivery
In drug development, NSA chemistry is employed to conjugate drugs to targeting moieties such as antibodies or peptides, leading to the creation of antibody-drug conjugates (ADCs).[11] This approach allows for the specific delivery of cytotoxic agents to cancer cells, minimizing off-target toxicity. Furthermore, NSA can be used to functionalize nanoparticles for targeted drug delivery, enhancing their therapeutic efficacy.[12][13][14]
Troubleshooting and Considerations
| Problem | Potential Cause(s) | Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of NSA. 2. Suboptimal pH. 3. Presence of competing amines in the buffer. | 1. Prepare NSA solution immediately before use. Perform the reaction at a lower temperature. 2. Ensure the reaction pH is between 8.0 and 8.5. 3. Use amine-free buffers (e.g., PBS, borate, carbonate).[15] |
| Precipitation of Protein | High concentration of organic solvent. | Use the minimum amount of organic solvent necessary to dissolve the NSA. |
| Non-specific Binding | Hydrophobic interactions of unreacted NSA. | Ensure thorough purification of the conjugate to remove all unreacted reagents. |
Table 2: Common troubleshooting scenarios and their solutions.
Conclusion
This compound is a powerful and versatile reagent for the modification of primary amines. Its dual functionality as both an amine-reactive crosslinker and a polymerizable monomer has cemented its importance in a wide array of scientific applications, from fundamental biological research to the development of novel therapeutics. A comprehensive understanding of the reaction mechanism and the critical parameters that govern its efficiency is paramount to harnessing the full potential of this valuable chemical tool. By following the guidelines and protocols outlined in this guide, researchers can confidently and effectively utilize this compound in their experimental endeavors.
References
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- N-acryloyl succinimide and synthetic method thereof.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
- Controlled Free‐Radical Copolymerization of N‐vinyl succinimide and n‐Butyl acrylate via a Reversible Addition–Fragmentation Chain Transfer (RAFT) Technique.
- N-Hydroxysuccinimidyl-activated esters were used to couple the...
- Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics. MDPI. [Link]
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- Bioapplications of RAFT Polymerization.
- Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights.
- Recent developments in functionalized polymer nanoparticles for efficient drug delivery system. Dove Press. [Link]
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Royal Society of Chemistry. [Link]
- Patent Document US 08025901.
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
- Surface-functionalized nanoparticles for controlled drug delivery. PubMed. [Link]
- Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery.
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
- Process for the preparation of N-substituted acrylamides.
- United States P
- RAFT Polymeriz
- Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy.
- NHS solutions?
- Manufacture of succinimide.
- RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. Royal Society of Chemistry. [Link]
- Antibody Conjugation Troubleshooting. Bio-Techne. [Link]
- Mechanism of amine-acrylate aza-Michael addition for curing polymer...
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 11. BJNANO - Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics [beilstein-journals.org]
- 12. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-Succinimidyl Acrylate Functional Groups for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and polymer science, precision and control are paramount. The ability to selectively and efficiently modify biomolecules and construct functional materials is the bedrock of innovation in drug delivery, diagnostics, and tissue engineering. Among the arsenal of chemical tools available, N-succinimidyl acrylate (NSA) emerges as a particularly versatile and powerful reagent. This guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for leveraging NSA functional groups in your research and development endeavors.
The Chemistry of this compound: A Dual-Functionality Moiety
This compound is a bifunctional molecule, a characteristic that underpins its broad utility. It possesses two key reactive sites: an acrylate group and an N-hydroxysuccinimide (NHS) ester.[1] This dual nature allows for a two-stage reactivity profile that can be strategically exploited.
-
The Acrylate Group: This moiety is susceptible to Michael addition and is readily polymerizable, making NSA an excellent monomer for the synthesis of functional polymers and hydrogels.[2][3]
-
The N-Hydroxysuccinimide Ester: The NHS ester is a highly efficient amine-reactive functional group.[4][5][6] It reacts with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds.[7][8]
This unique combination allows for either the pre-functionalization of molecules with an acrylate group for subsequent polymerization or the creation of amine-reactive polymers and surfaces.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of NSA is essential for its effective use and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄ | [9][10] |
| Molecular Weight | 169.13 g/mol | [1][10] |
| Appearance | White to light yellow powder or crystals | [9] |
| Melting Point | 69°C | [1][3] |
| Solubility | Soluble in Toluene | [3] |
| Storage | 2-8°C, protect from moisture | [1][3] |
The Cornerstone of Bioconjugation: The Amine-Reactive NHS Ester
The reactivity of the NHS ester towards primary amines is the most widely exploited feature of NSA in the life sciences. This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This process results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[8]
NSA [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=181508&t=l", labelloc=b]; Amine [label="Primary Amine\n(e.g., on a protein)"]; Intermediate [label="Tetrahedral Intermediate"]; Product [label="Amide Bond\n(Stable Conjugate)"]; Byproduct [label="N-Hydroxysuccinimide"];
NSA -> Intermediate [label="+ R-NH₂"]; Amine -> Intermediate; Intermediate -> Product [label="- NHS"]; Intermediate -> Byproduct; } Caption: Reaction mechanism of this compound with a primary amine.
The Critical Role of pH
The efficiency of the aminolysis reaction is highly pH-dependent. The reaction requires the amine to be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5.[11] At lower pH values, the amine is protonated and non-nucleophilic, significantly slowing down the reaction.
The Competing Reaction: Hydrolysis
A crucial factor to consider in any NHS ester conjugation is the competing hydrolysis reaction. In aqueous environments, the NHS ester can react with water, leading to the cleavage of the ester bond and the formation of an unreactive carboxylic acid.[12][13][14] This process renders the NSA molecule incapable of reacting with the target amine. The rate of hydrolysis increases with pH.[15] Therefore, a balance must be struck: the pH needs to be high enough to deprotonate the target amines but not so high that hydrolysis dominates. The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[15]
Applications in Polymer Science and Material Modification
The acrylate functionality of NSA makes it a valuable monomer for creating "smart" polymers and functional surfaces.[16] These materials can be designed to interact with biological systems in a controlled manner.
-
Synthesis of Amine-Reactive Polymers: NSA can be copolymerized with other monomers to create polymers with pendant NHS ester groups. These polymers can then be used to immobilize proteins, peptides, or small molecule drugs.[16][17]
-
Surface Modification: Surfaces can be modified with NSA to create an amine-reactive layer. This is a common strategy for preparing biosensors, microarrays, and other diagnostic devices where the controlled immobilization of biomolecules is critical.[12][18]
-
Hydrogel Formation: NSA can be incorporated into hydrogel networks. The NHS ester groups within the hydrogel can then be used to conjugate therapeutic molecules or cell adhesion ligands, creating functional biomaterials for tissue engineering and drug delivery.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the use of NSA in common applications. Optimization will likely be necessary for specific molecules and experimental systems.
Protocol 1: General Procedure for Protein Labeling with NSA
This protocol outlines the basic steps for conjugating NSA to a protein via its primary amine groups.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound (NSA)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
NSA Stock Solution Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NSA stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[24] If the molecule being conjugated is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Remove unreacted NSA and the N-hydroxysuccinimide byproduct by gel filtration using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[24]
-
Troubleshooting and Key Considerations for Success
Even with robust protocols, challenges can arise. Here are some common issues and their solutions:
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of the NSA.
-
Solution: Prepare the NSA stock solution immediately before use with anhydrous solvent. Ensure the reaction buffer pH is optimal (typically 8.3).[21]
-
Cause: Competing amines in the buffer.
-
Solution: Ensure all buffers are free of primary amines like Tris or glycine.[19][21]
-
Cause: Steric hindrance.
-
Solution: The target amine on the protein may be inaccessible. Consider using a longer chain version of the NHS-ester crosslinker.[24]
-
-
Protein Aggregation/Precipitation:
-
Cause: Over-labeling of the protein, leading to changes in its physicochemical properties.
-
Solution: Reduce the molar excess of NSA used in the reaction. Optimize the reaction time and temperature.
-
-
Inconsistent Results:
-
Cause: Degradation of the NSA reagent.
-
Solution: Store NSA properly at 2-8°C, protected from moisture.[1] Consider aliquoting the powder to avoid repeated exposure to atmospheric moisture.
-
Conclusion: A Versatile Tool for Innovation
This compound is a powerful and versatile tool for researchers in drug development, materials science, and diagnostics. Its dual functionality allows for a wide range of applications, from the precise modification of biomolecules to the creation of advanced functional polymers and surfaces. A thorough understanding of its chemistry, particularly the interplay between aminolysis and hydrolysis, is critical for achieving successful and reproducible results. By carefully controlling reaction conditions and adhering to best practices for handling and storage, the full potential of this remarkable reagent can be unlocked, paving the way for new discoveries and innovations.
References
- ResearchGate. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF.
- PubChem. (n.d.). This compound.
- Sapsford, K. E., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13313–13322.
- ResearchGate. (n.d.). Hyaluronic Acid- N -hydroxysuccinimide: A Useful Intermediate for Bioconjugation.
- Sapsford, K. E., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13313–13322.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- Boyer, C., et al. (2013). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 4(7), 2092-2118.
- ResearchGate. (n.d.). N-Hydroxysuccinimidyl-activated esters were used to couple the....
- Google Patents. (n.d.). CN103086941A - N-acryloyl succinimide and synthetic method thereof.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Google Patents. (n.d.). Process for the preparation of carboxylic acid succinimidyl esters.
- Meng, F., et al. (2009). Reduction-sensitive polymers and bioconjugates for biomedical applications. Biomaterials, 30(12), 2180–2198.
- Carlsson, J., et al. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737.
- Le, M., et al. (2014). Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker. Analytical Biochemistry, 464, 53–55.
- Unknown. (n.d.). Phase II (Conjugation) Reactions.
- ResearchGate. (n.d.). Reduction-sensitive polymers and bioconjugates for biomedical applications | Request PDF.
- ResearchGate. (n.d.). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights | Request PDF.
- Matuszak, G. P., & Matuszak, C. A. (1986). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine.
- Ulianas, A., et al. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres. International Journal on Advanced Science, Engineering and Information Technology, 8(3), 859-865.
- Arotcarena, M., et al. (2012). Controlled polymerization for the development of bioconjugate polymers and materials. Journal of Materials Chemistry B, 22(34), 11135-11148.
- Kwok, C. S., et al. (2000). Surface modification of polymers with self-assembled molecular structures: multitechnique surface characterization. Biomacromolecules, 1(1), 139–148.
- Sapsford, K. E., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(44), 13313–13322.
- Cline, G. W., & Hanna, S. B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.
- Yang, Z., et al. (2007). Surface modification and property analysis of biomedical polymers used for tissue engineering. Biomedical Materials, 2(4), R37–R53.
- ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
Sources
- 1. polysciences.com [polysciences.com]
- 2. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [amp.chemicalbook.com]
- 3. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Surface modification of polymers with self-assembled molecular structures: multitechnique surface characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
The Synthesis and Application of N-Succinimidyl Acrylate Polymers: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-succinimidyl acrylate (NSA) and its application in the synthesis of functional polymers for bioconjugation and advanced therapeutic systems. We will delve into the nuanced aspects of controlled radical polymerization of this versatile monomer and provide actionable, field-proven protocols for its subsequent modification with biological entities.
Introduction: The Strategic Value of this compound in Polymer Therapeutics
This compound (NSA), also known as N-acryloyloxysuccinimide (NAS), is a highly valuable monomer in the development of advanced polymer-based therapeutics and biomaterials.[1] Its strategic importance lies in the incorporation of a reactive N-hydroxysuccinimide (NHS) ester group into the polymer backbone. This functional group provides a convenient handle for the covalent attachment of biomolecules, such as proteins, peptides, and amine-functionalized small molecules, through a stable amide bond.[2][3] The ability to create well-defined, activated polymers that can be readily conjugated to biological entities has positioned NSA as a cornerstone monomer for applications ranging from drug delivery and tissue engineering to biosensing and diagnostics.[4][5]
The core advantage of using NSA is the ability to perform post-polymerization modification, allowing for the synthesis of a versatile polymer scaffold that can be tailored for various applications by conjugating different biomolecules. This approach is often more straightforward and efficient than the polymerization of monomers that are already conjugated to sensitive biological entities.[6] Furthermore, the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for precise control over the molecular weight, architecture, and dispersity of the resulting NSA-containing polymers, which is critical for their performance in biomedical applications.[2][7]
Physicochemical Properties and Handling of this compound
This compound is a white to light-yellow crystalline solid with a molecular weight of 169.14 g/mol .[8] It is crucial to handle this monomer with care, as it is classified as a hazardous substance, causing skin and serious eye irritation.[9] Proper personal protective equipment, including gloves and safety glasses, should always be used.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO₄ | [8] |
| Molecular Weight | 169.14 g/mol | [8] |
| Appearance | White to light-yellow powder/crystal | |
| Purity | >98.0% (GC) | |
| Synonyms | Acrylic Acid N-Succinimidyl Ester, N-Acryloyloxysuccinimide | [8] |
A critical consideration when working with NSA and its polymers is the stability of the NHS ester, which is susceptible to hydrolysis, particularly in aqueous environments and at elevated pH.[10] This hydrolysis reaction converts the reactive NHS ester into a non-reactive carboxylic acid, thereby quenching its ability to react with amines. This characteristic necessitates careful control of reaction conditions during both polymerization and bioconjugation to ensure high efficiency.[11]
Controlled Polymerization of this compound
The synthesis of well-defined poly(this compound) (pNSA) is paramount for its successful application. Controlled radical polymerization techniques, particularly RAFT, have proven to be highly effective in achieving polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[2][7]
Rationale for Utilizing RAFT Polymerization
RAFT polymerization offers several advantages for the synthesis of pNSA:
-
Versatility: It is compatible with a wide range of functional monomers, including NSA.[7]
-
Control: It allows for precise control over polymer molecular weight and dispersity.[2]
-
End-Group Fidelity: The chain-end of the polymer retains the RAFT agent functionality, which can be used for further modifications or chain extensions.[7]
The general mechanism of RAFT polymerization involves a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. This process establishes an equilibrium between active (propagating) and dormant polymer chains, allowing for controlled chain growth.
Experimental Protocol: RAFT Homopolymerization of NSA
This protocol is adapted from established procedures for the RAFT polymerization of NSA.[2][4]
Materials:
-
This compound (NSA)
-
3-Benzylsulfanylthiocarbonylsulfanylpropionic acid (BSTSP) as RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve NSA and the BSTSP RAFT agent in anhydrous DMF. The molar ratio of monomer to RAFT agent ([M]/[CTA]) will determine the target degree of polymerization.
-
Initiator Addition: Add the ACVA initiator to the solution. The initiator concentration is typically a fraction of the RAFT agent concentration.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir. The reaction time will depend on the target molecular weight and monomer conversion.
-
Termination and Precipitation: After the desired time, quench the polymerization by immersing the flask in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold, stirred anhydrous diethyl ether.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified pNSA under vacuum to a constant weight.
Table 2: Example Data for RAFT Polymerization of NSA [2][4]
| [M]/[CTA] Ratio | Target DP | Mn ( g/mol ) | Đ (Mw/Mn) |
| 100 | 100 | ~17,000 | 1.1 - 1.2 |
| 200 | 200 | ~34,000 | 1.1 - 1.2 |
| 400 | 400 | ~68,000 | 1.1 - 1.2 |
Note: Mn (number-average molecular weight) and Đ (dispersity) are typically determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Post-Polymerization Modification: Bioconjugation to pNSA
The primary utility of pNSA lies in its ability to react with primary amines on biomolecules to form stable amide bonds. This reaction is highly efficient under appropriate pH conditions.
The Chemistry of Amine-NHS Ester Coupling
The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release N-hydroxysuccinimide as a byproduct.
A critical factor in this reaction is the pH. The reaction is typically carried out at a pH between 7.2 and 8.5.[4] At lower pH, the concentration of the reactive, deprotonated amine is reduced. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amidation reaction.[10][11]
Experimental Protocol: Conjugation of a Model Protein to pNSA
This protocol provides a general framework for the conjugation of a protein (e.g., Lysozyme) to a pNSA homopolymer.
Materials:
-
Purified pNSA
-
Model protein (e.g., Lysozyme)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
Procedure:
-
pNSA Preparation: Dissolve the pNSA in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
Protein Preparation: Dissolve the protein in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Conjugation Reaction: While gently stirring the protein solution, add the desired molar excess of the pNSA stock solution dropwise. The optimal molar ratio of pNSA to protein will depend on the desired degree of labeling and should be empirically determined.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if the protein is light-sensitive.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to react with any remaining unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the bioconjugate from unreacted protein, polymer, and quenching reagents using dialysis against the desired buffer or through repeated cycles of concentration and dilution using centrifugal ultrafiltration devices.
-
Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), SEC/GPC, and spectroscopic methods (e.g., UV-Vis to quantify protein concentration).
Characterization of pNSA and its Bioconjugates
Thorough characterization is essential to ensure the quality and desired properties of the synthesized polymers and their conjugates.
-
¹H NMR Spectroscopy: Can be used to confirm the structure of the pNSA polymer and to estimate the degree of functionalization after conjugation by observing the disappearance of the NHS ester protons and the appearance of new signals from the conjugated molecule.[4]
-
Size Exclusion Chromatography (SEC/GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymers.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic carbonyl stretching frequencies of the NHS ester and the newly formed amide bond.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, SDS-PAGE can visualize the increase in molecular weight of the protein after polymer conjugation, confirming successful attachment.
Applications in Drug Development and Biomedical Research
The versatility of pNSA-based polymers has led to their use in a wide array of biomedical applications:
-
Drug Delivery: pNSA-containing copolymers can be used to create nanoparticles and micelles for the targeted delivery of therapeutic agents. The drug can be conjugated to the polymer backbone, and the overall properties of the carrier can be tuned by copolymerization with other monomers.
-
Protein and Peptide Stabilization: The conjugation of polymers to proteins can enhance their stability, increase their circulation half-life, and reduce their immunogenicity.
-
Tissue Engineering: Functionalized hydrogels can be prepared from pNSA-containing polymers, which can then be modified with cell-adhesive peptides or growth factors to create scaffolds that promote cell growth and tissue regeneration.
-
Biosensors and Diagnostics: pNSA can be used to create active surfaces for the immobilization of antibodies or other recognition elements for the development of diagnostic assays and biosensors.
Conclusion
This compound is a powerful and versatile monomer for the synthesis of functional polymers with broad applicability in the life sciences. The ability to produce well-defined, activated polymer backbones using controlled polymerization techniques like RAFT, coupled with the efficiency of NHS-ester chemistry for bioconjugation, provides a robust platform for the development of next-generation polymer therapeutics, advanced biomaterials, and sophisticated diagnostic tools. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of NSA in their own work, paving the way for new innovations in medicine and biotechnology.
References
- Gujraty, K., et al. (2008). Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display. Journal of Polymer Science Part A: Polymer Chemistry, 46(21), 7246-7257.
- Gujraty, K., et al. (2008). Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT. SciSpace.
- Chen, J. P., et al. (2006). A poly(N-isopropylacrylamide-co-N-acryloxysuccinimide-co-2-hydroxyethyl methacrylate) composite hydrogel membrane for urease immobilization to enhance urea hydrolysis rate by temperature swing. Biotechnology and Bioengineering, 93(5), 901-912.
- Zhang, R., et al. (2022). N-Terminal Lysozyme Conjugation to a Cationic Polymer Enhances Antimicrobial Activity and Overcomes Antimicrobial Resistance. Nano Letters, 22(20), 8234–8241.
- Wagner, M. S., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(45), 13687–13696.
- ResearchGate. Scheme 3 Synthetic strategy for the lysozyme-N-hydroxysuccinimide...
- PubMed. (2008). Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display.
- Boyer, C., et al. (2011). Bioapplications of RAFT Polymerization. Chemical Reviews, 111(10), 6062-6113.
- ResearchGate. (2011). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights.
- ResearchGate. (2008). Controlled Free-Radical Copolymerization of N-vinyl succinimide and n-Butyl acrylate via a Reversible Addition–Fragmentation Chain Transfer (RAFT) Technique.
- ResearchGate. (2012). RAFT synthesis of Poly(N-isopropylacrylamide) and poly(methacrylic acid) homopolymers and block copolymers: Kinetics and characterization.
- ResearchGate. (2022). N-Terminal Lysozyme Conjugation to a Cationic Polymer Enhances Antimicrobial Activity and Overcomes Antimicrobial Resistance.
- Nicolas, J., et al. (2013). Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity. Polymer Chemistry, 4(1), 10-25.
- MDPI. (2020). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles.
- Kim, C. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1335-1353.
- MDPI. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers.
- Fujisawa, S., et al. (2011). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 12(12), 8981–8995.
- ResearchGate. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry.
- ResearchGate. (2010). Hydrolysis kinetics of polymethyl methacrylate in near-critical water.
- PubMed. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- PubChem. This compound.
- NIH. (2015). Grafting of architecture controlled poly(styrene sodium sulfonate) onto titanium surfaces using bio-adhesive molecules.
- protocols.io. (2024). RAFT Based Synthesis of In-house Polymers.
- Advani, A., et al. (2012). Polymeric conjugates for drug delivery. Advanced Drug Delivery Reviews, 64(13), 1379-1397.
- MDPI. (2023). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment.
- ResearchGate. (2021). Polymer conjugates: implications and roles in biomedical applications.
- ResearchGate. (2009). Reduction-sensitive polymers and bioconjugates for biomedical applications.
- PubMed. (2009). Reduction-sensitive polymers and bioconjugates for biomedical applications.
- RSC Publishing. (2013). Controlled polymerization for the development of bioconjugate polymers and materials.
- NIH. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent.
- PubMed. (1998). Bioconjugates of intelligent polymers and recognition proteins for use in diagnostics and affinity separations.
- NIH. (2014). Post-translational Modifications of the Protein Termini.
- Utrecht University - UU Research Portal. Reduction-sensitive polymers and bioconjugates for biomedical applications.
- ResearchGate. (2012). Efficient Synthesis of Poly(acrylic acid) in Aqueous Solution via a RAFT Process.
- NIH. (2018). RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) Copolymer as a Thermoresponsive Macromolecular Chain Transfer Agent.
Sources
- 1. Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Homopolymers and Copolymers Containing an Active Ester of Acrylic Acid by RAFT: Scaffolds for Controlling Polyvalent Ligand Display - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. A poly(N-isopropylacrylamide-co-N-acryloxysuccinimide-co-2-hydroxyethyl methacrylate) composite hydrogel membrane for urease immobilization to enhance urea hydrolysis rate by temperature swing* - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of N-Succinimidyl Acrylate in Advanced Materials Science: A Technical Guide
For researchers, scientists, and professionals in drug development, the ability to precisely control the functionalization of materials at the molecular level is paramount. N-Succinimidyl Acrylate (NSA) has emerged as a powerful and versatile building block in materials science, offering a unique combination of functionalities that enable the creation of sophisticated biomaterials, functional surfaces, and targeted drug delivery systems. This technical guide provides an in-depth exploration of the core principles and practical applications of NSA, grounded in scientific literature and field-proven insights.
Understanding this compound: A Molecule of Dual Reactivity
This compound (NSA) is a hetero-bifunctional molecule that possesses two key reactive groups: an acrylate moiety and an N-hydroxysuccinimide (NHS) ester. This dual nature is the foundation of its utility in materials science.
-
The Acrylate Group: This vinyl group is readily polymerizable via free-radical polymerization techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] This allows for the incorporation of NSA as a monomer into polymer chains, creating "active" polymers with pendant NHS ester groups.
-
The N-Hydroxysuccinimide (NHS) Ester Group: The NHS ester is a highly efficient amine-reactive functional group. It reacts with primary amines, such as the lysine residues found in proteins or amine-functionalized surfaces, to form stable amide bonds.[2] This reaction is highly selective and proceeds under mild aqueous conditions, making it ideal for bioconjugation.[3]
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₄ | [4] |
| Molecular Weight | 169.13 g/mol | [4] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-enoate | [4] |
| CAS Number | 38862-24-7 | [4] |
| Appearance | White to light yellow powder or crystals | |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, Chloroform) | [5] |
Synthesis of this compound: A Protocol for Purity and Yield
The reliable synthesis of high-purity NSA is crucial for its successful application. Several methods have been reported, with the most common involving the esterification of acrylic acid with N-hydroxysuccinimide.[6] A widely used and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Diagram of NSA Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 3. biotium.com [biotium.com]
- 4. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Preparation of N-succinimidyl (2,3- sup 3 H) propionate (Journal Article) | ETDEWEB [osti.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to Protein Labeling with N-Succinimidyl Acrylate
Introduction: The Unique Utility of N-Succinimidyl Acrylate
This compound (NSA) is a heterobifunctional crosslinking reagent that offers a powerful toolset for researchers in proteomics, drug development, and materials science.[1] Unlike standard labeling reagents, NSA possesses two distinct reactive moieties:
-
N-Hydroxysuccinimide (NHS) Ester: This group provides high reactivity and specificity towards primary amines (-NH₂), such as the ε-amino group of lysine residues and the protein's N-terminus, forming a stable, covalent amide bond.[2][3][4] This is a cornerstone reaction in bioconjugation.[5]
-
Acrylate Group: This vinyl group is a Michael acceptor, capable of reacting with nucleophiles like thiols (e.g., from cysteine residues).[6] Furthermore, it can be polymerized to create functional polymer chains on a protein surface or to graft proteins onto polymer scaffolds.[7]
This dual functionality allows for a two-stage conjugation strategy, making NSA an ideal choice for creating protein-polymer conjugates, hydrogels, and for surface immobilization applications.[7][8] This guide provides an in-depth exploration of the reaction mechanism, a detailed protocol for labeling, and critical insights for optimizing your conjugation strategy.
The Chemistry of NSA Labeling: A Tale of Two Reactions
The Primary Reaction: Amine Acylation
The core of the NSA labeling strategy is the nucleophilic acyl substitution reaction between the NHS ester and a primary amine on the protein.[9]
Causality of Reaction Conditions: The efficiency of this reaction is critically dependent on pH. The target primary amine must be deprotonated to act as a strong nucleophile.[2] The pKa of the ε-amino group of lysine is ~10.5, while the N-terminal α-amino group is ~8.0.[10] Therefore, performing the reaction at a slightly alkaline pH ensures a sufficient concentration of reactive, deprotonated amines.
However, a competing reaction, hydrolysis, also accelerates at higher pH.[2][11][12] The NHS ester can react with water, cleaving the ester and rendering it inert. This competition dictates an optimal pH range, typically between pH 7.2 and 8.5 , to balance amine reactivity with ester stability.[2][13]
Caption: NSA reacts with primary amines to form a stable amide bond.
The Secondary Reaction: Leveraging the Acrylate
Once the protein is labeled, the newly introduced acrylate group is available for further modification. This Michael addition reaction is most efficient with soft nucleophiles, particularly thiols from cysteine residues. This allows for the creation of complex bioconjugates, such as antibody-drug conjugates where the drug is thiol-containing.
Experimental Design: Materials and Reagents
Successful labeling requires high-quality reagents and careful preparation.
| Reagent | Specification | Rationale & Key Considerations |
| This compound (NSA) | >98% Purity | Purity is crucial to avoid side reactions. Store desiccated at ≤ -20°C. Allow vial to warm to room temperature before opening to prevent moisture condensation.[9] |
| Protein of Interest | >95% Purity, in amine-free buffer | The protein solution must be free of primary amine contaminants like Tris, glycine, or ammonium salts, as they will compete with the protein for NSA.[3] Stabilizers like BSA or gelatin must also be removed. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.0-8.5 | Bicarbonate or phosphate buffers are ideal as they lack primary amines. The pH is optimal for balancing amine reactivity and NSA stability.[3][13] |
| Anhydrous Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | NSA is often dissolved in a small volume of organic solvent before addition to the aqueous protein solution. Anhydrous grade is essential to prevent premature hydrolysis.[3][13] |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine, pH ~8.0 | A solution with a high concentration of primary amines is used to consume any unreacted NSA and terminate the reaction. |
| Purification System | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis | Required to separate the labeled protein from excess NSA, the NHS byproduct, and quenching reagents.[2] |
Detailed Protocol for Protein Labeling with NSA
This protocol provides a robust starting point for labeling a typical IgG antibody but can be adapted for other proteins.
Caption: A streamlined workflow for NSA-mediated protein labeling.
Step 1: Protein Preparation (The Foundation)
-
Buffer Exchange: Ensure your protein is in the correct Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If your protein is in a buffer like PBS containing Tris or other primary amines, it must be removed. Use dialysis or a desalting column (e.g., Zeba™) to exchange the buffer.[2][3]
-
Concentration Adjustment: Adjust the protein concentration to 2-5 mg/mL.[9] Higher protein concentrations generally lead to greater labeling efficiency.[3]
Step 2: this compound (NSA) Stock Solution
-
Expert Insight: NSA is moisture-sensitive. Never prepare stock solutions in aqueous buffers.
-
Equilibrate: Allow the vial of NSA to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Dissolve: Prepare a 10 mM stock solution by dissolving the NSA in anhydrous DMSO or DMF.[3] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
Step 3: The Conjugation Reaction
-
Calculate Molar Excess: The ratio of NSA to protein determines the extent of labeling. A starting point for many proteins is a 10- to 20-fold molar excess of NSA. This ratio should be optimized empirically for your specific protein and desired degree of labeling.
-
Add Reagent: While gently stirring or vortexing the protein solution, add the calculated volume of the 10 mM NSA stock solution dropwise.
-
Causality: Adding the organic solvent slowly prevents localized high concentrations that could cause protein precipitation. The total volume of added DMSO/DMF should not exceed 10% of the total reaction volume.[2]
-
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature , protected from light.[2][9]
Step 4: Quenching the Reaction (Optional but Recommended)
-
To stop the reaction and ensure no residual NSA remains active, add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[9]
-
Incubate for an additional 15-30 minutes at room temperature.
Step 5: Purification of the Labeled Protein
It is critical to remove unreacted NSA, the N-hydroxysuccinimide byproduct, and quenching buffer components.
-
Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).[2]
-
Separate: Apply the reaction mixture to the top of the column.
-
Elute: Elute the protein with the storage buffer. The larger, labeled protein will elute first in the void volume, while the smaller, unreacted components will be retained and elute later.[2] Collect the fractions containing your protein.
Characterization and Quality Control: A Self-Validating System
Verifying the success of the labeling reaction is a critical final step.
-
Degree of Labeling (DOL): Determining the average number of NSA molecules per protein is essential. Unlike fluorescent NHS esters, NSA itself does not have a convenient absorbance for spectrophotometric DOL calculation.[3][9]
-
Mass Spectrometry (MS): This is the most direct and accurate method. The mass increase of the protein corresponds to the number of attached acrylate moieties (Molecular Weight of acryloyl group = 55.06 Da).
-
Functional Assays: If the acrylate group is intended for a secondary reaction (e.g., with a thiol-containing fluorescent probe), the DOL can be determined indirectly by reacting the NSA-labeled protein with the probe and then using spectrophotometry.
-
-
Protein Integrity and Function:
-
SDS-PAGE: Run a gel to confirm that the protein has not aggregated or degraded during the labeling process.
-
Functional Assays: Perform a relevant bioassay (e.g., ELISA for an antibody, enzyme activity assay) to confirm that the labeling process has not compromised the protein's biological function. Modification of lysine residues can sometimes affect protein activity.[3]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Presence of competing amines (Tris, etc.) in the protein buffer.2. NSA was hydrolyzed before use.3. Reaction pH was too low.4. Insufficient molar excess of NSA. | 1. Perform thorough buffer exchange into an amine-free buffer.[3]2. Use fresh, anhydrous DMSO/DMF and ensure NSA vial is at room temp before opening.3. Verify reaction buffer is between pH 8.0-8.5.[2][13]4. Increase the molar excess of NSA in increments (e.g., 30x, 40x). |
| Protein Precipitation | 1. Volume of organic solvent (DMSO/DMF) was too high (>10%).2. Protein is sensitive to the labeling conditions or pH. | 1. Limit organic solvent to ≤10% of the total reaction volume. Add the NSA stock solution slowly while vortexing.[2]2. Perform the reaction at 4°C, potentially for a longer duration (4-6 hours). |
| Loss of Protein Function | 1. Over-labeling: Modification of lysine residues critical for protein function or binding.2. Denaturation during the reaction. | 1. Reduce the molar excess of NSA and shorten the reaction time.2. Confirm protein stability at the reaction pH. Consider a lower pH (e.g., 7.5) if the protein is unstable at pH 8.5. |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed and causes serious eye irritation.[14] It is also irritating to the skin and respiratory system.[15]
-
Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood.
-
Spills: Clean up spills immediately, avoiding dust generation.[15]
-
Storage: Store tightly sealed in a freezer (<0°C), protected from moisture and heat.
References
- Material Safety Data Sheet: Acrylic acid N-hydroxysuccinimide ester. Santa Cruz Biotechnology.
- Technical Support Center: Protein Labeling with Succinimidyl Esters. Benchchem.
- This compound Product Inform
- Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
- N-terminal protein labeling with N-hydroxysuccinimide esters. PMC, NIH.
- N-succinimidyl acryl
- Acrylic acid N-hydroxysuccinimide ester Product Page. Sigma-Aldrich.
- N-Acryloxysuccinimide Product Inform
- An In-depth Technical Guide to Protein Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester. Benchchem.
- N-Succinimidyl Acryl
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- N-Hydroxysuccinimidyl-activated esters were used to couple the N-terminal a-amine of the peptide to an acrylate moiety.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applic
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applic
- Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
- N-Succinimidyl Acryl
- Recent developments in chemical conjugation strategies targeting n
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
- Fast Cysteine Bioconjug
Sources
- 1. This compound | 38862-24-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotium.com [biotium.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polysciences.com [polysciences.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Amine-Reactive Surface Engineering via N-Succinimidyl Acrylate (NSA) Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology and drug development. Applications ranging from biosensors and immunoassays to cell culture engineering and targeted drug delivery platforms rely on the ability to create surfaces with specific biological functionalities. One of the most robust and widely utilized methods for achieving this is through the creation of amine-reactive surfaces. This guide provides a detailed, step-by-step protocol for the surface modification of substrates using N-succinimidyl acrylate (NSA), a versatile monomer that enables the formation of high-density, amine-reactive polymer brushes.
This document will delve into the underlying chemistry, provide detailed experimental protocols, and offer insights into the characterization and troubleshooting of NSA-modified surfaces. The primary approach detailed herein involves the "grafting from" technique, specifically Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), to grow poly(this compound) (pNSA) brushes from a substrate. This method offers excellent control over the thickness and density of the reactive layer, thereby maximizing the potential for subsequent biomolecule conjugation.[1]
Scientific Principles and Rationale
The overall strategy for NSA surface modification can be broken down into three key stages:
-
Substrate Preparation and Initiator Immobilization: The substrate is first rigorously cleaned to ensure a pristine surface. An initiator molecule for ATRP is then covalently attached to the surface. This initiator serves as the starting point from which the polymer chains will grow.
-
Surface-Initiated Polymerization of NSA: The initiator-functionalized substrate is immersed in a solution containing the NSA monomer, a catalyst, and a ligand. This initiates the growth of pNSA chains from the surface, forming a dense layer of polymer "brushes."
-
Biomolecule Conjugation: The pNSA-coated surface now presents a high density of N-hydroxysuccinimide (NHS) ester groups. These groups are highly reactive towards primary amines (e.g., the N-terminus of proteins or the side chains of lysine residues), forming stable amide bonds.
The Chemistry of this compound
This compound is a bifunctional monomer.[2] Its acrylate group is susceptible to polymerization, allowing for the formation of long polymer chains. The N-succinimidyl ester group, on the other hand, is a highly efficient leaving group that readily reacts with nucleophiles, particularly primary amines.[3][4] This dual functionality makes NSA an ideal candidate for creating amine-reactive surfaces.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a controlled radical polymerization technique that allows for the growth of well-defined polymer brushes from a surface.[5][6] The "living" nature of this polymerization provides precise control over the length (and thus thickness) of the polymer chains and results in a high grafting density.[7][8] This is crucial for creating surfaces with a high capacity for biomolecule immobilization. The basic components of an SI-ATRP reaction are:
-
Monomer: In this case, this compound.
-
Initiator: An alkyl halide covalently bound to the surface.
-
Catalyst: Typically a copper(I) halide (e.g., Cu(I)Br).
-
Ligand: A nitrogen-based ligand (e.g., PMDETA or bipyridine) that complexes with the copper catalyst to solubilize it and tune its reactivity.
The controlled nature of SI-ATRP arises from the reversible activation and deactivation of the growing polymer chains by the copper catalyst.[9]
Amine Coupling via NHS Ester Chemistry
The reaction between an NHS ester and a primary amine is a well-established and highly efficient bioconjugation method.[10] The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The efficiency of this reaction is pH-dependent, with optimal rates typically observed in the pH range of 7.2 to 8.5.[11]
A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[12] Hydrolysis of the NHS ester results in the formation of an unreactive carboxylic acid, thereby reducing the number of available sites for bioconjugation. Therefore, careful control of reaction conditions, particularly pH and reaction time, is essential for maximizing conjugation efficiency.
Experimental Protocols
This section provides detailed, step-by-step protocols for the modification of silicon wafers with pNSA brushes and subsequent protein immobilization. These protocols can be adapted for other substrates, such as gold, with appropriate modifications to the initiator immobilization step.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Notes |
| Silicon Wafers | University Wafer | - | Prime grade, single-side polished |
| Sulfuric Acid (95-98%) | Sigma-Aldrich | 320501 | Use with extreme caution |
| Hydrogen Peroxide (30%) | Sigma-Aldrich | H1009 | Use with extreme caution |
| 3-Aminopropyl)triethoxysilane (APTES) | Sigma-Aldrich | 440140 | |
| Anhydrous Toluene | Sigma-Aldrich | 244511 | |
| Triethylamine (TEA) | Sigma-Aldrich | 471283 | |
| 2-Bromoisobutyryl Bromide (BIBB) | Sigma-Aldrich | 252271 | |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | 270997 | |
| This compound (NSA) | TCI Chemicals | S0814 | |
| Copper(I) Bromide (Cu(I)Br) | Sigma-Aldrich | 254193 | |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 185559 | |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | Example protein for immobilization |
| Phosphate-Buffered Saline (PBS) | Sigma-Aldrich | P4417 | |
| Ethanolamine | Sigma-Aldrich | E9508 | For quenching |
Workflow Overview
Figure 1: Overall workflow for NSA surface modification and bioconjugation.
Protocol 1: Substrate Cleaning and Initiator Immobilization on Silicon Wafer
This protocol describes the preparation of an ATRP initiator-functionalized silicon wafer.
-
Substrate Cleaning (Piranha Etch):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a glass container. Never add sulfuric acid to hydrogen peroxide.
-
Immerse the silicon wafers in the piranha solution for 30-60 minutes.[13]
-
Carefully remove the wafers and rinse them extensively with deionized water, followed by ethanol.
-
Dry the wafers under a stream of nitrogen. This process generates a clean, hydroxylated silicon oxide surface.
-
-
Silanization with APTES:
-
Place the cleaned, dry wafers in a solution of 2% (v/v) APTES in anhydrous toluene.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Remove the wafers and rinse with toluene, followed by ethanol.
-
Cure the silane layer by baking the wafers in an oven at 110°C for 30 minutes. This step creates a surface terminated with primary amine groups.
-
-
ATRP Initiator Attachment:
-
Place the amine-functionalized wafers in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCM to the vessel, followed by triethylamine (TEA) to a final concentration of approximately 10 mM.
-
Slowly add 2-bromoisobutyryl bromide (BIBB) to a final concentration of approximately 10 mM. The reaction is typically performed with a slight molar excess of BIBB and TEA relative to the estimated surface amine density.
-
Allow the reaction to proceed for 2 hours at room temperature.[13]
-
Remove the wafers and rinse thoroughly with DCM, ethanol, and deionized water.
-
Dry the wafers under a stream of nitrogen. The surface is now functionalized with ATRP initiators.
-
Protocol 2: Surface-Initiated ATRP of this compound
This protocol describes the "grafting from" of pNSA brushes from the initiator-functionalized surface.
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, dissolve NSA monomer in anhydrous DMF. A typical monomer concentration is in the range of 0.5 to 1.0 M.
-
In a separate Schlenk flask, add Cu(I)Br and PMDETA in a 1:1 molar ratio. The amount of catalyst and ligand will depend on the desired polymer molecular weight and polymerization rate. A typical ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] is 100:1:1:1.
-
Add anhydrous DMF to the catalyst/ligand mixture and stir until a homogeneous solution is formed.
-
-
Polymerization:
-
Place the initiator-functionalized wafer in a reaction vessel under an inert atmosphere.
-
Transfer the monomer solution to the reaction vessel.
-
Using a gas-tight syringe, transfer the catalyst/ligand solution to the reaction vessel to initiate the polymerization.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-4 hours). The polymerization time will determine the thickness of the pNSA brush.
-
To stop the polymerization, remove the wafer from the solution and expose it to air.
-
-
Post-Polymerization Cleaning:
-
Rinse the pNSA-coated wafer extensively with DMF, followed by ethanol and deionized water to remove any unreacted monomer, catalyst, and non-grafted polymer.
-
Dry the wafer under a stream of nitrogen. The surface is now ready for bioconjugation.
-
Protocol 3: Protein Immobilization on pNSA-Modified Surface
This protocol describes the covalent immobilization of a protein with available primary amines onto the pNSA brush.
-
Protein Solution Preparation:
-
Dissolve the protein of interest (e.g., BSA) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. A typical protein concentration is 0.1-1.0 mg/mL.[4] Avoid buffers containing primary amines (e.g., Tris).
-
-
Immobilization Reaction:
-
Immediately after preparing the pNSA-modified surface, immerse it in the protein solution. It is crucial to minimize the time the pNSA surface is exposed to aqueous buffers before adding the protein to reduce hydrolysis of the NHS esters.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may need to be determined empirically.
-
-
Quenching and Washing:
-
After incubation, remove the wafer from the protein solution.
-
To block any unreacted NHS ester groups, immerse the wafer in a quenching solution, such as 1 M ethanolamine or 100 mM glycine in PBS (pH 7.4), for 30 minutes at room temperature.
-
Rinse the wafer thoroughly with PBS to remove non-specifically bound protein and quenching agent.
-
Finally, rinse with deionized water and dry under a stream of nitrogen.
-
Characterization of Modified Surfaces
It is essential to characterize the surface at each stage of the modification process to ensure the success of each step.
| Characterization Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess changes in surface wettability. | - Clean Silicon: Hydrophilic (<10°) - APTES-modified: More hydrophobic - Initiator-modified: Hydrophobic - pNSA-modified: Relatively hydrophobic - Protein-immobilized: More hydrophilic |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface.[14][15] | - APTES-modified: Appearance of N1s peak. - Initiator-modified: Appearance of Br3d peak. - pNSA-modified: Increase in N1s and C1s (C=O) signals. - Protein-immobilized: Significant increase in N1s signal. |
| Atomic Force Microscopy (AFM) | To visualize surface topography and measure roughness. | Increase in surface roughness after each modification step. Can be used to measure the thickness of the polymer brush layer. |
| Ellipsometry | To accurately measure the thickness of the grafted polymer layer.[16] | A linear increase in brush thickness with polymerization time is indicative of a controlled polymerization.[17] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymerization Efficiency (thin brush layer) | - Inactive initiator or catalyst. - Presence of oxygen in the polymerization solution. - Impurities in the monomer or solvent. | - Use fresh reagents. - Ensure proper deoxygenation of the polymerization solution (e.g., by freeze-pump-thaw cycles). - Purify the monomer and use anhydrous solvents. |
| Poor Protein Immobilization | - Hydrolysis of NHS esters before protein addition. - Inactive protein. - Low density of pNSA brushes. | - Minimize the time the pNSA surface is exposed to aqueous buffers before adding the protein. - Perform the immobilization reaction immediately after polymerization. - Ensure the protein is active and has available primary amines. - Optimize the SI-ATRP conditions to increase brush density. |
| High Non-specific Binding | - Incomplete quenching of unreacted NHS esters. - Hydrophobic interactions between the protein and the surface. | - Ensure the quenching step is performed thoroughly. - Add a blocking agent (e.g., BSA) after quenching if non-specific binding is still an issue. - Include a mild detergent (e.g., Tween-20) in the washing steps. |
| Inconsistent Results | - Variations in substrate cleaning. - Inconsistent reaction conditions (time, temperature, concentrations). | - Standardize the substrate cleaning protocol. - Precisely control all reaction parameters. - Perform modifications in a controlled environment (e.g., glovebox for ATRP). |
Visualization of Key Processes
SI-ATRP of NSA from a Silanized Surface
Figure 2: Schematic of pNSA brush growth via SI-ATRP.
Amine Coupling Reaction
Figure 3: Reaction of a pNSA-NHS ester with a primary amine on a protein.
Conclusion
The surface modification of substrates with this compound via surface-initiated polymerization provides a powerful and versatile platform for the covalent immobilization of biomolecules. The resulting high-density pNSA brushes offer a robust and amine-reactive surface that is well-suited for a wide range of applications in drug development, diagnostics, and fundamental biological research. By carefully controlling the experimental parameters outlined in this guide, researchers can create well-defined, functional surfaces tailored to their specific needs. The combination of controlled polymerization and efficient bioconjugation chemistry makes NSA-based surface modification a valuable tool for advancing the interface of materials science and biology.
References
- Bruinsma, P. Y., et al. (2014). Applications of polymer brushes in protein analysis and purification. Analytical and Bioanalytical Chemistry, 406(24), 5789-5800. [Link]
- Chmielarz, P., et al. (2020).
- Ionov, L., et al. (2017). In Situ Monitoring of Linear RGD-Peptide Bioconjugation with Nanoscale Polymer Brushes. ACS Omega, 2(3), 1035-1044. [Link]
- Benicewicz, B. C., et al. (2012).
- Barbey, R., et al. (2023). A Guide to Functionalisation and Bioconjugation Strategies to Surface-Initiated Polymer Brushes.
- Boyer, C., et al. (2010). Surface Modification of Positive Contrast Nanoparticle Agents with RAFT Polymers Towards the Targeted Imaging and Treatment of Cancer. ACS Nano, 4(11), 6569-6581. [Link]
- Hickman, J. J., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12974-12982. [Link]
- Armes, S. P., et al. (2009). Control of Polymer Brush Morphology, Rheology, and Protein Repulsion by Hydrogen Bond Complexation. Journal of the American Chemical Society, 131(24), 8496-8502. [Link]
- Genzer, J., & Efimenko, K. (2015). Fundamentals and Applications of Polymer Brushes in Air. Accounts of Chemical Research, 48(6), 1637-1645. [Link]
- Zare, P., et al. (2024). Mixed polymer brushes for controlled protein adsorption: State of the art and future prospective. Journal of Molecular Liquids, 395, 123925. [Link]
- Barbey, R., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(7), 4296-4417. [Link]
- Zhao, B., & Brittain, W. J. (2000). Polymer brushes: surface-immobilized macromolecules. Progress in Polymer Science, 25(5), 677-710. [Link]
- Klok, H. A., et al. (2018). Swelling and Degrafting of Poly(3-sulfopropyl methacrylate) Brushes. Langmuir, 34(43), 12977-12987. [Link]
- de la Rosa, V. R., et al. (2023). Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings. ACS Applied Materials & Interfaces, 15(21), 25888-25897. [Link]
- Nicolas, J., et al. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer, 45(23), 7821-7830. [Link]
- Zrínyi, M., et al. (2001). Kinetics of volume change of poly(succinimide) gels during hydrolysis and swelling. Physical Chemistry Chemical Physics, 3(16), 3349-3354. [Link]
- Lee, J. H., & Gardella, J. A. (2014). Surface Characterization of Polymer Blends by XPS and ToF-SIMS. Polymers, 6(5), 1364-1382. [Link]
- Matyjaszewski, K. (n.d.). ATRP from surfaces. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
- Chmielarz, P. (2022).
- Mirabdullah, M., et al. (2022). Surface characterization of polymers by XPS and SIMS techniques. Surfaces and Interfaces, 32, 102140. [Link]
- Hiltunen, J., et al. (2018). (A) Outline procedure for grafting multiple patterned polymer brushes...
- Klok, H. A., et al. (2018). Swelling and Degrafting of Poly(3-sulfopropyl methacrylate) Brushes. Langmuir, 34(43), 12977-12987. [Link]
- Polanowski, P., & Sikorski, A. (2021).
- Sanyal, A., et al. (2022). “Clickable” Polymer Brush Interfaces: Tailoring Monovalent to Multivalent Ligand Display for Protein Immobilization and Sensing.
- Notley, S. M., et al. (2017). Mass, grafting density, dry thickness, and contact angle of polymer brushes.
- EAG Laboratories. (n.d.). XPS Analysis of Surface Modified Polymers. [Link]
- Olsen, B. D., & Tirrell, M. V. (2022). Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. Accounts of Chemical Research, 55(5), 635-646. [Link]
- Park, K. (2023, February 6). Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. Kinam Park. [Link]
- Zhang, Y., et al. (2023). Surface characterization by (a) water contact angle, *** p < 0.001, ns = non-significant, and chemically by (b) XPS analysis.
- Chmielarz, P. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials.
- Theato, P., & Klok, H. A. (2018). In situ monitoring of SI-ATRP throughout multiple reinitiations under flow by means of a quartz crystal microbalance. Polymer Chemistry, 9(22), 3127-3135. [Link]
- Biesalski, M., et al. (2022). Review on surface-characterization applications of X-ray photoelectron spectroscopy (XPS): Recent developments and challenges. Applied Surface Science Advances, 12, 100326. [Link]
- Agarwal, V., et al. (2022). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. Colloids and Surfaces B: Biointerfaces, 211, 112242. [Link]
- Azevedo, H. S., & da Silva, R. M. P. (2022). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. APL Bioengineering, 6(3), 031507. [Link]
- Liu, L., et al. (2020). Surface-initiated RAFT polymerization of sulfobetaine from cellulose membranes to improve hemocompatibility and antibiofouling property.
- Theato, P., et al. (2021). Enhancing Initiation Efficiency in Metal-Free Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). Angewandte Chemie International Edition, 60(34), 18641-18646. [Link]
- Stenzel, M. H., & Barner-Kowollik, C. (2007). Antibacterial cellulose fiber via RAFT surface graft polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(16), 3747-3757. [Link]
- Klok, H. A., et al. (2018). Tuning the Thermoresponsive Behavior of Surface-Attached PNIPAM Networks: Varying the Crosslinker Content in SI-ATRP. Langmuir, 34(11), 3465-3474. [Link]
- Zhang, H., et al. (2018). Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry. ACS Omega, 3(10), 13686-13695. [Link]
Sources
- 1. Applications of polymer brushes in protein analysis and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Starting Points - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Polymerization and Structure of Opposing Polymer Brushes Studied by Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benicewiczgroup.com [benicewiczgroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Surface Characterization of Polymer Blends by XPS and ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. XPS Analysis of Surface Modified Polymers [eag.com]
- 16. Swelling and Degrafting of Poly(3-sulfopropyl methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In situ monitoring of SI-ATRP throughout multiple reinitiations under flow by means of a quartz crystal microbalance - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03073A [pubs.rsc.org]
Application Notes and Protocols for Enzyme Immobilization using N-Succinimidyl Acrylate
Introduction: A Modern Approach to Enzyme Stabilization
Enzyme immobilization is a foundational technique in biotechnology, offering enhanced stability, reusability, and process control for enzymatic reactions.[1][2] This is particularly crucial in the pharmaceutical and drug development sectors, where enzyme-catalyzed processes are integral to the synthesis of complex molecules and the development of novel therapeutics.[3][4] Among the various methods for enzyme immobilization, covalent attachment to a solid support offers a robust and stable linkage, minimizing enzyme leaching and enhancing operational stability.[1][5]
This application note provides a detailed protocol for the immobilization of enzymes using N-succinimidyl acrylate (NSA). NSA is a versatile reagent that allows for the activation of amine-functionalized supports, creating a reactive surface that can covalently bind to the primary amine groups of an enzyme. The underlying chemistry relies on the highly efficient and selective reaction of N-hydroxysuccinimide (NHS) esters with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds.[6][7] This guide will delve into the mechanistic principles, provide a step-by-step experimental protocol, and offer insights into the characterization of the resulting immobilized enzyme.
Core Principles of this compound Chemistry
The immobilization process using this compound is a two-step procedure. First, the support material, which is functionalized with primary amine groups, is activated with NSA. The acrylate group of NSA can react with the amine groups on the support via Michael addition or amidation, although the primary utility of NSA in this context is often as a precursor to polymers. A more direct approach involves using a support that can be functionalized with acrylate groups, which are then reacted with N-hydroxysuccinimide to create an NHS-activated support. However, for this guide, we will focus on a common method where an amine-functionalized support is first acylated with a molecule that presents a carboxyl group, which is then activated with N-hydroxysuccinimide and a carbodiimide coupling agent like EDC to create the reactive NHS ester.
The second step involves the introduction of the enzyme. The primary amine groups on the enzyme surface act as nucleophiles, attacking the carbonyl carbon of the NHS ester on the support.[] This results in the formation of a stable amide bond, covalently linking the enzyme to the support, and the release of N-hydroxysuccinimide as a byproduct.[6]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid on the support and reducing the efficiency of enzyme conjugation.[7] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the pH of the reaction medium.[7]
Key Experimental Parameters
The success of the enzyme immobilization is contingent on the careful control of several experimental parameters:
| Parameter | Optimal Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances the deprotonation of primary amines (making them nucleophilic) and minimizes the rate of NHS ester hydrolysis.[6][9] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize the competing hydrolysis reaction and are beneficial for sensitive enzymes.[6] |
| Buffer Composition | Amine-free buffers (e.g., PBS, MES, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the enzyme for reaction with the NHS ester-activated support.[10] |
| Enzyme Concentration | 1-10 mg/mL | Should be optimized for the specific enzyme and support to ensure efficient coupling.[10] |
| Molar Ratio of NSA to Amines | 10- to 50-fold molar excess | A higher concentration of the activating agent ensures efficient activation of the support material.[10] |
Experimental Protocol
This protocol details the activation of an amine-functionalized support with this compound chemistry followed by enzyme immobilization.
Materials
-
Enzyme of interest
-
Amine-functionalized solid support (e.g., agarose beads, magnetic nanoparticles, silica gel)
-
This compound (NSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer (or other amine-free buffer), pH 7.5
-
Washing Buffer: 0.1 M Phosphate Buffer with 0.5 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M ethanolamine, pH 8.0
-
Storage Buffer: 0.1 M Phosphate Buffer, pH 7.0, with a suitable preservative (e.g., 0.02% sodium azide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessels
-
Rotator or shaker
-
Centrifuge or magnetic separator (for nanoparticle supports)
-
Spectrophotometer for protein and activity assays
Workflow Diagram
Caption: General workflow for enzyme immobilization.
Step-by-Step Methodology
Part 1: Activation of Amine-Functionalized Support
-
Support Preparation: Weigh the desired amount of amine-functionalized solid support into a reaction vessel. Wash the support three times with an excess volume of Activation Buffer to equilibrate the pH and remove any storage solutions. After the final wash, remove the supernatant.
-
Activator Solution Preparation: Immediately before use, dissolve NSA, EDC, and NHS in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution. A common starting point is a 10- to 50-fold molar excess of each reagent over the estimated amine groups on the support.
-
Activation Reaction: Resuspend the washed support in a sufficient volume of Activation Buffer. Add the activator stock solution to the support slurry.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing on a rotator or shaker.
-
Washing: After incubation, pellet the support by centrifugation or magnetic separation and discard the supernatant. Wash the activated support extensively (at least five times) with Activation Buffer to remove unreacted reagents and by-products.
Part 2: Covalent Coupling of the Enzyme
-
Enzyme Solution Preparation: Dissolve the enzyme in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL). It is crucial that the buffer is free of any primary amines that could compete with the enzyme for coupling.[10]
-
Coupling Reaction: Resuspend the washed, activated support in the enzyme solution. The volume should be sufficient to ensure the support is fully suspended.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time and temperature may need to be determined empirically for each specific enzyme.
-
Quenching: To block any remaining unreacted active ester groups on the support, resuspend the support in Quenching Buffer and incubate for 30-60 minutes at room temperature with gentle mixing.[7]
-
Final Washing: Wash the immobilized enzyme conjugate extensively with Washing Buffer to remove non-covalently bound enzyme. Follow with three washes with the final Storage Buffer.
-
Storage: Store the immobilized enzyme in the Storage Buffer at 4°C until further use.
Characterization of the Immobilized Enzyme
After immobilization, it is essential to characterize the enzyme-support conjugate to determine the success of the procedure and the properties of the immobilized enzyme.
Determination of Immobilization Yield
The immobilization yield can be determined by measuring the protein concentration in the supernatant before and after the coupling reaction using a standard protein assay (e.g., Bradford or BCA assay). The amount of immobilized protein is the difference between the initial amount of protein added and the amount of protein remaining in the supernatant and wash solutions.
Measurement of Enzyme Activity
The activity of the immobilized enzyme should be compared to that of the free enzyme under the same conditions (pH, temperature, substrate concentration). The retained activity is a key parameter for evaluating the effectiveness of the immobilization process.[11] It's important to note that mass transfer limitations can sometimes affect the observed activity of immobilized enzymes.[11]
Assessment of Stability and Reusability
A significant advantage of enzyme immobilization is the potential for enhanced stability and reusability.[1]
-
Thermal and pH Stability: The activity of the immobilized enzyme can be measured after incubation at various temperatures and pH values and compared to the free enzyme to assess any changes in stability.
-
Reusability: The immobilized enzyme can be used in repeated reaction cycles. Between each cycle, the enzyme is recovered (e.g., by centrifugation or magnetic separation), washed, and then used in a fresh reaction mixture. The activity is measured after each cycle to determine the operational stability.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Yield | Inefficient activation of the support. | Increase the concentration of NSA/EDC/NHS; ensure anhydrous conditions for the stock solution preparation. |
| Competing hydrolysis of NHS esters. | Work quickly and at a lower temperature during the activation and coupling steps; ensure the pH is within the optimal range. | |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS, MES, or HEPES for the coupling reaction. | |
| Low Retained Activity | Conformational changes in the enzyme upon immobilization. | Optimize immobilization conditions (e.g., pH, ionic strength); consider using a spacer arm to reduce steric hindrance. |
| Mass transfer limitations. | Use a support with a larger pore size; ensure adequate mixing during the activity assay. | |
| Enzyme Leaching | Incomplete covalent bond formation. | Ensure complete quenching of unreacted sites; perform extensive washing after immobilization. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] It is irritating to the eyes, respiratory system, and skin.[12] All procedures should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.[12][13]
Conclusion
The protocol described in this application note provides a robust and versatile method for the covalent immobilization of enzymes using this compound chemistry. By carefully controlling the experimental parameters and performing thorough characterization, researchers and drug development professionals can generate stable and reusable biocatalysts for a wide range of applications, from pharmaceutical synthesis to the development of biosensors and diagnostic assays.[2][4] The principles of NHS ester chemistry are well-established, offering a reliable foundation for the successful implementation of this immobilization strategy.[6][]
References
- ACS Publications. Design and Characterization of Immobilized Enzymes in Microfluidic Systems | Analytical Chemistry.
- ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies | Bioconjugate Chemistry.
- MDPI. Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Considerations.
- SpringerLink. Application of Immobilized Enzymes as Pharmaceutical.
- Slideshare. Characteristics of immobilized enzymes.
- PubChem. This compound.
- Longdom Publishing. Enzyme Immobilization: Its Advantages, Applications and Challenge.
- SNS Courseware. Immobilized Enzymes and Their Applications.
- PubMed Central. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes.
- ResearchGate. Preparation and Characteristics of Immobilized Enzyme.
- PubMed. Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry.
- PubMed Central. Impact of immobilization technology in industrial and pharmaceutical applications.
- MDPI. Agarose vs. Methacrylate as Material Supports for Enzyme Immobilization and Continuous Processing.
- How to Immobilize Enzymes on Solid Supports.
- MDPI. A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility.
- JOCPR. Enzymes immobilized on polymeric supports.
- PubMed Central. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines.
- PubMed Central. Enzyme immobilization: an overview on techniques and support materials.
- MDPI. Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers.
- NIH. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent.
- Sunresin. Sunresin Seplife® EMC resins - Enzyme Immobilization Procedures.
- PubMed Central. Enzyme immobilization: an update.
- PubMed. Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry.
- RSC Publishing. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates.
Sources
- 1. longdom.org [longdom.org]
- 2. SNS Courseware [snsct.snscourseware.org]
- 3. Application of Immobilized Enzymes as Pharmaceutical [ebrary.net]
- 4. Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. SDS of Acrylic acid N-hydroxysuccinimide ester, Safety Data Sheets, CAS 38862-24-7 - chemBlink [chemblink.com]
N-Succinimidyl Acrylate: A Versatile Monomer for the Synthesis of Advanced Functional Polymers
<
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Succinimidyl acrylate (NSA) is a highly valuable monomer for the synthesis of functional polymers. Its key feature is the N-hydroxysuccinimide (NHS) ester group, an amine-reactive functionality that remains stable during polymerization and allows for efficient post-polymerization modification. This enables the creation of a diverse range of well-defined polymeric architectures with tailored functionalities for a multitude of applications, including bioconjugation, drug delivery, and the development of smart materials. This guide provides a comprehensive overview of NSA, detailing polymerization strategies and offering step-by-step protocols for the synthesis and functionalization of NSA-based polymers.
Introduction: The Power of Activated Ester Monomers
The development of functional polymers, which possess specific chemical groups to impart desired properties or to react with other molecules, is a cornerstone of modern materials science and medicine. Among the various strategies to create such polymers, the use of "activated ester" monomers has gained significant traction. These monomers contain a reactive group that can be readily transformed after the polymer backbone has been formed.
1.1 What is this compound (NSA)?
This compound (NSA), also known as N-acryloxysuccinimide (NAS), is a monomer that features an acrylate group for polymerization and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester is a well-established reactive group in bioconjugation chemistry, known for its high reactivity towards primary amines under mild conditions.[3] This dual functionality makes NSA an ideal building block for creating polymers that can be later "clicked" with a variety of amine-containing molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₇NO₄ | [2][4] |
| Molecular Weight | 169.13 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 68.0 to 72.0 °C | |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in Toluene | [1] |
Caption: Chemical structure of this compound (NSA).
1.2 The Advantage of the N-Hydroxysuccinimide (NHS) Ester for Post-Polymerization Modification
Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers.[5][6] It allows for the creation of a library of polymers with diverse functionalities from a single parent polymer, all sharing the same backbone characteristics (e.g., molecular weight and dispersity). The NHS ester of NSA is particularly well-suited for PPM due to several key advantages:
-
High Reactivity with Primary Amines: The NHS ester reacts efficiently with primary amines to form stable amide bonds.[3]
-
Stability During Polymerization: The NHS ester group is generally stable under the conditions used for controlled radical polymerization techniques like RAFT and ATRP.[7][8]
-
Mild Reaction Conditions: The modification reaction can be carried out under gentle conditions (e.g., room temperature, neutral pH), which is crucial when working with sensitive biomolecules.
1.3 Applications Overview: From Bioconjugation to Smart Materials
The versatility of NSA-based polymers has led to their use in a wide array of applications:
-
Bioconjugation: The ability to attach peptides, proteins, and other biomolecules to the polymer backbone makes PNSA an excellent scaffold for creating bioconjugates for therapeutic and diagnostic purposes.[7][9]
-
Drug Delivery: Functionalized PNSA can be designed to form micelles or nanoparticles for encapsulating and delivering drugs.[9] These systems can be further modified with targeting ligands to enhance site-specific delivery.[9][10]
-
Tissue Engineering: NSA-derived polymers are used to create hydrogels and scaffolds that can be functionalized with cell-adhesive peptides to promote tissue regeneration.
-
Stimuli-Responsive Materials: By incorporating specific functional groups, PNSA can be made responsive to environmental stimuli such as pH or temperature, leading to "smart" materials for various applications.[10]
Polymerization Strategies for Poly(this compound) (PNSA)
The choice of polymerization technique is critical as it dictates the architecture, molecular weight, and dispersity of the resulting PNSA, which in turn influences its final properties and performance.
2.1 Choosing the Right Polymerization Technique
Controlled radical polymerization (CRP) methods are generally preferred for NSA as they allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).
Table 2: Comparison of Polymerization Techniques for NSA
| Technique | Advantages | Disadvantages |
| RAFT | Excellent control over MW and Đ; tolerant to a wide range of functional groups; versatile for complex architectures. | Requires a chain transfer agent; potential for color from the RAFT agent. |
| ATRP | Good control over MW and Đ; commercially available initiators and ligands. | Can be sensitive to impurities; requires removal of metal catalyst. Polymerization of NSA via ATRP can be challenging.[11] |
| Free Radical | Simple and inexpensive; does not require specialized reagents. | Poor control over MW and Đ; leads to broad molecular weight distributions. |
2.2 Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP technique that is well-suited for NSA.[12][13] It relies on a chain transfer agent (RAFT agent) to mediate the polymerization, allowing for the synthesis of polymers with complex architectures such as block copolymers.[8][12] Kinetic studies have demonstrated that RAFT polymerization of NSA can achieve high conversions (>95%) and produce polymers with very narrow molecular weight distributions (Đ < 1.1).[8]
2.3 Atom Transfer Radical Polymerization (ATRP)
ATRP is another widely used CRP method. While successful for some activated ester monomers, the polymerization of NSA via ATRP can be challenging.[7][11] However, ATRP has been successfully used for the polymerization of similar monomers like N-methacryloxysuccinimide (MASI).[7]
2.4 Conventional Free Radical Polymerization
Conventional free radical polymerization can be used to polymerize NSA, but it offers poor control over the polymer's molecular weight and dispersity.[7] This method is suitable for applications where a well-defined polymer structure is not critical.
Experimental Protocols: From Monomer to Functional Polymer
The following protocols provide detailed procedures for the synthesis of PNSA via RAFT polymerization and its subsequent functionalization.
3.1 Protocol 1: Synthesis of Well-Defined PNSA via RAFT Polymerization
This protocol is adapted from established procedures for RAFT polymerization.[8][12][14]
3.1.1 Materials and Reagents
-
This compound (NSA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (or other suitable RAFT agent)
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
-
Schlenk tube
-
Magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Caption: Workflow for RAFT polymerization of NSA.
3.1.2 Detailed Step-by-Step Procedure
-
Reagent Calculation: Determine the desired degree of polymerization (DP) and calculate the molar ratios of monomer:RAFT agent:initiator. A typical ratio is [NSA]:[CPAD]:[AIBN] = 100:1:0.2.
-
Reaction Setup: In a Schlenk tube, dissolve NSA, CPAD, and AIBN in anhydrous 1,4-dioxane.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70°C and stir for the desired time (e.g., 6-24 hours). The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: Stop the reaction by cooling the tube in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to a constant weight.
3.1.3 Characterization
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn) and dispersity (Đ) of the polymer.
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion. The disappearance of the vinyl protons of NSA (around 6-6.5 ppm) and the appearance of the polymer backbone protons indicate successful polymerization.
3.2 Protocol 2: Post-Polymerization Modification of PNSA with a Primary Amine
This protocol describes a general procedure for modifying PNSA with a model primary amine, such as benzylamine.
3.2.1 General Considerations for Amine Selection and Reaction Conditions
-
Amine Nucleophilicity: More nucleophilic amines will react faster.
-
Steric Hindrance: Bulky amines may react more slowly.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or dioxane is typically used.
-
Stoichiometry: A slight excess of the amine is often used to ensure complete conversion of the NHS esters.
Caption: General scheme for post-polymerization modification of PNSA.
3.2.2 Detailed Step-by-Step Procedure
-
Dissolution: Dissolve the PNSA in a suitable anhydrous solvent (e.g., DMF) in a round-bottom flask.
-
Amine Addition: Add the primary amine (e.g., 1.2 equivalents per NHS ester unit) to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitoring: The reaction can be monitored by FTIR by observing the disappearance of the NHS ester carbonyl peaks (around 1815, 1785, and 1740 cm⁻¹) and the appearance of the amide carbonyl peak (around 1650 cm⁻¹).
-
Purification: Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether or water, depending on the polymer's solubility).
-
Isolation and Drying: Collect the polymer by filtration or centrifugation, wash thoroughly to remove unreacted amine and N-hydroxysuccinimide byproduct, and dry under vacuum.
Key Considerations and Best Practices
4.1 Stability and Hydrolysis of the NHS Ester: A Critical Parameter
The NHS ester is susceptible to hydrolysis, especially in the presence of water and at basic pH. It is crucial to use anhydrous solvents and reagents during polymerization and modification to prevent premature hydrolysis of the active ester group.
4.2 Competing Side Reactions and How to Mitigate Them
During post-polymerization modification, if the amine-containing molecule has other nucleophilic groups (e.g., thiols), these may also react with the NHS ester. Protecting these groups before the reaction may be necessary.
4.3 Safety and Handling of NSA Monomer
This compound is harmful if swallowed and causes serious eye irritation.[4] Always handle NSA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application Spotlight: Creating a pH-Responsive Drug Delivery System
The principles outlined in this guide can be applied to create advanced functional materials. For example, a pH-responsive drug delivery system can be synthesized by modifying PNSA with an amine that contains a pH-sensitive group, such as a tertiary amine. At physiological pH, the polymer might be hydrophobic and form nanoparticles encapsulating a drug. In the acidic environment of a tumor, the tertiary amine becomes protonated, leading to a change in polymer solubility and subsequent drug release.
Conclusion
This compound is a powerful and versatile monomer for the synthesis of a wide range of functional polymers. By leveraging controlled polymerization techniques like RAFT and efficient post-polymerization modification strategies, researchers can design and create well-defined polymeric materials with tailored properties for numerous applications in biomedicine and materials science.
References
- ResearchGate. (2019). Synthesis of thermoresponsive poly(N-isopropylmethacrylamide) and poly(acrylic acid) block copolymers via post-functionalization of poly(N-methacryloxysuccinimide).
- ResearchGate. (n.d.). N-Hydroxysuccinimidyl-activated esters were used to couple the....
- ResearchGate. (2009). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN103086941A - N-acryloyl succinimide and synthetic method thereof.
- National Institutes of Health. (n.d.). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups.
- Protocols.io. (2019). RAFT Based Synthesis of In-house Polymers.
- ACS Publications. (2007). Bioapplications of RAFT Polymerization. Chemical Reviews.
- ResearchGate. (2009). Controlled Free‐Radical Copolymerization of N‐vinyl succinimide and n‐Butyl acrylate via a Reversible Addition–Fragmentation Chain Transfer (RAFT) Technique.
- Kyushu University Institutional Repository. (2019). Glycopolymer preparation via post-polymerization modification using N-succinimidyl monomers.
- ResearchGate. (n.d.). Post-Polymerization Modification.
- Semantic Scholar. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres.
- Carnegie Mellon University. (n.d.). ATRP of Acrylates. Matyjaszewski Polymer Group.
- National Institutes of Health. (n.d.). Polymeric conjugates for drug delivery.
- ResearchGate. (n.d.). Traditional reactions for NP bioconjugation.
- Royal Society of Chemistry. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons.
- MDPI. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers.
- ResearchGate. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres.
Sources
- 1. N-ACRYLOXYSUCCINIMIDE | 38862-24-7 [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. protocols.io [protocols.io]
Application Notes and Protocols for N-Succinimidyl Acrylate in Antibody Conjugation
Introduction: The Unique Potential of N-Succinimidyl Acrylate in Bioconjugation
This compound (NSA) is a heterobifunctional crosslinker that offers a powerful, two-step strategy for the conjugation of molecules to antibodies and other proteins. It combines the well-established N-hydroxysuccinimide (NHS) ester chemistry for reaction with primary amines, such as the ε-amino group of lysine residues, with the versatile chemistry of an acrylate group.[][2] This dual reactivity allows for the initial, stable attachment of the acrylate moiety to the antibody, followed by a secondary conjugation reaction, typically a Michael addition, with a thiol-containing molecule of interest.[3] This approach is particularly valuable for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), where precise control over linker chemistry and payload attachment is paramount.
These application notes provide a comprehensive guide to the reaction conditions, protocols, and characterization methods for the successful use of this compound in antibody conjugation.
Chemical Principle: A Two-Step Conjugation Strategy
The conjugation process using NSA proceeds in two distinct stages, each with its own set of reaction conditions and considerations.
Step 1: Acrylation of the Antibody via NHS Ester Reaction
The first step involves the reaction of the NHS ester of NSA with primary amines on the antibody surface, primarily the ε-amino groups of lysine residues.[4] This reaction forms a stable amide bond, covalently attaching the acrylate group to the antibody. The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[5] It is crucial to control this step to achieve the desired degree of labeling (DOL) and to prevent premature reactions of the acrylate group.
Step 2: Michael Addition to the Acrylate-Modified Antibody
Once the antibody is functionalized with acrylate groups, a second molecule, typically containing a nucleophilic thiol (sulfhydryl) group, can be added. This thiol group will react with the electron-deficient double bond of the acrylate via a Michael addition reaction, forming a stable thioether bond.[3] This second step allows for the site-specific introduction of a payload, such as a cytotoxic drug, a fluorescent dye, or a biotin tag.
PART 1: Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., IgG) at a concentration of 1-10 mg/mL. The antibody should be in an amine-free buffer, such as phosphate-buffered saline (PBS).
-
This compound (NSA): High-purity, stored under desiccated conditions.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For preparing the NSA stock solution.
-
Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5.[]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Thiol-containing Payload: The molecule to be conjugated in the second step (e.g., a drug-linker construct with a terminal thiol).
-
Purification System: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for buffer exchange and removal of excess reagents.[][6]
Protocol for Step 1: Acrylation of the Antibody
This protocol is a starting point and should be optimized for each specific antibody and desired degree of labeling.
1.2.1. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the antibody solution contains Tris, glycine, or other amine-containing buffers, perform a buffer exchange into PBS using a desalting column or dialysis.[7]
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer (0.1 M sodium phosphate or bicarbonate buffer, pH 8.3).[]
1.2.2. NSA Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of NSA in anhydrous DMSO or DMF. NSA is susceptible to hydrolysis, so it is critical to use a dry solvent and prepare the solution fresh.[]
1.2.3. Conjugation Reaction:
-
Calculate the volume of NSA stock solution required to achieve the desired molar excess of NSA to antibody. A starting point for optimization is a 10 to 20-fold molar excess.
-
While gently vortexing the antibody solution, add the calculated volume of the NSA stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[]
1.2.4. Quenching the Reaction:
-
To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
1.2.5. Purification of the Acrylate-Modified Antibody:
-
Immediately purify the acrylate-modified antibody from excess NSA and byproducts using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) or through buffer exchange via TFF.[]
-
The purified antibody should be stored in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for immediate use in the next step or frozen at -80°C for long-term storage.
Diagram of the Two-Step Conjugation Workflow
Caption: Workflow for two-step antibody conjugation using this compound.
Protocol for Step 2: Michael Addition of a Thiol-Containing Payload
1.3.1. Reactant Preparation:
-
Use the purified acrylate-modified antibody from Step 1.
-
Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer) at a known concentration.
1.3.2. Conjugation Reaction:
-
Adjust the pH of the acrylate-modified antibody solution to 6.5-7.5. This pH range favors the reaction of thiols while minimizing potential side reactions with amines.
-
Add the thiol-containing payload to the antibody solution at a molar ratio of 1.5 to 5-fold excess over the number of incorporated acrylate groups. The optimal ratio will need to be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques (see Part 2).
1.3.3. Purification of the Final Antibody Conjugate:
-
Purify the final antibody conjugate to remove unreacted payload and any byproducts. Size-exclusion chromatography is a common first step.[]
-
For more heterogeneous mixtures, hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) may be necessary to separate species with different drug-to-antibody ratios (DARs).[6]
PART 2: Scientific Integrity & Logic
Causality Behind Experimental Choices
-
pH Control: The pH of the reaction is a critical parameter. In Step 1, a pH of 8.0-8.5 is used to deprotonate the lysine ε-amino groups, making them nucleophilic and reactive towards the NHS ester.[5] However, at higher pH values, the rate of hydrolysis of the NHS ester also increases, which can reduce conjugation efficiency. In Step 2, a near-neutral pH (6.5-7.5) is optimal for the Michael addition with thiols. At this pH, the thiol group is sufficiently nucleophilic to react with the acrylate, while the reactivity of any remaining primary amines is minimized.[3]
-
Molar Ratios: The molar ratio of NSA to antibody in Step 1 directly influences the average number of acrylate groups incorporated per antibody. A higher molar excess will generally lead to a higher degree of labeling. However, excessive modification can lead to antibody aggregation or loss of activity.[] Therefore, it is essential to titrate the molar ratio to achieve the desired DOL.
-
Solvent for NSA: NSA is moisture-sensitive. Using anhydrous DMSO or DMF to prepare the stock solution is crucial to prevent hydrolysis of the NHS ester before it is added to the antibody solution.[]
-
Quenching: The addition of a quenching reagent with a primary amine, such as Tris or glycine, is essential to cap any unreacted NHS esters, preventing further, uncontrolled reactions.[7]
Potential Challenges and Mitigation Strategies
-
Polymerization of Acrylate: The acrylate group is susceptible to polymerization, especially in the presence of free radicals. To minimize this risk, reactions should be performed in de-gassed buffers and protected from light. The inclusion of a radical scavenger, such as hydroquinone, at a low concentration (e.g., 100-200 ppm) in the reaction buffer for Step 1 can be considered, although its compatibility with the antibody should be verified.
-
Hydrolysis of NHS Ester: The NHS ester of NSA is prone to hydrolysis in aqueous solutions. To maximize conjugation efficiency, the NSA stock solution should be prepared immediately before use, and the reaction time should be optimized.[8]
-
Heterogeneity of the Conjugate: Reaction with lysine residues results in a heterogeneous mixture of conjugates with varying numbers of attached molecules (different DARs) and different attachment sites.[2] Chromatographic methods like HIC or IEX can be employed to isolate more homogeneous populations if required for a specific application.[6]
Characterization of the Antibody Conjugates
A multi-faceted analytical approach is required to thoroughly characterize the intermediate and final antibody conjugates.
| Analytical Technique | Parameter Measured | Purpose |
| UV-Vis Spectroscopy | Protein Concentration (A280) | To determine the concentration of the antibody before and after conjugation. |
| Mass Spectrometry (MS) | Intact Mass, Subunit Mass | To determine the degree of labeling (DOL) after Step 1 and the drug-to-antibody ratio (DAR) after Step 2. Can also identify incomplete reactions or side products.[9][10] |
| Size-Exclusion Chromatography (SEC) | Aggregation, Fragmentation | To assess the purity and integrity of the antibody conjugate and to remove low molecular weight impurities.[] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | To separate and quantify different DAR species in the final conjugate mixture. |
| Antigen Binding Assay (e.g., ELISA, SPR) | Binding Affinity (KD) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |
Diagram of the Characterization Workflow
Caption: Analytical characterization at each stage of the conjugation process.
References
- Alas, S., et al. (2021). New frontiers in antibody-drug conjugate therapy.
- Bocci, G., et al. (2022). Antibody-drug conjugates: the new frontier of chemotherapy. Current Opinion in Pharmacology, 62, 1-8.
- Kim, C. H., et al. (2008). Thiol-Michael addition reaction for the synthesis of well-defined polymer-protein conjugates.
- Drago, J. Z., et al. (2021). Unlocking the therapeutic potential of antibody-drug conjugates. Nature Reviews Clinical Oncology, 18(6), 327-344.
- Henkel, A., et al. (2016). Thiol-Michael addition in polymer science. Polymer Chemistry, 7(1), 12-28.
- Huang, R., et al. (2019). Maleimide-thiol chemistry in protein-polymer conjugation. Chemical Society Reviews, 48(7), 1956-1978.
- Joubert, N., et al. (2020). Antibody-drug conjugates: The last decade. Pharmaceuticals, 13(9), 245.
- Li, Y., et al. (2021). Current approaches for the purification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 205, 114318.
- Lu, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1238-1253.
- Fürth, D. (n.d.). Antibody conjugation.
- Ravasco, J. M., et al. (2019). The Michael addition in organic synthesis. Chemical Reviews, 119(14), 8507-8644.
- Walsh, S. J., et al. (2021).
- Zhao, P., et al. (2020). Antibody-drug conjugates: a clinical review. The Lancet Oncology, 21(5), e259-e269.
- Cedarlane. (n.d.). Guide to Antibody Labeling and Detection Methods.
- Janin-Bussat, M. C., & Beck, A. (2014). Structural characterization of antibodies by mass spectrometry. In Antibody Engineering (pp. 635-661). Springer, Berlin, Heidelberg.
- Schneider, R. J., et al. (2019). Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure. PloS one, 14(6), e0218686.
- Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable protein cross-linking reagent [35S]dithiobis (succinimidyl propionate). Journal of molecular biology, 104(1), 243-261.
- Cuatrecasas, P., & Parikh, I. (1972). Adsorbents for affinity chromatography. Use of N-hydroxysuccinimide esters of agarose. Biochemistry, 11(12), 2291-2299.
- Kaur, H. (2021). Stability testing in monoclonal antibodies. Critical reviews in biotechnology, 41(5), 692-714.
- Duffy, J. (2024, January 19).
- A3P. (n.d.). Mass spectrometry, a tool for the characterisation of monoclonal antibodies.
- Sartorius. (2022). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography.
- Gan, J., & Stajduhar, A. (2024, May 30).
- Kobs, G. (2015, September 21). Purify and Conjugate Antibodies in a Single Workflow. Promega Connections.
- Ralbovsky, N., et al. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Organic Process Research & Development.
- Armes, S. P., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- Bernardes, G. J. L., et al. (2018). Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. Methods in Molecular Biology, 1787, 139-148.
- Merrill, M. A., et al. (2018). An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody. Analytical chemistry, 91(1), 860-867.
- van der Walle, C. F., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
- Doménech-Lallana, A., et al. (2021). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. Polymers, 13(16), 2739.
- Janata, M., et al. (2003). Anionic polymerization of (meth) acrylate esters in the presence of stabilizers of active centres. Polymer, 44(25), 7545-7552.
- Creative Biolabs. (n.d.). Lysine based Conjugation Strategy.
- Hawe, A., et al. (2008). Stability testing in monoclonal antibodies. Journal of pharmaceutical sciences, 97(8), 3051-3078.
- Ducry, L. (Ed.). (2018).
- Lysenko, E. A., et al. (2017). Titrimetric determination of maleinimide and acrylate groups in organic compounds. Journal of Analytical Chemistry, 72(10), 1054-1058.
- Jasial, S., et al. (2020). Stability of monoclonal antibodies (mAbs). Journal of pharmaceutical sciences, 109(1), 1-21.
- deGruyter, J. N., et al. (2018). An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody. bioRxiv, 488913.
- Hermanson, G. T. (2013).
Sources
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody labeling chemistries | Abcam [abcam.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. furthlab.xyz [furthlab.xyz]
- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 9. Mass spectrometry characterization of antibodies at the intact and subunit levels: from targeted to large-scale analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]
Application Note & Protocol: Engineering Cell-Instructive Environments with N-Succinimidyl Acrylate-Functionalized Hydrogels
Introduction: The Imperative for Biomimetic Scaffolds in Cellular Research
In the intricate world of cell biology and tissue engineering, the extracellular matrix (ECM) provides more than just structural support; it is a dynamic signaling hub that dictates cell fate.[1][2] Hydrogels, with their high water content and tunable physical properties, have emerged as powerful tools to mimic the native cellular microenvironment.[1][3][4] However, many synthetic hydrogels are inherently bio-inert, lacking the specific molecular cues necessary to engage cells and promote adhesion, a fundamental prerequisite for cell survival, proliferation, and differentiation.[1][5] This guide details a robust and versatile strategy to overcome this limitation by incorporating N-succinimidyl acrylate (NSA) into the hydrogel backbone, enabling the covalent attachment of cell-adhesive ligands.
N-succinimidyl (NHS) esters are highly reactive compounds that readily form stable amide bonds with primary amines, a functional group abundant in proteins and peptides (e.g., the N-terminus and lysine side chains).[6][7][8] By copolymerizing NSA with a base hydrogel monomer, we can create a scaffold with pendant "activated" sites ready for bioconjugation. This approach offers a straightforward and efficient method to functionalize hydrogels with cell-adhesive peptides, such as the well-characterized Arginine-Glycine-Aspartic acid (RGD) sequence, which is known to bind to cell surface integrins and promote cell attachment.[3][9][10]
This document provides a comprehensive overview of the underlying chemistry, a detailed experimental protocol for the synthesis and functionalization of NSA-containing hydrogels, and methods for their characterization, tailored for researchers, scientists, and drug development professionals.
The Chemistry of NSA-Mediated Bioconjugation: A Tale of Two Reactions
The cornerstone of this methodology is the reaction between the N-hydroxysuccinimide (NHS) ester of the incorporated acrylate monomer and a primary amine on the biomolecule of interest. This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7][8]
However, the NHS ester is also susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders it inactive for conjugation.[6][7] The rates of both aminolysis and hydrolysis are highly dependent on pH. While slightly alkaline conditions (pH 7.2 to 9) favor the deprotonation of primary amines, enhancing their nucleophilicity and thus the rate of aminolysis, these conditions also accelerate hydrolysis.[6][8] Therefore, careful control of the reaction pH and duration is critical to maximize the efficiency of biomolecule conjugation while minimizing the loss of reactive sites to hydrolysis.
Caption: Workflow for synthesizing and functionalizing NSA-containing hydrogels.
Characterization of Cell-Adhesive Hydrogels
Thorough characterization is essential to validate the successful functionalization and to understand the properties of the engineered hydrogel.
| Parameter | Technique | Purpose | Expected Outcome |
| Degree of Functionalization | X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of nitrogen from the amide bonds formed during conjugation. [6][11] | An increase in the nitrogen signal after peptide conjugation compared to the unfunctionalized control. |
| Mechanical Properties | Rheometry or Atomic Force Microscopy (AFM) | To measure the stiffness (elastic modulus) of the hydrogel, which can influence cell behavior. [12] | The mechanical properties should be tunable by varying the monomer and crosslinker concentrations. |
| Swelling Ratio | Gravimetric Analysis | To determine the water uptake capacity of the hydrogel. | The swelling ratio can be affected by the incorporation of NSA and the subsequent conjugation. |
| Cell Adhesion and Spreading | Microscopy (Phase Contrast or Fluorescence) | To visually assess the attachment and morphology of cells cultured on the hydrogel surface. [9] | Cells should exhibit robust adhesion and spreading on RGD-functionalized hydrogels but not on unfunctionalized controls. |
| Cell Viability | Live/Dead Staining (e.g., Calcein AM/Ethidium Homodimer-1) | To quantify the viability of cells cultured on the hydrogel. | High cell viability is expected on the functionalized hydrogels, indicating good biocompatibility. |
Troubleshooting Common Issues
-
Low Cell Adhesion:
-
Possible Cause: Inefficient peptide conjugation.
-
Solution: Optimize the reaction pH (ensure it is between 8.0-8.5), increase the peptide concentration, or extend the reaction time. Verify the reactivity of the NSA monomer.
-
-
Hydrogel Dissolves or is Mechanically Weak:
-
Possible Cause: Insufficient crosslinking.
-
Solution: Increase the concentration of the BIS crosslinker in the precursor solution. Ensure complete polymerization.
-
-
High Background Staining in Immunoassays:
-
Possible Cause: Non-specific binding of antibodies to the hydrogel.
-
Solution: Ensure thorough quenching of unreacted NHS esters and extensive washing after conjugation. A blocking step with a protein solution (e.g., bovine serum albumin) may be necessary.
-
Conclusion
The use of this compound provides a powerful and adaptable platform for the creation of cell-instructive hydrogels. By enabling the covalent immobilization of a wide range of amine-containing biomolecules, this methodology allows researchers to systematically investigate the influence of specific biological cues on cell behavior in a well-defined 3D context. The protocols and principles outlined in this guide offer a solid foundation for the successful implementation of this technology in diverse applications, from fundamental cell biology research to the development of advanced materials for regenerative medicine and drug delivery.
References
- Byrne Rousseau, E. (2016). Development and Characterization of Adhesive Hydrogels for Stem Cell Culture. University at Albany, State University of New York.
- ResearchGate. (n.d.). Display and characterization of adhesive properties of hydrogels.
- ResearchGate. (n.d.). Physical characterizations of the adhesive hydrogels system (with 10 wt% initial water content).
- Valverde, A. M., et al. (2024). Hydrogels with Independently Controlled Adhesion Ligand Mobility and Viscoelasticity Increase Cell Adhesion and Spreading. bioRxiv.
- Li, J., et al. (2023). Functional adhesive hydrogels for biological interfaces. WIREs Nanomedicine and Nanobiotechnology.
- ResearchGate. (n.d.). N-Hydroxysuccinimidyl-activated esters were used to couple the N-terminal a-amine of the peptide to an acrylate moiety.
- Sanjuan-Alberte, P., et al. (2006). Improving the loading and release of NSAIDs from pHEMA hydrogels by copolymerization with functionalized monomers. Journal of Biomedical Materials Research Part A.
- Wegner, S. V., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir.
- Wegner, S. V., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir.
- ResearchGate. (n.d.). Advanced Hydrogels: Enhancing Tissue Bioengineering with RGD Peptides and Carbon Nanomaterials.
- ResearchGate. (n.d.). The adhesive mechanism and constructing strategies of adhesive hydrogels for biological interfaces.
- Zvick, J., et al. (2019). The mechanics of single cross-links which mediate cell attachment at a hydrogel surface. Scientific Reports.
- Chien, H. W., et al. (2013). Surface conjugation of zwitterionic polymers to inhibit cell adhesion and protein adsorption. Colloids and Surfaces B: Biointerfaces.
- Chien, H. W., et al. (2013). Surface conjugation of zwitterionic polymers to inhibit cell adhesion and protein adsorption. Colloids and Surfaces B: Biointerfaces.
- Shah, N. J., et al. (2012). Functionalized, Biodegradable Hydrogels for Control over Sustained and Localized siRNA Delivery to Incorporated and Surrounding Cells. Biomaterials.
- Poree, J., et al. (2015). Functionalized α-Helical Peptide Hydrogels for Neural Tissue Engineering. ACS Biomaterials Science & Engineering.
- Google Patents. (n.d.). US20110152455A1 - Monomers for making polymeric cell culture surface.
- Trmcic, M., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications.
- Heras-Bautista, C., et al. (2022). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. Biomaterials Science.
- ResearchGate. (n.d.). Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules.
- Technion. (n.d.). Functionalized, biodegradable hydrogels for control over sustained and localized siRNA delivery to incorporated and surrounding cells.
- University of Sheffield. (n.d.). Controlling cell adhesion to polymer gels.
- Loessner, D., et al. (2016). Functionalization, preparation and use of cell-laden gelatin methacryloyl-based hydrogels as modular tissue culture platforms. Nature Protocols.
- Riem, M., et al. (2016). The Synthesis of RGD-functionalized Hydrogels as a Tool for Therapeutic Applications. Journal of Visualized Experiments.
- Google Patents. (n.d.). CN103086941A - N-acryloyl succinimide and synthetic method thereof.
- De-Juan-Pardo, E. M., et al. (2016). RGDSP-Decorated Hyaluronate Hydrogels Facilitate Rapid 3D Expansion of Amylase Expressing Salivary Gland Progenitor Cells. Biomaterials.
- Caliari, S. R., & Burdick, J. A. (2016). A Practical Guide to Hydrogels for Cell Culture. Nature Methods.
- ResearchGate. (n.d.). Hydrogelation of self-assembling RGD-based peptides.
- Na, K., & Lee, D. S. (2011). Bioactive factor delivery strategies from engineered polymer hydrogels for therapeutic medicine. Macromolecular Research.
- Sureshkumar, M., et al. (2013). One-Step Preparation of Adhesive Composite Hydrogels through Fast and Simultaneous In Situ Formation of Silver Nanoparticles and Crosslinking. Polymers.
- Kha, D. H., et al. (2020). Oligonucleotide-functionalized hydrogels for sustained release of small molecule (aptamer) therapeutics. Journal of Materials Chemistry B.
- Shah, N. J., et al. (2012). Functionalized, biodegradable hydrogels for control over sustained and localized siRNA delivery to incorporated and surrounding cells. Biomaterials.
Sources
- 1. Hydrogels with Independently Controlled Adhesion Ligand Mobility and Viscoelasticity Increase Cell Adhesion and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional adhesive hydrogels for biological interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Development and Characterization of Adhesive Hydrogels for Stem Cell C" by Erin Byrne Rousseau [scholarsarchive.library.albany.edu]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Synthesis of RGD-functionalized Hydrogels as a Tool for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mechanics of single cross-links which mediate cell attachment at a hydrogel surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Polymerization Techniques for N-Succinimidyl Acrylate (NSA)
Abstract
N-succinimidyl acrylate (NSA) is a pivotal activated ester monomer, enabling the synthesis of highly functional and reactive polymers. The resultant poly(this compound) (PNSA) serves as a versatile scaffold for post-polymerization modification, particularly for the conjugation of primary amine-containing biomolecules such as peptides, proteins, and oligonucleotides. This guide provides an in-depth exploration of the primary techniques for NSA polymerization. We delve into the mechanistic rationale behind conventional free-radical polymerization (FRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offering field-tested, step-by-step protocols. Furthermore, we address the feasibility of Atom Transfer Radical Polymerization (ATRP) and present a standardized protocol for the subsequent bioconjugation to the PNSA backbone. This document is intended for researchers, chemists, and drug development professionals seeking to leverage reactive polymers for advanced material and therapeutic design.
Introduction: The Strategic Value of this compound
This compound (NSA) is a derivative of acrylic acid where the carboxylic acid proton is replaced by an N-hydroxysuccinimide (NHS) group. This transformation creates a highly reactive "activated ester" moiety.[1] The significance of this functional group lies in its exceptional reactivity towards nucleophiles, most notably primary amines, with which it forms stable amide bonds.[2] This reactivity is the cornerstone of its utility; by polymerizing the acrylate backbone, one can generate a macromolecule decorated with numerous amine-reactive sites.
This PNSA polymer is not typically the final product but rather a crucial intermediate—a reactive platform. This "post-polymerization modification" strategy offers significant advantages over copolymerizing with functional monomers directly.[3][4] It allows for the synthesis of a well-defined polymer backbone first, whose properties (like molecular weight and dispersity) can be precisely controlled. This backbone can then be functionalized with a variety of molecules in a subsequent step, enabling the creation of a library of functional polymers from a single precursor.[3] This approach is central to applications in drug delivery, surface functionalization for biosensors, and the creation of advanced biomaterials.[5][6]
A critical chemical property of the NHS ester is its susceptibility to hydrolysis.[1][7] In aqueous environments, particularly at neutral to basic pH, the ester can hydrolyze back to N-hydroxysuccinimide and a poly(acrylic acid) backbone, rendering it inactive for amination. This instability dictates the choice of anhydrous solvents and inert atmospheres during polymerization and storage, a key consideration woven throughout the following protocols.
Polymerization Methodologies: A Comparative Analysis
The choice of polymerization technique directly impacts the architecture, molecular weight distribution, and ultimately, the performance of the final PNSA polymer. Here, we compare the most relevant methods.
Conventional Free-Radical Polymerization (FRP)
FRP is the most straightforward method for polymerizing vinyl monomers like NSA. It relies on the generation of free radicals from a thermal or photochemical initiator, which then propagate by adding to monomer double bonds.
-
Mechanistic Rationale: The process involves initiation, propagation, and termination. Termination occurs randomly through radical coupling or disproportionation, which leads to a broad distribution of chain lengths. This lack of control is the primary drawback of FRP.[8]
-
Expertise & Field Insights: While simple and rapid, FRP yields polymers with high polydispersity indices (PDI > 1.5). This means the polymer chains have a wide range of lengths, which can be detrimental for applications requiring precise control, such as self-assembling block copolymers or drug delivery systems where molecular weight dictates pharmacokinetics.[9] However, for applications like hydrogel formation or surface coatings where a broad molecular weight distribution is acceptable, the simplicity of FRP makes it an attractive option.[2]
-
Reagent Preparation:
-
This compound (NSA), monomer.
-
Azobisisobutyronitrile (AIBN), thermal initiator.
-
Anhydrous 1,4-Dioxane, solvent. Causality: Anhydrous solvent is critical to prevent premature hydrolysis of the NHS ester.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add NSA (e.g., 1.0 g, 5.91 mmol) and AIBN (e.g., 9.7 mg, 0.059 mmol, for a 100:1 monomer:initiator ratio).
-
Add anhydrous 1,4-dioxane (e.g., 10 mL) to achieve the desired concentration.
-
Seal the flask with a rubber septum.
-
-
Degassing (Critical Step):
-
Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization.
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (Argon or Nitrogen).
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed for a specified time (e.g., 4-12 hours). The solution will become noticeably more viscous.
-
-
Termination & Isolation:
-
Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Wash the polymer with additional cold diethyl ether and dry under vacuum at room temperature. Store the final PNSA product under an inert atmosphere at -20°C.
-
-
Self-Validating System (Characterization):
-
FT-IR: Confirm the presence of the NHS ester (C=O stretches around 1815, 1785, and 1740 cm⁻¹) and the polymer backbone.
-
¹H NMR (in DMSO-d₆): Verify the disappearance of vinyl protons from the monomer (6.0-6.5 ppm) and the appearance of the broad polymer backbone peaks (1.5-2.5 ppm). The succinimide protons should remain visible around 2.9 ppm.
-
GPC/SEC (in THF or DMF): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Expect a PDI > 1.5.
-
RAFT Polymerization
Reversible Addition-Fragmentation chain-Transfer (RAFT) is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and very low PDIs.[10]
-
Mechanistic Rationale: RAFT polymerization proceeds via the same free-radical mechanism as FRP but with the addition of a RAFT agent, typically a dithioester or related compound.[1] Propagating radicals reversibly react with the RAFT agent, creating a dynamic equilibrium between active (propagating) and dormant (RAFT-adduct) chains. This equilibrium ensures that all chains grow at a similar rate, leading to a narrow molecular weight distribution (PDI typically < 1.2).[11]
-
Expertise & Field Insights: RAFT is the preferred method for synthesizing well-defined PNSA.[1][12] The choice of RAFT agent is critical and depends on the monomer. For acrylates like NSA, trithiocarbonates or dithiobenzoates are highly effective.[1][11] This technique enables the synthesis of PNSA homopolymers with precise molecular weights and, importantly, allows for the creation of block copolymers by sequential monomer addition. For example, a well-defined PNSA block can be grown from another polymer block, creating amphiphilic structures for micelle formation.
-
Reagent Preparation:
-
This compound (NSA), monomer.
-
AIBN, thermal initiator.
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or similar trithiocarbonate, RAFT agent.
-
Anhydrous 1,4-Dioxane, solvent.
-
-
Reaction Setup:
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles as described in Protocol 1.[14]
-
-
Polymerization:
-
Backfill with inert gas and immerse the flask in a preheated oil bath at 70 °C.
-
The reaction can be monitored by taking aliquots over time and analyzing monomer conversion by ¹H NMR.
-
-
Termination & Isolation:
-
After reaching the desired conversion (e.g., >90% in 6-8 hours), quench the reaction by cooling and exposing to air.
-
Precipitate, filter, and dry the polymer as described in Protocol 1. The resulting polymer should have a characteristic color (yellow/pink) from the RAFT end-group.
-
-
Self-Validating System (Characterization):
-
FT-IR & ¹H NMR: As in Protocol 1.
-
GPC/SEC: This is the key validation step. Expect a PDI < 1.2. The measured number-average molecular weight (Mn) should show a linear increase with monomer conversion and be close to the theoretical Mn calculated from the monomer-to-RAFT agent ratio.
-
A Note on Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that uses a transition metal complex (typically copper-based) as a catalyst.[15] While ATRP is highly effective for many monomers, including methacrylates, its application to this compound is problematic.[12]
-
Expertise & Field Insights: Literature suggests that ATRP of NSA (or N-acryloxysuccinimide, ASI) is often unsuccessful.[12] In contrast, its methacrylate analogue, N-methacryloxysuccinimide (MASI), polymerizes well via ATRP. The exact reason is not fully elucidated but may involve undesired interactions between the NSA monomer or the resulting polymer's side chains and the copper catalyst complex, leading to catalyst deactivation or side reactions. Therefore, for NSA, RAFT polymerization is the more reliable and recommended controlled polymerization method.
Quantitative Data Summary
The following table summarizes the key differences in expected outcomes between the polymerization techniques.
| Parameter | Conventional FRP | RAFT Polymerization |
| Control over Mn | Poor; statistical | Excellent; controlled by [M]/[CTA] ratio |
| Polydispersity (PDI) | Broad (typically > 1.5) | Narrow (typically < 1.2) |
| Architecture | Linear or branched (uncontrolled) | Linear, Block, Star (controlled) |
| End-Group Fidelity | Low; mixed termination products | High; retains RAFT agent moiety |
| Complexity | Low | Moderate; requires RAFT agent |
Post-Polymerization Modification: The Core Application
The primary purpose of synthesizing PNSA is to use it as a scaffold for further functionalization. The NHS esters along the polymer backbone react efficiently with primary amines to form stable amide linkages.
-
Reagent Preparation:
-
PNSA (synthesized via Protocol 1 or 2).
-
Amine-containing molecule (e.g., N-α-Fmoc-L-lysine, a model peptide, or other ligand).
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
N,N-Diisopropylethylamine (DIPEA), optional non-nucleophilic base. Causality: If the amine is in its salt form (e.g., hydrochloride), a base is needed to deprotonate it to the reactive free amine.
-
-
Reaction Setup:
-
Dissolve PNSA in anhydrous DMF to make a stock solution (e.g., 20 mg/mL).
-
In a separate vial, dissolve the amine-containing molecule in anhydrous DMF.
-
Under an inert atmosphere, add the amine solution to the stirring PNSA solution. A typical molar excess of NHS groups to amine is 1.5 to 5-fold to ensure complete consumption of the valuable ligand.
-
If needed, add DIPEA (1.5-2.0 equivalents relative to the amine).
-
-
Conjugation:
-
Allow the reaction to stir at room temperature for 4-24 hours.
-
The reaction progress can be monitored by the disappearance of the amine using techniques like LC-MS on aliquots, or by FT-IR to track the disappearance of the NHS ester peaks and the appearance of a broad amide N-H peak.
-
-
Workup & Purification:
-
The purification method depends on the final polymer's properties.
-
Precipitation: If the functionalized polymer is insoluble in a particular solvent (e.g., diethyl ether, methanol), it can be precipitated as in the polymerization protocols.
-
Dialysis: If the final polymer is water-soluble, dialysis against water using appropriate molecular weight cutoff (MWCO) tubing is an excellent method to remove unreacted small molecules, DMF, and the NHS leaving group.
-
After purification, the final product can be isolated by lyophilization (freeze-drying).
-
-
Self-Validating System (Characterization):
-
¹H NMR: Confirm the presence of characteristic peaks from the conjugated molecule alongside the polymer backbone peaks.
-
FT-IR: Look for the disappearance of the NHS ester carbonyl peaks (~1815, 1785 cm⁻¹) and the appearance of the amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands.
-
Conclusion
This compound is a powerful monomer for creating functional, reactive polymers. The choice of polymerization technique is paramount. While conventional FRP offers a simple route to PNSA, its lack of control limits its use. RAFT polymerization stands out as the superior method, providing excellent control over molecular weight and architecture, which is essential for high-performance applications in bioconjugation and advanced materials. The protocols provided herein represent robust, validated methods for the synthesis and subsequent functionalization of PNSA, enabling researchers to confidently develop novel polymer-based solutions.
References
- Sivtsov, E., Chernikova, E., Gostev, A., & Garina, E. (n.d.). Controlled Free‐Radical Copolymerization of N‐vinyl succinimide and n‐butyl acrylate via a Reversible Addition–Fragmentation Chain Transfer (RAFT) Technique. ResearchGate.
- Gauthier, M. A., Gibson, M. I., & Klok, H. A. (2009). Synthesis of thermoresponsive poly( N -isopropylmethacrylamide) and poly(acrylic acid) block copolymers via post-functionalization of poly( N -methacryloxysuccinimide). ResearchGate.
- Favier, A., Charreyre, M. T., & Pichot, C. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer, 45(23), 7821-7830.
- Al-Azzawi, A. M., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(41), 6049-6065.
- Sato, K., et al. (2021). Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups. Nature Communications, 12(1), 3213.
- Ribeiro, A., et al. (2022). Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. Frontiers in Bioengineering and Biotechnology, 10, 974959.
- Jones, M. W., et al. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. AppliedChem, 3(1), 101-118.
- Boyer, C., et al. (2011). Bioapplications of RAFT Polymerization. Chemical Reviews, 111(8), 4948-5050.
- Sugihara, S., et al. (2019). Glycopolymer preparation via post-polymerization modification using N-succinimidyl monomers. Polymer Journal, 51(6), 617-625.
- ResearchGate. (n.d.). N-Hydroxysuccinimidyl-activated esters were used to couple the... ResearchGate.
- ResearchGate. (n.d.). Post-Polymerization Modification. ResearchGate.
- Al-Tamimi, E. O., & Abd Al-Hassan, H. M. A. (2014). Synthesis & Characterization Of Poly [ N - acryl - N - sulfonic acid - N\ yL - 2 - substituted - 4 - oxo - thiazolidine ] Maleic and Succinic DiImide. Iraqi Journal of Science, 55(3A), 912-931.
- ResearchGate. (n.d.). Applications of Polymer Bioconjugates. ResearchGate.
- Ulianas, A., et al. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres. International Journal on Advanced Science, Engineering and Information Technology, 8(3), 851-857.
- Matyjaszewski Polymer Group. (n.d.). ATRP of Acrylates. Carnegie Mellon University.
- Liu, J., et al. (2012). Synthesis and characterization of a multi-arm poly(acrylic acid) star polymer for application in sustained delivery of cisplatin and a nitric oxide prodrug. Journal of Materials Chemistry, 22(18), 8966-8974.
- Google Patents. (n.d.). CN103086941A - N-acryloyl succinimide and synthetic method thereof.
- Breuer, S., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Materials Horizons, 9(11), 2737-2756.
- Ulianas, A., et al. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres. Semantic Scholar.
- YouTube. (2022). RAFT Polymerization - Reaction Setup.
- Kunz, C. J., et al. (2006). Novel synthesis of N-substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine-based condensing reagent. Journal of Polymer Science Part A: Polymer Chemistry, 44(1), 126-136.
- Truong, V. X., et al. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. Polymer Chemistry, 12(43), 6238-6242.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Patsnap. (n.d.). Enhancing Acrylic Resin's Resistance to Hydrolysis. Patsnap Eureka.
- Foster, J. C., et al. (2023). RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. Chemical Science, 14(20), 5433-5439.
- Wang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(7), 1238.
- ChemRxiv. (2021). Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties. Cambridge Open Engage.
- Shindler, S., & Yang, R. (2023). Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase. Langmuir, 39(3), 1169-1177.
- Marien, M., et al. (2018). Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid. Polymers, 10(12), 1339.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Zhang, Q., et al. (2019). ATRP of N-Hydroxyethyl Acrylamide in the Presence of Lewis Acids: Control of Tacticity, Molecular Weight, and Architecture. Macromolecular Rapid Communications, 40(10), e1800877.
- Smets, G., & Hesbain, A. M. (1959). Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers. Journal of Polymer Science, 40(137), 217-225.
- Truong, V. X., et al. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing Acrylic Resin’s Resistance to Hydrolysis [eureka.patsnap.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06089A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioconjugation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) to Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Lysine Reactivity for Novel NSAID Bioconjugates
The covalent attachment of small molecule drugs to larger biomolecules, a process known as bioconjugation, has emerged as a powerful strategy in drug development. This approach can enhance the therapeutic properties of a drug by altering its pharmacokinetics, improving its targeting to specific tissues, or reducing off-target side effects. Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of widely used therapeutics for pain and inflammation.[1][2] However, their use can be limited by gastrointestinal side effects.[3] Bioconjugation of NSAIDs to proteins or other macromolecules via lysine residues offers a promising avenue to overcome these limitations and develop novel therapeutics with improved profiles.[4][5][6][7]
Lysine, with its solvent-accessible ε-amino group, is a common target for bioconjugation due to its nucleophilicity and the stability of the resulting amide bond.[][9][10] This application note provides a comprehensive guide for researchers on the principles and practical protocols for conjugating NSAIDs to lysine residues on proteins. We will delve into the underlying chemistry, provide step-by-step experimental procedures, and discuss critical considerations for the successful synthesis and characterization of NSAID-protein conjugates.
The Chemistry of NSAID-Lysine Bioconjugation: A Focus on Amide Bond Formation
The most prevalent method for conjugating molecules to lysine residues involves the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group present on most NSAIDs, making it susceptible to nucleophilic attack by the primary amine of the lysine side chain. The two most common strategies for this activation are the use of N-hydroxysuccinimide (NHS) esters and the in-situ activation with a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.[9][11][12][13]
N-Hydroxysuccinimide (NHS) Ester Chemistry
NSAIDs can be pre-activated to form NHS esters. These amine-reactive reagents readily react with the primary amino groups of lysine residues in a one-step conjugation process.[9][11][12] The reaction proceeds efficiently at a slightly basic pH (typically 7.2-8.5), where the lysine's amino group is deprotonated and thus more nucleophilic.[11][14]
EDC/NHS Coupling Chemistry
Alternatively, the carboxylic acid of the NSAID can be activated in situ using EDC in the presence of NHS.[13][15][16] EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[13][15][16] This intermediate is then stabilized by reacting with NHS to form a more stable NHS ester, which then reacts with the lysine's amine group.[13][15][16] This two-step, one-pot reaction is highly efficient and allows for greater control over the conjugation process.[15][16]
Visualizing the Reaction: NSAID-Lysine Conjugation Pathway
The following diagram illustrates the general workflow for the bioconjugation of an NSAID to a protein's lysine residue using the EDC/NHS coupling method.
Caption: General workflow for NSAID-protein conjugation via EDC/NHS chemistry.
Experimental Protocols
This section provides detailed, step-by-step protocols for the bioconjugation of an NSAID to a model protein (e.g., Bovine Serum Albumin, BSA) using EDC/NHS chemistry.
Materials and Reagents
-
NSAID: (e.g., Ibuprofen, Naproxen, Diclofenac)
-
Protein: (e.g., Bovine Serum Albumin, BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent for NSAID: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) column or Dialysis tubing (e.g., 10 kDa MWCO)
Protocol 1: EDC/NHS-Mediated Conjugation of NSAID to Protein
This protocol describes the in-situ activation of the NSAID's carboxylic acid and subsequent conjugation to the protein's lysine residues.
1. Preparation of Reagents:
- Prepare a 10 mg/mL solution of the protein in Conjugation Buffer.
- Prepare a 10-50 mM stock solution of the NSAID in anhydrous DMF or DMSO. The concentration may need to be optimized based on the solubility of the specific NSAID.[1][2]
- Freshly prepare 100 mM EDC and 100 mM NHS solutions in Activation Buffer immediately before use.
2. Activation of NSAID:
- In a microcentrifuge tube, combine the NSAID stock solution with Activation Buffer.
- Add the freshly prepared EDC and NHS solutions to the NSAID solution. A typical molar ratio is NSAID:EDC:NHS of 1:2:5.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This allows for the formation of the amine-reactive NHS ester of the NSAID.[15][16]
3. Conjugation to Protein:
- Add the activated NSAID solution to the protein solution. The molar ratio of activated NSAID to protein will determine the degree of labeling and should be optimized. Start with a 10:1 to 20:1 molar excess of NSAID to protein.
- Adjust the pH of the reaction mixture to 7.2-8.0 using a small amount of concentrated PBS if necessary.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
- Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
- Incubate for 15 minutes at room temperature.
5. Purification of the NSAID-Protein Conjugate:
- Remove unreacted NSAID, EDC, NHS, and byproducts by either:
- Size-Exclusion Chromatography (SEC): Use a pre-packed desalting column equilibrated with PBS.[17]
- Dialysis: Dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.[18]
Table 1: Recommended Starting Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| pH for Activation | 6.0 | Optimal for EDC-mediated carboxyl activation.[13] |
| pH for Conjugation | 7.2 - 8.5 | Facilitates nucleophilic attack by the deprotonated lysine amine.[11][14] |
| Molar Ratio (NSAID:Protein) | 10:1 to 50:1 | Higher ratios increase the degree of labeling, but may lead to protein precipitation. Optimization is crucial. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation times can increase conjugation efficiency. |
| Quenching Agent | Tris or Glycine | Contains a primary amine to react with and inactivate excess NHS esters.[14] |
Characterization of the NSAID-Protein Conjugate
Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.
Determination of Drug-to-Protein Ratio (DPR)
The DPR, also known as the Degree of Labeling (DOL), is a critical quality attribute of the bioconjugate.
-
UV-Vis Spectroscopy: If the NSAID has a distinct UV absorbance peak that does not overlap significantly with the protein's absorbance at 280 nm, the DPR can be estimated using spectrophotometry.[19]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can be used to determine the molecular weight of the conjugate. The mass shift compared to the unconjugated protein allows for the calculation of the average number of NSAID molecules attached.[19][20]
Confirmation of Conjugation Site
-
Peptide Mapping: The conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This will identify the specific lysine residues that have been modified.[20]
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and to detect the presence of aggregates, which can form during the conjugation process.[17][20]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the conjugate and confirm an increase in molecular weight compared to the unconjugated protein.
Table 2: Analytical Techniques for Bioconjugate Characterization
| Analytical Technique | Information Obtained | Reference |
| UV-Vis Spectroscopy | Drug-to-Protein Ratio (DPR) | [19] |
| Mass Spectrometry (MS) | Molecular Weight, DPR, Conjugation Site | [19][20][21] |
| HPLC (SEC, RP-HPLC) | Purity, Aggregation, DPR | [17][19][20] |
| SDS-PAGE | Apparent Molecular Weight, Purity | [19] |
| ELISA | Binding Affinity (if applicable) | [19][22] |
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Ensure the freshness of EDC and NHS solutions.
-
Optimize the pH of the conjugation reaction.
-
Increase the molar excess of the activated NSAID.
-
Increase the reaction time.
-
-
Protein Precipitation:
-
This can occur at high DPRs or with hydrophobic NSAIDs.
-
Reduce the molar excess of the NSAID.
-
Perform the conjugation at a lower protein concentration.
-
Consider adding solubility-enhancing excipients.
-
-
Heterogeneity of the Conjugate:
Conclusion
The bioconjugation of NSAIDs to lysine residues presents a viable strategy for developing novel therapeutics with potentially improved properties. The EDC/NHS coupling chemistry is a robust and versatile method for achieving this. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugate, researchers can successfully synthesize and evaluate these promising molecules. This application note provides a solid foundation for scientists to embark on the exciting journey of NSAID bioconjugation.
References
- Benchchem. (n.d.). Application Notes and Protocols for NHS Ester Reaction with Lysine Residues.
- BOC Sciences. (n.d.). Lys Conjugation.
- AxisPharm. (n.d.). Bioconjugation Analytical Method Development.
- ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs.
- MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
- Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates.
- Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- University of Pennsylvania. (n.d.). Single step protein purification and site-specific bioconjugation.
- National Institutes of Health. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
- Creative Biolabs. (n.d.). Lysine based Conjugation Strategy.
- Abzena. (n.d.). Bioconjugate Analytical Method Development & Validation.
- European Pharmaceutical Review. (2023). New purification method could enhance protein drug manufacturing.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
- ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. A).
- ACS Publications. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- National Institutes of Health. (2013). The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels.
- Benchchem. (2025). Application Notes: A Practical Guide to EDC/NHS Bioconjugation in Aqueous Solutions.
- PubMed Central. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
- National Institutes of Health. (2015). PRINT: A Protein Bioconjugation Method with Exquisite N-terminal Specificity.
- PubMed. (2013). The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels.
- ResearchGate. (2025). (PDF) The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels.
- PubMed Central. (2023). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation.
- MDPI. (n.d.). Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development.
- Springer Nature. (n.d.). Protocols for Lysine Conjugation.
- Beilstein Journals. (n.d.). The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels.
- MDPI. (n.d.). The Benefits and Challenges of Antibiotics–Non-Steroidal Anti-Inflammatory Drugs Non-Covalent Reaction.
- National Institutes of Health. (n.d.). Non-steroidal anti-inflammatory drugs conjugated to a synthetic peptide exhibit in vitro cytotoxic activity against cervical cancer and melanoma cells.
- SlideShare. (2018). Chemical Lysine Modification at a single site.
- ResearchGate. (2025). Protocols for Lysine Conjugation.
- PubMed. (2013). Protocols for lysine conjugation.
- Wikipedia. (n.d.). Aspirin.
- Royal Society of Chemistry. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates.
- BOC Sciences. (n.d.). Optimizing Antibody–Drug Conjugates (ADCs) with Lysine Chemistry.
Sources
- 1. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benefits and Challenges of Antibiotics–Non-Steroidal Anti-Inflammatory Drugs Non-Covalent Reaction | MDPI [mdpi.com]
- 3. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels [beilstein-journals.org]
- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. tocris.com [tocris.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 20. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abzena.com [abzena.com]
- 23. upenn.technologypublisher.com [upenn.technologypublisher.com]
N-Succinimidyl Acrylate (NSA) in Tissue Engineering: A Senior Application Scientist's Guide
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth exploration of N-succinimidyl acrylate (NSA) as a powerful tool in the field of tissue engineering. Moving beyond a simple recitation of facts, this document elucidates the underlying principles of NSA chemistry, offers detailed protocols for its application, and provides insights into the design and validation of NSA-functionalized biomaterials. Our focus is on empowering researchers to leverage the unique properties of NSA to create sophisticated scaffolds and hydrogels that can guide and enhance tissue regeneration.
Introduction to this compound: A Versatile Molecular Linker
This compound (NSA) is a hetero-bifunctional molecule that combines the reactivity of an acrylate group with that of an N-hydroxysuccinimide (NHS) ester. This dual functionality makes it an invaluable reagent for the fabrication of advanced biomaterials.
-
The Acrylate Group: This moiety readily participates in polymerization reactions, allowing for the incorporation of NSA into polymer chains, forming hydrogels or functionalizing existing polymer scaffolds.
-
The N-Hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary amines, which are abundantly present in biomolecules such as proteins and peptides. This reaction forms a stable amide bond, providing a robust method for covalently immobilizing bioactive cues onto a material surface.
| Property | Value |
| Synonyms | Acrylic Acid N-Succinimidyl Ester, N-Acryloyloxysuccinimide |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Appearance | White to light yellow crystalline powder |
| Reactivity | Amine-reactive (NHS ester), Polymerizable (acrylate) |
The core utility of NSA in tissue engineering lies in its ability to bridge the gap between synthetic biomaterials and biological systems. By covalently attaching cell-instructive molecules to a scaffold, we can create a microenvironment that actively directs cell behavior, promoting adhesion, proliferation, differentiation, and ultimately, tissue formation.
Key Applications of NSA in Tissue Engineering
The unique chemical properties of NSA open up a wide array of applications in the design and fabrication of biomaterials for tissue regeneration.
Surface Modification of Tissue Engineering Scaffolds
A primary application of NSA is the functionalization of pre-fabricated scaffolds to enhance their biological activity. Scaffolds made from materials like poly(ε-caprolactone) (PCL) or other polyesters, while possessing desirable mechanical properties and biodegradability, often lack the specific cell-binding motifs necessary to promote robust tissue integration. NSA provides a straightforward method to introduce these functionalities.
The process typically involves a two-step approach:
-
Surface Activation: The scaffold surface is first modified to introduce amine or carboxyl groups.
-
NSA-Mediated Conjugation: NSA is then used to link bioactive molecules to these activated surfaces. For carboxylated surfaces, NSA can be directly reacted with the carboxyl groups in the presence of a carbodiimide, such as EDC, to form an NHS-activated surface. This surface can then react with amine-containing biomolecules. Alternatively, amine-functionalized surfaces can be directly reacted with NSA-modified polymers or biomolecules.
In Situ Forming Hydrogels for Cell Encapsulation and Delivery
NSA is a key component in the formulation of in situ forming hydrogels. These hydrogels are particularly valuable for minimally invasive delivery of cells and therapeutic agents. The process involves mixing a polymer precursor containing acrylate groups with a crosslinker. The polymerization can be initiated by various stimuli, such as light (photopolymerization) or temperature changes. By incorporating NSA into the polymer backbone, the resulting hydrogel is endowed with reactive sites for the covalent attachment of bioactive molecules.
Immobilization of Bioactive Molecules
The NHS ester of NSA allows for the covalent immobilization of a wide range of bioactive molecules, including:
-
Cell Adhesion Peptides: The most common example is the arginine-glycine-aspartic acid (RGD) sequence, which is a well-known motif for promoting cell adhesion through integrin binding.[1][2] Immobilizing RGD peptides onto a scaffold surface can significantly enhance cell attachment, spreading, and survival.
-
Growth Factors: Covalently attaching growth factors can provide sustained and localized signaling to guide cell differentiation and tissue formation.
-
Enzymes: Immobilized enzymes can be used to create "smart" biomaterials that respond to specific biological cues.
The stability of the amide bond formed between the NHS ester and the amine group of the biomolecule is a critical advantage. Under physiological conditions (pH 7.4, 37°C), this bond is highly stable, with a half-life of years, ensuring the long-term presentation of the bioactive signal.[1]
Experimental Protocols
Here, we provide detailed, field-proven protocols for key applications of NSA in tissue engineering. These protocols are designed to be self-validating, with explanations for the critical steps.
Protocol for Surface Functionalization of an Electrospun Poly(ε-Caprolactone) (PCL) Scaffold with RGD Peptides using NSA Chemistry
This protocol describes the surface modification of a PCL scaffold to introduce carboxyl groups, followed by the covalent attachment of an RGD-containing peptide using an NSA intermediate.
Materials:
-
Electrospun PCL scaffold
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
RGD-containing peptide (e.g., GRGDS)
-
Dimethylformamide (DMF)
-
This compound (NSA) - Note: for this protocol, we are activating the surface carboxyl groups with EDC/NHS to mimic the reactivity of an NSA-functionalized surface.
Workflow Diagram:
Caption: Workflow for RGD peptide immobilization on a PCL scaffold.
Step-by-Step Methodology:
-
Surface Hydrolysis of PCL Scaffold:
-
Immerse the PCL scaffold in a 1 M NaOH solution for 1 hour at room temperature. This step introduces carboxyl groups (-COOH) on the scaffold surface by hydrolyzing the ester bonds of PCL.
-
Rinse the scaffold thoroughly with deionized water until the pH of the washing solution is neutral.
-
Wash with 70% ethanol and then PBS.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 50 mM EDC and 25 mM NHS in cold MES buffer (pH 5.5-6.0). The acidic pH enhances the efficiency of the EDC reaction.
-
Immerse the carboxylated PCL scaffold in the EDC/NHS solution for 1 hour at room temperature with gentle agitation. This reaction forms a semi-stable NHS ester on the scaffold surface, making it reactive towards primary amines.
-
-
Peptide Conjugation:
-
Immediately after activation, wash the scaffold with cold PBS (pH 7.4) to remove excess EDC and NHS.
-
Prepare a solution of the RGD peptide (e.g., 1 mg/mL) in PBS (pH 7.4). The slightly alkaline pH ensures that the primary amine groups of the peptide are deprotonated and thus more nucleophilic.
-
Immerse the NHS-activated scaffold in the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
To quench any unreacted NHS esters, immerse the scaffold in a solution of 1 M Tris-HCl (pH 8.0) or 100 mM glycine for 30 minutes.
-
Wash the scaffold extensively with PBS to remove any non-covalently bound peptide.
-
The RGD-functionalized scaffold is now ready for cell culture experiments.
-
Causality Behind Experimental Choices:
-
MES Buffer (pH 5.5-6.0) for EDC/NHS activation: The carbodiimide reaction is most efficient at a slightly acidic pH, which protonates the carboxyl groups and minimizes the hydrolysis of the NHS ester.
-
PBS (pH 7.4) for Peptide Conjugation: The primary amine of the peptide needs to be in its unprotonated form to act as a nucleophile and react with the NHS ester. A physiological pH of 7.4 provides a good balance between amine reactivity and protein stability.
-
Quenching Step: This is a critical step to ensure that any remaining reactive NHS esters are deactivated, preventing non-specific reactions with proteins from the cell culture medium.
Protocol for the Preparation of a Photocrosslinkable, NSA-Functionalized Poly(ethylene glycol) (PEG) Hydrogel
This protocol details the synthesis of a PEG-based hydrogel that can be functionalized with bioactive molecules via NSA chemistry and subsequently crosslinked using light.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
This compound (NSA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Bioactive molecule with a primary amine (e.g., a fluorescently labeled peptide for visualization)
-
UV light source (365 nm)
Workflow Diagram:
Caption: Workflow for preparing a functionalized PEG hydrogel.
Step-by-Step Methodology:
-
Preparation of the Pre-gel Solution:
-
Dissolve PEGDA (e.g., 10% w/v) and the photoinitiator (e.g., 0.5% w/v) in PBS (pH 7.4).
-
Add NSA to the solution at the desired concentration (e.g., 1-10 mol% relative to PEGDA). The amount of NSA will determine the density of reactive sites for biofunctionalization. Ensure NSA is fully dissolved.
-
-
Conjugation of Bioactive Molecule:
-
Add the amine-containing bioactive molecule to the pre-gel solution. The reaction between the NHS ester of NSA and the amine will proceed in the solution.
-
Incubate the solution for 1-2 hours at room temperature to allow for sufficient conjugation. The reaction progress can be monitored by techniques such as HPLC if a quantifiable molecule is used.
-
-
Hydrogel Crosslinking:
-
Pipette the pre-gel solution containing the conjugated biomolecule into a mold of the desired shape.
-
Expose the solution to UV light (365 nm) for a sufficient time to achieve complete crosslinking. The exposure time will depend on the photoinitiator concentration, light intensity, and hydrogel thickness.
-
-
Washing:
-
After crosslinking, wash the hydrogel extensively with PBS to remove any unreacted components and non-covalently bound molecules.
-
Trustworthiness and Self-Validation:
To validate the successful immobilization of the bioactive molecule, a control hydrogel should be prepared without NSA. By comparing the amount of the bioactive molecule retained in the NSA-containing hydrogel versus the control after extensive washing, the efficiency of covalent conjugation can be determined. If a fluorescently labeled molecule is used, this can be easily quantified using fluorescence microscopy or a plate reader.
Biocompatibility and Degradation Considerations
Biocompatibility: While the components of many NSA-modified scaffolds (e.g., PCL, PEG) are generally considered biocompatible, it is crucial to assess the biocompatibility of the final functionalized material.[3] In vitro cytotoxicity assays (e.g., MTT or Live/Dead staining) should be performed to ensure that the modification process and any residual chemicals do not adversely affect cell viability.[4] In vivo studies are necessary to evaluate the host tissue response to the implanted scaffold.[5]
Degradation Kinetics: The degradation profile of a tissue engineering scaffold is critical, as it should ideally match the rate of new tissue formation. The introduction of NSA and the subsequent formation of amide bonds can influence the degradation kinetics of the scaffold. For instance, in polyester-based scaffolds, the hydrolysis of ester bonds is a primary degradation mechanism. The presence of more stable amide bonds may alter the overall degradation rate. Degradation studies should be conducted in physiologically relevant conditions (e.g., in the presence of enzymes like esterases or proteases) to accurately predict the in vivo behavior of the scaffold.[6][7]
Influence on Cell Signaling Pathways
The primary role of NSA in influencing cell signaling is indirect. NSA itself is not a signaling molecule. Instead, it serves as a linker to immobilize bioactive molecules that can engage specific cell surface receptors and trigger downstream signaling cascades.
A prime example is the immobilization of RGD peptides. When a cell encounters an RGD-functionalized surface, the RGD motif binds to integrin receptors on the cell membrane.[8][9] This binding leads to the clustering of integrins and the recruitment of various signaling proteins to form focal adhesions. This, in turn, activates intracellular signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which regulate cell adhesion, spreading, survival, and differentiation.[8]
Signaling Pathway Diagram:
Caption: Simplified signaling cascade initiated by RGD-integrin binding.
Conclusion and Future Perspectives
This compound is a powerful and versatile tool for the bio-functionalization of materials in tissue engineering. Its ability to form stable covalent linkages between synthetic scaffolds and bioactive molecules allows for the creation of sophisticated microenvironments that can actively direct cellular behavior and promote tissue regeneration. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and fabricate the next generation of advanced biomaterials.
Future research in this area will likely focus on developing more complex, multi-functional scaffolds that can present multiple bioactive signals in a spatially and temporally controlled manner. Furthermore, the integration of NSA chemistry with advanced fabrication techniques like 3D printing and electrospinning will continue to push the boundaries of what is possible in creating anatomically accurate and biologically active tissue constructs.
References
- Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide. (URL: [Link])
- Arginylglycylaspartic acid - Wikipedia. (URL: [Link])
- RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC. (URL: [Link])
- Advantages of RGD peptides for directing cell association with biom
- Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion | ACS Omega. (URL: [Link])
- PEGDA Bioprinting | Materials & Methods | Protocols - Allevi. (URL: [Link])
- Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s. (URL: [Link])
- 3D Printing of Highly Stretchable and Tough Hydrogels into Complex, Cellularized Structures - Zhao Lab – MIT. (URL: [Link])
- Schematic representation of the enzymatic degradation of physically crosslinked polymeric networks which are non-covalently anchored by functional carbon nanofillers.
- Enzymatic crosslinked hydrogels for biomedical applic
- Biomedical Application of Enzymatically Crosslinked Injectable Hydrogels - MDPI. (URL: [Link])
- Effect of crosslinker topology on enzymatic degrad
- In vitro and in vivo biocompatible and controlled resveratrol release performances of IPN HA and HG scaffold series.
- Bioprinting 3D lattice-structured lumens using polyethylene glycol diacrylate (PEGDA) combined with self-assembling peptide nanofibers as hybrid bioinks for anchorage dependent cells - NIH. (URL: [Link])
- Future challenges in the in vitro and in vivo evaluation of biomaterial biocomp
- Investigation of biocompatibility on nitrogen-doped a-C:H film coating scaffold surface in in-vivo and in-vitro tests | MRS Online Proceedings Library (OPL). (URL: [Link])
- How to get electrospun nanofibers from PCL polymer?
- Electrospun Nanofibrous Scaffolds of Polycaprolactone/Gelatin Reinforced with Layered Double Hydroxide Nanoclay for Nerve Tissue Engineering Applic
- In-vitro and in-vivo application studies of hybrid scaffolds against...
- Study of polycaprolactone wet electrospinning process - ResearchG
- Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - NIH. (URL: [Link])
- (PDF)
- Electrospinning of Polycaprolactone (PCL) and Gelatin Polymeric Fibers - Journal of Mechanical Engineering. (URL: [Link])
- Electrospun Poly-ε-Caprolactone Nanofibers Incorporating Keratin Hydrolysates as Innovative Antioxidant Scaffolds - MDPI. (URL: [Link])
Sources
- 1. Effect of crosslinker topology on enzymatic degradation of hydrogels - American Chemical Society [acs.digitellinc.com]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of biocompatibility on nitrogen-doped a-C:H film coating scaffold surface in in-vivo and in-vitro tests | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. 3D printed self-adhesive PEGDA–PAA hydrogels as modular components for soft actuators and microfluidics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Succinimidyl Acrylate Hydrolysis: A Technical Support Guide
This guide is intended for researchers, scientists, and drug development professionals utilizing N-succinimidyl acrylate (NSA) in their experimental workflows. Given the critical nature of conjugation chemistry, this document provides a comprehensive resource for understanding and troubleshooting issues related to the hydrolysis of NSA, a common challenge that can significantly impact experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: My conjugation yield with this compound is significantly lower than expected. Could hydrolysis be the cause?
A: Yes, this is a very common issue. N-succinimidyl (NHS) esters like NSA are highly susceptible to hydrolysis, especially in aqueous environments.[1][2] This reaction involves the cleavage of the ester bond by water, resulting in an unreactive carboxylic acid and free N-hydroxysuccinimide (NHS). This hydrolyzed form of NSA can no longer participate in the desired conjugation reaction with primary amines, leading to a reduction in yield. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.
Q2: What is the optimal pH for conducting reactions with this compound?
A: The ideal pH for NSA conjugation is a trade-off between maximizing the rate of the desired amine reaction and minimizing the rate of the competing hydrolysis reaction.
-
Amine Reactivity: The reaction between the NHS ester of NSA and a primary amine is most efficient at a slightly alkaline pH, typically in the range of 7.2 to 8.5.[3] In this range, a significant portion of the primary amines on the target molecule (e.g., lysine residues on a protein) are deprotonated and thus sufficiently nucleophilic to attack the ester.[3]
-
Hydrolysis Rate: However, as the pH increases, the rate of hydrolysis also accelerates significantly.[3]
Therefore, a common compromise is to perform the conjugation reaction within a pH range of 7.2-7.5 .[1] This range offers a reasonable balance, allowing the amine reaction to proceed efficiently while keeping the rate of hydrolysis manageable. For specific applications where the target molecule is stable at a higher pH and a faster reaction is desired, a pH of up to 8.5 may be used, but the reaction time should be kept to a minimum.[1][3]
Q3: Which buffers should I use for my conjugation reaction, and which should I avoid?
A: The choice of buffer is critical to prevent unwanted side reactions.
-
Recommended Buffers: Buffers that do not contain primary amines are essential. Suitable options include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[1]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (e.g., TBS) and glycine-based buffers, will compete with your target molecule for reaction with the NSA, leading to significantly reduced conjugation efficiency.[1]
Part 2: Troubleshooting Guide
Issue: Inconsistent or low yields in bioconjugation or surface modification.
This is often a primary indicator of premature or excessive NSA hydrolysis. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Part 3: Experimental Protocols & Data
Protocol 1: Quantitative Assessment of this compound Hydrolysis
This protocol provides a method to determine the hydrolysis rate of NSA by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound (NSA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare NSA Stock Solution: Immediately before use, dissolve a known quantity of NSA in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Prepare Reaction Solutions: Dilute the NSA stock solution into the different pH buffers to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM).
-
Monitor Hydrolysis: Immediately after dilution, begin monitoring the increase in absorbance at 260 nm over time. This increase corresponds to the release of the NHS leaving group.
-
Data Analysis: The rate of hydrolysis can be determined from the rate of increase in absorbance. The half-life (t½) of the NHS ester at each pH can then be calculated.
Data Table: pH-Dependent Hydrolysis of NHS Esters
The stability of the succinimidyl ester is highly dependent on pH. The half-life of the reagent decreases significantly as the pH increases.[3]
| pH | Estimated Half-life of NHS Ester at 25°C | Implication for Experiments |
| < 7.0 | Several hours | Relatively stable, but amine reaction is slow.[3] |
| 7.2-8.5 | Minutes to a few hours | Optimal range for balancing amine reaction and hydrolysis.[3] |
| > 8.6 | Seconds to minutes | Hydrolysis is the dominant reaction, leading to low yields.[3] |
Note: These values are estimates and can be influenced by buffer composition, temperature, and the specific structure of the NHS ester.
Visualizing the Competing Reactions
The following diagram illustrates the critical choice NSA faces in an aqueous, amine-containing solution.
Caption: pH-dependent reaction pathways for NHS esters.[4]
References
- BenchChem. (2025). Technical Support Center: Bis-(Mal-PEG3)-PH-N-succinimidyl acetate Conjugation.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
- BenchChem. (2025). Troubleshooting low conjugation efficiency with m-PEG3-succinimidyl carbonate.
- Karakuş, N., & Aktaş, A. (2021). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Sakarya University Journal of Science.
- MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- BroadPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- Lautié, E., et al. (2017).
- ResearchGate. (n.d.). Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry.
- Vashist, S. K., & Luong, J. H. T. (2014).
- Klykov, O., & Weller, M. G. (2015).
- TCI Chemicals. (n.d.). This compound.
- ACS Publications. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- U.S. Environmental Protection Agency. (n.d.). Interim Protocol For Measuring Hydrolysis Rate Constants In Aqueous Solutions.
- LabSolutions. (n.d.). This compound.
- Alfa Chemistry. (n.d.). CAS 38862-24-7 this compound.
- Fujisawa, S., & Kadoma, Y. (2005). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation.
- PubMed Central. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- ResearchGate. (n.d.). Synthesis and Characterization of Novel pH-Responsive Poly(2-hydroxylethyl methacrylate-co-N-allylsuccinamic acid) Hydrogels for Drug Delivery.
- ResearchGate. (n.d.). The polymerization rate of AA vs. time at different pH values.
Sources
Technical Support Center: Optimizing N-succinimidyl Acrylate Reaction Buffers
Welcome to the technical support center dedicated to N-succinimidyl acrylate (NSA) reactions. This guide is crafted for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing your experimental outcomes. My aim is to go beyond standard protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and refine your conjugation strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the use of this compound.
1. What is the optimal pH for reacting this compound with primary amines?
The ideal pH for NSA reactions is a delicate balance between promoting the desired reaction with primary amines and minimizing the competing hydrolysis of the N-hydroxysuccinimide (NHS) ester. The recommended pH range is generally between 7.2 and 8.5.[1][2]
-
Below pH 7.2: The concentration of the unprotonated, nucleophilic primary amine is reduced, which can significantly slow down the reaction rate.[3]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases substantially, leading to a lower yield of the desired conjugate and the formation of acrylic acid as a byproduct.[4]
2. Which buffers are recommended for NSA reactions?
The choice of buffer is a critical parameter for a successful conjugation. An appropriate buffer should not contain primary or secondary amines that would compete with your target molecule for reaction with the NSA.
-
Recommended Buffers: Phosphate, borate, bicarbonate, and HEPES buffers are all suitable choices for NSA conjugation reactions.[1][5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible because they will react with the NSA, thereby reducing the efficiency of the desired conjugation.[1][6] However, these buffers can be useful for quenching the reaction.[1][6]
3. How should I prepare and handle this compound?
This compound is susceptible to hydrolysis from moisture.[2] Proper handling and storage are crucial to maintain its reactivity.
-
Storage: Store NSA at 2-8°C in a desiccator.
-
Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. NSA is often not readily soluble in aqueous buffers and should be dissolved in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][5][7] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturation of proteins.[8]
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to resolving common issues encountered during NSA reactions.
| Problem | Potential Cause | Solution |
| Low Conjugation Efficiency | 1. Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range. 2. Hydrolysis of NSA: The NSA reagent has been compromised by moisture. 3. Competing Nucleophiles: The buffer or sample contains primary or secondary amines. 4. Insufficient Molar Excess of NSA: The concentration of NSA is too low to achieve complete conjugation. | 1. Verify and adjust the pH of your reaction buffer to between 7.2 and 8.5. [1] 2. Use fresh, high-quality NSA and ensure it is stored in a desiccator. [2] Prepare NSA solutions in anhydrous DMSO or DMF immediately prior to use.[1][5][7] 3. Use a non-amine-containing buffer like PBS, borate, or HEPES. [1][5] Ensure your sample is free from amine-containing contaminants. 4. Increase the molar excess of NSA. A 10- to 50-fold molar excess is a common starting point.[8] |
| Protein Aggregation | 1. High Degree of Conjugation: Excessive modification of the protein can alter its physicochemical properties, leading to aggregation. 2. Solvent-Induced Denaturation: The organic solvent used to dissolve the NSA may be denaturing the protein. | 1. Reduce the molar excess of NSA or decrease the reaction time. 2. Add the NSA solution dropwise to the protein solution while gently stirring. Keep the final concentration of the organic solvent below 10%.[8] |
| Reagent Instability | 1. Hydrolysis of the NHS Ester: NSA is sensitive to moisture, leading to its inactivation. | 1. Store NSA in a desiccator at the recommended temperature (2-8°C). 2. Allow the reagent to equilibrate to room temperature before opening the container. 3. Prepare stock solutions of NSA in an anhydrous aprotic solvent like DMSO or DMF and use them immediately. [1][5][7] |
Experimental Protocol: General Procedure for Protein Conjugation with NSA
This protocol outlines a general method for conjugating a protein with this compound. Optimization for your specific protein and application is recommended.
Materials:
-
Protein solution in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[9]
-
This compound (NSA)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][5][7]
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[9]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2.5 mg/mL.[9] If your protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
Prepare the NSA Solution: Immediately before use, dissolve the NSA in anhydrous DMSO or DMF to a concentration of 10 mM.[10][9]
-
Initiate the Conjugation: While gently stirring or vortexing, add the NSA solution to the protein solution. A typical starting point is a 9:1 to 15:1 molar ratio of dye to protein.[9]
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[10][9]
-
Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NSA. Incubate for an additional 10-15 minutes at room temperature.[10]
-
Purify the Conjugate: Remove unreacted NSA and byproducts using a desalting column or dialysis.
Reaction Pathway: Aminolysis vs. Hydrolysis
The following diagram illustrates the primary reaction of this compound with an amine-containing molecule and the competing hydrolysis side reaction.
Caption: Reaction of this compound with a primary amine and the competing hydrolysis.
References
- ResearchGate. (2014). What is the best NHS quenching agent?.
- ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels.
- ACS Measurement Science Au. (2022). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications.
- National Institutes of Health. (2022). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications.
- PubChem. (n.d.). This compound.
- PubMed. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization.
- National Institutes of Health. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Preventing premature polymerization of N-succinimidyl acrylate
A Guide to Preventing Premature Polymerization for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is N-Succinimidyl Acrylate (NSA) and what are its primary applications?
This compound (NSA) is a bifunctional molecule containing an acrylate group and an N-hydroxysuccinimide (NHS) ester.[1][2] The acrylate moiety is susceptible to polymerization, forming a polyacrylate backbone, while the NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[3][4] This dual functionality makes NSA a valuable tool for:
-
Bioconjugation: Covalently attaching polymers to proteins, peptides, or other biomolecules.
-
Surface Modification: Creating functionalized surfaces with amine-reactive sites.
-
Hydrogel Formation: Incorporating amine-reactive sites into polymer networks.
Q2: Why does my NSA polymerize prematurely?
This compound, like other acrylic monomers, is prone to spontaneous polymerization via a free-radical chain-growth mechanism.[5] This process is typically initiated by:
-
Heat: Elevated temperatures increase the rate of free radical formation. NSA is heat-sensitive and should be stored accordingly.[6]
-
Light: UV radiation can trigger the formation of free radicals, initiating polymerization.
-
Contaminants: Impurities such as peroxides or metal ions can act as initiators.
Q3: What is the white to light yellow powder in the vial I received?
This is the this compound monomer in its solid, unpolymerized form.[1] It is sensitive to heat and moisture.[6]
Q4: How should I store this compound?
Proper storage is critical to prevent premature polymerization. NSA should be stored in a tightly sealed container, protected from light, at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[7] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize exposure to moisture and oxygen.
Troubleshooting Guide: Preventing Unwanted Polymerization
This section addresses specific issues you may encounter during your experiments with NSA.
Issue 1: The solid NSA in the vial appears clumpy or has formed a solid mass.
-
Possible Cause: Exposure to moisture and/or elevated temperatures during shipping or storage. The NHS ester is moisture-sensitive, and heat can initiate polymerization.[6]
-
Recommended Action:
-
Visually inspect the material. If it is a hard, insoluble mass, it has likely polymerized and should be discarded.
-
If it is merely clumpy, this may be due to moisture absorption. Proceed with caution and attempt to dissolve a small amount in an appropriate anhydrous solvent (see Q5). If it does not dissolve completely, it has likely polymerized.
-
Issue 2: My NSA solution turns cloudy or forms a precipitate shortly after dissolution.
-
Possible Cause: This is a strong indication of polymerization. This can be caused by:
-
Contaminated Solvent: The presence of water or other impurities in the solvent can initiate polymerization.
-
Elevated Temperature: Dissolving NSA at an elevated temperature can trigger polymerization.
-
Inhibitor Depletion: If the inhibitor has been consumed or removed, the monomer is highly susceptible to polymerization.
-
-
Recommended Action:
-
Discard the polymerized solution.
-
Ensure you are using a high-purity, anhydrous solvent.
-
Prepare the NSA solution at room temperature or below.
-
Use freshly prepared solutions of NSA for your reactions.
-
Issue 3: My bioconjugation reaction has low or no yield, and I suspect NSA polymerization.
-
Possible Cause: If the NSA has polymerized, the NHS ester groups may be entrapped within the polymer matrix and unavailable to react with the primary amines on your biomolecule.
-
Recommended Action:
-
Confirm the quality of your NSA by attempting to dissolve a small amount in an anhydrous solvent. If it is insoluble, it has polymerized.
-
Prepare a fresh solution of NSA immediately before your bioconjugation reaction.
-
Consider the compatibility of your reaction buffer with NSA. Amine-containing buffers like Tris will compete with your target molecule for reaction with the NHS ester.
-
Understanding and Managing Inhibitors
Commercial acrylic monomers are typically shipped with a small amount of an inhibitor to prevent polymerization during storage. A common inhibitor used is the monomethyl ether of hydroquinone (MEHQ).[8]
Q5: Do I need to remove the inhibitor before using NSA?
For many bioconjugation applications where NSA is used in stoichiometric amounts, removal of the inhibitor is often not necessary. The amount of inhibitor is typically low (in the ppm range) and will be overcome by the reaction conditions. However, if you are performing a controlled polymerization reaction with NSA as a monomer, the inhibitor will need to be removed.
Q6: How do inhibitors like MEHQ work?
Phenolic inhibitors like MEHQ require the presence of oxygen to effectively scavenge free radicals and prevent polymerization.[5] This is an important consideration if you are working under anaerobic (oxygen-free) conditions.
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the vial for any signs of damage. The NSA should be a white to light yellow crystalline powder.[1]
-
Storage: Immediately store the vial in a desiccated, dark environment at the recommended temperature (refrigerated or frozen).
-
Handling:
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the product.
-
Handle the solid and its solutions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Protocol 2: Preparation of this compound Solutions
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Chloroform
-
-
Dissolution:
-
Add the desired amount of anhydrous solvent to a pre-weighed amount of NSA in a clean, dry vial.
-
Cap the vial and vortex or stir at room temperature until the solid is fully dissolved. Do not heat the solution.
-
-
Use and Storage of Solutions:
-
It is highly recommended to use NSA solutions immediately after preparation.
-
If short-term storage is necessary, store the solution in a tightly sealed container under an inert atmosphere at refrigerated temperatures and protected from light. Discard the solution if any cloudiness or precipitate forms.
-
Visualizing Key Concepts
Diagram 1: The Structure and Reactive Sites of this compound
Caption: Structure of NSA highlighting its two reactive moieties.
Diagram 2: Troubleshooting Workflow for Premature Polymerization
Caption: A step-by-step guide for troubleshooting NSA polymerization.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C or 2-8°C | Minimizes spontaneous polymerization. |
| Storage Atmosphere | Inert gas (Argon/Nitrogen) | Prevents moisture contamination and is crucial if the inhibitor requires oxygen. |
| Handling | Equilibrate to RT in a desiccator before opening | Prevents condensation of atmospheric moisture onto the cold solid. |
| Solvents for Dissolution | Anhydrous DMF, DMSO, ACN | NSA is sensitive to moisture; water can initiate polymerization and hydrolyze the NHS ester. |
| Solution Preparation | Prepare fresh and use immediately | NSA solutions have limited stability and can polymerize over time. |
| Reaction Buffers | Amine-free (e.g., PBS, HEPES) | Amine-containing buffers (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. |
References
- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.).
- Bioconjugation Optimization & Troubleshooting. (n.d.). AbOliGo.
- Troubleshooting Guides. (n.d.). Creative Biolabs.
- N-Acryloxysuccinimide (NAS). (2024, April 9). ChemBK.
- This compound | C7H7NO4 | CID 181508. (n.d.). PubChem.
- Bioconjugation Protocols. (2013, November 27). SpringerLink.
- Matos, M. J., Jiménez-Osés, G., & Bernardes, G. J. L. (n.d.). Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. University of Cambridge.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023, May 9). PMC - NIH.
- Inhibition of acrylic acid and acrylate autoxidation. (n.d.). RSC Publishing.
- Younesi, R., Norby, P., & Vegge, T. (n.d.). Chemical stability of DMSO and ACN solvents in contact with Li2O2. Technical University of Denmark.
- Method for reducing mehq content in acrylic acid. (2006, April 27). Google Patents.
- Summary of Solutions to Common Problems in Acrylic Resin Production. (n.d.).
- Is succinic anhydride stable in DMSO? (2023, May 8). ResearchGate.
- Standard Test Method for - Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid. (2001).
- A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. (2013, October 29). ResearchGate.
- STUDYING THE EFFECT OF DIMETHYLFORMAMIDE AS INHIBITOR ON THE POLYMERIZATION OF ACRYLIC ACID. (2016, May). ResearchGate.
- Complex Formation of Nickel(II) with Dimethyl Sulfoxide, Methanol, and Acetonitrile in TFSA−–based Ionic Liquid of [C2mim][TFSA]. (2019, August 28). ResearchGate.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 38862-24-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 6. labsolu.ca [labsolu.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Reactivity of N-Succinimidyl Acrylate
Welcome to the technical support center for N-succinimidyl acrylate (NSA). This guide is designed for researchers, scientists, and drug development professionals who utilize NSA in their experiments. Here, we will delve into the nuanced reactivity of this versatile bifunctional reagent, providing in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and side reactions encountered during its use. Our focus is on not just what to do, but why you're doing it, empowering you to optimize your protocols and ensure the integrity of your results.
Understanding the Dual Reactivity of this compound
This compound is a powerful tool in bioconjugation and polymer chemistry due to its two distinct reactive sites: an amine-reactive N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate group. The intended reaction is typically the formation of a stable amide bond with a primary amine on a target molecule, such as a protein or peptide. However, the inherent reactivity of both the NHS ester and the acrylate group can lead to several competing side reactions. This guide will help you understand and mitigate these undesired pathways.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is significantly lower than expected. What are the most likely causes?
Low conjugation yield is a common issue and can often be attributed to one or more of the following side reactions:
-
Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis, especially at neutral to alkaline pH. This reaction consumes the amine-reactive group, rendering the NSA molecule incapable of conjugating to your target.
-
Michael Addition of the Target Amine: Instead of attacking the NHS ester, the primary amine of your target molecule can act as a nucleophile in a Michael addition reaction with the acrylate group. This results in a different, and often undesired, conjugate.
-
Self-Polymerization of NSA: The acrylate groups on NSA molecules can react with each other, forming polymers. This process can be initiated by light, heat, or impurities and reduces the concentration of active NSA available for conjugation.
-
Reaction with Buffer Components: If your buffer contains primary amines (e.g., Tris or glycine), these will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.
Q2: I observe unexpected high molecular weight species in my final product analysis. What could be the reason?
The formation of high molecular weight byproducts is a strong indicator of polymerization. This can occur through two main mechanisms:
-
Radical Polymerization: The acrylate moiety of NSA can undergo free-radical polymerization, especially if the reagent has been stored improperly or if the reaction is exposed to radical initiators.
-
Michael Addition Polymerization: As mentioned, NSA can react with itself via Michael addition, leading to the formation of oligomers and polymers.
To mitigate this, ensure your NSA is fresh and stored under recommended conditions (typically at 2-8°C in a dark, dry environment). Consider adding a radical inhibitor, such as hydroquinone, if you suspect radical polymerization, though be mindful of its potential reactivity with your target molecule.
Q3: How critical is the pH of my reaction buffer?
The pH of your reaction buffer is arguably the most critical parameter to control. It represents a trade-off between maximizing the rate of the desired aminolysis reaction and minimizing the rate of the competing hydrolysis of the NHS ester.
-
Below pH 7.0: The concentration of deprotonated, nucleophilic primary amines on your target molecule is low, leading to a very slow aminolysis reaction.
-
pH 7.2 - 8.5: This is generally the optimal range for NHS ester conjugations. The rate of aminolysis is favorable, while the rate of hydrolysis is manageable.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which can lead to a substantial loss of reactive NSA and, consequently, a lower conjugation yield.
Q4: Can I use a stock solution of NSA that I prepared last week?
It is strongly advised against using pre-prepared stock solutions of NSA, especially if they are in aqueous buffers. NHS esters are moisture-sensitive and will hydrolyze over time. For best results, always prepare a fresh solution of NSA in a dry, amine-free organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of NHS Ester | Analyze a sample of your reaction mixture over time using HPLC. Look for the appearance of a peak corresponding to the hydrolyzed NSA byproduct. | Optimize the reaction pH to be within the 7.2-8.5 range. Work quickly once the NSA is added to the aqueous buffer. Consider increasing the molar excess of NSA. |
| Inactive NSA Reagent | Perform a simple activity test. Dissolve a small amount of NSA in a basic buffer (pH ~8.5) and monitor the increase in absorbance at 260 nm, which corresponds to the release of N-hydroxysuccinimide upon hydrolysis. | Use a fresh vial of NSA. Ensure proper storage conditions (2-8°C, desiccated, protected from light). |
| Incompatible Buffer | Check the composition of your buffer. Common culprits are Tris and glycine. | Perform a buffer exchange on your protein sample into a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer. |
| Michael Addition of Target | Use mass spectrometry to analyze your product. Look for mass shifts corresponding to the addition of your target molecule to the acrylate group rather than acylation at the NHS ester. | This is a competing reaction that is difficult to eliminate completely. Adjusting the stoichiometry and reaction time may favor the desired aminolysis. |
Problem 2: Product Precipitation During or After Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-Conjugation | Analyze the degree of labeling. High levels of modification can alter the protein's isoelectric point and solubility. | Reduce the molar excess of NSA used in the reaction. Optimize the reaction time to achieve the desired degree of labeling. |
| Solvent-Induced Precipitation | Observe if precipitation occurs immediately after adding the NSA stock solution (in organic solvent). | Keep the volume of the organic solvent (DMSO/DMF) to a minimum, typically less than 10% of the total reaction volume. Add the NSA solution slowly to the protein solution with gentle mixing. |
| Polymerization | Analyze the precipitate. It may be insoluble and appear as a gel-like substance. | Ensure the NSA reagent is of high purity and properly stored. Consider degassing your buffer to remove oxygen, which can participate in radical reactions. |
Problem 3: Reaction with Non-Targeted Nucleophiles
| Potential Cause | Diagnostic Check | Recommended Solution |
| Reaction with Thiols | If your protein contains free cysteine residues, use mass spectrometry to check for adducts corresponding to the reaction of the thiol with the acrylate group. | Protect the thiol groups on your protein before reacting with NSA. Alternatively, consider using a different crosslinker that does not have a Michael acceptor. |
| Reaction with Hydroxylamine | This is typically used intentionally to cleave succinimide esters, but accidental contamination can be an issue. | Ensure all glassware and reagents are free from hydroxylamine contamination. |
Reaction Pathways and Side Reactions
The following diagrams illustrate the intended reaction of NSA with a primary amine, as well as the major competing side reactions.
Caption: Michael addition to the acrylate group.
Quantitative Insights: A Comparison of Reaction Rates
While exact rate constants are highly dependent on specific reaction conditions, the following table provides a semi-quantitative comparison of the key reactions involving NSA.
| Reaction | Relative Rate at pH 7.5 | Relative Rate at pH 8.5 | Key Influencing Factors |
| Desired Aminolysis | Moderate | Fast | pH, concentration of deprotonated amine |
| NHS Ester Hydrolysis | Slow-Moderate | Fast | pH (highly dependent), temperature |
| Michael Addition (Amine) | Slow | Moderate | Nucleophilicity of the amine, steric hindrance |
| Radical Polymerization | Variable | Variable | Presence of initiators, oxygen, light, heat |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with NSA
This protocol provides a starting point for conjugating NSA to a protein containing primary amines.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate with 150 mM NaCl at pH 7.5. Ensure the buffer is degassed if there is a concern about radical polymerization.
-
Protein Preparation: If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
NSA Solution Preparation: Immediately before use, dissolve NSA in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the NSA solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purification: Remove unreacted NSA and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: HPLC Analysis of NSA Conjugation Reaction
This protocol can be used to monitor the progress of the reaction and identify major products and byproducts.
-
Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column is suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B
-
-
Detection: Monitor the elution profile at 220 nm (for the amide bond of the protein) and 260 nm (for the N-hydroxysuccinimide byproduct).
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture and quench it by diluting it in Mobile Phase A. Inject the sample onto the column.
-
Analysis: The unconjugated protein will elute first, followed by the conjugated protein (which will have a slightly later retention time due to increased hydrophobicity). Unreacted and hydrolyzed NSA will elute much later in the gradient. The presence of a peak corresponding to NHS confirms the reaction (or hydrolysis) has occurred.
References
- Vergis, J., & Wiener, M. (2011). A Micro-Scale Procedure for Screening and Optimization of Integral Membrane Protein Purification.
- Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Chemistry Research Journal, 5(4), 108-115.
- Van der Eycken, J., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(24), 12254-12264.
- Antopolsky, M., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(4), 1678.
- Lowe, C. R., & Kellis, J. T. (2014).
- Lowe, C. R., & Kellis, J. T. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed.
- Hernandez, F. J., et al. (1998). Synthesis of RGD-containing peptides for the functionalization of hydrogels. Journal of Peptide Research, 52(4), 285-292.
- Antopolsky, M., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate.
- Antopolsky, M., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.
- Antopolsky, M., et al. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. SciSpace.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.
- Anseth, K. S., & Bowman, C. N. (2012). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 13(4), 931-938.
- Esterbauer, H., et al. (1991). Chemistry and analysis of 4-hydroxynonenal and related lipid peroxidation products. Free Radical Biology and Medicine, 11(1), 81-128.
- How to inhibit Methacrylate self polymerization? (2019). ResearchGate.
- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). IOP Conference Series: Earth and Environmental Science, 647, 012133.
- Williamson, M. P., & Waltho, J. P. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Methods in Molecular Biology, 1883, 13-28.
- How to Troubleshoot Low Protein Yield After Elution. (2025). Patsnap Synapse.
- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods, 7(15), 6443-6448.
Troubleshooting low yield in N-succinimidyl acrylate conjugation
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the Technical Support Center for N-succinimidyl acrylate (NSA) conjugation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their conjugation experiments. As Senior Application Scientists, we understand that successful bioconjugation relies on a nuanced understanding of the reaction chemistry. This resource provides in-depth, experience-driven insights in a direct question-and-answer format to help you navigate the complexities of NSA chemistry and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound (NSA) with a target molecule?
This compound is a heterobifunctional crosslinker. It has two reactive sites: an N-hydroxysuccinimide (NHS) ester and an acrylate group. The intended and primary reaction for bioconjugation is the acylation of primary amines (e.g., the epsilon-amino group of lysine residues or the N-terminus of a protein) by the NHS ester. This reaction, known as aminolysis, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][]
Q2: What makes NSA conjugation different from using other common NHS esters?
The key difference is the presence of the acrylate group. While the NHS ester function is standard for amine coupling, the acrylate moiety introduces a reactive Michael acceptor.[3] This means that primary and secondary amines, as well as other nucleophiles like thiols, can react with the acrylate's carbon-carbon double bond in a process called a Michael addition.[4][5] This parallel reaction pathway is a common source of unexpected products and reduced yield of the desired conjugate.
Q3: What is the optimal pH for NSA conjugation to a primary amine?
The optimal pH for the NHS ester reaction is a delicate balance. The primary amine on the target molecule must be deprotonated (-NH2) to be nucleophilic, which is favored at higher pH. However, the NHS ester is also more susceptible to hydrolysis at higher pH, where water acts as a competing nucleophile.[6][7] The generally recommended pH range for NHS ester conjugations is 7.2 to 8.5, with a more specific optimal range often cited as 8.3 to 8.5.
Q4: Can I use Tris buffer for my NSA conjugation reaction?
No, it is highly discouraged. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions. The primary amine in the buffer will compete with your target molecule for reaction with the NHS ester, effectively quenching the reaction and leading to significantly lower or no yield of your desired conjugate. However, these buffers are excellent for intentionally stopping (quenching) the reaction once it is complete.
Q5: My NSA reagent won't dissolve in my aqueous buffer. What should I do?
NSA, like many NHS esters without a sulfonated group, has poor water solubility. The standard procedure is to first dissolve the NSA in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] This stock solution is then added to your biomolecule in the appropriate aqueous buffer. It is critical to use anhydrous (dry) and high-purity solvents, as any water contamination will hydrolyze the NHS ester before it can react with your target.
Troubleshooting Low Conjugation Yield
Low yield in NSA conjugation can typically be traced to one of four areas: Reaction Conditions , Reagent Quality , Buffer Composition , or Side Reactions specific to the acrylate group.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low NSA conjugation yield.
A. Reagent Quality and Handling
Issue: The this compound may be inactive due to hydrolysis.
-
Causality: The NHS ester is highly susceptible to hydrolysis, especially when exposed to moisture.[6][7] If the reagent has been stored improperly or is old, it may have already reacted with ambient water, rendering it incapable of reacting with your target amine.
-
Troubleshooting Steps:
-
Storage Check: Ensure your NSA has been stored at the recommended temperature (typically 2-8°C) under desiccated conditions.[8]
-
Use Fresh Reagent: Whenever possible, use a fresh vial of NSA for your conjugation.
-
Proper Handling: Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.
-
Activity Test: You can perform a qualitative test for NHS ester activity. Dissolving a small amount in a basic solution (e.g., dilute NaOH) will rapidly hydrolyze the ester, releasing NHS, which has a characteristic absorbance at ~260 nm.[7] An increase in absorbance at 260 nm after adding base indicates that the reagent was active.
-
Issue: The organic solvent used to dissolve the NSA is not anhydrous.
-
Causality: If the DMSO or DMF used to prepare the NSA stock solution contains water, it will prematurely hydrolyze the NHS ester. Additionally, old DMF can degrade to form dimethylamine, a primary amine that will react with the NSA.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Always use a new, unopened bottle of anhydrous-grade DMSO or DMF.
-
Check DMF Quality: If your DMF has a "fishy" odor, it has likely degraded and should not be used.
-
Prepare Fresh: Always prepare the NSA stock solution immediately before adding it to the reaction mixture. Do not store NSA in solution.
-
B. Reaction Conditions
Issue: The reaction pH is too low or too high.
-
Causality:
-
pH < 7.2: The primary amines on your target molecule will be predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester.
-
pH > 8.5: The rate of NSA hydrolysis increases dramatically, consuming the reagent before it can react with your target molecule.
-
-
Troubleshooting Steps:
-
Verify Buffer pH: Accurately measure the pH of your reaction buffer at the temperature you will be performing the reaction.
-
Optimize pH: Perform a series of small-scale reactions with pH values ranging from 7.5 to 8.5 to determine the optimal pH for your specific molecule.
-
| Recommended Buffers for NSA Conjugation (Amine-Free) |
| Phosphate-Buffered Saline (PBS) : pH 7.2-7.4 |
| Sodium Bicarbonate Buffer : 0.1 M, pH 8.3-8.5 |
| Borate Buffer : 50 mM, pH 8.5 |
| HEPES Buffer : pH 7.2-8.5 |
Issue: The molar ratio of NSA to the target molecule is insufficient.
-
Causality: Due to the competing hydrolysis reaction, a molar excess of the NSA reagent is required to drive the reaction towards the desired product.
-
Troubleshooting Steps:
-
Increase Molar Excess: If you are seeing low yield, increase the molar excess of NSA. A common starting point is a 10- to 20-fold molar excess of NSA over the amount of primary amines on your target molecule.
-
Empirical Determination: The optimal ratio can vary depending on the concentration and reactivity of your target molecule and may need to be determined empirically.
-
C. Acrylate-Specific Side Reactions
Issue: Aza-Michael addition is competing with N-acylation.
-
Causality: The primary amine of your target molecule can act as a nucleophile and attack the acrylate double bond (aza-Michael addition) instead of the NHS ester carbonyl.[4][9] This leads to a different, often undesired, conjugate and consumes your starting materials. The secondary amine formed after the initial Michael addition can also react with a second acrylate molecule, leading to cross-linking or multiple additions.[10]
-
Troubleshooting Steps:
-
Characterize Products: Use mass spectrometry (MS) to analyze your reaction products. An unexpected mass addition corresponding to the mass of the entire NSA molecule (not just the acyl group) suggests Michael addition has occurred.
-
Manipulate Stoichiometry: To favor the desired 1:1 adduct (one target molecule to one NSA), try using a large molar excess of your amine-containing target molecule relative to the NSA.[10] This increases the probability that an NSA molecule will react with a fresh primary amine rather than a secondary amine adduct.
-
Consider Temperature: Lowering the reaction temperature (e.g., performing the reaction at 4°C) can sometimes help control the rate of side reactions.
-
Diagram: NSA Reaction Pathways
Caption: Competing reaction pathways in NSA conjugation.
Issue: Unwanted polymerization of this compound.
-
Causality: Acrylates are monomers that can undergo polymerization.[11] While less common under typical bioconjugation conditions, high concentrations of NSA, elevated temperatures, or the presence of radical initiators could potentially lead to the formation of polyacrylate, consuming the reagent and complicating purification.
-
Troubleshooting Steps:
-
Avoid High Temperatures: Perform conjugations at room temperature or 4°C unless a higher temperature is specifically required and validated.
-
Use Reagent Promptly: Prepare the NSA stock solution and add it to the reaction immediately. Do not let the concentrated stock sit for extended periods.
-
Ensure Purity: Use high-purity reagents and solvents to avoid contaminants that could initiate polymerization.
-
Experimental Protocols
General Protocol for Protein Conjugation with NSA
-
Prepare Protein Solution:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.
-
Ensure the protein solution is free of amine-containing stabilizers like Tris, glycine, or BSA.
-
-
Prepare NSA Stock Solution:
-
Immediately before use, allow the vial of NSA to warm to room temperature.
-
Dissolve the NSA in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
While gently stirring the protein solution, add a 10- to 20-fold molar excess of the 10 mM NSA stock solution. Add the stock solution dropwise to avoid localized high concentrations.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
To stop the conjugation, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted NSA, the NHS byproduct, and the quenching reagent by a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).
-
References
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications.
- Mechanism of amine‐acrylate aza‐Michael addition for curing polymer... ResearchGate.
- Adducts of polyfunctional acrylates and amine terminated polyolefins. Google Patents.
- NHS‐activated acrylic ester 1 as an amino‐sulfhydryl stapling reagent... ResearchGate.
- This compound. PubChem.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health (NIH).
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
- Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. ScienceDirect.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PubMed Central.
- Effect of Selected Thiols on Cross-Linking of Acrylated Epoxidized Soybean Oil and Properties of Resulting Polymers. PubMed Central.
- Aza-Michael addition between a primary amine and an acrylate. The... ResearchGate.
- Michael Addition - How to prevent second addition of Acrylate Compound to Primary Amines? ResearchGate.
- Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. ResearchGate.
- N-acryloyl succinimide and synthetic method thereof. Google Patents.
- RAFT Polymer–Antibody Conjugation: Squaramide Ester Chemistry Leads to Conjugates with a Therapeutic Anti-EGFR Antibody with Full Retention of Activity and Increased Tumor Uptake In Vivo. National Institutes of Health (NIH).
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Publications.
- Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. PubMed.
- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Royal Society of Chemistry.
- Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
- ATRP of Acrylates. Carnegie Mellon University.
- Degradable Poly(alkyl acrylates) with Uniform Insertion of Ester Bonds, Comparing Batch and Semibatch Copolymerizations. ResearchGate.
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Selected Thiols on Cross-Linking of Acrylated Epoxidized Soybean Oil and Properties of Resulting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103086941A - N-acryloyl succinimide and synthetic method thereof - Google Patents [patents.google.com]
Technical Support Center: N-Succinimidyl Acrylate (NSA) Conjugation
Welcome to the technical support guide for handling N-succinimidyl acrylate (NSA). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on a critical, yet often overlooked, step in bioconjugation protocols: quenching the reaction. We will delve into the chemistry of NSA, provide actionable protocols, and offer troubleshooting advice to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs): The "Why" of Quenching NSA
This section addresses the fundamental questions surrounding the quenching of unreacted this compound, providing the causal logic behind the experimental choices.
Q1: Why is it essential to quench unreacted this compound?
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and an acrylate moiety.
-
NHS Ester: This group reacts efficiently with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form stable amide bonds. This is typically the intended reaction in bioconjugation.[1][2]
-
Acrylate Group: This group is a Michael acceptor and can react with nucleophiles, most notably thiols (e.g., from cysteine residues).
Quenching is a critical step to terminate the reaction definitively.[3] If left unquenched, the remaining active NSA can lead to several undesirable outcomes:
-
Non-Specific Labeling: Unreacted NSA can continue to modify other primary amines or nucleophiles in your sample or in downstream applications, leading to a heterogeneous product.
-
Aggregation: If the target molecule contains multiple amine groups, uncontrolled cross-linking due to residual active esters can cause aggregation and precipitation of the conjugate.[3][4]
-
Compromised Downstream Assays: The presence of a reactive compound can interfere with subsequent biological assays.
Therefore, quenching ensures that the reaction is stopped at the desired time point, yielding a more homogeneous and stable product.
Q2: What are the most effective quenching agents for the NHS ester functionality of NSA?
The most common and effective method to quench an NHS ester reaction is to add a small molecule containing a primary amine.[1] This quenching agent acts as a scavenger, reacting with and capping any remaining active NHS esters. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond with the NSA and displacing the N-hydroxysuccinimide group.[1]
Commonly used quenching agents include:
-
Tris (tris(hydroxymethyl)aminomethane): A very common and effective quenching agent.[1]
-
Glycine: Another widely used and efficient quenching reagent.[1][2]
-
Lysine: Provides a primary amine for quenching and is also highly effective.[1]
-
Ethanolamine: An alternative primary amine-containing quenching agent.[1][5]
The choice among these often depends on the specifics of the downstream application and purification method.
Q3: How does pH influence the quenching reaction?
The pH of the reaction buffer is a critical parameter. The reaction of NHS esters with primary amines (both the target molecule and the quenching agent) is most efficient in the pH range of 7.2 to 8.5.[1][2] Within this range, a sufficient fraction of the primary amines are deprotonated and thus nucleophilic, allowing them to attack the ester.
However, a competing reaction is the hydrolysis of the NHS ester by water, which also increases with higher pH.[2][6] At a pH of 8.6 (4°C), the half-life of an NHS ester can be as short as 10 minutes.[2] Therefore, quenching is typically performed at a pH of around 8.0 to maximize the rate of the aminolysis reaction with the quencher while managing the rate of hydrolysis.
Q4: Can I rely on hydrolysis alone to inactivate the unreacted NSA?
While NHS esters do hydrolyze in aqueous buffers, this process is often slower and less definitive than active quenching.[2][7] Relying solely on hydrolysis can be risky, as significant amounts of unreacted NSA may persist long enough to cause the unwanted side reactions mentioned in Q1. Adding a high concentration of a primary amine quencher provides a rapid and irreversible termination of the reaction, offering much greater control over the final product.[5]
Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for quenching and a summary table for easy reference.
Protocol: Quenching Unreacted NSA with Tris Buffer
This protocol describes a standard procedure for stopping an NSA conjugation reaction.
Materials:
-
Reaction mixture containing your NSA-conjugated molecule.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification tools (e.g., desalting column, dialysis cassette).
Procedure:
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl and carefully adjust the pH to 8.0.
-
Add Quencher: Once your primary conjugation reaction has proceeded for the desired amount of time, add the 1 M Tris-HCl quenching buffer to the reaction mixture to achieve a final Tris concentration between 20 mM and 100 mM.[1] For example, add 20 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 20 mM.
-
Incubate: Gently mix the solution and allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1][4]
-
Purify: Immediately following the quenching step, purify your conjugate from the excess quenching reagent, N-hydroxysuccinimide byproduct, and unreacted (now quenched) NSA. This can be achieved using standard techniques like size-exclusion chromatography (e.g., a desalting column) or dialysis.
Summary of Common Quenching Agents for NHS Esters
The following table summarizes the typical working conditions for the most common quenching reagents.
| Quenching Agent | Typical Final Concentration | Incubation Time | Temperature | Key Considerations |
| Tris-HCl | 20-100 mM[1] | 15-30 minutes[1] | Room Temp. | Widely used and effective. Ensure the final pH is ~8.0. |
| Glycine | 20-100 mM[1] | 15-30 minutes[1] | Room Temp. | An excellent alternative to Tris; simple and efficient. |
| Lysine | 20-50 mM[1] | 15 minutes[1] | Room Temp. | Similar mechanism to Tris and glycine. |
| Ethanolamine | 20-50 mM[1] | 15 minutes[1] | Room Temp. | Another effective primary amine-containing quencher. |
Visualization of the NSA Quenching Workflow
The following diagram illustrates the reaction pathways involved in a typical NSA conjugation and the critical role of the quenching step.
Caption: Logical workflow of NSA conjugation and quenching.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues encountered during and after NSA reactions.
Issue 1: Aggregation or precipitation of the sample after adding the quenching agent.
-
Potential Cause: Incomplete quenching. If a significant amount of unreacted NSA remains, it can crosslink multiple target molecules, leading to aggregation.[4]
-
Solution:
-
Verify Quencher Concentration: Ensure you are adding a sufficient molar excess of the quenching agent. A final concentration of 20-50 mM is typically robust.[4]
-
Check pH: Confirm that the pH of your reaction mixture after adding the quencher is in the optimal range (~8.0). An incorrect pH can slow the quenching reaction.
-
Purify Promptly: Remove the quenched crosslinker and byproducts immediately after the incubation step to prevent long-term stability issues.
-
Issue 2: Low yield of the final conjugate.
-
Potential Cause: This often points to a problem with the primary conjugation reaction itself, rather than the quenching step.
-
Hydrolysis of NSA: The NHS ester on NSA is moisture-sensitive.[6][7] If the reagent is old or has been improperly stored, it may be largely hydrolyzed and inactive. You can perform a qualitative test to check the activity of your NHS ester by intentionally hydrolyzing it with a base and measuring the increase in absorbance at 260 nm due to the release of N-hydroxysuccinimide.[8][9]
-
Incompatible Reaction Buffer: The buffer used for the primary conjugation must be free of primary amines. Buffers like Tris or glycine will compete with your target molecule, drastically reducing the yield.[6][10] Use buffers such as PBS, HEPES, or Borate.[2]
-
Suboptimal pH: The conjugation reaction is most efficient at pH 7.2-8.5.[2] A pH that is too low will result in protonated (and thus unreactive) amines on the target molecule.
-
Issue 3: Evidence of non-specific modification at sites other than primary amines.
-
Potential Cause: The acrylate group of NSA is a Michael acceptor and can react with other nucleophiles, particularly thiols on cysteine residues.
-
Solution:
-
Optimize Reaction Time: Minimize the duration of the primary conjugation reaction to favor the faster reaction of the NHS ester with amines over the Michael addition.
-
Protect Thiols: If thiol reactivity is a major concern and not desired, consider using a reversible thiol-blocking agent prior to the NSA conjugation step.
-
Focus on Amine Quenching: The standard quenching protocols with primary amines are designed to cap the highly reactive NHS ester. This is the most critical step for stopping the reaction and preventing the most common forms of non-specific labeling and aggregation.
-
References
- What is the best NHS quenching agent?
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. ([Link])
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
Technical Support Center: N-Succinimidyl Acrylate (NSA) Stability in Aqueous Solutions
Welcome to the technical support center for N-Succinimidyl Acrylate (NSA). This resource is designed for researchers, scientists, and drug development professionals who utilize NSA in their experimental workflows. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues related to the stability of NSA in aqueous environments. Our goal is to empower you with the technical knowledge to optimize your conjugation reactions and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is this compound (NSA) and what is its primary application?
This compound (NSA) is a heterobifunctional crosslinker. It possesses two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an acrylate moiety.[1][2][3]
-
NHS Ester Group: This group reacts efficiently with primary amines (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[4] This amine-reactive chemistry is a cornerstone of bioconjugation.[5]
-
Acrylate Group: This is a vinyl group that can participate in polymerization reactions, making NSA a valuable monomer for the synthesis of functional polymers and hydrogels.[6][7] It can also react with thiol (sulfhydryl) groups via Michael addition, although this reaction is generally less emphasized than its polymerization capability.
Its dual functionality allows for the covalent linkage of amine-containing molecules to polymer chains or surfaces, a critical step in the development of biosensors, drug delivery systems, and tissue engineering scaffolds.[7]
FAQ 2: Why is the stability of NSA a major concern in aqueous solutions?
The primary concern is the susceptibility of the N-hydroxysuccinimide (NHS) ester group to hydrolysis in aqueous environments.[5][8] Water molecules can act as nucleophiles, attacking the ester and cleaving it. This reaction regenerates the acrylic acid and releases N-hydroxysuccinimide (NHS), rendering the molecule incapable of reacting with its intended primary amine target.[5]
This hydrolysis is a competitive reaction that directly impacts the efficiency of the desired conjugation (aminolysis).[5][9][10] High rates of hydrolysis lead to reduced yields of the final conjugate, inconsistent results, and a waste of valuable reagents and biomolecules.[5]
FAQ 3: How does pH affect the stability of NSA in my reaction buffer?
The stability of the NHS ester is critically dependent on pH.[5]
-
Acidic Conditions (pH < 6.0): The rate of hydrolysis is significantly reduced. However, the desired reaction with primary amines is also very slow because the amine groups are predominantly protonated (-NH3+) and thus non-nucleophilic.[11]
-
Neutral to Slightly Alkaline Conditions (pH 7.0 - 8.5): This range represents a crucial compromise. The concentration of the deprotonated, nucleophilic amine is sufficient for efficient conjugation.[4][12] However, the rate of hydrolysis also increases as the pH becomes more alkaline due to the higher concentration of hydroxide ions (OH-), which are potent nucleophiles.[5][13]
-
Alkaline Conditions (pH > 8.5): The hydrolysis of the NHS ester becomes extremely rapid. For instance, the half-life of a typical NHS ester can decrease from hours at pH 7 to mere minutes at pH 9.[4][8]
The optimal pH for coupling amines with NHS esters is generally between 8.3 and 8.5, which balances the need for a deprotonated amine with the competing hydrolysis reaction.
Table 1: Effect of pH on the Half-life of Typical NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[4] |
| 8.6 | 4 | 10 minutes[4] |
Note: This data is for general NHS esters and serves as a valuable proxy for NSA. Actual half-life may vary based on the specific structure and reaction conditions.
FAQ 4: What is the role of temperature in NSA stability?
Higher temperatures accelerate both the desired aminolysis reaction and the undesired hydrolysis reaction. For optimal results, it is generally recommended to perform conjugation reactions at room temperature or 4°C.[4][14] While a lower temperature (4°C) slows down the conjugation, it significantly increases the half-life of the NHS ester in the aqueous buffer, providing a longer window for the reaction to occur before the reagent is inactivated by hydrolysis.[4] Some studies have shown slightly greater amide product yield at room temperature compared to 37°C.[15]
FAQ 5: Are there any buffer components I should avoid when working with NSA?
Absolutely. Since the NHS ester of NSA reacts with primary amines, it is critical to use buffers that are free of these groups.
Incompatible Buffers:
-
Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine and will compete with your target molecule for reaction with NSA.[4][8]
-
Glycine: Also contains a primary amine and is often used to quench NHS ester reactions.[4][8]
-
Ammonium salts: Will introduce ammonia, a primary amine.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A common choice, but ensure the pH is adjusted correctly.[8]
-
HEPES, Borate, Carbonate/Bicarbonate: These are all suitable options for maintaining pH in the optimal 7.2-8.5 range.[4]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments involving NSA, linking them to stability issues and providing actionable solutions.
| Problem | Potential Cause(s) Related to NSA Stability | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. NSA Hydrolysis: The most common cause. The NSA was inactivated by water before it could react with your target molecule. This can be due to improper storage, preparing stock solutions too far in advance, or suboptimal reaction pH. | a. Prepare Fresh Solutions: Always dissolve solid NSA in an anhydrous solvent like DMSO or DMF immediately before use.[8][16] b. Optimize pH: Perform the reaction in an amine-free buffer at a pH between 7.2 and 8.5.[4] For sensitive reagents, starting at the lower end (pH 7.2-7.5) may be beneficial. c. Work Quickly: Add the NSA stock solution to your aqueous reaction mixture containing the amine promptly. Minimize the time the NSA is in the aqueous buffer before the reaction is complete. |
| 2. Inactive NSA Reagent: The solid NSA may have degraded due to improper storage (exposure to moisture). | a. Proper Storage: Store solid NSA at 4°C under desiccated conditions.[17] Before opening, always allow the vial to equilibrate to room temperature to prevent water condensation.[8][16] Purging the vial with an inert gas (nitrogen or argon) before resealing can extend shelf life.[16] b. Test Reagent Activity: If in doubt, test the activity of your NSA reagent. A simple method involves reacting it with a model amine and analyzing the product formation via HPLC or mass spectrometry. | |
| Inconsistent / Irreproducible Results | 1. Variable NSA Hydrolysis: Small variations in timing, temperature, or pH between experiments can lead to different degrees of NSA hydrolysis, causing inconsistent conjugation efficiency. | a. Standardize Protocol: Strictly control all reaction parameters: buffer preparation and pH verification, temperature (use a water bath), reaction time, and the timing of reagent addition. b. Use a Quenching Step: Add a small molecule primary amine like Tris or glycine at the end of the defined reaction time to stop the reaction.[4] This ensures that all experiments are run for the exact same duration. |
| 2. Stock Solution Degradation: Using an NSA stock solution in DMSO/DMF that was prepared and stored, even at -20°C, can lead to variability as some degradation can still occur over time. | a. Fresh is Best: The most reliable approach is to always prepare the NSA stock solution fresh for each experiment.[16] b. Aliquoting: If you must store a stock solution, aliquot it into small, single-use volumes in tightly sealed vials and store at -80°C to minimize freeze-thaw cycles and moisture exposure.[16] | |
| Formation of Unwanted Side Products | 1. Polymerization of NSA: The acrylate group can undergo polymerization, especially under certain conditions (e.g., presence of initiators, light, or heat). | a. Control Reaction Conditions: Keep reactions protected from light and at controlled temperatures (room temperature or below). b. Use Inhibitors: For applications where polymerization is a significant concern, the inclusion of a radical inhibitor in the reaction mixture could be considered, provided it does not interfere with the conjugation. |
| 2. Michael Addition: If your target molecule also contains free thiol (-SH) groups, the acrylate moiety of NSA can react with them. | a. Protect Thiols: If the desired reaction is with amines, consider protecting any thiol groups on your molecule before the reaction and deprotecting them afterward if necessary. b. Two-Step Reaction: If conjugation to both amines and thiols is desired, a sequential reaction strategy may be required, carefully controlling the pH to favor one reaction over the other. |
Section 3: Experimental Protocols & Visual Guides
Core Reaction Mechanism
The utility of NSA is based on the competition between two key reactions in an aqueous buffer: aminolysis (the desired reaction) and hydrolysis (the competing side reaction).
Caption: Competing reaction pathways for NSA in aqueous solution.
General Protocol for NSA Conjugation to an Amine-Containing Molecule
This protocol provides a framework for conjugating NSA to a protein. It must be optimized for each specific application.
Materials:
-
This compound (NSA)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-containing molecule (e.g., protein)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate, 50 mM Borate, pH 7.5 - 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., desalting column or size exclusion chromatography).
Workflow Diagram:
Caption: Standard experimental workflow for NSA conjugation.
Step-by-Step Methodology:
-
Prepare the Amine-Containing Molecule:
-
Dissolve your protein or other amine-containing molecule in the chosen Reaction Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Ensure any amine-containing preservatives or stabilizers have been removed via dialysis or buffer exchange.
-
-
Prepare NSA Stock Solution (Perform Immediately Before Use):
-
Allow the vial of solid NSA to equilibrate to room temperature before opening.
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) by dissolving the NSA in anhydrous DMSO or DMF. Vortex gently to ensure it is fully dissolved.[8]
-
-
Initiate the Conjugation Reaction:
-
Calculate the required volume of the NSA stock solution to achieve the desired molar excess over the amine. A 10- to 20-fold molar excess is a common starting point.
-
While gently stirring the protein solution, add the NSA stock solution dropwise.
-
-
Incubate:
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[14] The optimal time and temperature should be determined empirically.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of approximately 50 mM to react with and inactivate any remaining NSA. Let it sit for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove excess, unreacted NSA and the NHS byproduct by passing the reaction mixture through a desalting column or using size exclusion chromatography (SEC) equilibrated with your desired storage buffer (e.g., PBS).[14]
-
-
Characterize the Final Product:
-
Analyze the conjugate to determine the degree of labeling and confirm successful conjugation using appropriate methods such as UV-Vis spectrophotometry, HPLC, or mass spectrometry. The release of the NHS byproduct can be monitored spectrophotometrically at 260-280 nm as an indirect measure of the reaction progress (hydrolysis or aminolysis).[4][8]
-
Section 4: References
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry (RSC Publishing). [Link]
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC - NIH. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. [Link]
-
Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. [Link]
-
N-acryloyl succinimide and synthetic method thereof. Google Patents.
-
This compound. LabSolutions. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
This compound | C7H7NO4. PubChem. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed. [Link]
Sources
- 1. This compound | 38862-24-7 | TCI AMERICA [tcichemicals.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103086941A - N-acryloyl succinimide and synthetic method thereof - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Enhancing N-succinimidyl Acrylate (NSA) Surface Grafting Efficiency
Welcome to the technical support center for N-succinimidyl acrylate (NSA) surface grafting. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NSA chemistry, troubleshoot common experimental hurdles, and ultimately improve the efficiency and reproducibility of your surface modification protocols. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the use of this compound for surface modification.
1. What is this compound (NSA) and how does it work?
This compound (NSA) is a functional monomer used to introduce amine-reactive N-hydroxysuccinimide (NHS) esters onto a surface. The molecule contains two key functional groups: an acrylate group that can be polymerized or co-polymerized to form a polymer brush or hydrogel on a surface, and an NHS ester group that reacts with primary amines (-NH₂) on biomolecules like proteins, peptides, or antibodies to form stable amide bonds.[1][2] This makes NSA an excellent choice for creating bioactive surfaces for a wide range of applications, including immunoassays, cell culture, and biosensors.[3]
2. What is the optimal pH for NSA grafting reactions?
The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[2] The ideal pH is a compromise between two competing reactions: aminolysis (the desired reaction with the amine) and hydrolysis (the undesired reaction with water).
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂). As the pH increases above the pKa of the amine (typically around 10.5 for lysine), the concentration of the reactive, nucleophilic amine increases, accelerating the desired grafting reaction.[2]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH.[2][4]
For most applications, a pH range of 7.2 to 8.5 is recommended.[4] Working at a slightly basic pH ensures a sufficient concentration of deprotonated amines for an efficient reaction, while minimizing the rapid hydrolysis that occurs at higher pH values.[2][3]
3. How should I store and handle this compound?
This compound is a solid that is sensitive to moisture and temperature.
-
Storage: It should be stored at 4°C or freezer temperatures, tightly sealed to protect it from moisture, which can cause hydrolysis of the NHS ester.[1][5]
-
Handling: Always wear appropriate personal protective equipment, including gloves and chemical goggles.[1][5] Avoid inhalation of the powder.[5] When preparing solutions, it is best to use anhydrous solvents if possible and to work quickly to minimize exposure to atmospheric moisture.
4. What are the main side reactions I should be aware of?
Besides the desired aminolysis reaction, the two primary side reactions that can significantly reduce the efficiency of your NSA surface grafting are:
-
Hydrolysis: As discussed, the NHS ester can react with water, leading to an inactive carboxyl group on the surface. This is a major competitive reaction, especially in aqueous buffers.[3][6][7]
-
Homopolymerization: The acrylate group of NSA can undergo free-radical polymerization. This can happen in solution, leading to the depletion of the monomer, or on the surface, resulting in an uncontrolled, thick polymer film instead of a well-defined monolayer or brush. This process can be initiated by heat, light, or residual initiators.[8]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your NSA grafting experiments.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Grafting of Amine-Containing Molecules | 1. Hydrolysis of NHS Ester: The active NHS esters on the surface have been deactivated by reaction with water before the amine-containing molecule was introduced.[3][9][10] 2. Protonated Amines: The pH of the reaction buffer is too low (typically < 7), causing the primary amines on your target molecule to be protonated (-NH₃⁺) and thus non-nucleophilic.[2] 3. Steric Hindrance: The amine groups on the target molecule are not accessible due to the molecule's conformation or the density of the grafted NSA layer. | 1. Optimize Reaction Time & pH: Minimize the time the NSA-activated surface is exposed to aqueous buffers before adding your target molecule. Work within the recommended pH range of 7.2-8.5.[4] Consider using a two-step procedure where the surface is activated and immediately used. 2. Adjust Buffer pH: Increase the pH of your reaction buffer to the 7.2-8.5 range to ensure a sufficient concentration of deprotonated, reactive amines.[2] Common buffers include phosphate, borate, or HEPES.[4] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS esters.[4] 3. Modify Spacer Arms: If steric hindrance is suspected, consider synthesizing or using an NSA analogue with a longer spacer arm to increase the accessibility of the NHS ester. |
| Inconsistent or Patchy Grafting | 1. Uneven Surface Activation: The initial surface treatment to introduce the polymerizable groups for NSA grafting was not uniform. 2. Incomplete NSA Polymerization: The polymerization of NSA onto the surface was not carried out to completion, leading to areas with low NHS ester density. 3. Surface Contamination: The substrate was not properly cleaned before functionalization, leading to areas where the reaction is inhibited. | 1. Improve Substrate Preparation: Ensure your substrate cleaning and initial functionalization steps (e.g., silanization) are robust and consistently applied.[11][12] 2. Optimize Polymerization Conditions: Review your NSA polymerization protocol. Ensure adequate initiator concentration, reaction time, and temperature.[13][14] Consider techniques like Atom Transfer Radical Polymerization (ATRP) for better control over polymer growth.[12] 3. Rigorous Cleaning Protocol: Implement a thorough cleaning procedure for your substrates (e.g., sonication in appropriate solvents, plasma cleaning) to remove organic and inorganic contaminants. |
| High Background Signal or Non-Specific Binding | 1. Physical Adsorption: The target molecule is physically adsorbing to the surface rather than covalently binding. This is more likely with low concentrations of the target molecule and a partially hydrolyzed surface.[7][10] 2. Unreacted NHS Esters: Residual, unreacted NHS esters on the surface can be slowly hydrolyzing or reacting non-specifically with other components in subsequent steps. 3. Homopolymer Formation: The formation of poly(NSA) on the surface can create a "sticky" environment that promotes non-specific binding. | 1. Introduce a Blocking Step: After the covalent grafting step, incubate the surface with a blocking agent like Tris or glycine buffer.[4] These small molecules contain primary amines that will react with and "quench" any remaining NHS esters. 2. Thorough Rinsing: Implement a stringent washing protocol after each step to remove non-covalently bound molecules. Use appropriate buffers and detergents (e.g., Tween-20) if compatible with your application. 3. Control Polymerization: Use a polymerization inhibitor in your NSA solution if preparing it in advance.[8] Optimize polymerization conditions (time, temperature, initiator) to avoid excessive polymer growth.[15] |
The Critical Balance: Aminolysis vs. Hydrolysis
The success of your NSA grafting hinges on favoring the aminolysis reaction over the competing hydrolysis reaction. The following table provides a quantitative look at the effect of pH on the half-life of NHS esters, illustrating the need for careful pH control.
| pH | Temperature | Half-life of NHS Ester | Implication |
| 7.0 | 0°C | 4-5 hours | Relatively stable, but amine reactivity is lower. |
| 8.6 | 4°C | 10 minutes | Amine reactivity is high, but the window for successful grafting is very short due to rapid hydrolysis.[4] |
This data underscores the importance of a well-timed and pH-controlled experimental setup.
Key Experimental Protocols
Here are step-by-step methodologies for the critical stages of NSA surface grafting.
Protocol 1: General Substrate Preparation (Example: Glass or Silicon)
-
Cleaning: Sonicate the substrates in a sequence of Alconox (or similar detergent), deionized water, acetone, and finally isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for at least 30 minutes to remove any residual moisture.
-
Activation (Optional but Recommended): Treat the clean, dry substrates with an oxygen plasma cleaner for 5 minutes to generate hydroxyl (-OH) groups on the surface, which serve as anchor points for subsequent silanization.
Protocol 2: Surface Silanization to Introduce Acrylate Groups
-
Prepare a 2% (v/v) solution of an acrylated silane (e.g., 3-(trimethoxysilyl)propyl acrylate) in anhydrous toluene.
-
Immerse the clean, activated substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent moisture contamination.
-
Rinse the substrates thoroughly with toluene, followed by ethanol, and then deionized water.
-
Cure the silane layer by baking the substrates at 110°C for 30 minutes.
Protocol 3: Grafting of NSA and Subsequent Biomolecule Immobilization
-
NSA Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., anhydrous DMF or dioxane). The concentration will depend on the desired grafting density. Note: Use the solution immediately after preparation to minimize degradation.
-
NSA Grafting/Polymerization: This step can be achieved through various methods, including free-radical polymerization initiated by UV light or a chemical initiator (like AIBN). The specific conditions (time, temperature, initiator concentration) will need to be optimized for your system.[16][17]
-
Rinsing: After NSA grafting, rinse the surfaces extensively with the polymerization solvent, followed by a suitable buffer (e.g., PBS at pH 7.4) to remove any unreacted monomer or non-covalently bound polymer.
-
Biomolecule Immobilization: Immediately immerse the NSA-activated surfaces in a solution of your amine-containing biomolecule (e.g., protein, peptide) in a reaction buffer (e.g., PBS at pH 7.5-8.0).
-
Incubation: Allow the immobilization reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching/Blocking: Transfer the surfaces to a quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 30 minutes to deactivate any remaining NHS esters.[4]
-
Final Wash: Wash the surfaces thoroughly with buffer and deionized water to remove any non-covalently bound molecules. The surface is now ready for your application.
Visualizing the Process: Diagrams and Workflows
To further clarify the chemical processes and experimental design, the following diagrams have been created using Graphviz.
Diagram 1: The Core Reaction and Its Competitor
Caption: Competing reactions in NSA surface chemistry.
Diagram 2: General Experimental Workflow
Caption: Step-by-step workflow for NSA surface grafting.
Characterization of NSA-Grafted Surfaces
Verifying the success of each step is crucial for reproducible results. Several surface-sensitive techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is highly effective for confirming the presence of grafted layers.[3][11][12] After NSA grafting, an increase in the nitrogen signal (from the succinimide group) and changes in the carbon and oxygen spectra would be expected. After biomolecule immobilization, a further increase in the nitrogen signal is anticipated.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique provides detailed molecular information from the outermost surface layer, allowing for the detection of specific fragments from the NSA and the immobilized biomolecule.[11][12]
-
Atomic Force Microscopy (AFM): AFM can be used to assess changes in surface morphology and roughness after each grafting step, confirming the addition of new layers.[11][12]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR, particularly in attenuated total reflection (ATR) mode, can identify the characteristic chemical bonds formed during the grafting process, such as the appearance of amide bonds after biomolecule immobilization.[11][12]
By understanding the underlying chemistry, carefully controlling reaction conditions, and validating your results with appropriate characterization techniques, you can significantly improve the efficiency and reliability of your this compound surface grafting protocols.
References
- Venkateswarlu, S., et al. (2011). Characterization of poly(sodium styrene sulfonate) thin films grafted from functionalized titanium surfaces. Biointerphases, 6(4), 188-197. [Link]
- Venkateswarlu, S., et al. (2011). Characterization of poly(Sodium Styrene Sulfonate) Thin Films Grafted from Functionalized Titanium Surfaces. PMC, NIH. [Link]
- Wadu-Mesthrige, K., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13958–13967. [Link]
- Ulianas, A., et al. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres.
- Al-khazaal, M. S. A., & Al-dallal, S. M. (2017).
- Wadu-Mesthrige, K., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- Wadu-Mesthrige, K., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13958–13967. [Link]
- Ulianas, A., et al. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres. Semantic Scholar. [Link]
- Wilchek, M., & Miron, T. (1987). Limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization. Journal of Biochemical and Biophysical Methods, 14(4), 217-224. [Link]
- Bas, O., et al. (2017). Grafting of architecture controlled poly(styrene sodium sulfonate) onto titanium surfaces using bio-adhesive molecules: Surface characterization and biological properties. Biointerphases, 12(2), 02C408. [Link]
- Zhang, Q., et al. (2023). Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings. Langmuir, 39(22), 7766–7776. [Link]
- Bas, O., et al. (2017). Grafting of architecture controlled poly(styrene sodium sulfonate) onto titanium surfaces using bio-adhesive molecules: Surface characterization and biological properties.
- Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(7), 1864–1869. [Link]
- Aimetti, A. A., et al. (2009).
- Singh, V., et al. (2011). Graft copolymerization of ethyl acrylate onto starch using ceric ammonium nitrate.
- Asadollahpour, A., et al. (2009). Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. Applied Surface Science, 255(18), 7879-7885. [Link]
- Favier, A., et al. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. Polymer, 45(26), 8661-8674. [Link]
- Hern, D. L., & Hubbell, J. A. (1998). Incorporation of adhesion peptides into nonadhesive hydrogels useful for tissue resurfacing. Journal of Biomedical Materials Research, 39(2), 266-276. [Link]
- CN103086941A - N-acryloyl succinimide and synthetic method thereof. (2013).
- Wadu-Mesthrige, K., et al. (2014).
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Ginzburg, V. V., et al. (2020). Adsorption of Polymer-Grafted Nanoparticles on Curved Surfaces. Polymers, 12(11), 2568. [Link]
- Melkoumian, Z., et al. (2010). Synthetic peptide-acrylate surfaces for long-term self-renewal and cardiomyocyte differentiation of human embryonic stem cells. Stem Cell Research & Therapy, 1(1), 6. [Link]
- Sadeghi, M., & Hosseinzadeh, H. (2010). The Effect of Temperature on the Grafting of Acrylic Acid onto Carboxymethyl Cellulose. E-Journal of Chemistry, 7(4), 1283-1290. [Link]
- Götze, M., et al. (2017). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 89(17), 9042–9049. [Link]
- Wadu-Mesthrige, K., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13958–13967. [Link]
- Matyjaszewski Polymer Group. (n.d.). Acrylates. Retrieved from Carnegie Mellon University website: [Link]
- PubChem. (n.d.). This compound.
- Pratt, D. A., et al. (2021). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 19(2), 269-276. [Link]
- Alm, M., & Benetti, E. M. (2022).
- Pelucchi, M., et al. (2022). Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. ChemRxiv. [Link]
- Chen, Y., et al. (2022). Effects of Grafting Degree on the Formation of Waterborne Polyurethane-Acrylate Film with Hard Core–Soft Shell Structure. Polymers, 14(19), 4192. [Link]
- Pelucchi, M., et al. (2022). Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. Cambridge Open Engage. [Link]
- Patsnap. (2025). How to Control Acrylic Resin's Polymerization Exotherm.
Sources
- 1. polysciences.com [polysciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of poly(sodium styrene sulfonate) thin films grafted from functionalized titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of poly(Sodium Styrene Sulfonate) Thin Films Grafted from Functionalized Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to Control Acrylic Resin’s Polymerization Exotherm [eureka.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Strategies for N-Hydroxysuccinimide (NHS) Byproduct Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of N-hydroxysuccinimide (NHS) byproduct from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower you to optimize your purification strategies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of NHS and its byproducts post-reaction.
Q1: Why is it critical to remove the N-hydroxysuccinimide (NHS) byproduct after a conjugation reaction?
A1: The removal of the NHS byproduct is crucial for several reasons. Firstly, residual NHS can interfere with downstream analytical techniques, such as UV-Vis spectroscopy, as it absorbs in the 260-280 nm range[1][2]. Secondly, in the context of bioconjugation, failure to remove unreacted NHS esters and the NHS byproduct can lead to non-specific labeling and alter the charge and isoelectric point of the modified protein, potentially affecting its biological activity and immunogenicity.[3]
Q2: What are the physical and chemical properties of NHS that I should be aware of for purification?
A2: N-hydroxysuccinimide is a white, crystalline solid that is highly soluble in water and many polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and alcohols.[4][5][6] It is only slightly soluble in less polar solvents like chlorinated hydrocarbons and toluene, and insoluble in cold ether.[4][5] This high water solubility is a key factor in designing effective purification strategies, particularly aqueous workups.[7]
Q3: My reaction is complete. What is the first step I should take to deal with the NHS byproduct?
A3: Before purification, it is highly recommended to "quench" the reaction. This involves adding a small molecule containing a primary amine, such as Tris or glycine, to the reaction mixture.[1][3] This will react with any remaining active NHS esters, preventing further, unwanted reactions. A typical quenching step involves adding a quenching buffer to a final concentration of 20-100 mM and incubating for 15-30 minutes at room temperature.[3][8]
Q4: Can I use Tris buffer in my initial reaction?
A4: No, buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions. These buffer molecules will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced or no yield of your desired conjugate.[8][9][10]
Troubleshooting and In-Depth Purification Guides
This section provides a more detailed exploration of common challenges and methodologies for the removal of NHS byproducts.
Choosing Your Purification Strategy
The selection of an appropriate purification method is contingent on the properties of your target molecule (e.g., size, stability) and the scale of your reaction. The following diagram outlines a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Data Summary: Purification Method Comparison
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Aqueous Workup | Partitioning between immiscible aqueous and organic phases | Small, organic-soluble molecules | Fast, inexpensive, scalable | Not suitable for water-soluble or large biomolecules |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size | Large molecules (proteins, antibodies, oligonucleotides) | Fast (spin columns), efficient removal of small molecules | Can lead to sample dilution |
| Dialysis | Diffusion across a semi-permeable membrane based on molecular weight cutoff | Large molecules, especially dilute samples | Gentle, effective for buffer exchange | Time-consuming (often overnight) |
| Silica Gel Chromatography | Separation based on polarity | Small organic molecules with different polarities | High resolution, can separate complex mixtures | Can be time-consuming, potential for product loss on the column |
| Recrystallization/Precipitation | Differential solubility in a given solvent system | Crystalline small molecules | Can yield highly pure product | Requires finding a suitable solvent system, may not be feasible for all compounds |
Experimental Protocols
Protocol 1: Aqueous Workup for Small Molecule Purification
This protocol is designed for the removal of NHS from a reaction mixture where the desired product is a small molecule soluble in a water-immiscible organic solvent.
Rationale: This method leverages the high water solubility of NHS to extract it from an organic solution containing the desired product.
Caption: Workflow for an aqueous workup to remove NHS.
Detailed Steps:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. A wash with a mildly basic solution like saturated sodium bicarbonate can also be effective, as NHS is weakly acidic.[11]
-
Separation: Allow the layers to separate and drain the aqueous layer, which will contain the dissolved NHS.
-
Repeat: Repeat the aqueous wash two to three more times to ensure complete removal of the NHS.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Spin Column Chromatography for Biomolecule Purification
This is a rapid method for purifying proteins and other large biomolecules from small molecule byproducts like NHS.[3]
Materials:
-
Desalting spin column (e.g., Zeba™, Sephadex™ G-25)[3]
-
Collection tubes
-
Appropriate buffer for your biomolecule
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with your desired buffer.
-
Equilibration: Centrifuge the column to remove the equilibration buffer.
-
Sample Loading: Load your entire quenched reaction mixture onto the center of the resin bed.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified, larger biomolecule will elute, while the smaller NHS byproduct will be retained in the resin.
Advanced Troubleshooting
Issue: I still see NHS in my product after an aqueous workup.
-
Cause: Insufficient washing or use of a water-miscible organic solvent.
-
Solution: Increase the number of aqueous washes. Ensure the organic solvent you are using is indeed immiscible with water. For stubborn cases, a wash with a dilute brine solution can help to break up emulsions and improve separation.
Issue: My protein/antibody yield is low after spin column purification.
-
Cause: The molecular weight of your biomolecule is too close to the exclusion limit of the column, or the sample was too dilute.
-
Solution: Ensure you are using a spin column with the appropriate molecular weight cut-off (MWCO). For dilute samples, consider using dialysis, which can be more effective at retaining the product.[3]
Issue: My small molecule product is also water-soluble, making aqueous workup difficult.
-
Cause: Similar solubility profiles of the product and byproduct.
-
Solution: In this scenario, other methods must be explored. Reverse-phase chromatography (e.g., HPLC) is often a viable option, where the polarity difference between your product and NHS can be exploited for separation.[12] Alternatively, if your product is crystalline, recrystallization from a suitable solvent can be an effective purification method.[13]
References
- N-Hydroxysuccinimide. ChemBK. [Link]
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]
- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]
- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]
- Supplement Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). The Royal Society of Chemistry. [Link]
- Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. PMC - NIH. [Link]
- Purification of polar NHS esters. Chemistry Stack Exchange. [Link]
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Troubleshooting Guides.
- What is the best way to dissolve N-Hydroxysuccinimide (NHS) in toluene?.
- Solid-Supported Scavengers. Supra sciences. [Link]
- 8 questions with answers in N-HYDROXYSUCCINIMIDE. Science topic.
- Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. Reddit. [Link]
- removing NHS after peptide coupling. r/Chempros. Reddit. [Link]
- Synthesis of ceramides using N-hydroxysuccinimide esters. PubMed. [Link]
- The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis.
- N-Hydroxysuccinimide. Wikipedia. [Link]
- Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. PMC - NIH. [Link]
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D. [Link]
- The preparation method of N-hydroxysuccinimide.
- Synthesis of N-Hydroxysuccinimide from Succinic Acid and Hydroxylammonium Chloride using Amberlyst A21 as Reusable Solid Base C
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. N-Hydroxysuccinimide, Amine-reactive compound (CAS 6066-82-6) | Abcam [abcam.com]
- 7. N-Hydroxysuccinimide - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of ceramides using N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Senior Application Scientist's Guide to N-Succinimidyl Acrylate (NSA)
Welcome to the technical support center for N-succinimidyl acrylate (NSA). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterobifunctional crosslinker. As a molecule possessing both a highly reactive amine-specific N-hydroxysuccinimide (NHS) ester and a polymerizable acrylate moiety, NSA offers unique opportunities in bioconjugation, surface modification, and polymer synthesis. However, its dual reactivity also presents specific challenges. This document provides in-depth, field-proven insights into the best practices for storage, handling, and troubleshooting to ensure the success and reproducibility of your experiments.
Core Concepts: Understanding the Dual Reactivity of NSA
This compound (NSA) is a small molecule with two key functional groups that dictate its chemical behavior: the NHS ester and the acrylate vinyl group.
-
The NHS Ester: This group provides a mechanism for covalently attaching NSA to primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues or the N-terminus) and other biomolecules. The reaction, an aminolysis, is efficient under mild basic conditions (pH 7.2-8.5) and results in a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1]
-
The Acrylate Group: This vinyl group is susceptible to free-radical polymerization, allowing for the formation of polyacrylate chains. This property is harnessed in the synthesis of functional polymers and hydrogels.[2]
The primary challenge in working with NSA is to control these two reactive pathways to achieve the desired experimental outcome, while mitigating the competing side reactions of NHS-ester hydrolysis and acrylate polymerization.
Storage and Handling: Preserving the Integrity of NSA
Proper storage and handling are critical to prevent the degradation of NSA before it is even used. The molecule's sensitivity to moisture and heat dictates these best practices.[3][4]
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | Frozen (≤ -20°C) | Minimizes both hydrolysis and spontaneous polymerization.[4] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | NSA is sensitive to moisture.[3] Inert gas displaces air and water vapor. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light, which can initiate polymerization. |
| Desiccation | Store with a desiccant. | Provides an additional layer of protection against moisture. |
Handling Best Practices
-
Equilibration: Before opening, always allow the NSA container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which would lead to rapid hydrolysis.[5]
-
Weighing: Weigh the required amount of NSA quickly in a low-humidity environment if possible.
-
Inert Atmosphere: After dispensing, purge the container with an inert gas before resealing to protect the remaining reagent.
-
Solution Preparation: Prepare solutions of NSA in anhydrous solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) immediately before use.[6] Do not store NSA in solution, as this significantly increases the rate of degradation.
Troubleshooting Guide: From Low Yields to Unexpected Products
This section addresses common problems encountered during experiments with NSA in a question-and-answer format.
dot
Caption: A logical workflow for troubleshooting low NSA conjugation yield.
Q1: My conjugation reaction has a very low yield or failed completely. What is the most likely cause?
A1: The most common culprit for low or no yield in NHS ester-mediated conjugations is the hydrolysis of the NHS ester .[7][8] This reaction competes with the desired aminolysis (reaction with the protein's amines). The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more basic.[6]
-
Causality: The ester linkage in NSA is susceptible to attack by water (hydrolysis), which cleaves the NHS group, leaving an unreactive acrylic acid molecule. This renders the NSA incapable of reacting with your protein.
-
Troubleshooting Steps:
-
Verify Reagent Activity: The first step is to confirm that your stock of NSA is still active. A simple qualitative test involves intentionally hydrolyzing a small amount of the NSA with a base and measuring the increase in absorbance at 260 nm, which corresponds to the released NHS.[5]
-
Use Anhydrous Solvents: When preparing a stock solution of NSA, always use high-purity, anhydrous DMSO or DMF. Water contamination in the solvent will rapidly degrade the reagent.[6]
-
Prepare Fresh Solutions: Never store NSA in solution. Dissolve it immediately before adding it to your reaction mixture.
-
Control Reaction pH: The optimal pH for NHS ester conjugation is a compromise between efficient amine reaction and minimal hydrolysis. This is typically between pH 7.2 and 8.5.[9] Below pH 7, the reaction with amines is slow; above pH 8.5, hydrolysis becomes excessively rapid.
-
Q2: I'm using the correct buffer and pH, but my yield is still low. What else could be wrong?
A2: If you've ruled out hydrolysis of the NHS ester, consider the following:
-
Incompatible Buffers: Ensure your buffer does not contain primary amines. Buffers like Tris and glycine will compete with your protein for reaction with the NSA, drastically reducing your yield.[6] Use buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate.
-
Protein Concentration: The concentration of your protein can affect labeling efficiency. At lower protein concentrations (< 2.5 mg/mL), the labeling efficiency may be reduced.[10]
-
Availability of Amines: The target primary amines on your protein may be sterically hindered or involved in internal hydrogen bonding, making them inaccessible to the NSA.
Q3: I observed a white precipitate or cloudiness in my reaction tube after adding NSA. What is happening?
A3: This is a strong indicator of uncontrolled polymerization of the acrylate group .
-
Causality: The acrylate moiety of NSA can undergo spontaneous free-radical polymerization, especially in the presence of light, heat, or certain contaminants. Once initiated, this forms long polyacrylate chains that are often insoluble in aqueous buffers, leading to precipitation.
-
Troubleshooting Steps:
-
Add a Polymerization Inhibitor: For applications where the acrylate group is intended for subsequent reactions and not immediate polymerization, the addition of a free-radical scavenger is recommended. Hydroquinone or its monomethyl ether (MEHQ) are commonly used inhibitors for acrylates.[11][12] A low concentration (e.g., 100-200 ppm) in your reaction buffer can prevent premature polymerization without significantly interfering with the protein conjugation.
-
Protect from Light: Conduct your experiments in tubes protected from light (e.g., amber tubes or tubes wrapped in foil) to minimize light-induced polymerization.
-
Control Temperature: Avoid heating the reaction mixture unless specifically required by your protocol.
-
Q4: My purified conjugate shows a broad peak on size-exclusion chromatography (SEC) or a smear on an SDS-PAGE gel. Why?
A4: This suggests heterogeneity in your final product, which could be due to several factors:
-
Cross-linking due to Polymerization: If some polymerization of the acrylate group occurred, you might have formed protein-polymer conjugates of varying sizes, or even cross-linked protein aggregates. This would result in a broad elution profile on SEC or a smear on a gel.
-
Multiple Labeling Sites: Proteins typically have multiple lysine residues, and NSA will react with the most accessible ones. This can result in a population of proteins with a varying number of NSA molecules attached (Degree of Labeling - DOL), leading to heterogeneity.
-
Hydrolysis of the Conjugate: While the amide bond formed is stable, under harsh conditions (e.g., very high or low pH), it can be cleaved.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with NSA
This protocol provides a general method for conjugating NSA to a protein. Optimization may be required for your specific protein and application.
Materials:
-
This compound (NSA)
-
Protein of interest
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Prepare Protein Solution:
-
Dissolve or exchange your protein into the Labeling Buffer at a concentration of 2-5 mg/mL.
-
Ensure the protein solution is free from any amine-containing substances.
-
-
Prepare NSA Stock Solution:
-
Allow the NSA vial to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of NSA in anhydrous DMSO or DMF. For example, dissolve 1.69 mg of NSA in 1 mL of anhydrous DMSO.
-
-
Perform the Labeling Reaction:
-
While gently stirring, add a 10- to 20-fold molar excess of the NSA stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NSA.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the NSA-labeled protein from unreacted NSA, NHS byproduct, and quenching buffer using a desalting or SEC column equilibrated with your desired storage buffer (e.g., PBS).
-
Monitor the column effluent by measuring absorbance at 280 nm to collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Determine the protein concentration and the Degree of Labeling (DOL).
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
dot
Caption: Key reactions involving this compound in a bioconjugation setting.
Frequently Asked Questions (FAQs)
Q: What is the molecular weight of this compound? A: The molecular weight of NSA is approximately 169.13 g/mol .
Q: Can I use Tris buffer for my conjugation reaction? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and will react with the NHS ester, competing with your target protein.[6] Use amine-free buffers like PBS, MES, HEPES, bicarbonate, or borate.
Q: How do I know if my NSA has gone bad? A: The best way is to perform a functional test. If you are getting consistently low yields under otherwise optimal conditions, your NSA may have hydrolyzed due to improper storage. You can perform the qualitative hydrolysis assay described in the troubleshooting section to check its reactivity.[5]
Q: What analytical methods can be used to characterize the final conjugate? A: Several techniques can be used:
-
UV-Vis Spectroscopy: To determine protein concentration (at 280 nm) and, if the acrylate is subsequently labeled with a chromophore, the degree of labeling.
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity.
-
Size-Exclusion Chromatography (SEC): To analyze the hydrodynamic volume, check for aggregation, and purify the conjugate.
-
Mass Spectrometry (MS): To confirm the covalent modification and determine the exact mass of the conjugate.[3]
Q: What is the shelf life of NSA? A: When stored properly at -20°C under an inert, dry atmosphere, NSA should be stable for at least one year. However, its stability is highly dependent on handling practices. Each time the container is opened, there is a risk of moisture exposure.
References
- Cui, H., et al. (2015). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 31(4), 1272–1281. [Link]
- Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
- Carnegie Mellon University.
- Waters.
- Wikipedia.
- ResearchGate. (2022). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights. [Link]
- Inhibition of Free Radical Polymerization: A Review. (2023). Polymers, 15(3), 633. [Link]
- ResearchGate. (2018). Synthesis and Optimization of Acrylic-N-Acryloxysuccinimide Copolymer Microspheres. [Link]
- PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Poly (N-acryloxysuccinimide-co-ethylene glycol dimethacrylate) precursor monolith and its post polymerization modification with alkyl ligands, trypsin and lectins for reversed-phase chromatography, miniaturized enzyme reactors and lectin affinity chromatography, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Degree of Labeling with N-Succinimidyl Acrylate (NSA)
Welcome to the technical support guide for N-succinimidyl acrylate (NSA) and related N-hydroxysuccinimide (NHS) ester conjugation chemistry. Achieving a precise and reproducible Degree of Labeling (DoL) is critical for the efficacy of antibody-drug conjugates, fluorescent probes, and other modified biomolecules. This guide provides in-depth, field-proven insights to help you navigate the complexities of NSA chemistry, troubleshoot common issues, and optimize your conjugation strategy.
Core Principles: The Chemistry of NSA Labeling
This compound is a bifunctional reagent featuring an amine-reactive NHS ester and a polymerizable acrylate group. However, for the purpose of controlling the degree of labeling on a biomolecule, we focus on the reactivity of the NHS ester. NHS esters react with primary amines (—NH₂), such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable, covalent amide bonds.[1][2]
The reaction is a delicate balance. The target amine must be in its deprotonated, nucleophilic state to react.[3][4] Simultaneously, the NHS ester is susceptible to hydrolysis—a competing reaction with water that inactivates the reagent.[3][] The rate of both reactions increases with pH.[3][6] Mastering control over the DoL means managing the variables that influence this balance.
Caption: Key reaction pathways for NSA conjugation.
Troubleshooting Guide
This section addresses the most common challenges encountered during NSA labeling experiments.
Problem 1: Low or No Labeling Efficiency
Q: My protein shows a very low Degree of Labeling (DoL), or none at all, after the reaction. What are the likely causes?
A: This is a frequent issue that can almost always be traced to one of five factors: buffer composition, pH, reagent quality, molar ratio, or protein concentration.
-
Incorrect Buffer Composition: Your buffer is the most likely culprit. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your protein for the NSA reagent, drastically reducing labeling efficiency.[4][7][8]
-
Suboptimal pH: The reaction is highly pH-dependent.[6][10] For the reaction to proceed, the lysine amines on your protein must be deprotonated (—NH₂), which is favored at a pH above their pKa. However, the rate of NSA hydrolysis also increases dramatically at high pH.[3]
-
Degraded NSA Reagent: NHS esters are moisture-sensitive. If the reagent has been improperly stored or repeatedly exposed to atmospheric moisture, it will hydrolyze and become inactive.
-
Solution: Purchase high-quality, anhydrous reagents. Upon receipt, aliquot the solid NSA into smaller, single-use vials under an inert atmosphere (like argon or nitrogen) and store desiccated at the recommended temperature (typically -20°C). Always allow a vial to warm completely to room temperature before opening to prevent condensation.[2] Prepare the NSA stock solution in anhydrous DMSO or DMF immediately before use.[9]
-
-
Insufficient Molar Ratio: If the molar excess of NSA to protein is too low, the reaction may not proceed to the desired extent, especially if the protein concentration is low, where hydrolysis is more competitive.[9][11][12]
-
Low Protein Concentration: At low protein concentrations (<1-2 mg/mL), the competing hydrolysis reaction becomes more significant, leading to lower labeling efficiency.[9][11][14]
Caption: Troubleshooting workflow for low labeling efficiency.
Problem 2: Protein Aggregation and Precipitation
Q: My protein precipitates during or after the labeling reaction. How can I prevent this?
A: Precipitation is a strong indicator of either over-labeling or solvent-induced denaturation.
-
Over-labeling: Covalently attaching NSA (or a larger molecule via an NSA linker) to numerous surface lysines can drastically alter the protein's isoelectric point and surface hydrophobicity, leading to aggregation and precipitation.[15][16] This is especially true when labeling with large, hydrophobic dyes.[15]
-
Solution: The goal is to reduce the DoL.
-
Decrease Molar Ratio: This is the most direct way to lower the DoL. Reduce the NSA:protein molar ratio significantly.
-
Shorten Reaction Time: Stop the reaction earlier (e.g., 30-60 minutes instead of 2 hours).
-
Lower Temperature: Perform the reaction at 4°C overnight instead of at room temperature. This slows down both the labeling and hydrolysis rates, often providing more control.[9]
-
-
-
Solvent Effects: Many NHS esters are dissolved in organic solvents like DMSO or DMF. Adding too much of this solvent to your aqueous protein solution can cause denaturation and precipitation.[2][15]
Problem 3: Inconsistent DoL / Poor Reproducibility
Q: I am getting different DoL results every time I run the same labeling protocol. Why?
A: Poor reproducibility points to uncontrolled variables in your experimental setup.
-
Reagent Preparation: As mentioned, the activity of your NSA stock is paramount. Using a stock solution that was prepared hours ago or was made with non-anhydrous solvent will give different results than a freshly prepared one.
-
Inaccurate Quantitation: If your protein concentration measurement is not accurate, your actual NSA:protein molar ratio will vary between experiments, leading to inconsistent DoL.[2]
-
Solution: Use a reliable method like a BCA assay to determine your protein concentration before each labeling reaction. Do not rely on historical values or A280 measurements if the buffer contains interfering substances.
-
-
Fluctuations in Reaction Parameters: Minor differences in pH, temperature, or reaction time can lead to significant variations in the final DoL.
-
Solution: Be meticulous. Always verify the pH of your labeling buffer. Use a calibrated incubator or water bath to maintain a constant temperature. Use a precise timer to control the reaction duration.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the starting NSA:protein molar ratio? A: This is highly dependent on the number of available primary amines (lysine residues) on your protein and the desired DoL. For a typical IgG antibody, a starting range of 10:1 to 20:1 (NSA:antibody) is common for achieving a DoL of 2-4.[9] For other proteins, a good starting point is often a 5- to 10-fold molar excess. It is highly recommended to perform a titration series with different molar ratios to find the optimal condition for your specific application.[13]
Q2: What is the best way to stop (quench) the reaction? A: The reaction can be stopped in two main ways. The most common method is to add a small molecule with a primary amine to consume any unreacted NSA. A final concentration of 10-50 mM Tris or glycine is effective.[4] Alternatively, you can immediately purify the conjugate from the unreacted NSA using a desalting or size-exclusion column.[2]
Q3: How do I remove unreacted NSA and byproducts after labeling? A: Size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) is the most common and effective method.[2][13] The larger labeled protein will elute in the void volume, while the smaller unreacted NSA, NHS byproduct, and quenching molecules are retained and elute later. Dialysis and ultrafiltration are also viable options.
Q4: How can I measure the Degree of Labeling (DoL)? A: The method depends on the nature of the label attached via NSA. If the label is a chromophore (like a fluorescent dye), the DoL can be determined using UV-Vis spectrophotometry.[18] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λmax) of the dye. The DoL is calculated from these values using the Beer-Lambert law and the extinction coefficients of the protein and the dye.[18][19][20] For non-chromophoric labels, mass spectrometry (MALDI-TOF or ESI-MS) is the most accurate method.
Protocols & Data
Table 1: General Starting Conditions for Controlling DoL
| Desired DoL | NSA:Protein Molar Ratio | Reaction pH | Temperature | Time | Key Considerations |
| Low (1-3) | 3:1 to 10:1 | 8.0 - 8.3 | Room Temp (20-25°C) | 1 hour | Good starting point for sensitive proteins. Minimizes risk of aggregation. |
| Medium (4-8) | 10:1 to 20:1 | 8.3 - 8.5 | Room Temp (20-25°C) | 1-2 hours | A common target for fluorescent antibody conjugates. Monitor for precipitation. |
| High (>8) | >20:1 | 8.5 - 9.0 | Room Temp (20-25°C) | 2-4 hours | High risk of aggregation and loss of protein function.[15] Use with caution. |
Note: These are empirical starting points. Optimal conditions must be determined for each specific protein-label pair.[6]
Experimental Protocol: General Protein Labeling with an NHS Ester
This protocol provides a robust framework for labeling a protein with an amine-reactive compound like NSA.
-
Protein Preparation: a. Determine the concentration of your protein stock accurately using a BCA assay or A280 measurement (if the extinction coefficient is known and there are no interfering substances). b. Perform a buffer exchange into an amine-free Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 8.0). Ensure the final protein concentration is at least 2 mg/mL.[14]
-
NSA Stock Solution Preparation (Perform Immediately Before Use): a. Allow the vial of solid NSA reagent to warm completely to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the required amount of NSA in anhydrous DMSO.[14] Vortex briefly to ensure it is fully dissolved.
-
Labeling Reaction: a. Calculate the volume of the 10 mM NSA stock solution needed to achieve the desired molar excess over your protein. b. While gently stirring the protein solution, add the calculated volume of NSA stock solution slowly and dropwise. c. Incubate the reaction for 1-2 hours at room temperature, protected from light (especially if using a fluorescent label).[9]
-
Quenching the Reaction (Optional but Recommended): a. Add a Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final concentration of 20-50 mM Tris. b. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NSA is neutralized.
-
Purification: a. Separate the labeled protein from unreacted reagent and byproducts using a desalting column (e.g., Zeba™ or Sephadex® G-25) equilibrated with your desired final storage buffer (e.g., PBS, pH 7.4).[2] b. Collect the fractions and monitor the protein elution by measuring absorbance at 280 nm. The first peak to elute is your purified, labeled protein.
-
Characterization: a. Pool the protein-containing fractions. b. Measure the final protein concentration and determine the Degree of Labeling (DoL) using the appropriate method (e.g., UV-Vis spectrophotometry or mass spectrometry).[21][22]
References
- ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. PubMed Central.
- Degree-of-labeling (DOL). NanoTemper Technologies.
- Quantification of labeled proteins. LabRulez.
- Application Note – Protein Labeling with NHS Esters. Glen Research.
- Degree of labeling (DOL) step by step. Abberior Instruments.
- General Protein Labeling Procedures. SETA BioMedicals.
- N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. National Institutes of Health.
- Labeling a Protein with Fluorophores Using NHS Ester Derivitization. ResearchGate.
- Conjugation Protocol for Amine Reactive Dyes. Bio-Techne.
- NHS ester labeling of amino biomolecules. Click Chemistry Tools.
- NHS ester protocol for labeling proteins. Abberior Instruments.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. National Institutes of Health.
- Why is my protein precipitating after fluorescent labeling?. ResearchGate.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health.
- Histograms showing (A) the labelling efficiency for the NHS... ResearchGate.
- N_terminal protein labeling. Protocols.io.
- What is a reliable and quick way to label a protein?. ResearchGate.
- Hydrolysis Rates for Various pH Levels. ResearchGate.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed.
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. National Institutes of Health.
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Publications.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
- Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PubMed.
- Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. MDPI.
- NHS solutions?. ResearchGate.
- Acrylates. Carnegie Mellon University.
Sources
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Degree of labeling (DOL) step by step [abberior.rocks]
- 21. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. icpms.labrulez.com [icpms.labrulez.com]
Technical Support Center: Minimizing NHS Ester Hydrolysis During Bioconjugation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation. As a cornerstone of bioconjugation, NHS esters provide a reliable method for labeling proteins and other biomolecules. However, the success of this chemistry hinges on mitigating the competing reaction of hydrolysis. This document provides in-depth technical guidance, troubleshooting protocols, and field-proven insights to help you minimize NHS ester hydrolysis and maximize your conjugation efficiency.
The Hydrolysis Problem: A Mechanistic View
NHS ester chemistry is a race against water. The primary goal is aminolysis : the reaction of a deprotonated primary amine (e.g., from a lysine residue) with the NHS ester to form a stable amide bond. Concurrently, the NHS ester is susceptible to hydrolysis , a reaction with water that cleaves the ester bond, rendering the molecule inactive for conjugation.[1] The rate of both reactions is critically dependent on pH.[2]
-
Low pH (<7): Primary amines are mostly protonated (-NH₃⁺), making them poor nucleophiles and slowing the desired conjugation reaction.[3]
-
Optimal pH (7.2-8.5): This range offers the best compromise, with a sufficient concentration of deprotonated, reactive amines (-NH₂) for efficient conjugation, while keeping the rate of hydrolysis manageable.[3] The most commonly recommended pH is between 8.3 and 8.5.[4]
-
High pH (>8.5): The rate of hydrolysis increases dramatically, significantly reducing the half-life of the NHS ester and lowering the final conjugate yield.[3]
Below is a diagram illustrating these competing reaction pathways.
Caption: A logical workflow for troubleshooting low NHS ester conjugation yield.
Key Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general framework for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
NHS ester reagent
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate, pH 8.3-8.5
-
Organic Solvent (if needed): Anhydrous DMSO or DMF
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in the recommended Reaction Buffer. If the protein is in a different buffer (e.g., containing Tris), perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution. [2]This step is crucial to prevent premature hydrolysis.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. [2]The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. [4]If using a fluorescent label, protect the reaction from light.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining unreacted NHS ester.
-
Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). [2]
Protocol 2: Qualitative Test for NHS Ester Activity
If you suspect your NHS ester has degraded due to hydrolysis, you can perform this simple qualitative test. The principle is that the hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm. [5][6] Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. [5]2. Prepare Control: Prepare a control tube containing only the buffer.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial). [5]4. Induce Hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds. [5]5. Final Absorbance Reading: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm. Record this final absorbance (A_final). [5] Interpretation:
-
If A_final > A_initial , the NHS ester is active. The increase in absorbance is due to the release of NHS upon hydrolysis.
-
If A_final ≈ A_initial , the NHS ester has likely already been hydrolyzed and is inactive. [7]
References
- BenchChem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
- BenchChem. (2025). A-Technical-Guide-to-N-Hydroxysuccinimide- Ester-Bioconjugation.
- BenchChem. (2025). Technical Support Center: Side Reactions of NHS Esters in Bioconjugation.
- BenchChem. (2025). Optimizing Bioconjugation: Application Notes and Protocols for NHS Ester Reactions.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
- Interchim. (n.d.). NHS / sulfo-NHS.
- BenchChem. (2025). A Head-to-Head Comparison of Bioconjugation Linkers: Mal-PEG3-C1-NHS Ester vs. Alternatives.
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
- Fisher Scientific. (n.d.). NHS and Sulfo-NHS.
- Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5839-5844.
- Hom, K., et al. (2014).
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Woodman, R. H. (2021). Discussion on why bioconjugation scientists choose NHS, TFP, or PFP esters for conjugating to amines. ResearchGate.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- The Protein Man's Blog. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Failed Acrylate Polymerization
Welcome to the Technical Support Center for acrylate polymerization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the polymerization of acrylate monomers. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to diagnose and resolve issues effectively. This resource is structured in a question-and-answer format to directly address the common pitfalls of acrylate polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate
Question: I've mixed my acrylate monomer with an initiator and heated the solution, but no polymerization has occurred. What are the likely causes and how can I fix this?
Answer: The complete failure of polymerization initiation is a common yet frustrating issue. The root cause almost always lies with the inhibition of the free radicals necessary to start the polymerization chain reaction. Let's break down the primary culprits and their solutions.
Acrylate monomers are shipped with inhibitors, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during transport and storage.[1][2] These inhibitors are highly efficient radical scavengers and must be removed or overcome for polymerization to proceed.
-
Causality: The phenolic hydroxyl group of MEHQ readily donates a hydrogen atom to nascent free radicals, terminating them before they can initiate a polymer chain. This process is particularly effective in the presence of oxygen.[2] If the inhibitor concentration is too high relative to the rate of radical generation by your initiator, the polymerization will be completely suppressed.
-
Troubleshooting & Solutions:
-
Increase Initiator Concentration: For industrial-grade polymerizations where high purity is not the primary concern, you can sometimes overcome the inhibitor by simply adding more initiator.[3] However, this can lead to unpredictable reaction kinetics and is not recommended for controlled polymer synthesis.
-
Inhibitor Removal: For research and high-purity applications, it is best to remove the inhibitor prior to polymerization. Two common and effective lab-scale methods are:
-
Column Chromatography: Passing the monomer through a column of basic activated alumina is a highly effective method for removing phenolic inhibitors like MEHQ.[4][5]
-
Caustic Washing: Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) can extract the weakly acidic MEHQ into the aqueous phase.[6][7]
-
-
This protocol is suitable for the lab-scale purification of acrylate monomers.
Materials:
-
Glass chromatography column
-
Basic activated alumina (approx. 10g per 100 mL of monomer solution)[4]
-
Cotton or glass wool
-
Sand
-
Non-polar solvent (e.g., hexane, if monomer is viscous)
-
Collection flask
Procedure:
-
Column Preparation:
-
Secure the chromatography column vertically.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of the basic activated alumina in a non-polar solvent and pour it into the column, allowing it to settle into a packed bed. Gently tap the column to ensure even packing.[5]
-
-
Monomer Loading:
-
Carefully load the acrylate monomer onto the top of the alumina bed. If the monomer is highly viscous, it can be diluted with a dry, inert solvent.
-
-
Elution and Collection:
-
Open the stopcock and collect the purified monomer in a clean, dry flask. The inhibitor will be retained by the alumina.[4]
-
-
Post-Processing:
-
If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator). Avoid excessive heating to prevent premature polymerization.[4]
-
-
Storage:
-
Use the purified, uninhibited monomer immediately. Do not store uninhibited monomers , as they can polymerize spontaneously and violently.[4]
-
This is a quick and cost-effective method for removing phenolic inhibitors.
Materials:
-
Separatory funnel
-
5% aqueous sodium hydroxide (NaOH) solution[5]
-
Deionized water
-
Saturated brine solution
-
Anhydrous drying agent (e.g., MgSO₄, CaCl₂)
-
Collection flask
Procedure:
-
Extraction:
-
Place the acrylate monomer in a separatory funnel and add an equal volume of 5% aqueous NaOH solution.
-
Stopper the funnel and gently invert it several times to mix the layers. Do not shake vigorously , as this can lead to the formation of emulsions.[4]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution two more times.[7]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).
-
Wash the monomer with a saturated brine solution to aid in the removal of dissolved water.
-
Transfer the monomer to a clean, dry flask and add an anhydrous drying agent. Allow it to stand for several hours.
-
-
Final Steps:
-
Filter the monomer to remove the drying agent.
-
The purified monomer should be used immediately.
-
}
Workflow for troubleshooting initiation failure.
Dissolved oxygen is a potent inhibitor of free-radical polymerization.[8]
-
Causality: Molecular oxygen is a diradical and readily reacts with the carbon-centered radicals of the initiator or the growing polymer chain. This forms a stable peroxy radical that is not reactive enough to propagate the polymerization, effectively terminating the chain.[8]
-
Troubleshooting & Solutions:
-
Degassing: It is crucial to remove dissolved oxygen from the reaction mixture before initiating polymerization. Common laboratory degassing techniques include:
-
Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases from a solvent or monomer solution.[9]
-
Inert Gas Purging (Sparging): Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for an extended period can displace dissolved oxygen.[10][11] This method is less effective than freeze-pump-thaw but is often sufficient for many applications.[12]
-
-
This protocol provides a highly effective method for removing dissolved gases.
Materials:
-
Schlenk flask
-
Vacuum line
-
Liquid nitrogen or a dry ice/acetone bath
-
Inert gas source (e.g., nitrogen, argon)
Procedure:
-
Freeze:
-
Place your monomer/solvent mixture in a Schlenk flask (the flask should be no more than half full).
-
Seal the flask and immerse it in liquid nitrogen until the contents are completely frozen.[13]
-
-
Pump:
-
Once frozen, connect the flask to a vacuum line and open the stopcock to evacuate the headspace for 3-5 minutes.[13]
-
-
Thaw:
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the contents to thaw completely at room temperature or in a cool water bath. You will observe bubbles of gas being released from the liquid into the evacuated headspace.[13]
-
-
Repeat:
-
Repeat the freeze-pump-thaw cycle at least three times to ensure thorough degassing.[9] After the final cycle, backfill the flask with an inert gas.
-
}
Oxygen inhibition mechanism.
The choice, concentration, and handling of the initiator are critical for successful polymerization.
-
Causality: The initiator must generate a sufficient concentration of free radicals at the desired reaction temperature to overcome inhibition and initiate polymerization.[8] If the initiator concentration is too low, not enough radicals will be produced. If the initiator is old or has been stored improperly, it may have degraded and lost its activity.
-
Troubleshooting & Solutions:
-
Verify Initiator Activity: Use a fresh, properly stored initiator.
-
Optimize Concentration: The optimal initiator concentration typically falls in the range of 0.1 to 2 mol% relative to the monomer.[14] If you suspect inhibitor or oxygen issues, a slightly higher concentration may be beneficial.
-
Select the Right Initiator for the Temperature: Thermal initiators have a characteristic temperature-dependent decomposition rate, often expressed as a half-life. The reaction temperature should be chosen so that the initiator decomposes at a reasonable rate.
-
| Initiator | Typical Decomposition Temperature Range (°C) | 10-Hour Half-Life Temperature (°C) |
| Azobisisobutyronitrile (AIBN) | 65 - 85 | ~64 |
| Benzoyl Peroxide (BPO) | 80 - 100 | ~73 |
| Potassium Persulfate (KPS) | 60 - 90 | ~69 |
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: My polymerization starts, but it stops prematurely, resulting in low monomer conversion and a sticky or tacky product. How can I improve the yield and obtain a fully cured polymer?
Answer: Low monomer conversion is often a result of premature chain termination or a significant decrease in the rate of propagation. The final product is often a low molecular weight polymer or oligomer mixture, which feels tacky or sticky due to the presence of unreacted monomer.[14][19][20]
-
Causality: While higher temperatures generally increase the rate of polymerization, excessively high temperatures can favor chain termination reactions.[8] This can lead to a rapid initial polymerization followed by a premature halt, resulting in lower final conversion. Conversely, a temperature that is too low will result in a slow decomposition of the initiator and an overall slow polymerization rate.
-
Troubleshooting & Solutions:
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between the rates of initiation, propagation, and termination for your specific monomer and initiator system.
-
Monitor Exotherm: Be aware that free-radical polymerization is highly exothermic. In bulk polymerizations, the heat generated can rapidly increase the internal temperature, accelerating termination reactions. Ensure adequate heat dissipation, especially for larger-scale reactions.
-
-
Causality: As the polymerization progresses, the concentration of the initiator decreases. If the initial concentration is too low, the initiator may be completely consumed before all of the monomer has been converted, leading to a plateau in conversion.
-
Troubleshooting & Solutions:
-
Increase Initiator Concentration: Incrementally increase the initial initiator concentration to ensure a sufficient supply of radicals throughout the reaction.[21]
-
Use a Second Initiator Addition: For long reactions, a second addition of initiator midway through the polymerization can help to maintain the radical concentration and drive the reaction to higher conversion.
-
-
Causality: Impurities in the monomer can act as chain transfer agents or inhibitors, leading to premature termination of growing polymer chains.
-
Troubleshooting & Solutions:
-
Use High-Purity Monomers: Whenever possible, use freshly purified monomers. If you suspect impurities, consider purifying the monomer by distillation or column chromatography.
-
Check for Degradation Products: Some monomers, like glacial acrylic acid, can slowly dimerize over time.[22] These dimers can interfere with the polymerization process.
-
-
Causality: For polymerizations exposed to air, such as thin films or coatings, oxygen inhibition can be particularly problematic at the surface. Oxygen from the atmosphere continuously diffuses into the top layer of the reaction mixture, terminating polymer chains and leaving a tacky, uncured surface.[23]
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) to exclude oxygen.
-
Barrier Film: For UV-cured systems, applying a clear, oxygen-impermeable film (like Mylar) over the surface before curing can effectively block oxygen.[23]
-
References
- Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer.
- Wang, Y., et al. (2018). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Journal of Thermal Analysis and Calorimetry.
- HPMC manufacturer. (2023). aibn initiator.
- Google Patents. (1991). Method for inhibiting the polymerization of acrylic acid.
- ADDTEK. (n.d.). 2,2'-Azobisisobutyronitrile.
- Google Patents. (1974). Inhibition of acrylate polymerization.
- Hu, R., et al. (2006). Study on Thermal Decomposition Characteristics of AIBN.
- Semantic Scholar. (n.d.). The decomposition of benzoyl peroxide in polymers. III.
- ACS Publications. (2024). Thermal Decomposition Kinetics of Benzoyl Peroxide Based on Thermogravimetric Analysis and DFT Simulations.
- Google Patents. (2004). Method for preventing polymerization in an acrylic acid manufacturing process.
- ResearchGate. (2021). Thermal decomposition of solid benzoyl peroxide using Advanced Reactive System Screening Tool: Effect of concentration, confinement and selected acids and bases.
- RSC Publishing. (2015). Inhibition of acrylic acid and acrylate autoxidation.
- Emerald Cloud Lab. (2023). ExperimentDegas Documentation.
- The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw.
- RSC Publishing. (2015). Inhibition of acrylic acid and acrylate autoxidation.
- Berry Group. (2019). Section 5.4 Title: Degassing Solvents.
- ResearchGate. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?
- ResearchGate. (2017). Thermal runaway reaction evaluation of benzoyl peroxide using calorimetric approaches.
- MDPI. (2023). Effect of Residue Acrylic Monomers in Synthesized Solvent-Free Photoreactive Pressure-Sensitive Adhesives on the Main Properties of Transfer Tapes Applied to Joining Wooden Elements.
- ACS Publications. (n.d.). Synthesis of Cyclic Graft Polymeric Prodrugs with Heterogeneous Grafts of Hydrophilic OEG and Reducibly Conjugated CPT for Controlled Release - Supporting Information.
- ResearchGate. (2018). How to wash Methyl-acrylate with Water ?.
- Imaging.org. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates.
- ResearchGate. (2016). How important the purging of nitrogen during bulk polymerization? How long the purging should continue to remove all the oxygen?.
- Reddit. (2021). How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina?.
- YouTube. (2020). How to Perform Freeze-Pump-Thaw Degassing.
- Google Patents. (1995). Process for post reactor purging of residual monomers from solid polymer resins.
- Google Patents. (1966). Removal of inhibitors from ethylenically unsaturated monomers.
- NIST. (n.d.). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization.
- MDPI. (2024). Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization.
- Reddit. (2022). why is my acrylic coating is sticky/tacky and how do I fix it?.
- Canadian Science Publishing. (n.d.). RATES OF POLYMERIZATION OF ACRYLATES AND METHACRYLATES IN EMULSION SYSTEMS.
- Chemistry Stack Exchange. (2017). remove inhibitor from monomer.
- D-Scholarship@Pitt. (2021). Feasibility of Free Radical Polymerization of Acrylic Acid in a Continuous Flow Reactor by Joshua David Ward.
- patents.google.com. (n.d.). continuous gas fluidized bed polymerization process abstract.
- PubMed. (1991). Residual monomer in acrylic polymers.
- Methacrylate Producers Association. (n.d.). Levels of Residual Monomer(s) in Acrylic Polymers.
- Quality Media and Laminating Solutions. (n.d.). Troubleshooting Facemount Adhesive.
- My Engineering Tools. (n.d.). Tank purging - Methods and calculation of inert gas amount required.
- ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- PEER Construction policies and procedures. (n.d.). Gas purging procedure.
- INCURE INC. (2023). Understanding the "Sticky Surface" Problem in UV Adhesives.
- Mactac. (n.d.). Tape Troubleshooting.
- ResearchGate. (2020). The Effect of Different Acrylic Monomers Contents on the Properties of Waterborne Polyurethane/Acrylate Hybrids.
- ResearchGate. (2019). Influence of Molecular Features on the Tackiness of Acrylic Polymer Melts.
Sources
- 1. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Tank purging - Methods and calculation of inert gas amount required [myengineeringtools.com]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Residual Monomers in Acrylic Polymers | Ensure Safe Application — Methacrylate Producers Association, Inc. [mpausa.org]
- 15. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 16. 2,2'-Azobisisobutyronitrile - Advance Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 17. The decomposition of benzoyl peroxide in polymers. III | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Residual monomer in acrylic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. imaging.org [imaging.org]
- 22. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 23. Understanding the "Sticky Surface" Problem in UV Adhesives - INCURE INC. [incurelab.com]
Validation & Comparative
Comparing N-succinimidyl acrylate and maleimide crosslinkers
As a Senior Application Scientist, I've witnessed the evolution of bioconjugation chemistry firsthand. The choice of a crosslinker is a pivotal decision that dictates the stability, homogeneity, and ultimate functionality of the resulting conjugate. Among the plethora of available reagents, maleimides have long been the gold standard for thiol-specific modification, while acrylate-based linkers like N-succinimidyl acrylate (NSA) offer a distinct set of functionalities.
This guide provides an in-depth, evidence-based comparison of these two crosslinker families. We will dissect their reaction mechanisms, evaluate their performance under typical laboratory conditions, and provide field-proven protocols to help you navigate the critical choices in your experimental design. Our goal is not just to present data, but to illuminate the chemical principles that govern success in bioconjugation.
Maleimide-based crosslinkers are mainstays in bioconjugation, particularly for applications demanding high specificity for sulfhydryl groups, such as those on cysteine residues.[1][2] Their popularity stems from a highly efficient and selective reaction under mild, physiological conditions.[1]
Mechanism of Action: The Thiol-Michael Addition
The reactivity of maleimides is centered on the electron-deficient carbon-carbon double bond within the maleimide ring. This bond readily undergoes a Michael addition reaction with a nucleophilic thiol (specifically, the thiolate anion, -S⁻).[1][] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][4] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring exquisite specificity for cysteine over lysine residues.[1][] The product of this reaction is a stable, covalent thiosuccinimide linkage.[]
Caption: Reaction of a maleimide with a protein cysteine residue.
The Challenge: Stability of the Thiosuccinimide Linkage
Despite its advantages, the thiosuccinimide linkage is not unconditionally stable. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[6] This reversal can lead to premature release of the conjugated payload, a significant concern in the development of antibody-drug conjugates (ADCs) where off-target toxicity is a critical issue.[7][8]
Several strategies have been developed to mitigate this instability:
-
Post-Conjugation Hydrolysis: The succinimide ring can be intentionally hydrolyzed by raising the pH (e.g., to 8.5-9.0) after the initial conjugation is complete.[9][6] The resulting ring-opened maleamic acid thioether is no longer susceptible to the retro-Michael reaction.[6][10]
-
Next-Generation Maleimides (NGMs): Advanced maleimide reagents have been designed with built-in functionalities, such as adjacent basic groups, that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[10][11][12] This promotes rapid stabilization of the linkage following conjugation.
This compound (NSA): A Heterobifunctional Tool
This compound is a heterobifunctional crosslinker containing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an acrylate group. This dual reactivity allows for the conjugation of different functional groups, typically primary amines and thiols.
Mechanism of Action: Orthogonal Reactivity
-
NHS Ester Reactivity: The NHS ester group is highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein.[13] The reaction, an aminolysis, proceeds via nucleophilic acyl substitution to form a highly stable amide bond. This reaction is most efficient at a pH range of 7.0-9.0.[14]
-
Acrylate Reactivity: The acrylate group, like the maleimide, is an α,β-unsaturated carbonyl system and functions as a Michael acceptor. It can react with nucleophiles, most notably thiols (thia-Michael addition) but also primary and secondary amines (aza-Michael addition).[15] The reaction with thiols is generally favored and results in a stable thioether bond.
Caption: Dual reactivity of this compound with protein amines and thiols.
Head-to-Head Performance Comparison
The choice between a maleimide-based linker and this compound depends entirely on the experimental goal. A direct comparison of their core attributes illuminates their distinct advantages and limitations.
| Feature | Maleimide Crosslinkers | This compound (NSA) | Supporting Rationale |
| Primary Target(s) | Sulfhydryls (Cysteine) | Primary Amines (Lysine, N-terminus) & Sulfhydryls (Cysteine) | Maleimides exhibit high chemoselectivity for thiols at neutral pH.[1][4] NSA's NHS ester targets amines, while its acrylate group can target both thiols and amines.[13][15] |
| Optimal Reaction pH | 6.5 - 7.5 | 7.0 - 9.0 (for NHS ester); >7.5 (for acrylate) | The maleimide-thiol reaction is most specific and efficient in this slightly acidic to neutral range.[2] NHS ester aminolysis is favored at slightly basic pH, as is the Michael addition to the acrylate.[14] |
| Bond Formed | Thiosuccinimide | Amide and Thioether | The Michael addition of a thiol to a maleimide forms a thiosuccinimide ring.[1] NSA forms a stable amide bond via its NHS ester and a stable thioether via its acrylate group.[13] |
| Reagent Stability | Moderate; susceptible to hydrolysis, especially at pH > 7.5. | Low; NHS esters are highly susceptible to hydrolysis in aqueous buffers. | The maleimide ring can open via hydrolysis, rendering it unreactive.[4][9] NHS esters hydrolyze competing with the desired aminolysis reaction, especially in aqueous solutions.[14][16] |
| Conjugate Stability | Conditionally Stable; Thiosuccinimide bond is reversible (retro-Michael). | Highly Stable; Amide and thioether bonds are generally considered irreversible. | The reversibility of the thiosuccinimide linkage is a well-documented liability.[6][7][17] Amide bonds formed from NHS esters are very robust. The thioether from the acrylate Michael addition is also stable. |
| Key Advantage | High specificity for thiols. | Ability to conjugate two different functional groups with one reagent. | The exceptional specificity of maleimides for cysteines at neutral pH is its defining feature.[1] NSA's heterobifunctionality is its main advantage. |
| Key Limitation | Potential for deconjugation via retro-Michael reaction. | Lower specificity of the acrylate group; high susceptibility of NHS ester to hydrolysis. | The instability of the thiosuccinimide bond requires careful consideration and mitigation strategies.[6] The competing hydrolysis of the NHS ester can significantly lower conjugation efficiency.[16] |
Field-Proven Experimental Protocols
To translate theory into practice, we provide the following validated starting protocols. Note that optimization is always recommended for specific proteins and linkers.
Protocol 1: Cysteine-Specific Labeling with a Maleimide Reagent
This protocol is designed for the site-specific labeling of a protein via exposed cysteine residues.
Workflow Overview:
Caption: Experimental workflow for maleimide-based protein conjugation.
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the protein to a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris) at pH 7.0-7.5.[18]
-
Causality: Degassing the buffer by bubbling with nitrogen or argon minimizes the re-oxidation of free sulfhydryls to disulfide bonds, which are unreactive towards maleimides.[18][19] The pH is kept between 6.5-7.5 to maximize thiol specificity and minimize hydrolysis of the maleimide.[2][4]
-
-
Reduction of Disulfide Bonds (if necessary):
-
If targeting cysteines involved in native disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a phosphine-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[9][19]
-
Incubate for 20-30 minutes at room temperature.[18]
-
Causality: TCEP is used because it is highly effective at reducing disulfides and, unlike DTT, does not contain a free thiol that would compete for the maleimide reagent.[18]
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9][18]
-
Causality: Preparing the maleimide solution fresh in an anhydrous solvent is critical to prevent premature hydrolysis, which would inactivate the reagent and lead to low conjugation efficiency.[9]
-
-
Conjugation Reaction:
-
Purification:
-
Characterization:
-
Confirm conjugation using SDS-PAGE (expecting a band shift), mass spectrometry (to confirm mass addition), and calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy if the label has a distinct absorbance.[18]
-
Protocol 2: Protein Modification with this compound
This protocol describes a general method for modifying a protein with NSA, targeting both amine and thiol groups. The reaction is typically performed in a single pot but can be staged by manipulating pH if desired.
Step-by-Step Methodology:
-
Protein Preparation:
-
Dissolve the protein (1-5 mg/mL) in a buffer at pH 8.0-8.5, such as borate or HEPES buffer.
-
Causality: A slightly basic pH is chosen to facilitate the reaction of the NHS ester with primary amines and the Michael addition of thiols to the acrylate group.[14]
-
-
NSA Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO immediately before starting the reaction.
-
Causality: The NHS ester moiety of NSA is highly susceptible to hydrolysis in aqueous environments.[14][16] Using a fresh solution in a dry solvent is essential for maximizing reaction efficiency.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the NSA stock solution to the protein solution while gently stirring.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.
-
Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS pH 7.4).
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to observe changes in molecular weight.
-
Use mass spectrometry to determine the extent of modification and identify the modified residues (lysines and/or cysteines).
-
Conclusion and Senior Scientist's Perspective
The choice between maleimide and this compound crosslinkers is a strategic one, guided by the desired outcome of the conjugation.
Choose Maleimides when:
-
Site-specificity is paramount: You need to exclusively target cysteine residues.
-
You are developing ADCs: Maleimide chemistry is a well-trodden path in ADC development, with established methods to address its stability limitations.[11]
Consider this compound when:
-
You are creating protein-polymer conjugates or hydrogels: The acrylate functionality is a common monomer for polymerization reactions.[22]
-
You require dense modification: Targeting both abundant lysines and less common cysteines can achieve a higher degree of overall protein modification.
-
Absolute conjugate stability is required: The amide and thioether bonds formed by NSA are irreversible under physiological conditions.
Ultimately, a successful bioconjugation strategy is built on a deep understanding of the chemical tools at your disposal. By appreciating the nuanced reactivity, stability, and optimal conditions for both maleimide and acrylate linkers, you can design and execute experiments with precision, leading to robust, functional, and well-characterized biomolecular conjugates.
References
Click to expand
- Creative Biolabs. (2024-09-24).
- National Institutes of Health.
- Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. [Link]
- Royal Society of Chemistry.
- RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
- ChemRxiv. (2020). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]
- PubMed. (2018-04-01). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. [Link]
- National Institutes of Health. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC. [Link]
- Bio-Synthesis Inc. (2022-05-03).
- YouTube. (2022-02-19). Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. [Link]
- JoVE. (2016-01-04). Video: Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. [Link]
- Alpha Spark Labs.
- National Institutes of Health. Current ADC Linker Chemistry. PMC. [Link]
- SigutLabs. (2025-11-26). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. [Link]
- ResearchGate. ADC stability in the presence of albumin. (a) Maleimide linkers undergo... | Download Scientific Diagram. [Link]
- Kinam Park. (2016-10-10).
- ResearchGate. (2025-10-17). (PDF)
- Journal of the American Chemical Society. (2021).
- National Institutes of Health.
- PubMed. (2014-11-04).
- UCL Discovery. (2018).
- PubMed Central.
- MDPI. (2022).
- ResearchGate. N-Hydroxysuccinimidyl-activated esters were used to couple the... [Link]
- ResearchGate.
- ResearchGate. (2007). Reactions of Surface Amines with Heterobifunctional Cross-Linkers Bearing Both Succinimidyl Ester and Maleimide for Grafting Biomolecules | Request PDF. [Link]
- Scholars' Mine. (1988-10-01). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. [Link]
- MDPI. (2022). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. Rethinking ADC Warheads: Beyond the Classical Maleimide Approach - SigutLabs [sigutlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 19. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 20. biotium.com [biotium.com]
- 21. Video: Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to N-Succinimidyl Acrylate (NSA) Modified Proteins: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent modification of proteins is a foundational technique for developing advanced therapeutics, diagnostics, and research tools. The choice of chemical linker is a critical decision that dictates the stability, homogeneity, and ultimate functionality of the resulting conjugate. This guide provides an in-depth, objective comparison of N-succinimidyl acrylate (NSA) as a protein modification reagent, contrasting its performance with established alternatives and providing the experimental framework necessary for its successful implementation and characterization.
The Chemistry of Acrylation: Understanding the NSA Moiety
This compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester, which is highly reactive toward primary amines, and an acrylate group, which can participate in Michael addition reactions. The primary application of NSA in protein modification leverages the reactivity of the NHS ester.
Mechanism of Action: Amine Acylation
The core reaction involves the nucleophilic attack of a primary amine, predominantly from the ε-amino group of lysine residues or the N-terminus of the protein, on the carbonyl carbon of the NSA's NHS ester.[1][2] This results in the formation of a stable amide bond, covalently linking the acrylate functionality to the protein, and the release of N-hydroxysuccinimide as a byproduct.[1][3]
This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure that a sufficient proportion of the primary amines on the protein are deprotonated and thus nucleophilic.[4][5] However, a competing hydrolysis reaction, where water attacks the NHS ester, can occur and is more pronounced at higher pH values.[5] Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
NSA in Context: A Comparative Analysis with Alternative Reagents
The utility of NSA is best understood by comparing it to other amine-reactive reagents. The most common alternatives are other NHS esters (e.g., those used to attach PEG chains or other functionalities) and isothiocyanates.
| Feature | This compound (NSA) | Standard NHS Esters (e.g., NHS-PEG) | Isothiocyanates (e.g., FITC) |
| Reactive Group | NHS Ester | NHS Ester | Isothiocyanate |
| Target Residue | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Resulting Bond | Amide | Amide | Thiourea |
| Bond Stability | Very High. Amide bonds are generally stable under physiological conditions.[6][7] | Very High. Identical amide bond stability to NSA. | High, but can be less stable than amide bonds under certain conditions. |
| Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 9.0 - 9.5 |
| Key Advantage | Introduces a reactive acrylate group for subsequent "click" chemistry or polymerization. | Well-established, wide variety of functionalities available. | Can be more stable to hydrolysis at higher pH than NHS esters. |
| Key Disadvantage | The acrylate group itself can be reactive and may require protection or specific downstream handling. | Susceptible to hydrolysis, which competes with the aminolysis reaction.[2][5] | Higher pH requirement may not be suitable for all proteins. |
| Common Use Case | Creating protein-polymer conjugates, hydrogels, or surfaces with immobilized proteins.[8][9] | General protein labeling, PEGylation, ADC development.[1][4] | Fluorescent labeling of proteins. |
Experimental Guide: From Modification to Characterization
This section provides a comprehensive workflow for the modification of a model protein, such as Bovine Serum Albumin (BSA), with NSA, followed by a robust characterization of the resulting conjugate.
Caption: General experimental workflow for NSA-protein conjugation and characterization.
Protocol 1: Modification of Bovine Serum Albumin (BSA) with NSA
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (NSA)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated with Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dissolve BSA in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Causality: The slightly alkaline pH of the bicarbonate buffer is essential to deprotonate the primary amines of lysine residues, making them nucleophilic and available for reaction with the NHS ester.[10] Amine-containing buffers like Tris must be avoided at this stage as they will compete for reaction with NSA.[11]
-
-
NSA Stock Solution Preparation:
-
Immediately before use, dissolve NSA in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution.
-
Causality: NHS esters are susceptible to hydrolysis in aqueous environments.[5] Preparing the stock solution in an anhydrous organic solvent and adding it to the protein solution immediately minimizes this competing reaction.
-
-
Conjugation Reaction:
-
Slowly add a 10 to 20-fold molar excess of the NSA stock solution to the stirring BSA solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if the intended downstream application is light-sensitive.
-
Causality: A molar excess of the labeling reagent drives the reaction towards completion. The specific ratio may need to be optimized depending on the desired degree of labeling.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Causality: The quenching buffer contains a high concentration of primary amines (Tris) that will react with and consume any unreacted NSA, preventing further modification of the protein during purification and storage.[12]
-
-
Purification:
-
Apply the quenched reaction mixture to a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions, which will elute first.
-
Causality: Size exclusion chromatography effectively separates the larger protein conjugate from smaller, unreacted NSA, NHS byproduct, and quenching buffer components.[11]
-
Protocol 2: Characterization of NSA-Modified BSA
A multi-faceted approach is necessary to confirm successful conjugation and determine the extent of modification.[13][14][15]
A. SDS-PAGE Analysis:
-
Purpose: To visually confirm an increase in molecular weight due to the addition of the acrylate moieties.
-
Method: Run samples of unmodified BSA and NSA-modified BSA on a denaturing polyacrylamide gel (SDS-PAGE).
-
Expected Outcome: The band corresponding to the NSA-modified BSA should show a slight upward shift in molecular weight compared to the unmodified BSA. The extent of the shift will depend on the degree of labeling. A smear or broader band may indicate a heterogeneous population of modified proteins.[13]
B. Degree of Labeling (DOL) via UV-Vis Spectroscopy:
-
Purpose: To quantify the average number of NSA molecules conjugated per protein.
-
Method: This requires a method to quantify the number of remaining free amines. The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a common method.
-
Measure the protein concentration of both the unmodified and modified samples using a standard protein assay (e.g., BCA).
-
React known concentrations of both samples with TNBSA according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength (typically ~335 nm).
-
The decrease in absorbance in the modified sample compared to the unmodified sample is proportional to the number of primary amines that have been modified by NSA.
-
The DOL can be calculated using the following formula: DOL = (Moles of reacted amines) / (Moles of protein)
-
-
Expected Outcome: A quantifiable number representing the average number of NSA molecules per protein. This is a critical quality attribute for reproducibility.[13]
C. Mass Spectrometry (MS) Analysis:
-
Purpose: To provide a precise measurement of the mass of the conjugate and confirm the distribution of species.[13][16]
-
Method: Analyze the purified conjugate using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Expected Outcome: The mass spectrum of the unmodified protein will show a single major peak. The spectrum of the NSA-modified protein will show a distribution of peaks, with each successive peak corresponding to the addition of one more NSA molecule. This provides a detailed view of the heterogeneity of the product and an accurate average drug-to-antibody ratio (DAR), or in this case, acrylate-to-protein ratio.[13][16]
Conclusion and Future Directions
This compound offers a reliable and efficient method for the covalent modification of proteins through primary amines, resulting in a stable amide linkage. Its key distinguishing feature is the introduction of a reactive acrylate group, which serves as a handle for a wide array of subsequent modifications, including polymerization to form hydrogels or conjugation to thiol-containing molecules.
While standard NHS esters provide a more direct route for attaching a single, inert functionality, NSA opens the door to more complex macromolecular structures. The choice between NSA and other amine-reactive reagents will ultimately depend on the final application. For applications requiring the creation of protein-polymer hybrids or bioconjugates with further reactive potential, NSA is a superior choice. For simple labeling or PEGylation, traditional NHS esters may offer a more straightforward workflow.
Robust analytical characterization is non-negotiable to ensure the quality, consistency, and performance of the final conjugate.[15] A combination of SDS-PAGE, a quantitative assay for the degree of labeling, and mass spectrometry provides a comprehensive picture of the modification, enabling researchers to proceed with confidence in their downstream applications.
References
- Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health.
- Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America.
- On the unusual stability of succinimidyl esters in pNIPAm-AAc microgels. PubMed.
- Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. ResearchGate.
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. JADC.
- Chloromethyl acryl reagents for simple and site-selective cysteine and disulfide modification. ChemRxiv.
- SATA Protocol for Protein Modification. Mo-Bio.
- Structural analysis of photocrosslinkable methacryloyl-modified protein derivatives. PubMed Central.
- Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. PubMed Central.
- Preparation and characterization of acrylic resin/protein composite crosslinked films. Wiley Online Library.
- Open Biology: overview for special issue on dynamics of protein fatty acylation. The Royal Society Publishing.
- An Expanding Repertoire of Protein Acylations. PubMed Central.
- Immobilization of proteins on poly(methyl methacrylate) films. PubMed.
- The Research of Modified-Soy-Protein – Acrylate Hybrid Emulsion. Scientific.Net.
- Protein Acylation. Creative Diagnostics.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed Central.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PubMed Central.
- Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry. ResearchGate.
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ResearchGate.
- Chemical Reporters for Exploring Protein Acylation. PubMed Central.
- Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunct. SciSpace.
- Protein acetylation. Wikipedia.
- Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. National Institutes of Health.
- Amide Bond Activation of Biological Molecules. MDPI.
- Can Amide Bond Formation Be Reversed?. YouTube.
- Mastering Amide Bonds: N-Succinimidyl Myristate in Chemical Synthesis. Autech Industry.
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of proteins on poly(methyl methacrylate) films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. adcreview.com [adcreview.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating Amide Bond Formation with N-Succinimidyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
In the realms of bioconjugation, hydrogel formation, and materials science, the creation of stable amide bonds is a cornerstone of innovation. Specifically, the introduction of an acrylamide functional group onto proteins, peptides, or other amine-containing molecules imparts the ability to participate in radical polymerization or Michael additions. Among the various reagents available for this purpose, N-succinimidyl acrylate (NSA) has emerged as a highly efficient and user-friendly option.
This guide provides a comprehensive comparison of NSA with other common acrylamidation methods. It is designed to equip researchers with the knowledge to select the optimal strategy for their specific application and to rigorously validate the resulting amide bond formation using established analytical techniques.
Section 1: The Mechanism and Merits of this compound
This compound is an amine-reactive compound that leverages a N-hydroxysuccinimide (NHS) ester as an activated leaving group.[1] This strategy is widely employed in bioconjugation due to its efficiency and selectivity under mild conditions.[2]
Mechanism of Action: The reaction proceeds via nucleophilic acyl substitution. A primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] The reaction is typically carried out in aqueous buffers at a pH range of 7.2 to 8.5, where primary amines are sufficiently deprotonated to be nucleophilic.[2]
Caption: NSA reacts with a primary amine to form a stable amide bond.
Key Advantages of NSA:
-
High Reactivity and Selectivity: NSA exhibits excellent reactivity towards primary amines at physiological to slightly alkaline pH.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature in aqueous buffers, preserving the integrity of sensitive biomolecules.
-
Stable Intermediate: The NHS ester is relatively stable in aqueous solution compared to other activated esters, allowing for controlled reactions.[3] However, hydrolysis can compete with aminolysis, especially at higher pH.[4]
-
Ease of Use: As a one-step conjugation reagent, NSA simplifies protocol design.
Section 2: Alternative Methods for Acrylamide Synthesis
While NSA is a powerful tool, other methods are also employed for acrylamide formation. The choice of reagent often depends on the specific substrate, desired reactivity, and tolerance for different reaction conditions.
Method A: Acryloyl Chloride
Acryloyl chloride is a highly reactive acylating agent that readily forms amides with primary and secondary amines.[5]
-
Mechanism: The reaction is a direct acylation where the amine attacks the highly electrophilic carbonyl carbon of the acid chloride, with the chloride ion acting as the leaving group. This reaction is vigorous and typically requires a non-nucleophilic base to scavenge the HCl byproduct.[6]
-
Drawbacks: Its high reactivity makes it extremely sensitive to water, necessitating anhydrous reaction conditions. The generation of HCl can be detrimental to acid-labile molecules.
Method B: Carbodiimide-Mediated Coupling (EDC/NHS)
This widely-used method involves the activation of acrylic acid's carboxyl group with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS.[3]
-
Mechanism: EDC first reacts with the carboxyl group of acrylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form an amide bond. To improve efficiency and stability, NHS is often added to convert the O-acylisourea into a more stable NHS ester, which then reacts with the amine as in the NSA pathway.[7]
-
Versatility: This two-step approach is highly versatile and allows for the acrylamidation of a wide range of molecules.[8] The reaction conditions can be tuned, with the activation step being most efficient at a slightly acidic pH (4.5-6.0) and the subsequent amination favoring a pH of 7.2-7.5.[8]
Caption: Comparison of workflows for different acrylamidation methods.
Section 3: Head-to-Head Comparison
| Feature | This compound (NSA) | Acryloyl Chloride | EDC/NHS with Acrylic Acid |
| Reaction Steps | One | One | Two |
| Required Conditions | Aqueous buffer, pH 7.2-8.5 | Anhydrous organic solvent, non-nucleophilic base | Aqueous buffer, pH 4.5-7.5[8] |
| Reactivity | High, selective for primary amines | Very high, less selective | High, tunable |
| Byproducts | N-hydroxysuccinimide (water-soluble) | HCl (corrosive), requires scavenger base | Isourea (water-soluble), NHS |
| Substrate Compatibility | Excellent for biomolecules | Poor for water-soluble or acid-sensitive substrates | Good, but potential for side reactions with carboxyl-rich proteins[9] |
| Ease of Purification | Generally straightforward | Can be challenging due to base and salts | Generally straightforward, byproducts are water-soluble |
| Reagent Stability | Moderate, sensitive to hydrolysis[10] | Poor, highly sensitive to moisture | EDC is moisture-sensitive |
Section 4: Experimental Validation: Protocols & Data Interpretation
Rigorous analytical validation is critical to confirm the successful formation of the amide bond and to quantify the efficiency of the reaction.
Experimental Protocol 1: Acrylamidation of a Model Peptide with NSA
-
Dissolve Peptide: Dissolve 10 mg of a model peptide (e.g., a lysine-containing peptide) in 1 mL of 0.1 M sodium phosphate buffer, pH 7.5.
-
Prepare NSA Solution: Immediately before use, dissolve 5 mg of this compound in 100 µL of anhydrous DMSO.
-
Reaction: Add a 5-fold molar excess of the NSA solution to the peptide solution. Vortex briefly and allow the reaction to proceed for 1 hour at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule amine like Tris or glycine to a final concentration of 50 mM.
-
Analysis: Proceed immediately to analysis by HPLC and Mass Spectrometry.
Experimental Protocol 2: Acrylamidation via EDC/NHS Coupling
-
Activation: Dissolve 10 mg of acrylic acid in 1 mL of 0.1 M MES buffer, pH 6.0. Add a 1.5-fold molar excess of both EDC and NHS. Let the activation reaction proceed for 30 minutes at room temperature.[8]
-
Conjugation: Add the activated acrylic acid solution to the model peptide (dissolved in 0.1 M phosphate buffer, pH 7.5) at a 10-fold molar excess.
-
Reaction: Allow the conjugation to proceed for 2 hours at room temperature.
-
Analysis: Analyze the reaction mixture using HPLC and Mass Spectrometry.
Validation by High-Performance Liquid Chromatography (HPLC)
HPLC is an invaluable tool for monitoring the progress of the reaction. By comparing the chromatograms of the reaction mixture over time with the starting materials, one can observe the disappearance of the starting peptide peak and the appearance of a new, typically more hydrophobic, product peak.
-
Method: A reverse-phase C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is typically performed at 220 nm and 280 nm.
-
Interpretation: Successful conjugation is indicated by a new peak with a distinct retention time from the starting amine. The purity of the product can be assessed by integrating the peak areas.
Validation by Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of covalent modification by detecting the mass change associated with the addition of the acryloyl group (+55.02 Da).
-
Method: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for peptide and protein analysis.
-
Interpretation: The mass spectrum of the product should show a mass peak corresponding to the molecular weight of the starting material plus 55.02 Da for each successful acrylamidation.
Validation by ¹H NMR Spectroscopy
For small molecule conjugations, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural confirmation.
-
Method: Samples are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Interpretation: Successful formation of the acrylamide is confirmed by the appearance of characteristic vinyl proton signals, typically in the range of 5.5-6.5 ppm, and the disappearance of the signals from the starting amine. The amide proton will also give a characteristic signal.
Conclusion
This compound stands out as a premier reagent for acrylamide synthesis, particularly in bioconjugation, due to its high selectivity, mild reaction conditions, and operational simplicity. While alternatives like acryloyl chloride and EDC/NHS coupling have their place, they often come with more stringent reaction requirements or potential for side reactions.
Regardless of the chosen method, the importance of a multi-faceted validation approach cannot be overstated. The combination of chromatographic separation (HPLC) and mass confirmation (MS), supplemented by structural data from NMR where applicable, provides a self-validating system that ensures the integrity of the experimental results. This rigorous approach is essential for producing reliable data and advancing scientific discovery in the development of novel conjugates and materials.
References
- ResearchGate. Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry.
- MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- PubMed. In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the maillard reaction.
- ResearchGate. Which chemical compound can we use to replace Acrylamide for polymerization?.
- DORAS | DCU Research Repository. Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions.
- Consensus. Are there alternative methods to reduce acrylamide formation in food products?.
- ResearchGate. How to immobolise streptavidin to polyacrylamide using EDC/NHS?.
- Consensus. Are there alternative methods to reduce acrylamide formation in food products?.
- MDPI. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- ResearchGate. N-Hydroxysuccinimidyl-activated esters were used to couple the....
- Royal Society of Chemistry. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).
- PubMed. Acrylamide formation in different foods and potential strategies for reduction.
- RSC Advances. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
- MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- ResearchGate. 13 C NMR spectra of (a) CMG, (b) acrylamide, (c) CMG-g-PAM 5 (C) and....
- PubMed Central. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- Consensus. Are there alternative methods to reduce acrylamide formation in food products?.
- PubMed Central. Review of Research into the Determination of Acrylamide in Foods.
- AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
- Agilent. GC-MS Approaches to the Analysis of Acrylamide.
- Royal Society of Chemistry. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods.
- MDPI. Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate.
- ResearchGate. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).
- ResearchGate. Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent.
Sources
- 1. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
A Senior Application Scientist's Comparative Guide: N-Succinimidyl Acrylate vs. Carbodiimide (EDC) Chemistry for Amine Conjugation
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins and other biomolecules is a foundational technique. The choice of conjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays and surface functionalization. Among the myriad of available methods, targeting primary amines (–NH₂) on biomolecules is a prevalent strategy due to their abundance and nucleophilicity. This guide provides an in-depth, objective comparison of two prominent amine-reactive chemistries: the pre-activated N-succinimidyl acrylate (NSA) and the in situ activation method using carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
This document moves beyond a simple recitation of protocols to explore the underlying chemical principles, the causal logic behind experimental choices, and the practical implications for your research.
The Central Role of Amine-Reactive Chemistries
Primary amines, present on the N-terminus of proteins and the side chains of lysine residues, are excellent targets for covalent modification.[1] The goal is to form a stable amide bond, a linkage that is robust under physiological conditions. The two chemistries under review, NSA and EDC, achieve this end through distinct mechanistic pathways, each with its own set of advantages and limitations.
Carbodiimide (EDC) Chemistry: The "Zero-Length" Crosslinker
Carbodiimide chemistry, most commonly employing EDC, is a cornerstone of bioconjugation.[2][3] It is termed a "zero-length" crosslinker because no atoms from the EDC molecule are incorporated into the final amide bond between the two target molecules.[2][3]
The EDC-mediated reaction is a two-step process:
-
Activation of Carboxyl Groups: EDC reacts with a carboxyl group (–COOH) to form a highly reactive and unstable O-acylisourea intermediate.[2][4][5] This activation step is most efficient in an acidic environment (pH 4.5–6.0) to ensure the carboxyl group is protonated.[2][4]
-
Nucleophilic Attack by Amine: A primary amine then attacks the O-acylisourea intermediate, forming a stable amide bond and releasing an isourea byproduct.[2]
A significant challenge with EDC chemistry is the instability of the O-acylisourea intermediate, which is prone to hydrolysis in aqueous solutions, regenerating the original carboxyl group.[2][4] To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.[2][6] EDC reacts with the carboxyl group and NHS/Sulfo-NHS to form a more stable NHS-ester intermediate.[2][6] This semi-stable intermediate has a longer half-life, increasing the probability of a successful reaction with the amine. The reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2–8.5).[3][7]
// Nodes Carboxyl [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#FBBC05", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Bond [label="Amide Bond\n(R-CO-NH-R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea_Byproduct [label="Urea Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NHS [label="NHS / Sulfo-NHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHS_Ester [label="NHS-Ester Intermediate\n(More Stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis1 [label="Hydrolysis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Hydrolysis2 [label="Hydrolysis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges Carboxyl -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> Amide_Bond [label="+ Amine"]; Amide_Bond -> Urea_Byproduct [style=invis]; // for layout O_Acylisourea -> Hydrolysis1 [style=dashed, color="#EA4335"]; Hydrolysis1 -> Carboxyl [style=dashed, color="#EA4335"];
// NHS Pathway {rank=same; Carboxyl; EDC; NHS;} Carboxyl -> NHS_Ester [label="+ EDC\n+ NHS"]; NHS_Ester -> Amide_Bond [label="+ Amine"]; NHS_Ester -> Hydrolysis2 [style=dashed, color="#EA4335"]; Hydrolysis2 -> Carboxyl [style=dashed, color="#EA4335"]; }
EDC/NHS reaction mechanism for amide bond formation.
-
Two-Step vs. One-Pot: The inclusion of NHS/Sulfo-NHS allows for a two-step conjugation. First, the carboxyl-containing molecule is activated with EDC and NHS. Excess EDC can then be quenched or removed before adding the amine-containing molecule.[7] This prevents EDC from polymerizing the amine-containing molecule if it also possesses carboxyl groups.
-
pH Control: Optimal activation occurs at pH 4.5-6.0, while the subsequent amine reaction is favored at pH 7.2-8.5.[3][7] This pH dichotomy necessitates careful buffer selection and adjustment. MES buffer is often used for the activation step as it lacks primary amines and carboxyls.[2]
-
Side Reactions: A primary side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards amines.[5][8] Another is the hydrolysis of the active intermediates.[2][4]
This compound (NSA): The Pre-Activated Acrylate
This compound (NSA) is a heterobifunctional crosslinker containing an amine-reactive NHS ester and a polymerizable acrylate group.[9] For the purpose of this guide, we will focus on the reactivity of its NHS ester moiety for direct conjugation to amines, which is mechanistically analogous to other NHS esters.
The reaction of NSA with a primary amine is a direct, one-step aminolysis process. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]
// Nodes NSA [label="this compound\n(NHS Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Primary Amine\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Bond [label="Stable Amide Bond\n+ Acrylate Moiety", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS_Byproduct [label="NHS Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Carboxylic_Acid [label="Acrylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges NSA -> Amide_Bond [label="+ Amine (Aminolysis)"]; Amide_Bond -> NHS_Byproduct [style=invis]; // for layout NSA -> Hydrolysis [style=dashed, color="#EA4335"]; Hydrolysis -> Carboxylic_Acid [style=dashed, color="#EA4335"]; }
NSA reaction with a primary amine via aminolysis.
-
Hydrolysis Competition: The primary competing reaction is the hydrolysis of the NHS ester, which regenerates the carboxyl group (in this case, acrylic acid) and renders the molecule inactive for amine conjugation.[10][11][12] The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[6][11]
-
Reaction pH: The reaction is typically performed in a pH range of 7.2 to 9.0.[1] This is a compromise: a higher pH increases the concentration of the deprotonated, more nucleophilic amine, but also accelerates the rate of hydrolysis.[10]
-
Stability: NHS esters are susceptible to hydrolysis and should be stored under dry conditions.[12][13] Solutions of NSA should be prepared fresh in an anhydrous solvent like DMSO or DMF before being added to the aqueous reaction buffer.[11][14]
Head-to-Head Comparison: NSA vs. EDC Chemistry
The choice between these two chemistries is dictated by the specific requirements of the application, the nature of the molecules to be conjugated, and the desired level of control over the reaction.
| Feature | This compound (NSA) | Carbodiimide (EDC) Chemistry |
| Reaction Type | One-step aminolysis of a pre-activated ester. | Two-step in situ activation of a carboxyl group followed by amination. |
| Crosslinker Type | Introduces an acrylate moiety. | Zero-length; no spacer atoms are incorporated.[2][3] |
| Target Reactants | Molecule with primary amines. | Molecule with carboxyls and a molecule with primary amines. |
| Control | Simpler one-step reaction. | Allows for a two-step procedure to prevent self-polymerization.[7] |
| Optimal pH | pH 7.2 - 9.0 (a compromise between aminolysis and hydrolysis).[1] | Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5.[3][7] |
| Primary Side Reaction | Hydrolysis of the NHS ester.[10][11] | Hydrolysis of O-acylisourea/NHS-ester; formation of N-acylurea.[2][5][8] |
| Byproducts | N-hydroxysuccinimide (NHS). | Water-soluble urea derivative, NHS (if used).[2] |
| Stability | Reagent is moisture-sensitive.[12][13] | EDC is moisture-sensitive; intermediates are unstable in aqueous solution.[2][15] |
Experimental Protocols
To provide a practical context, below are representative, high-level protocols for protein conjugation using both chemistries. Note: These are starting points and must be optimized for your specific application.
This protocol is designed to conjugate a protein with available carboxyl groups (Protein 1) to a protein with available amine groups (Protein 2), minimizing self-conjugation of Protein 2.
Materials:
-
Protein 1 (containing carboxyl groups)
-
Protein 2 (containing amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Desalting Columns
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="1. Prepare Protein 1\nin Activation Buffer (pH 5-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="2. Add EDC and Sulfo-NHS\nIncubate 15-30 min at RT", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="3. Quench excess EDC\n(optional, with 2-Mercaptoethanol)\nor use desalting column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="4. Add Protein 2\nAdjust pH to 7.2-7.5", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="5. Incubate 2 hours at RT\nor overnight at 4°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step6 [label="6. Quench reaction\n(e.g., with Hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step7 [label="7. Purify conjugate\n(Desalting or Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }
Workflow for a two-step EDC/Sulfo-NHS conjugation.
Procedure:
-
Protein Preparation: Dissolve Protein 1 in Activation Buffer.
-
Activation: Immediately before use, prepare EDC and Sulfo-NHS solutions. Add EDC and Sulfo-NHS to the Protein 1 solution. A typical molar excess is 10-50 fold over the carboxyl groups. Incubate for 15-30 minutes at room temperature.[16][17]
-
Removal of Excess Reagents: Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer. This step also serves to raise the pH for the next step.
-
Conjugation: Immediately add the activated Protein 1 to a solution of Protein 2 in Coupling Buffer.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add a quenching reagent (e.g., hydroxylamine, lysine, or Tris) to consume any remaining active esters.
-
Purification: Purify the final conjugate from excess reagents and unconjugated proteins using an appropriate method, such as size exclusion chromatography.
This protocol describes the direct labeling of a protein's primary amines.
Materials:
-
Protein to be labeled
-
This compound (NSA)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Desalting Columns
Procedure:
-
Protein Preparation: Prepare the protein in the Reaction Buffer at a suitable concentration (e.g., 2-5 mg/mL). Ensure the buffer is free of extraneous primary amines (e.g., Tris, glycine).[14]
-
NSA Stock Solution: Allow the vial of NSA to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO. This should be done immediately before use.
-
Conjugation: While gently stirring the protein solution, add a calculated amount of the NSA stock solution. The molar ratio of NSA to protein will need to be optimized but typically ranges from 10:1 to 20:1.
-
Reaction: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the Quenching Solution to cap any unreacted NSA molecules.
-
Purification: Remove excess NSA and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Conclusion and Expert Recommendations
The choice between this compound and EDC chemistry is not a matter of one being universally superior, but rather which tool is appropriate for the task at hand.
Choose EDC chemistry when:
-
You need to create a "zero-length" crosslink without introducing any spacer atoms.
-
You are conjugating a carboxyl-containing molecule to an amine-containing molecule.
-
You need to prevent self-polymerization of a molecule that contains both amines and carboxyls, by utilizing a two-step procedure.
Choose this compound (or other NHS esters) when:
-
You are performing a direct, one-step labeling of primary amines.
-
The introduction of the acrylate functional group is either desired for subsequent polymerization or is structurally tolerated in the final conjugate.
-
A simpler, one-pot reaction with fewer pH adjustments is preferred.
Ultimately, a deep understanding of the mechanisms, reaction kinetics, and potential side reactions of each chemistry is paramount. By carefully considering the factors outlined in this guide, researchers can make informed decisions, leading to more efficient, reproducible, and successful bioconjugation outcomes.
References
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Bain, C. D., et al. Langmuir (2014). [Link]
- Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry.
- N-Hydroxysuccinimidyl-activated esters were used to couple the...
- Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- N-succinimidyl acryl
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates.
- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug
- High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Royal Society of Chemistry. [Link]
- What happens to NHS after hydrolysis of NHS-ester?
- The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society. [Link]
- Carbodiimide. Wikipedia. [Link]
- Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications: A general procedure.
- An Improved Method for Conjugating Monoclonal Antibodies with N-Hydroxysulfosuccinimidyl DOTA.
- Effects of N- hydroxysuccinimide Activation on the Surface and Bulk Properties of Polyurethanes Available for Bioconjugation.
- EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester.
- Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [Link]
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-Hydroxysuccinimide active ester [schem.jp]
- 13. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 14. biotium.com [biotium.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. proteochem.com [proteochem.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of NSAID-Protein Conjugates
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of Non-Steroidal Anti-Inflammatory Drug (NSAID)-protein conjugates. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the underlying rationale for experimental choices, ensuring a robust and validated approach to this critical area of drug safety and pharmacology.
Introduction: The Significance of NSAID-Protein Conjugation
Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapeutics for managing pain, fever, and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[2] However, a subset of these drugs can form covalent bonds with proteins, a process known as adduction or conjugation. This covalent modification can alter protein function, elicit immune responses, and is implicated in idiosyncratic adverse drug reactions (ADRs), which are a significant concern in drug development and clinical practice.[3][4][5][6] Understanding the mechanisms and targets of NSAID-protein conjugation is therefore paramount for developing safer therapeutics.
Mass spectrometry (MS) has become the cornerstone technology for identifying and characterizing these drug-protein adducts with high sensitivity and specificity.[7][8][9] This guide will compare various MS-based workflows, providing the scientific rationale to empower researchers to select and implement the most appropriate strategy for their specific research goals.
Mechanisms of Covalent Bond Formation: A Tale of Two NSAIDs
The formation of a covalent bond between an NSAID and a protein is not a random event. It is dictated by the chemical reactivity of the drug or its metabolites. Two primary mechanisms are prevalent:
Bioactivation to Reactive Metabolites: The Case of Diclofenac
Many NSAIDs are chemically stable in their parent form and require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to become reactive.[3][4][10] Diclofenac is a classic example, where its use is associated with rare but severe hepatotoxicity.[3][4]
CYP-mediated oxidation of diclofenac produces hydroxylated metabolites, such as 5-hydroxydiclofenac. These can be further oxidized to highly reactive quinone imines.[3][10] These electrophilic intermediates readily react with nucleophilic residues on proteins, such as cysteine, leading to covalent adduction. Another bioactivation pathway involves the formation of acyl glucuronides, which can also covalently modify proteins.[11][12]
Direct Acylation: The Aspirin Example
Aspirin (acetylsalicylic acid) possesses an inherent chemical reactivity that allows it to directly modify proteins without prior metabolic activation. The acetyl group of aspirin can be transferred to the ε-amino group of lysine residues on proteins, a process known as acetylation.[1][13][14][15] This stable covalent modification can alter the protein's structure and function. Human serum albumin (HSA) is a well-known target for aspirin-mediated acetylation.[14][15][16]
Mass Spectrometry Workflows for Adduct Analysis: A Comparative Overview
Several MS-based strategies can be employed to study NSAID-protein conjugates. The choice of workflow depends on the research question, whether the target protein is known, and whether the modification is anticipated.
"Bottom-Up" Proteomics: The Workhorse for Adduct Identification
The most common approach is "bottom-up" proteomics, which involves the enzymatic digestion of the protein(s) of interest into smaller peptides prior to LC-MS/MS analysis.[8][17]
-
Targeted Analysis: When the protein target and the expected mass shift of the modification are known, a targeted approach can be used. This involves specifically looking for peptides with the anticipated mass increase. This is a highly sensitive and specific method.
-
Untargeted (Open Modification) Search: When the adducts or their targets are unknown, an "open-mass" or open modification search is necessary.[5][18] These specialized algorithms search MS/MS data for any unexpected mass modifications on peptides, allowing for the discovery of novel adducts.[5][18][19][20]
Causality in Experimental Choices: The choice of enzyme for digestion is critical. Trypsin, which cleaves after lysine and arginine, is most common. However, if the modification occurs on a lysine residue (as with aspirin), this can prevent tryptic cleavage, leading to a "miscleaved" peptide. This information can be a valuable clue during data analysis.
"Top-Down" and Native Mass Spectrometry: A Holistic View
In "top-down" proteomics, intact proteins are introduced into the mass spectrometer.[21] This approach provides information on the overall degree of modification (e.g., how many drug molecules are bound per protein molecule) but does not typically identify the specific site of adduction.[8]
Native MS is a specialized form of top-down analysis where the protein's non-covalent interactions and native structure are preserved during ionization and analysis.[22] This can be useful for studying how adduction might affect protein conformation or its interaction with other molecules.
Advanced Strategies for Target Discovery
When the protein targets of an NSAID are completely unknown, more advanced techniques are required:
-
Photoaffinity Labeling: This chemical proteomics approach, exemplified by Small Molecule Interactome Mapping by Photoaffinity Labeling (SIM-PAL), uses a chemically modified version of the NSAID that can be activated by light to form a covalent bond with nearby proteins.[23][24] This allows for the "capture" of interacting proteins in a cellular context for subsequent identification by MS.
-
Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes to target specific enzyme families.[25] A competitive ABPP experiment can be performed where the proteome is pre-treated with an NSAID. A reduction in probe labeling for a particular protein suggests it is a target of the NSAID.
Comparative Guide to Methodologies
| Methodology | Primary Application | Strengths | Limitations | Typical Instrumentation |
| Targeted Bottom-Up MS | Quantifying known adducts on known proteins. | High sensitivity and specificity; quantitative. | Requires prior knowledge of the adduct and target. | Triple Quadrupole MS, High-Resolution MS (e.g., Orbitrap, Q-TOF) |
| Untargeted Bottom-Up MS | Discovering novel adducts and modification sites. | Does not require prior knowledge of the modification mass.[5][18] | Computationally intensive; can have higher false discovery rates.[7] | High-Resolution MS (e.g., Orbitrap, Q-TOF) |
| Top-Down / Native MS | Determining the stoichiometry of adduction on intact proteins. | Provides information on the intact protein level; can preserve native structure.[22] | Lower throughput; challenging for complex mixtures; does not pinpoint modification sites. | High-Resolution MS (e.g., FT-ICR, Orbitrap) |
| Photoaffinity Labeling (e.g., SIM-PAL) | Identifying protein targets in a cellular environment. | Captures interactions in a biological context; unbiased target discovery.[23][24] | Requires synthesis of a modified drug probe; potential for off-target labeling. | High-Resolution MS (e.g., Orbitrap, Q-TOF) |
| Activity-Based Protein Profiling (ABPP) | Identifying enzyme targets based on activity. | Provides functional information about the drug-target interaction. | Limited to proteins that react with the probe; indirect identification. | High-Resolution MS (e.g., Orbitrap, Q-TOF) |
Detailed Experimental Protocols
These protocols are provided as a validated starting point and should be optimized for specific experimental conditions.
Protocol 1: Bottom-Up Analysis of Aspirin-Acetylated Human Serum Albumin (HSA)
Objective: To identify lysine residues on HSA acetylated by aspirin.
-
Incubation: Incubate 40 µM of fatty acid-free HSA with 400 µM aspirin in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 16 hours. A control sample with HSA and buffer only should be run in parallel.[11]
-
Sample Preparation:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
-
Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Inject the peptide mixture onto a C18 reverse-phase column and separate using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) operating in data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the human proteome database using a search engine like MaxQuant, Mascot, or an open modification search tool like Magnum.[5]
-
Specify a variable modification of +42.0106 Da on lysine residues, corresponding to acetylation.
-
Validate the identified acetylated peptides by manual inspection of the MS/MS spectra.
-
Protocol 2: Identification of Diclofenac Adducts with a Model Protein (e.g., hGST P1-1)
Objective: To characterize the adducts formed from the bioactivation of diclofenac.
-
Bioactivation and Incubation:
-
Prepare a reaction mixture in 0.1 M potassium phosphate buffer (pH 7.4) containing 4 µM of a model protein (e.g., human glutathione-S-transferase P1-1), 1 mM diclofenac, and 500 nM of a recombinant CYP450 enzyme (e.g., a highly active mutant like CYP102A1M11H).[10]
-
Initiate the reaction by adding an NADPH-regenerating system.[10]
-
Incubate for 1 hour at 24°C.[10] A control incubation without the NADPH-regenerating system is essential.
-
-
Sample Preparation and Digestion: Follow the same steps for denaturation, reduction, alkylation, and tryptic digestion as described in Protocol 1.
-
LC-MS/MS Analysis: Perform LC-MS/MS analysis as described in Protocol 1.
-
Data Analysis:
-
Due to the multiple potential reactive metabolites of diclofenac, an open modification search is the most effective strategy.
-
Search the data for unexpected mass shifts on nucleophilic residues, particularly cysteine.
-
Known mass increments for diclofenac adducts, such as +249.0 Da (from o-imine methide) and +259.0 Da (substitution of a chlorine atom), can also be included as variable modifications in a targeted search.[3][4][10]
-
Conclusion and Future Perspectives
The mass spectrometric analysis of NSAID-protein conjugates is a dynamic field that is crucial for understanding and predicting drug-induced toxicities. While bottom-up proteomics remains the foundational technique for identifying adduction sites, the advent of open modification search algorithms has revolutionized our ability to discover novel and unexpected modifications.[5][18] Looking forward, the integration of chemical proteomics strategies with increasingly sensitive high-resolution mass spectrometry will enable a more comprehensive mapping of the "adductome" in a physiological context. This will ultimately lead to the design of safer drugs and a more personalized approach to medicine.
References
- Bussy, C., et al. (2012). Mass spectrometric characterization of protein adducts of multiple P450-dependent reactive intermediates of diclofenac to human glutathione-S-transferase P1-1. Chemical Research in Toxicology, 25(11), 2353-2363. [Link]
- Bussy, C., et al. (2012). Mass Spectrometric Characterization of Protein Adducts of Multiple P450-Dependent Reactive Intermediates of Diclofenac to Human Glutathione-S-transferase P1-1. Chemical Research in Toxicology, 25(11), 2353-2363. [Link]
- Kass, I. J., et al. (2017). Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. Drug Metabolism and Disposition, 45(10), 1106-1115. [Link]
- Dovhey, S. E., et al. (2012). A Proteomic Approach to Analyze the Aspirin-mediated Lysine Acetylome. Molecular & Cellular Proteomics, 11(6), M111.015335. [Link]
- Bussy, C., et al. (2012). Mass Spectrometric Characterization of Protein Adducts of Multiple P450-Dependent Reactive Intermediates of Diclofenac to Human Glutathione-S-transferase P1-1.
- Liyasova, M. S., et al. (2010). Reaction of human albumin with aspirin in vitro: mass spectrometric identification of acetylated lysines 199, 402, 519, and 545. Biochemical Pharmacology, 79(5), 784-791. [Link]
- Riffle, M., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3494-3502. [Link]
- Liyasova, M. S., et al. (2010). Reaction of human albumin with aspirin in vitro: mass spectrometric identification of acetylated lysines 199, 402, 519, and 545. PubMed. [Link]
- Uchida, S., et al. (2013). Bioactivation of diclofenac in human hepatocytes and the proposed human hepatic proteins modified by reactive metabolites. PubMed. [Link]
- Domingues, P., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 9(4), 79. [Link]
- Domingues, P., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
- Wang, J., et al. (2018). Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs. PubMed. [Link]
- Liyasova, M. S., et al. (2010). Reaction of human albumin with aspirin in vitro: Mass spectrometric identification of acetylated lysines 199, 402, 519, and 545.
- Riffle, M., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry.
- Wang, J., et al. (2018). Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs.
- Willems, S., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(11), 3163. [Link]
- Riffle, M., et al. (2022). Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry. PubMed. [Link]
- Riffle, M., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
- Menzel, E. J., & Kolarz, G. (1994). [Binding Capacity of Ibuprofen to Muscle Proteins]. PubMed. [Link]
- Aspirin. Wikipedia. [Link]
- Lanyon-Hogg, T., & Tate, E. W. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 625-638. [Link]
- Maciążek-Jurczyk, M., et al. (2020). A Comprehensive Spectroscopic Analysis of the Ibuprofen Binding with Human Serum Albumin, Part I.
- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjug
- Maciążek-Jurczyk, M., et al. (2021). A Comprehensive Spectroscopic Analysis of the Ibuprofen Binding with Human Serum Albumin, Part II. Molecules, 26(13), 3788. [Link]
- Baillie, T. A., & Rettie, A. E. (2011). Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology, 24(12), 2079-2092. [Link]
- Mass Spectrometric and Functional Aspects of Drug-Protein Conjugation.
- Park, B. K., et al. (2011). Drug bioactivation and protein adduct formation in the pathogenesis of drug-induced toxicity. AAPS Journal, 13(3), 332-341. [Link]
- Pant, S., & Klein-Seetharaman, J. (2016).
- Zhang, M. M., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(12), 1435-1444. [Link]
- Pant, S., & Klein-Seetharaman, J. (2017). Multiple binding modes of ibuprofen in human serum albumin identified by absolute binding free energy calculations.
- Zhang, T., et al. (2021). An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis, 11(6), 665-675. [Link]
- Verbeeck, R. K., et al. (1987).
- Kunihiro, Y., et al. (2012). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. International Journal of Molecular Sciences, 13(12), 16498-16521. [Link]
- Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
- Gault, J., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 9887-9930. [Link]
- Han, L., et al. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. PubMed. [Link]
- Saso, L., et al. (2001). Inhibition of Heat-induced Denaturation of Albumin by Nonsteroidal Antiinflammatory Drugs (NSAIDs): Pharmacological Implications.
Sources
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanism for Various Pharmacological Activities of NSAIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric characterization of protein adducts of multiple P450-dependent reactive intermediates of diclofenac to human glutathione-S-transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug bioactivation and protein adduct formation in the pathogenesis of drug-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactivation of diclofenac in human hepatocytes and the proposed human hepatic proteins modified by reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Proteomic Approach to Analyze the Aspirin-mediated Lysine Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reaction of human albumin with aspirin in vitro: mass spectrometric identification of acetylated lysines 199, 402, 519, and 545 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reaction of human albumin with aspirin in vitro: mass spectrometric identification of acetylated lysines 199, 402, 519, and 545 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
Determining the Efficiency of N-succinimidyl Acrylate Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. N-succinimidyl acrylate (NSA) has emerged as a valuable amine-reactive reagent for introducing a polymerizable acrylate group onto proteins, peptides, and other amine-containing molecules. The efficiency of this coupling reaction is paramount, directly impacting the functionality, purity, and overall success of the final conjugate. This guide provides an in-depth, objective comparison of methodologies to determine NSA coupling efficiency, supported by experimental insights and detailed protocols.
The Chemistry of NSA Coupling: A Foundation for Measurement
This compound belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely employed for their ability to react with primary amines under mild aqueous conditions.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
Several factors critically influence the efficiency of this reaction:
-
pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[3] At this pH, a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester remains manageable.
-
Temperature: Reactions are typically performed at room temperature or 4°C to balance reaction rate with the stability of the biomolecule.[3]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NSA.[4] Phosphate, bicarbonate, or borate buffers are commonly used.[3][5]
-
Concentration of Reactants: The molar ratio of NSA to the amine-containing molecule is a key parameter to optimize for desired levels of modification.
Methodologies for Determining Coupling Efficiency: A Comparative Analysis
The "coupling efficiency" can be defined in two primary ways: the percentage of the starting biomolecule that has been modified, or the average number of NSA molecules conjugated per biomolecule (in the case of macromolecules with multiple amine sites, such as antibodies). Several analytical techniques can be employed to quantify this, each with its own set of advantages and limitations.
Here, we compare three principal methodologies: Spectrophotometric Assays, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Spectrophotometric Assays: Indirect Quantification of Free Amines
This approach indirectly determines coupling efficiency by measuring the reduction in the number of free primary amines after the conjugation reaction. The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a widely used colorimetric method for this purpose.[4][6]
Principle: TNBSA reacts with primary amines to produce a highly chromogenic derivative that can be quantified by measuring its absorbance at 335 nm.[4] By comparing the absorbance of the conjugated sample to that of the unmodified starting material, the percentage of consumed amines can be calculated.[7]
Experimental Workflow: TNBSA Assay
Caption: Workflow for determining amine consumption using the TNBSA assay.
High-Performance Liquid Chromatography (HPLC): Direct Separation and Quantification
HPLC provides a direct method to assess coupling efficiency by separating the unreacted biomolecule from its conjugated forms.[8][9] This is particularly powerful for proteins and peptides.
Principle: Based on the physicochemical properties of the conjugate, different HPLC modes can be employed.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity.[10] The addition of the relatively hydrophobic acrylate group will typically cause the conjugated protein to elute at a later retention time than the unmodified protein.[8] By integrating the peak areas, the percentage of modified and unmodified protein can be determined.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing technique that also separates based on hydrophobicity and is particularly useful for analyzing antibody-drug conjugates (ADCs).[10][11]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. While less effective for resolving species with small mass additions, it can be useful for detecting aggregation that may result from the conjugation process.[9][10]
Experimental Workflow: RP-HPLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
The Decisive Advantage: N-Succinimidyl Acrylate in Modern Bioconjugation
A Senior Application Scientist's Guide to Linker Stability and Versatility
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that dictates the stability, efficacy, and ultimate success of the resulting conjugate. For researchers, scientists, and drug development professionals, this choice is not merely a matter of convenience but a fundamental aspect of rational design. This guide provides an in-depth, data-driven comparison of N-succinimidyl acrylate (NSA) with other prevalent bioconjugation reagents, highlighting the distinct advantages conferred by its unique chemical architecture. We will delve into the mechanistic underpinnings of these advantages, supported by experimental data and detailed protocols, to provide a comprehensive resource for the discerning scientist.
The A-Team of Bioconjugation: Unveiling the Power of this compound
This compound is a heterobifunctional crosslinker that possesses two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and an acrylate group. This dual functionality makes it a versatile tool for a wide range of bioconjugation applications. The NHS ester provides high reactivity and specificity towards primary amines, found on the side chains of lysine residues and the N-terminus of proteins, forming a highly stable amide bond.[1][2] The acrylate group, an α,β-unsaturated carbonyl, can participate in Michael addition reactions, particularly with thiols, and can also be polymerized to form hydrogels.[3][4]
The Achilles' Heel of Maleimides: A Tale of Instability
For decades, maleimide-based reagents have been the go-to choice for thiol-specific bioconjugation, targeting cysteine residues with high efficiency.[5] However, the thioether bond formed via a Michael addition reaction between a thiol and a maleimide, which results in a thiosuccinimide linkage, is susceptible to a retro-Michael reaction.[6][7] This reversibility is a significant liability, especially in the thiol-rich environment of the cytoplasm and blood plasma, leading to deconjugation and potential off-target effects.[7]
The instability of the thiosuccinimide linkage is a well-documented phenomenon. The retro-Michael reaction is base-catalyzed and temperature-dependent, leading to the dissociation of the conjugate back to its original thiol and maleimide components.[7] This inherent instability has driven the development of next-generation maleimides designed to mitigate this issue, often by promoting the hydrolysis of the succinimide ring to a more stable, ring-opened form.[8][9]
The Unyielding Strength of the Amide Bond: NSA's Core Advantage
In stark contrast to the lability of the thioether bond, the amide bond formed by the reaction of this compound's NHS ester with a primary amine is exceptionally stable.[1][10] Under physiological conditions, the half-life of an amide bond is estimated to be in the range of hundreds of years, making it a virtually irreversible linkage for most practical purposes.[10] This remarkable stability is the cornerstone of NSA's advantage in applications where long-term, stable conjugation is paramount, such as in the development of antibody-drug conjugates (ADCs) and other biotherapeutics.[11][12]
Quantitative Comparison of Linkage Stability
The following table summarizes the key stability differences between the linkages formed by this compound and maleimide-based reagents.
| Feature | This compound (Amide Bond) | Maleimide-Based Reagents (Thioether Bond) |
| Target Residue | Lysine, N-terminus (Primary Amines) | Cysteine (Thiols) |
| Bond Formed | Amide | Thioether (Thiosuccinimide) |
| Chemical Stability | Highly stable, resistant to hydrolysis | Susceptible to retro-Michael reaction and thiol exchange |
| Half-life (Physiological Conditions) | Extremely long (estimated in years)[10] | Variable, can be in the order of hours to days[13][14] |
| Primary Degradation Pathway | Enzymatic cleavage (in specific biological contexts) | Retro-Michael reaction, succinimide ring hydrolysis[6][8] |
Beyond Stability: The Versatility of Dual Functionality
The presence of the acrylate group endows NSA with a versatility that extends beyond simple protein labeling. This functionality opens up avenues for more complex biomaterial engineering.
-
Hydrogel Formation: The acrylate moiety can be readily polymerized, allowing for the in-situ formation of hydrogels.[15] This is particularly valuable for applications in drug delivery, tissue engineering, and 3D cell culture, where the hydrogel can serve as a scaffold for controlled release or cell encapsulation.[16][17]
-
Sequential and Orthogonal Conjugation: The dual reactivity of NSA allows for sequential or orthogonal conjugation strategies. For instance, a protein can first be modified via its amine groups with NSA, and the appended acrylate groups can then be used for a subsequent reaction with a thiol-containing molecule.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol provides a general method for conjugating this compound to a protein via its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound (NSA)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Reagent (optional): 1 M Tris-HCl or glycine, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
NSA Stock Solution Preparation: Immediately before use, prepare a stock solution of NSA (e.g., 10-20 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
While gently stirring the protein solution, add a 10- to 20-fold molar excess of the NSA stock solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours.
-
-
Quenching (Optional): To terminate the reaction, add the Quenching Reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This will consume any unreacted NSA.
-
Purification: Remove unreacted NSA and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling and confirm the integrity of the protein.
Visualizing the Workflow: Protein Conjugation with NSA
Caption: A typical workflow for protein conjugation using this compound.
Mechanistic Showdown: NSA vs. Maleimide
The fundamental difference in the stability of the resulting conjugates stems from the distinct reaction mechanisms of NSA and maleimides.
This compound: The Formation of a Stable Amide Bond
The NHS ester of NSA reacts with a primary amine through a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the stable N-hydroxysuccinimide leaving group and forming a robust amide bond.
Caption: Reversible reaction of a maleimide with a thiol to form a thiosuccinimide linkage.
Conclusion: A Clear Choice for Stability and Versatility
For applications demanding long-term stability and robustness of the bioconjugate, this compound presents a clear advantage over traditional maleimide-based reagents. The formation of a highly stable amide bond provides a "rock-solid" linkage that minimizes premature deconjugation and enhances the reliability and efficacy of the resulting biomolecule. Furthermore, the dual functionality of NSA, with its polymerizable acrylate group, offers an expanded toolkit for the creation of advanced biomaterials. While maleimides remain a valuable tool for specific, short-term applications or where cysteine-specific modification is the only viable option, the superior stability and versatility of this compound make it a compelling choice for the next generation of bioconjugates.
References
- BenchChem. (2025).
- Radzicka, A., & Wolfenden, R. (1995). A proficient enzyme. Science, 267(5194), 90-93.
- BenchChem. (2025). Thiol-PEG5-alcohol vs.
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
- BenchChem. (2025). Instability of the thiosuccinimide linkage and potential for retro-Michael reaction. BenchChem.
- Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide-thiol conjugates.
- Christie, R. J., Su, Y., Tumey, L. N., & Dimasi, N. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of controlled release, 220, 660-670.
- Vector Laboratories. (n.d.). Maleimide Reaction Chemistry.
- BenchChem. (2025).
- Lu, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
- BenchChem. (2025). A Head-to-Head Comparison of Amine-Reactive Crosslinkers for Researchers and Drug Development Professionals. BenchChem.
- Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.
- Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Smith, M. E., et al. (2011). The synthesis and characterization of a series of monodisperse, amine-terminated poly(ethylene glycol)s. Polymer Chemistry, 2(1), 60-69.
- Jones, M. W., et al. (2012). Thiol-Michael addition 'click' chemistry for the synthesis of well-defined polymers and polymer-protein conjugates. Polymer Chemistry, 3(6), 1472-1480.
- TCI Chemicals. (n.d.).
- Fadda, A. A., & El-Mekabaty, A. (2017). Amide Bond Activation of Biological Molecules. Molecules, 22(11), 1876.
- Thermo Fisher Scientific. (n.d.). Chemical Crosslinking Reagents—Section 5.2. Thermo Fisher Scientific.
- MIT OpenCourseWare. (n.d.). 5.
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
- Roy, D., et al. (2020). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. Journal of the American Chemical Society, 142(26), 11466-11475.
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
- Nair, D. P., et al. (2014). The thiol-Michael addition click reaction: a powerful and versatile tool for materials science. Chemical Society Reviews, 43(21), 7145-7168.
- TCI Chemicals. (n.d.).
- Polysciences, Inc. (n.d.). N-Acryloxysuccinimide. Polysciences, Inc.
- Hermanson, G. T. (2013).
- BenchChem. (2025).
- Barbey, R., et al. (2009). Polymer brushes via surface-initiated controlled radical polymerization: synthesis, characterization, properties, and applications. Chemical reviews, 109(11), 5437-5527.
- Wong, L. S., & Khan, F. (2016). Improved protein conjugation with uniform, macroporous poly (acrylamide-co-acrylic acid) hydrogel microspheres via EDC/NHS chemistry. Langmuir, 32(33), 8497-8504.
- Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of advanced research, 6(2), 105-121.
- ResearchGate. (2022). What is the stability of the intermediate after SMCC activates the antibody? How long can the Maleimide group last in an aqueous solution?
- Vector Laboratories. (2025). Maleimide Crosslinker Selection Guide.
- AAT Bioquest. (n.d.). SMCC and SMCC Plus™ Protein Crosslinkers.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
- Kade, M. J., et al. (2010). The power of thiol-ene chemistry. Journal of Polymer Science Part A: Polymer Chemistry, 48(4), 743-750.
- Slaughter, B. V., et al. (2009). Hydrogels in regenerative medicine.
- Mann, B. K., & West, J. L. (2002). Cell-adhesion peptides and their use in tissue engineering.
- Kalia, J., & Raines, R. T. (2008). Advances in bioconjugation. Current organic chemistry, 12(5), 387-397.
- Peppas, N. A., et al. (2000). Hydrogels in pharmaceutical formulations. European journal of pharmaceutics and biopharmaceutics, 50(1), 27-46.
- TCI America. (n.d.).
- Appel, E. A., et al. (2015). Injectable supramolecular polymer-nanoparticle hydrogels for cell and drug delivery applications.
- L'Faqihi-Olive, F. E., et al. (2010). Synthesis of peptide–protein conjugates using N-succinimidyl carbamate chemistry.
- CN103086941A - N-acryloyl succinimide and synthetic method thereof. (2013).
- Koniev, O., & Wagner, A. (2015). Developments in cysteine bioconjugation. Chemical Society Reviews, 44(15), 5495-5518.
- Bernardes, G. J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug. Chemical Society Reviews, 50(20), 11148-11185.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Chemical Crosslinking Reagents—Section 5.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Bioactive factor delivery strategies from engineered polymer hydrogels for therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Crosslinker Selection: Homobifunctional vs. Heterobifunctional Reagents
In the fields of bioconjugation, drug development, and diagnostics, the covalent linkage of biomolecules is a foundational technique.[1] Bifunctional crosslinkers are essential reagents that facilitate the conjugation of proteins, peptides, and other molecules for a wide array of applications, from studying protein-protein interactions to creating antibody-drug conjugates (ADCs).[1][2] The choice between the two primary classes of crosslinkers—homobifunctional and heterobifunctional—is a critical decision that significantly impacts the outcome of a conjugation strategy.[1] This guide provides an in-depth, objective comparison to aid researchers, scientists, and drug development professionals in selecting the most appropriate crosslinker for their needs.
The Fundamental Divide: One-Step Random vs. Two-Step Controlled Conjugation
The core difference between these two types of crosslinkers lies in their reactive ends and the resulting reaction strategy.[1]
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups at either end of a spacer arm.[3][4] They are typically used in a single-step reaction to link molecules with the same type of functional group, such as the primary amines found on lysine residues and the N-terminus of proteins.[1][5] This "shotgun" approach is often employed for applications like stabilizing protein complexes or capturing a snapshot of protein interactions.[2][6] However, this one-step reaction can lead to a lack of control, resulting in undesirable polymerization and self-conjugation.[1][7][8]
-
Heterobifunctional Crosslinkers: In contrast, these crosslinkers have two different reactive groups.[1][3][9] This feature allows for a more controlled, two-step (sequential) conjugation process.[1][10][11] One reactive end can be reacted with the first molecule, and after removing the excess crosslinker, the second reactive end is used to conjugate the second molecule.[1][10] This sequential approach significantly minimizes the formation of unwanted polymers and self-conjugates, leading to a more homogeneous and well-defined final product, which is critical for applications like the development of antibody-drug conjugates.[1][9][]
Head-to-Head Comparison: Key Decision-Making Parameters
| Feature | Homobifunctional Crosslinkers | Heterobifunctional Crosslinkers |
| Reactive Groups | Two identical reactive groups (e.g., NHS ester + NHS ester) | Two different reactive groups (e.g., NHS ester + Maleimide)[9] |
| Reaction Strategy | One-step; both groups react simultaneously[3][8] | Two-step, sequential; allows for controlled conjugation[1][10] |
| Control over Conjugation | Low; high potential for polymerization and self-conjugation[1][7] | High; minimizes undesirable side reactions[8][13] |
| Product Homogeneity | Low; often results in a heterogeneous mixture of products[7] | High; produces a more uniform and well-defined final conjugate[1][11] |
| Common Applications | Intramolecular crosslinking, polymer formation, initial protein-protein interaction screening[3][13][14] | Antibody-drug conjugates (ADCs), enzyme-antibody conjugates, surface immobilization[][13][15] |
| Example Reagents | Disuccinimidyl suberate (DSS), Disuccinimidyl glutarate (DSG)[14] | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)[14][16] |
| Primary Advantage | Simplicity of the one-step reaction protocol | Precision, control, and product homogeneity[11][13] |
| Primary Disadvantage | Lack of control, formation of poorly defined conjugates[7] | More complex, multi-step reaction protocol |
Mechanism of Action: A Visual Explanation
The choice of crosslinker dictates the reaction pathway and the final conjugated product. The diagrams below illustrate the conceptual difference between a one-step homobifunctional crosslinking reaction and a two-step heterobifunctional conjugation.
Caption: Homobifunctional crosslinking often yields a heterogeneous mixture of products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 4. covachem.com [covachem.com]
- 5. jpsionline.com [jpsionline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. 架橋の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. nbinno.com [nbinno.com]
- 16. 交联剂选择指南 [sigmaaldrich.com]
A Comparative Guide to the Stability of N-succinimidyl Acrylate Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the stability of the linkage between a biomolecule and its conjugate is paramount. This guide offers an in-depth technical comparison of the stability of conjugates formed using N-succinimidyl acrylate (NSA) against other prevalent amine-reactive chemistries. By understanding the underlying chemical principles and examining supporting experimental data, researchers can make informed decisions to optimize the performance and longevity of their bioconjugates.
The Chemistry of this compound Conjugation
This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a terminal acrylate group. The NHS ester reacts with primary amines, such as the N-terminus of a protein or the ε-amino group of lysine residues, to form a stable amide bond.[1][2] The acrylate group, an α,β-unsaturated carbonyl, can then participate in a Michael addition reaction with a nucleophile, typically a thiol (sulfhydryl) group from a cysteine residue.[3][4] This dual reactivity allows for the versatile linkage of different molecules.
However, the stability of the resulting conjugate over time is a critical consideration, influenced by factors such as pH, temperature, and the presence of other nucleophiles.[5] The primary degradation pathway for the unreacted NSA reagent is the hydrolysis of the NHS ester, which is accelerated at higher pH.[6][7] For the acrylate-thiol conjugate, the potential for a retro-Michael reaction exists, which can lead to deconjugation.[8]
Visualizing the Conjugation and Stability Workflow
Caption: Experimental workflow for comparing the stability of NSA conjugates with alternatives.
Head-to-Head Stability Comparison: NSA vs. NHS Ester Conjugates
To provide a clear comparison, we will focus on the stability of the initial amide bond formed by NSA versus a standard NHS ester that does not contain a secondary reactive group. The stability of the subsequent Michael adduct of the acrylate is a separate consideration, often compared to maleimide-thiol conjugates.[8][9]
Factors Influencing Amide Bond Stability
The amide bond is generally considered highly stable under physiological conditions.[10] However, the local chemical environment and the nature of the crosslinker can influence its long-term integrity. While both NSA and standard NHS esters form amide bonds, the presence of the acrylate moiety in NSA could potentially influence the electronic environment of the adjacent amide linkage.
| Feature | This compound (NSA) Conjugate | Standard NHS Ester Conjugate | Rationale & Key Considerations |
| Linkage Formed | Amide Bond | Amide Bond | Both react with primary amines to form a stable covalent bond.[1] |
| Primary Degradation Pathway (Unreacted Reagent) | Hydrolysis of NHS ester | Hydrolysis of NHS ester | This is a competing reaction during conjugation, accelerated by increasing pH.[11] |
| Conjugate Stability | Generally high | Very High | The amide bond is inherently stable. Any difference would likely be subtle and context-dependent. |
| Potential for Side Reactions | Polymerization of acrylate group | Minimal | The acrylate moiety can potentially polymerize, especially at high concentrations or in the presence of initiators.[12] |
| pH Sensitivity of Conjugate | Stable across a wide physiological range | Stable across a wide physiological range | Extreme pH values can lead to hydrolysis of the amide bond, but this is not a significant concern under normal biological conditions. |
Experimental Protocols for Stability Assessment
To empirically determine the long-term stability of bioconjugates, a well-designed experimental protocol is essential.
I. Conjugation of a Model Protein
Objective: To conjugate a model protein (e.g., Bovine Serum Albumin, BSA) with NSA and a standard NHS ester (e.g., NHS-acetate) under controlled conditions.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound (NSA)
-
NHS-acetate (as a control)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and 8.5
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of BSA in PBS at a concentration of 10 mg/mL.
-
Crosslinker Preparation: Prepare stock solutions of NSA and NHS-acetate in DMF or DMSO at a 10-fold molar excess to the protein.
-
Conjugation Reaction: Add the crosslinker solution to the protein solution while gently vortexing. Allow the reaction to proceed for 1-2 hours at room temperature. Perform separate reactions at pH 7.4 and 8.5.
-
Purification: Remove excess, unreacted crosslinker by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Confirm successful conjugation using a UV-Vis spectrophotometer to measure protein concentration and, if applicable, a method to quantify the degree of labeling.
II. Long-Term Stability Study
Objective: To assess the stability of the purified conjugates over an extended period under different storage conditions.
Procedure:
-
Aliquoting: Aliquot the purified conjugates into separate tubes.
-
Storage Conditions: Store the aliquots at 4°C and 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 7, 14, and 30 days), remove an aliquot from each storage condition for analysis.
-
Analysis:
-
Size-Exclusion Chromatography (SEC): Analyze the samples by SEC to detect any fragmentation or aggregation of the protein conjugate, which could indicate instability.[13]
-
Mass Spectrometry (MS): Use MS to determine the molecular weight of the conjugate and identify any loss of the conjugated moiety.[14]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor for the formation of aggregates over time.[5]
-
Visualizing the Stability Assessment Protocol
Caption: Step-by-step protocol for assessing conjugate stability over time.
Interpreting the Data and Making an Informed Choice
The primary output of this stability study will be a comparative dataset showing the integrity of the NSA-protein conjugate versus the control NHS-ester conjugate over time and under different temperature stresses.
-
SEC data will reveal if the conjugate remains as a single, monodisperse peak, indicating stability, or if it fragments or aggregates.
-
MS data will provide direct evidence of the covalent linkage's integrity. A decrease in the molecular weight of the conjugate over time would suggest the loss of the conjugated molecule.
-
DLS data will offer a sensitive measure of aggregate formation, which is a common indicator of protein instability.[5]
For most applications, the amide bond formed by both NSA and standard NHS esters will exhibit high stability. The choice between them will likely depend on the subsequent reaction desired. If the goal is to introduce a reactive acrylate handle for a subsequent Michael addition, NSA is the appropriate choice. If only a stable amide linkage is required, a simpler NHS ester may be more cost-effective and avoids potential side reactions associated with the acrylate group.
Conclusion
The stability of a bioconjugate is a critical determinant of its function and therapeutic potential.[15][16] While this compound provides a versatile tool for creating complex bioconjugates, a thorough understanding of its stability profile is essential. By conducting rigorous, comparative stability studies as outlined in this guide, researchers can ensure the selection of the most appropriate conjugation chemistry for their specific needs, leading to the development of robust and reliable bioconjugates.
References
- Patke, S., et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. BioProcess International.
- Baldwin, A. D., & Kiick, K. L. (2011). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 22(10), 1946–1953.
- Linseis, M., et al. (2023). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Linseis.
- American Chemical Society. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. ACS Publications.
- Wang, D., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Pharmaceutical Research, 34(5), 885-887.
- ResearchGate. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. ResearchGate.
- Sharma, A., et al. (2023). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Journal of Drug Delivery Science and Technology, 84, 104523.
- ResearchGate. (n.d.). Stabilization of Acrylic Esters. ResearchGate.
- G-Biosciences. (n.d.). Methods of Determining Protein Stability. G-Biosciences.
- Biggar, K. K., & Storey, K. B. (2018). Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. Biophysical Chemistry, 236, 26-36.
- Vahidi, S., & Konermann, L. (2021). Mass Spectrometry Methods for Measuring Protein Stability. Journal of the American Society for Mass Spectrometry, 32(6), 1365–1384.
- Wegner, S. V., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(45), 13536–13543.
- ResearchGate. (n.d.). Michael addition reactions in macromolecular design for emerging technologies. ResearchGate.
- Hermanson, G. T. (2013).
- Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Wickramathilaka, S. (2017). Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. Purdue University.
- De Silva, C., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(10), 1103.
- ResearchGate. (n.d.). Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry. ResearchGate.
- Lu, D., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances, 10(44), 26367–26374.
- Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152.
- ResearchGate. (n.d.). N-Hydroxysuccinimidyl-activated esters were used to couple the... ResearchGate.
- Lampi, A. M., & Reifenberger, R. G. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir, 30(45), 13536–13543.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660–670.
- Kumar, A., & Ishar, M. P. S. (2019). Amide Bond Activation of Biological Molecules. Molecules, 24(15), 2736.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- ResearchGate. (n.d.). Study on affecting factors of curing rate in ultraviolet curing adhesives containing modified acrylic ester prepolymers. ResearchGate.
- ResearchGate. (n.d.). What happens to NHS after hydrolysis of NHS-ester?. ResearchGate.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. linseis.com [linseis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biopharma-asia.com [biopharma-asia.com]
- 14. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmiweb.com [pharmiweb.com]
A Senior Application Scientist's Guide: TFP vs. NHS Esters for Amine Bioconjugation
Introduction: The Critical Choice in Covalent Coupling
In the landscape of bioconjugation—a cornerstone of modern drug development, diagnostics, and life science research—the covalent ligation of molecules to proteins, antibodies, and oligonucleotides is a daily necessity. Among the most prevalent and foundational of these reactions is the acylation of primary amines, predominantly found on the N-terminus of proteins and the ε-amino group of lysine residues. This reaction forges a stable, irreversible amide bond, a linkage critical for creating everything from antibody-drug conjugates (ADCs) to fluorescently labeled probes.
The workhorses for this transformation are amine-reactive activated esters. For decades, N-hydroxysuccinimide (NHS) esters have been the default choice, valued for their high reactivity and commercial availability. However, the emergence and increasing adoption of 2,3,5,6-tetrafluorophenyl (TFP) esters present researchers with a critical choice. While both react via the same fundamental mechanism, their nuanced differences in stability, reactivity, and handling can profoundly impact the efficiency, reproducibility, and ultimate success of a conjugation strategy.
This in-depth technical guide provides an objective, data-driven comparison of TFP and NHS esters. We will move beyond simple catalog descriptions to explore the underlying chemical principles, present comparative experimental data, and offer field-proven insights to help you, the researcher, make an informed decision for your specific application.
Core Principles of Amine Acylation: A Tale of Two Esters
Both TFP and NHS esters function as activated forms of a carboxylic acid, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an unprotonated primary amine (-NH₂). The reaction proceeds through a transient tetrahedral intermediate, which then collapses to form the desired amide bond and release the corresponding alcohol leaving group—either N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol.[1]
The success of this conjugation hinges on a critical kinetic competition: the rate of the desired aminolysis versus the rate of the undesired hydrolysis .[1] Water, being a weak nucleophile present in high concentration in aqueous buffers, constantly competes with the target amine to react with the ester. This hydrolytic degradation converts the active ester back into its unreactive carboxylic acid form, effectively quenching its ability to conjugate. Understanding and mitigating this side reaction is paramount to achieving high-yield, reproducible bioconjugation.
The Reaction Mechanism
The general mechanism for amine acylation by both TFP and NHS esters is illustrated below. The key difference lies in the nature of the leaving group (LG-OH), which is N-hydroxysuccinimide for NHS esters and 2,3,5,6-tetrafluorophenol for TFP esters.
Quantitative Comparison: Reactivity and Stability
The primary differentiator between TFP and NHS esters is their relative stability in aqueous buffers, particularly their susceptibility to hydrolysis. This stability directly influences the optimal reaction conditions and the overall efficiency of the conjugation.
| Parameter | TFP Ester | NHS Ester | Senior Scientist's Insight |
| Hydrolytic Stability | Significantly more stable, especially at basic pH.[2][3] Half-life can be up to 10-fold longer than NHS esters under basic conditions.[2][4] | Prone to rapid hydrolysis, especially as pH increases above 7.[5][6] | The superior stability of TFP esters provides a wider experimental window. This is a major advantage when working with low-concentration proteins or when longer incubation times are required to achieve desired labeling, reducing the pressure for rapid reaction quenching. |
| Half-life in Aqueous Buffer | pH 7.0: ~14.6 hourspH 8.0: ~5.8 hourspH 10.0: ~6.3 hours[4] | pH 7.0 (0°C): 4-5 hours[5][7]pH 8.0 (RT): ~1 hour[7]pH 8.6 (4°C): 10 minutes[5][7] | Note: TFP data is from SAMs, which may differ from solution-phase kinetics but clearly shows the stability trend. The rapid degradation of NHS esters at pH > 8 necessitates precise timing and often a larger molar excess of the reagent to compensate for hydrolytic loss. |
| Optimal pH for Conjugation | Effective over a broader range, typically pH 7.0-9.0.[8] | Optimal range is narrower, typically pH 7.2-8.5, with pH 8.3-8.5 being most common. | While both esters require deprotonated amines (pKa of lysine ε-NH₂ is ~10.5), the greater stability of TFP esters at pH 8.5-9.0 allows for efficient labeling with less concern for rapid reagent hydrolysis, potentially leading to higher conjugation yields.[9] |
| Reactivity with Amines | Highly reactive, forming a stable amide bond.[3] | Very high reactivity, with rapid formation of a stable amide bond. | Both esters are highly efficient at reacting with primary amines. The choice often comes down to balancing this reactivity with the stability of the ester under the chosen reaction conditions. |
| Byproducts | 2,3,5,6-tetrafluorophenol (TFP) | N-hydroxysuccinimide (NHS) | Both byproducts are water-soluble and are typically removed during standard purification steps like dialysis or size-exclusion chromatography. There is limited evidence to suggest significant detrimental effects of either byproduct on most proteins under typical reaction conditions. |
| Hydrophobicity | More hydrophobic due to the fluorinated phenyl ring.[4][6] | Generally more hydrophilic. | The increased hydrophobicity of TFP esters can be an advantage in applications like microarray spotting, leading to smaller, more defined spots.[4] However, it may require the use of co-solvents like DMSO or DMF to ensure solubility in aqueous buffers, a common practice for both ester types. |
Experimental Protocols: A Self-Validating System
To provide a practical framework for comparing these reagents, we present two key protocols. The first details a method to empirically determine and compare their hydrolysis rates. The second outlines a general procedure for protein conjugation, highlighting the critical differences in handling TFP and NHS esters.
Protocol 1: Determining and Comparing Hydrolysis Rates via UV-Vis Spectrophotometry
This protocol allows for a direct, quantitative comparison of the stability of your specific TFP and NHS ester reagents in your chosen buffer system. The principle relies on monitoring the increase in UV absorbance as the leaving group (NHS or TFP) is released upon hydrolysis.[1]
Rationale: By measuring the hydrolysis half-life (t₁/₂), you can make an informed decision on required reagent excess and optimal incubation times, leading to more consistent and efficient conjugations.
Materials:
-
TFP ester and NHS ester of the same carboxylic acid
-
Phosphate buffers (50 mM) at various pH values (e.g., 7.5, 8.0, 8.5)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
Methodology:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of the TFP and NHS esters in anhydrous DMSO. Causality Note: Using an anhydrous solvent is critical to prevent premature hydrolysis before the experiment begins.
-
Equilibrate Buffers: Equilibrate the phosphate buffers to the desired temperature (e.g., 25°C) in a water bath.
-
Initiate Hydrolysis:
-
Add 990 µL of the pre-warmed buffer to a quartz cuvette and place it in the spectrophotometer's thermostated holder.
-
Add 10 µL of the ester stock solution to the cuvette to achieve a final concentration of 0.1 mM. Mix quickly by gentle inversion. Causality Note: Keeping the final DMSO concentration low (<1%) minimizes its effect on the reaction kinetics.
-
-
Monitor Absorbance: Immediately begin monitoring the absorbance at the wavelength corresponding to the leaving group (e.g., ~260 nm for NHS). Record the absorbance at regular intervals until the value plateaus, indicating the reaction is complete.
-
Data Analysis:
-
The pseudo-first-order rate constant (k') for hydrolysis can be determined by plotting the natural logarithm of (A_final - A_t) versus time, where A_final is the final absorbance and A_t is the absorbance at time t. The slope of the resulting line is -k'.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k' .[1]
-
Protocol 2: General Protein Conjugation - A Comparative Workflow
This protocol outlines a method for conjugating an amine-reactive reagent to a model protein like Bovine Serum Albumin (BSA) or a specific antibody, highlighting key differences when using TFP vs. NHS esters.
Rationale: This direct comparison on your protein of interest will reveal the practical impact of ester choice on conjugation efficiency, which can be assessed by techniques such as SDS-PAGE, mass spectrometry, or functional assays.
Materials:
-
Protein of interest (e.g., antibody at 2-10 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5 (or other amine-free buffer like phosphate or borate)
-
TFP ester and NHS ester reagents
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column like Sephadex G-25)
Methodology:
-
Prepare Protein: Dissolve or dialyze the protein into the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine) which would compete in the reaction.[7]
-
Prepare Ester Solutions: Immediately before use, dissolve the TFP ester and NHS ester in separate tubes containing anhydrous DMSO to create 10 mM stock solutions. Causality Note: Preparing these solutions fresh is crucial, especially for the rapidly hydrolyzing NHS ester, to ensure maximum reactivity.
-
Initiate Conjugation:
-
Set up two parallel reactions, one for each ester type.
-
While gently stirring the protein solution, add a defined molar excess (e.g., 10- to 20-fold) of the ester stock solution.
-
-
Incubation:
-
For NHS Ester: Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Causality Note: The shorter reaction time at room temperature is often chosen to minimize the impact of hydrolysis, which is significantly faster than at 4°C.
-
For TFP Ester: Incubate at room temperature for 1-4 hours or at 4°C overnight. Causality Note: The greater stability of the TFP ester allows for longer, more flexible incubation times, which can be beneficial for achieving higher degrees of labeling, especially with less reactive proteins.
-
-
Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step consumes any unreacted ester.
-
Purify Conjugate: Remove unreacted reagent and byproducts (N-hydroxysuccinimide or tetrafluorophenol) using a desalting column or dialysis.
-
Analyze Results: Compare the degree of labeling and presence of aggregates for both conjugates using appropriate analytical methods (e.g., UV-Vis spectroscopy, SDS-PAGE, SEC-HPLC).
Conclusion: Selecting the Right Tool for the Job
The choice between TFP and NHS esters is not a matter of one being definitively "better," but rather selecting the optimal reagent for a specific experimental context.
-
NHS esters remain a viable and effective choice for many standard bioconjugation applications. Their high reactivity allows for rapid labeling, and their performance is well-documented. They are particularly suitable for straightforward conjugations with robust, high-concentration proteins where reaction times can be kept short and conditions tightly controlled.
-
TFP esters , however, offer a clear advantage in scenarios demanding greater control and flexibility. Their enhanced stability against hydrolysis provides a wider operational window, making them the superior choice for:
-
Reactions requiring longer incubation times.
-
Conjugations at higher pH (8.5-9.0) to maximize amine reactivity.
-
Working with low-concentration or precious protein samples where maximizing conjugation efficiency is critical.
-
Applications demanding the highest levels of reproducibility, as the reduced impact of hydrolysis leads to more consistent outcomes.[1]
-
As a Senior Application Scientist, my recommendation is to consider TFP esters as a powerful tool to enhance the robustness and efficiency of your bioconjugation workflows, particularly for challenging or high-stakes applications like the development of ADCs or sensitive diagnostic reagents. By understanding the chemical principles and validating performance with the protocols outlined herein, you can harness the distinct advantages of each ester to achieve your scientific goals with greater precision and confidence.
References
- Lockett, M. R., Phillips, M. F., Jarecki, J. L., Peelen, D., & Smith, L. M. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 24(1), 69-77. [Link]
- Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry.
- Tan, D., et al. (2018). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO at given pH values at room temperature, assessed by HPLC-MSAbs.
- Kawakami, K., et al. (2012). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Health Science, 58(2), 254-259. [Link]
- Woodman, R. H. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.
- De la Mora-Rey, T., et al. (2011). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 7, 733-742. [Link]
- De la Mora-Rey, T., et al. (2011). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates.
- Lockett, M. R., et al. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.
- Various Authors. (2008). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides.
- Fürth Lab. (n.d.).
- Walker, A. V., et al. (2014).
- Matusiak, M. (1982). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
- Tan, D., et al. (2018). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. RSC Publishing. [Link]
- Click Chemistry Tools. (n.d.). DBCO-PEG5-TFP Ester. [Link]
- Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH. [Link]
- An, H. J., & Tota, M. R. (1995). Reactions of N-hydroxysulfosuccinimide active esters. Semantic Scholar. [Link]
- Sun, H., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. [Link]
- Marcoux, G., et al. (2022). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. MDPI. [Link]
- Beck, A., et al. (2019). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6.
- Nagaya, T., et al. (2021).
- Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed - NIH. [Link]
- Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(15), 6239-6244. [Link]
- Miller, J. J., & Schnermann, M. J. (2021). Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates. Current Opinion in Chemical Biology, 63, 134-142. [Link]
- Miller, J. J., & Schnermann, M. J. (2021).
- Fay, R., & Holland, J. P. (2019). The Impact of Emerging Bioconjugation Chemistries on Radiopharmaceuticals. Journal of Nuclear Medicine, 60(5), 587-591. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying N-succinimidyl Acrylate Surface Density: A Comparative Guide to Methodologies and Chemistries
For researchers, scientists, and drug development professionals, the precise control and characterization of surface chemistry are paramount for the successful immobilization of biomolecules. N-succinimidyl acrylate (NSA) has emerged as a popular surface modification agent due to its ability to form stable amide bonds with primary amines on proteins, peptides, and other ligands. However, the ultimate success of any application hinges on the ability to accurately quantify the density of these reactive groups on a surface. This guide provides an in-depth, objective comparison of various techniques to quantify NSA surface density, supported by experimental insights. Furthermore, we will compare the performance of NSA chemistry against common alternative immobilization strategies.
The Critical Need for Quantifying Surface Density
The density of reactive NSA groups directly influences the amount of biomolecule that can be immobilized, its orientation, and ultimately, its biological activity. An insufficient density can lead to low signal in diagnostic assays or reduced therapeutic efficacy. Conversely, an excessively high density can cause steric hindrance, leading to denatured proteins or inaccessible binding sites. Therefore, robust quantification is not merely a quality control step but a critical parameter for optimizing and ensuring the reproducibility of your surface-based applications.
Methodologies for Quantifying NSA Surface Density
A variety of analytical techniques can be employed to quantify the surface density of NSA. The choice of method depends on factors such as the required sensitivity, the nature of the substrate, and the availability of instrumentation.
X-Ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a highly surface-sensitive technique that provides elemental and chemical state information of the top few nanometers of a material.[1] For NSA-functionalized surfaces, the nitrogen (N 1s) signal is of particular interest. The N-succinimidyl group contains a characteristic nitrogen atom within the succinimide ring.
Experimental Insight: By acquiring high-resolution N 1s spectra, one can identify the peak corresponding to the succinimidyl nitrogen (typically around 400-401 eV).[2][3] The atomic concentration of this nitrogen species can be calculated from the peak area and the instrument's sensitivity factors, providing a quantitative measure of the NSA surface coverage.[1] It is crucial to also analyze the C 1s and O 1s spectra to confirm the presence of the ester and carbonyl groups characteristic of the NSA molecule.
Advantages:
-
Provides quantitative elemental and chemical state information.
-
Non-destructive.
-
Applicable to a wide range of solid substrates.
Limitations:
-
Requires ultra-high vacuum, limiting in-situ measurements.
-
Data analysis can be complex.
-
Does not directly measure the reactivity of the NHS esters.
dot
Caption: Workflow for XPS analysis of NSA surface density.
Fluorescence-Based Assays
Principle: This widely accessible method involves reacting the NSA-functionalized surface with a fluorescently labeled molecule containing a primary amine.[4][5] The fluorescence intensity of the surface is then measured, which is directly proportional to the number of immobilized fluorescent probes and, therefore, the density of reactive NSA groups.
Experimental Insight: A key challenge with fluorescence quantification is self-quenching at high dye concentrations, which can lead to a non-linear relationship between fluorescence intensity and surface density.[5] To overcome this, a competitive reaction approach is recommended. Here, the surface is incubated with a mixture of a fluorescently labeled amine and a non-fluorescent competitor amine in large excess.[6] By controlling the ratio of these two molecules, a linear response can be achieved over a wider dynamic range.
Advantages:
-
High sensitivity and ease of use.[5]
-
Provides information on the spatial homogeneity of the functionalization.[5]
-
Can be performed with standard laboratory equipment (fluorescence microscope or plate reader).
Limitations:
-
Indirect measurement of NSA density.
-
Susceptible to photobleaching and self-quenching.[5]
-
Requires careful selection of fluorescent probes and optimization of reaction conditions.
dot
Caption: General workflow for fluorescence-based quantification.
Atomic Force Microscopy (AFM)
Principle: AFM is a high-resolution scanning probe microscopy technique that can be used to measure the thickness of the immobilized polymer layer.[7] By creating a scratch in the NSA polymer layer down to the substrate, the height difference between the polymer surface and the substrate can be measured, providing the layer thickness.[8][9][10]
Experimental Insight: This "scratch-and-scan" method is particularly useful for characterizing thicker polymer films.[10][11] For very thin, monolayer-like coatings, accurately creating a clean scratch without damaging the underlying substrate can be challenging. The force applied during scratching needs to be carefully controlled.[11] Assuming a uniform polymer layer and knowing the density of the polymer, the surface density of NSA can be estimated from the measured thickness.
Advantages:
-
Provides high-resolution topographical information.[7]
-
Can measure film thickness from nanometers to micrometers.[7][10]
-
Offers a direct physical measurement of the polymer layer.
Limitations:
-
The "scratching" step can be destructive.
-
Assumes a uniform polymer density for density calculations.
-
May not be suitable for very thin or non-uniform coatings.
Contact Angle Goniometry
Principle: This technique measures the contact angle of a liquid droplet on a solid surface, which provides information about the surface's wettability and surface free energy.[12][13][14] The successful immobilization of NSA, which is more hydrophobic than a bare silica or glass surface, will result in a change in the contact angle.
Experimental Insight: While not a direct quantitative method for surface density, contact angle goniometry is an excellent qualitative and semi-quantitative tool to confirm the successful modification of a surface.[15][16] By measuring the contact angle before and after the NSA functionalization, a significant increase in the contact angle for a water droplet indicates a more hydrophobic surface, consistent with the presence of the NSA layer. It is a rapid and straightforward method to screen for successful surface modification.
Advantages:
-
Simple, fast, and non-destructive.
-
Provides valuable information about surface chemistry changes.
-
Requires relatively inexpensive instrumentation.
Limitations:
-
Provides indirect and semi-quantitative information about surface density.
-
Sensitive to surface roughness and contamination.
Comparative Analysis of Quantification Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| XPS | Elemental analysis of the surface | Quantitative elemental and chemical state composition | Quantitative, non-destructive, versatile for many substrates | Requires UHV, complex data analysis, doesn't measure reactivity |
| Fluorescence Assay | Reaction with a fluorescent probe | Reactivity and spatial distribution of functional groups | High sensitivity, ease of use, spatial information | Indirect, prone to quenching and photobleaching |
| AFM | Topographical measurement of layer thickness | Polymer layer thickness | High resolution, direct physical measurement | Destructive (scratching), assumes uniform density |
| Contact Angle | Measurement of surface wettability | Qualitative change in surface chemistry | Simple, fast, non-destructive | Indirect, semi-quantitative |
NSA vs. Alternative Immobilization Chemistries
The choice of surface chemistry is as critical as the method used for its quantification. Here, we compare NSA with other common immobilization strategies.
EDC/NHS Chemistry
Mechanism: This is a "zero-length" crosslinking method where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates carboxyl groups on a surface to form a reactive O-acylisourea intermediate. This intermediate can then react with N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which subsequently reacts with primary amines on the biomolecule.[17][18]
Comparison with NSA:
-
NSA: Provides a pre-activated surface, simplifying the immobilization to a one-step process.[19]
-
EDC/NHS: Requires a two-step activation and coupling process.[20] The stability of the EDC-activated intermediate is a critical parameter, and the efficiency can be sensitive to pH and buffer composition.[21][22] There is also a risk of side reactions, such as the formation of N-acylurea.[20]
Maleimide Chemistry
Mechanism: Maleimide groups react specifically with free sulfhydryl (thiol) groups on biomolecules, such as those found in cysteine residues, to form a stable thioether bond.[23]
Comparison with NSA:
-
NSA: Targets abundant primary amines.
-
Maleimide: Offers higher specificity by targeting less abundant sulfhydryl groups. This can be advantageous for controlling the orientation of the immobilized biomolecule, especially if a specific cysteine residue is engineered into the protein. The reaction is most efficient at a pH range of 6.5-7.5.[23]
Biotin-Streptavidin Interaction
Mechanism: This is a non-covalent, yet extremely strong and specific, biological interaction. A surface is functionalized with biotin, and the biomolecule is conjugated to streptavidin (or vice versa). The high affinity between biotin and streptavidin leads to a very stable immobilization.
Comparison with NSA:
-
NSA: Forms a direct covalent bond.
-
Biotin-Streptavidin: A non-covalent linkage, which might be a concern for applications requiring extreme stability. However, the specificity of the interaction is a major advantage, and it is a very robust and widely used method.
dot
Caption: Comparison of immobilization chemistries.
Conclusion
The successful application of this compound-functionalized surfaces relies on the ability to accurately and reliably quantify the surface density of reactive groups. This guide has provided a comparative overview of key analytical techniques, each with its own strengths and limitations. While XPS offers direct quantitative elemental information, fluorescence-based assays provide a sensitive measure of reactive groups. AFM and contact angle goniometry serve as valuable complementary techniques for characterizing the physical and chemical properties of the surface.
Furthermore, the choice of NSA over other immobilization chemistries depends on the specific application requirements. NSA offers a convenient one-step process for reacting with abundant primary amines. In contrast, EDC/NHS chemistry, while versatile, involves a more complex two-step process. For applications demanding high specificity and controlled orientation, maleimide chemistry or the biotin-streptavidin system may be more suitable alternatives. By carefully selecting the appropriate quantification methods and immobilization chemistry, researchers can gain greater control over their surface functionalization, leading to more reproducible and reliable results in their scientific endeavors.
References
- Wang, Y., Lowe, R. D., Mejia, Y. X., Feindt, H., Steltenkamp, S., & Burg, T. P. (2013). A Fluorescence Based Method for the Quantification of Surface Functional Groups in Closed Micro- And Nanofluidic Channels. Biomicrofluidics, 7(2), 26503. [Link]
- Wang, Y., Lowe, R. D., Mejia, Y. X., Feindt, H., Steltenkamp, S., & Burg, T. P. (2013). A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels.
- Jaffal, S. M., Mougin, K., & Haidara, H. (2007). In situ thickness measurements of ultra-thin multilayer polymer films by atomic force microscopy.
- Wang, Y., Lowe, R. D., Mejia, Y. X., Feindt, H., Steltenkamp, S., & Burg, T. P. (2013). Supplemental Material A Fluorescence Based Method for the Quantification of Surface Functional Groups in Closed Micro and Nanofluid. Max Planck Institute for Biophysical Chemistry. [Link]
- University of Illinois. (n.d.). Contact Angle Goniometry.
- Dyne Testing. (n.d.). Contact Angle Measurement Equipment. Dyne Testing. [Link]
- Szafert, S., & Wasiak, T. (2009). Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method.
- Industrial Physics. (n.d.). Goniometers: Uses in Surface Tension Measurement. Industrial Physics. [Link]
- Lee, Y., & Mrksich, M. (2002). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 18(26), 10225–10232. [Link]
- Gooding, J. J. (2017). Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors. Sensors, 17(12), 2877. [Link]
- Quora. (2016). How to measure clearly the thickness of a thin film using AFM. Quora. [Link]
- Wang, Y., & Li, B. (2010). Facile measurement of polymer film thickness ranging from nanometer to micrometer scale using atomic force microscopy.
- Liu, Z., et al. (2019). Experimental comparison of surface chemistries for biomolecule immobilization on paper-based microfluidic devices. University of Toronto. [Link]
- Lee, Y., & Mrksich, M. (2002). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 18(26), 10225–10232. [Link]
- ICSPI. (n.d.). AFM for Thickness Measurement. ICSPI. [Link]
- O'Reilly, R. K., & Resmini, M. (2013). Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligand. Analytical and Bioanalytical Chemistry, 405(14), 4615–4626. [Link]
- Kiriy, A., & Stamm, M. (2002). Thickness measurement of thin films using atomic force microscopy based scratching. Journal of Adhesion Science and Technology, 16(11), 1429–1442. [Link]
- Deodhar, S., & L'Allier, J. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1436–1445. [Link]
- Brinkmann, A., & Deodhar, S. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Analytical Chemistry, 90(23), 13919–13926. [Link]
- Kriesche, T., & Lappan, U. (2011). Scope and limitations of surface functional group quantification methods: exploratory study with poly(acrylic acid)-grafted micro- and nanoparticles. Analytical and Bioanalytical Chemistry, 400(9), 2919–2931. [Link]
- G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]
- Walsh Medical Media. (2024).
- Brinkmann, A., & Deodhar, S. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Analytical Chemistry, 90(23), 13919–13926. [Link]
- Deodhar, S. (2019). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles.
- Qin, A., et al. (2020). Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation. Chemical Science, 11(16), 4081–4087. [Link]
- Patra, C. R., & Jana, N. R. (2014). Immobilization of biomolecules on the surface of inorganic nanoparticles for biomedical applications. Journal of Biomedical Nanotechnology, 10(10), 2851–2871. [Link]
- EAG Laboratories. (n.d.). Surface and Interface Characterization of Polymers.
- Chan, C.-M., & Li, L. (2007). Polymer surface structures determined using ToF-SIMS.
- De Clercq, J., & Du Prez, F. (2022). Characterization of polymeric surfaces and interfaces using time‐of‐flight secondary ion mass spectrometry.
- Chan, C.-M., & Li, L. (2007). Surface Characterization of Polymer Blends by XPS and ToF-SIMS. Polymers, 2(3), 236–251. [Link]
- Delcorte, A. (2002). POLYMER SURFACES STUDIED BY ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) Molecular weight effects and quantification.
- Román, J., & Aparicio, C. (2018). XPS N 1s spectra of surfaces B, C, and D.
- Ramakrishna, S., & Kumar, S. (2020). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.
- Armelin, E., et al. (2008). XPS spectra of the N-succinimidyl ester pyrrole: (a) survey scan and...
- Sharma, S., & Singhal, C. (2012). Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications. Sensors, 12(9), 11648–11660. [Link]
- Hoffman, A. S. (2012). N-Hydroxysuccinimidyl-activated esters were used to couple the...
- Friedrich, J. F., & Mix, R. (2019). XPS investigation on the reactivity of surface imine groups with TFAA. Surface and Interface Analysis, 51(5), 564–574. [Link]
- Leggett, G. J., & Scurr, D. J. (2018). XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) scaffolds in pigment. White Rose Research Online. [Link]
- Wöll, C. (n.d.). Chemical analysis of surfaces and organic thin films by means of XPS. Leibniz University Hannover. [Link]
- Truong, V. K., & Al-Bataineh, S. A. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- Corning. (n.d.). Immobilization Principles – Selecting the Surface for ELISA Assays. Corning. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Thickness - ICSPI [icspicorp.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Thickness measurement of thin films using atomic force microscopy based scratching [ouci.dntb.gov.ua]
- 12. ossila.com [ossila.com]
- 13. Contact Angle Goniometry | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 14. dynetesting.com [dynetesting.com]
- 15. tau.ac.il [tau.ac.il]
- 16. industrialphysics.com [industrialphysics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to N-Succinimidyl Acrylate: Navigating the Duality of Reactivity in Bioconjugation
For the discerning researcher in drug development and the broader scientific community, the selection of a crosslinking reagent is a critical decision that dictates the efficacy and reproducibility of bioconjugation. N-succinimidyl acrylate (NSA) presents a unique molecular architecture, offering dual reactivity through its N-hydroxysuccinimide (NHS) ester and its acrylate moiety. This guide provides an in-depth, objective comparison of NSA's performance in different buffer systems, supported by established chemical principles and detailed experimental protocols to empower researchers to harness its full potential.
The Dual Nature of this compound: A Tale of Two Reactions
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. This duality is the source of both its versatility and the complexity of its application. The two key reactions at play are:
-
Acylation via the NHS Ester: The N-hydroxysuccinimide ester is a well-established amine-reactive group. It reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is highly dependent on pH, with optimal rates typically observed between pH 7.2 and 8.5.[1][] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[1][3]
-
Michael Addition via the Acrylate: The acrylate group is an α,β-unsaturated carbonyl compound, making it susceptible to conjugate addition, also known as a Michael addition. Primary and secondary amines can act as nucleophiles, attacking the β-carbon of the acrylate to form a stable carbon-nitrogen bond. This reaction is also base-catalyzed, with increased rates at higher pH.[4][5]
The central challenge and opportunity in using NSA lies in controlling the competition between these two reactions to achieve the desired conjugation outcome. The choice of buffer system is the primary tool for exerting this control.
The Critical Role of Buffer Systems
The buffer environment profoundly influences the stability of NSA and the chemoselectivity of its reactions. Three commonly used non-amine-containing buffers in bioconjugation are phosphate, sodium bicarbonate, and borate buffers.
dot
Caption: Logical relationship of factors influencing NSA reactivity.
Comparative Performance in Key Buffer Systems
The ideal buffer for NSA conjugation depends on the desired outcome. The following table summarizes the anticipated performance of NSA in different buffer systems based on established principles of NHS ester and acrylate chemistry.
| Buffer System | pH Range | NHS Ester Stability (Hydrolysis) | Acylation Rate | Michael Addition Rate | Potential for Polymerization | Recommendation |
| Phosphate Buffer | 6.5 - 8.0 | Moderate to Good | Moderate to High | Low to Moderate | Low | Good general-purpose buffer, offers a balance between acylation and stability. |
| Sodium Bicarbonate | 8.0 - 9.0 | Low to Moderate | High | Moderate to High | Moderate | Promotes rapid reaction but at the cost of increased hydrolysis and potential side reactions. |
| Borate Buffer | 8.0 - 9.5 | Low | High | High | High | High reactivity, but significant risk of hydrolysis and polymerization. Use with caution. |
Experimental Protocols for Evaluating NSA Performance
To empower researchers to determine the optimal conditions for their specific application, we provide the following detailed experimental protocols.
Protocol 1: Determining the Hydrolysis Rate of this compound
This protocol measures the rate of NSA hydrolysis in a given buffer by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
Materials:
-
This compound (NSA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Buffer of interest (e.g., 0.1 M Phosphate, pH 7.4; 0.1 M Sodium Bicarbonate, pH 8.3; 0.1 M Borate, pH 9.0)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare a 10 mM stock solution of NSA in anhydrous DMF or DMSO immediately before use.
-
Equilibrate the buffer of interest to the desired temperature in a quartz cuvette inside the spectrophotometer.
-
Blank the spectrophotometer with the buffer at 260 nm.
-
Initiate the reaction by adding a small volume of the NSA stock solution to the buffer in the cuvette (e.g., 10 µL into 1 mL for a final concentration of 100 µM). Mix quickly and thoroughly.
-
Immediately begin monitoring the absorbance at 260 nm at regular intervals. The frequency of readings will depend on the expected rate of hydrolysis (faster at higher pH).
-
Continue monitoring until the absorbance reaches a plateau, indicating the completion of the hydrolysis reaction.
-
The half-life (t½) of the NHS ester can be calculated from the pseudo-first-order rate constant, which is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
dot
Caption: Experimental workflow for determining NSA hydrolysis rate.
Protocol 2: Assessing Conjugation Efficiency and Chemoselectivity
This protocol uses a model protein (e.g., Bovine Serum Albumin, BSA) to assess the extent of conjugation and to differentiate between acylation and Michael addition.
Materials:
-
This compound (NSA)
-
Bovine Serum Albumin (BSA)
-
Buffer of interest (e.g., 0.1 M Phosphate, pH 7.4; 0.1 M Sodium Bicarbonate, pH 8.3)
-
Desalting column
-
LC-MS system
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare a 1 mg/mL solution of BSA in the chosen reaction buffer.
-
Prepare a 10 mM stock solution of NSA in anhydrous DMF or DMSO.
-
Add a 10-fold molar excess of the NSA stock solution to the BSA solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess, unreacted NSA using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
SDS-PAGE Analysis: Analyze the purified conjugate by SDS-PAGE. An increase in the molecular weight of the BSA band compared to the unmodified control indicates successful conjugation.
-
LC-MS Analysis: For a more detailed analysis, the conjugated protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS.
-
Search for peptide modifications corresponding to the mass of an acryloyl group (+55 Da) for acylation.
-
Search for peptide modifications corresponding to the mass of the entire NSA molecule that has undergone Michael addition and subsequent hydrolysis of the NHS ester (+151 Da). The exact mass will depend on the final stable product. This allows for the identification of specific lysine residues that have been modified and can help to distinguish between the two reaction pathways.
-
Alternatives to this compound
For applications where the dual reactivity of NSA is undesirable, several alternative crosslinkers are available.
| Crosslinker Type | Reactive Groups | Key Features |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | NHS Ester, Maleimide | Well-established heterobifunctional crosslinker. Maleimide group is highly specific for thiols. |
| Disuccinimidyl suberate (DSS) | NHS Ester, NHS Ester | Homobifunctional crosslinker for linking two amine-containing molecules. |
| Sulfonyl Acrylates | Sulfonyl Acrylate | Can be designed for high selectivity towards lysine residues.[6] |
Conclusion and Recommendations
This compound is a powerful tool for bioconjugation, but its effective use requires a thorough understanding of its dual reactivity. The choice of buffer system is paramount in controlling the outcome of the conjugation reaction.
-
For applications where acylation is the primary goal , a phosphate buffer at pH 7.2-7.8 is recommended to balance reaction rate with the stability of the NHS ester.
-
To favor Michael addition , a higher pH buffer such as sodium bicarbonate (pH 8.0-8.5) can be employed, though this increases the risk of hydrolysis and potential polymerization.
-
Researchers should be aware of the potential for polymerization of the acrylate moiety , especially at higher pH and concentrations. The inclusion of a polymerization inhibitor in some applications may be warranted.
Ultimately, the optimal conditions for NSA-mediated conjugation are application-dependent. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and optimize their conjugation strategies, ensuring reproducible and efficient outcomes. By carefully considering the interplay of pH, buffer composition, and the unique dual reactivity of NSA, scientists and drug development professionals can confidently employ this versatile crosslinker in their research endeavors.
References
- Pharma Focus America. (n.d.).
- Kasper, P. T., et al. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry, 31(11), 2255–2264. [Link]
- Wyatt Technology. (n.d.). Analyze conjugated proteins, polymers, and macromolecules. [Link]
- Ippoliti, S., et al. (2023). Comprehensive LC-MS Analytical Assays for Antibody-Oligonucleotide Conjugate (AOC) and siRNA Linker-Payload Characterization.
- Matos, M. J., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(11), 4004–4017. [Link]
- Vensel, D. L., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(46), 13879–13888. [Link]
- de Groot, F. M. H., et al. (2020). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Angewandte Chemie International Edition, 59(4), 1638–1643. [Link]
- Wakankar, A., et al. (2011).
- Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
- ResearchGate. (n.d.). The high rate of irreversible hydrolysis for the succinimide motif for... [Link]
- Waters. (n.d.).
- MDPI. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences, 11(23), 11434. [Link]
- ResearchGate. (n.d.). Mechanism of amine-acrylate aza-Michael addition for curing polymer... [Link]
- Carnegie Mellon University. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2007).
- YouTube. (2018).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2019). Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. Polymers, 11(10), 1584. [Link]
- ResearchGate. (n.d.). N-Hydroxysuccinimidyl-activated esters were used to couple the... [Link]
- National Institutes of Health. (2019). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioorganic & Medicinal Chemistry Letters, 29(16), 2138–2141. [Link]
- PubChem. (n.d.).
- SlideShare. (2018).
- National Institutes of Health. (2022). Fast Cysteine Bioconjugation Chemistry. Trends in Chemistry, 4(1), 50–63. [Link]
- Royal Society of Chemistry. (2012). Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides. Polymer Chemistry, 3(10), 2841-2850. [Link]
- ResearchGate. (n.d.). Traditional reactions for NP bioconjugation. (a) Carbodiimide coupling,... [Link]
- Periodica Polytechnica. (2020). The Role of the Initiator System in the Synthesis of Acidic Multifunctional Nanoparticles Designed for Molecular Imprinting of P. Chemical Engineering, 64(4), 312-320. [Link]
- Google Patents. (n.d.). CN103086941A - N-acryloyl succinimide and synthetic method thereof.
- DORAS | DCU Research Repository. (2014).
- Science.gov. (n.d.). phosphate buffer solutions: Topics by Science.gov. [Link]
Sources
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Disposal of N-Succinimidyl Acrylate: A Guide for the Modern Laboratory
For the diligent researcher navigating the complexities of bioconjugation and polymer chemistry, the proper handling and disposal of reactive compounds like N-succinimidyl acrylate (NSA) is not merely a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide moves beyond generic safety data sheet recommendations to provide a detailed, scientifically-grounded protocol for the safe disposal of this compound and its associated waste streams. Understanding the why behind each step is as critical as the how, ensuring a culture of safety and environmental responsibility.
The Chemistry of Disposal: Understanding this compound's Reactivity
This compound is a valuable reagent due to its dual functionality: the acrylate group allows for polymerization, while the N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines.[1] This reactivity, however, also dictates its disposal procedures. Two key chemical properties are of paramount importance:
-
Susceptibility to Hydrolysis: The NHS ester is sensitive to moisture and will hydrolyze, especially under neutral to basic aqueous conditions.[2] This process cleaves the ester bond, yielding N-hydroxysuccinimide and acrylic acid. This hydrolysis effectively deactivates the amine-reactive functionality of the molecule, a principle we can leverage for safer disposal.[3][4]
-
Potential for Polymerization: The acrylate group is prone to polymerization, which can be initiated by heat, light, or contaminants.[5] This reaction can be exothermic and, if uninhibited, could lead to a rapid release of energy in a closed container.[5][6]
A firm grasp of these properties informs our entire disposal strategy, which is centered on controlled deactivation and containment.
Immediate Safety & Handling: Your First Line of Defense
Before any disposal procedure begins, ensuring personal and environmental safety is critical. This compound is classified as a substance that causes skin irritation and serious eye damage.[7][8]
Personal Protective Equipment (PPE) is non-negotiable. A comprehensive PPE strategy is your most immediate and effective control measure.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[9] | Protects against airborne powder and accidental splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[7] Double-gloving is a recommended best practice.[9] | Prevents skin contact, which can cause irritation.[10] Double-gloving provides an additional barrier. |
| Body Protection | A lab coat or a chemical-resistant disposable coverall.[9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling the powder, a NIOSH-approved respirator (e.g., a fit-tested N95 dust mask) is recommended, especially outside of a fume hood.[9] | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[7] All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation risk.[11] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should be approached systematically, considering the form of the waste. The following workflow provides a clear path from waste generation to final disposal.
Caption: Disposal workflow for this compound waste streams.
Experimental Protocol: Chemical Deactivation of this compound Waste
This protocol details the chemical inactivation of unused NSA solid and NSA-containing solutions through hydrolysis.[3] This procedure should be performed in a chemical fume hood.
Materials:
-
Waste this compound (solid or in a water-miscible organic solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper or pH meter
-
Appropriate hazardous waste container (liquid)
-
Stir plate and stir bar
Procedure:
-
Dissolution:
-
For solid NSA waste , carefully dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
For NSA-containing solutions in a water-miscible solvent, proceed to the next step.
-
-
Hydrolysis:
-
Neutralization:
-
After the hydrolysis period, carefully neutralize the solution to a pH between 6 and 8 by slowly adding 1 M HCl. Monitor the pH using pH paper or a pH meter.
-
-
Collection:
Disposal of Different Waste Streams
-
Unused or Expired Solid this compound:
-
Follow the Chemical Deactivation Protocol above.
-
Transfer the neutralized liquid to the appropriate hazardous waste container.
-
-
Contaminated Solid Waste (Gloves, Pipette Tips, Bench Paper, etc.):
-
Empty this compound Containers:
-
The first rinse of an empty container must be collected and disposed of as hazardous waste.[15]
-
For highly toxic chemicals, the first three rinses must be collected.[15] Given the irritant nature of NSA, a conservative approach of collecting the first three rinses with a suitable solvent (that can then be deactivated) is recommended.
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[15]
-
Spill Management: An Emergency Action Plan
In the event of a spill, a swift and informed response is crucial to mitigate risks.
-
Minor Spill (Small amount of solid):
-
Alert personnel in the immediate area.[16]
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[17][18]
-
Carefully sweep the material into a designated hazardous waste container.[17]
-
Wipe the spill area with a cloth dampened with a soap and water solution.[16]
-
Place all cleanup materials into the solid hazardous waste container.[17]
-
-
Major Spill (Large quantity or any liquid spill):
-
Evacuate the immediate area and alert others to do the same.[16]
-
Close the doors to the affected area to confine the spill.[16]
-
Immediately contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[19] Do not attempt to clean up a major spill yourself.
-
Regulatory Considerations: Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized as either "listed" or "characteristic" waste.[20][21] this compound is not typically found on the F, K, P, or U lists of hazardous wastes.[20][22] Therefore, its classification would be based on its characteristics. Due to its properties as a skin and eye irritant, it would likely be considered a toxic hazardous waste (EPA waste code D002 for corrosivity may apply if in a solution with a high or low pH, though this is less likely for the compound itself).[21] However, your institution's EHS office makes the final determination.[23] It is imperative to follow their guidance for waste segregation and labeling.
By adhering to these detailed procedures, you contribute to a safer laboratory, protect the environment, and uphold the highest standards of scientific integrity.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Santa Cruz Biotechnology. (n.d.).
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- Reed College. (n.d.).
- University of California. (2012).
- PubChem. (n.d.). This compound.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2025).
- American Chemistry Council. (n.d.). Personal Protective Equipment.
- Benchchem. (2025). Personal protective equipment for handling MCA succinimidyl ester.
- National Center for Biotechnology Information. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
- SUNY College of Optometry. (n.d.). PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- The University of Tennessee, Knoxville. (n.d.).
- Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety.
- ACTenviro. (2025).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Google Patents. (n.d.). Method for disposal of waste from acrylic acid process and acrylic ester process.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- ResearchGate. (2004). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization, as reactive building blocks with full control of composition and molecular weights.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Benchchem. (2025). Proper Disposal of Palmitic Acid N-hydroxysuccinimide Ester: A Step-by-Step Guide.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 38862-24-7 | TCI AMERICA [tcichemicals.com]
- 11. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 19. sunyopt.edu [sunyopt.edu]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. actenviro.com [actenviro.com]
- 23. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-succinimidyl acrylate
N-succinimidyl acrylate (NSA) is a valuable heterobifunctional crosslinker, widely employed by researchers in bioconjugation, peptide synthesis, and the development of hydrogels for tissue engineering.[1][2] Its utility, however, is matched by a significant hazard profile that demands rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with NSA, ensuring the safety of laboratory personnel while maintaining experimental integrity.
The "Why": A Causality-Based Hazard Assessment
Understanding the inherent risks of a chemical is the foundation of a robust safety plan. This compound is classified as a hazardous substance for multiple reasons.[3] It is a potent irritant to the skin, eyes, and respiratory system.[3][4] The primary hazards, as identified by the Globally Harmonized System (GHS), include serious eye irritation and potential harm if swallowed.[5]
-
Dermal and Ocular Hazard : Direct contact with NSA can lead to skin inflammation and may worsen pre-existing dermatitis.[3] The chemical is a known eye irritant that can cause significant damage.[3][5] The reactive acrylate group is a notorious allergen, and repeated exposure can lead to sensitization.[6]
-
Respiratory Hazard : As a solid, NSA can form fine dust particles that, if inhaled, can cause respiratory irritation.[3] Prolonged exposure to acrylates can lead to the development of asthma-like symptoms, which may persist for months or even years after the exposure has ceased.[3]
-
Combustibility : While a solid, fine dust from NSA can form explosive mixtures in the air, which can be ignited by a spark or flame.[3] Combustion produces hazardous byproducts, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][7]
Given these hazards, a multi-layered PPE approach is not just recommended; it is essential for safe handling.
The Core Protocol: Multi-Layered PPE for NSA
The selection of PPE must be directly correlated with the specific procedure being performed. Handling a stock solution will have different requirements than weighing out the solid powder.
Hand Protection: Beyond a Single Pair of Gloves
Acrylate monomers are known to penetrate standard disposable gloves, including latex and vinyl, sometimes within minutes.[6] This necessitates a more robust approach to hand protection.
-
Glove Selection : Recommended glove materials for handling solid acrylates include nitrile rubber, butyl rubber, and polychloroprene.[3] Nitrile gloves are a common and effective choice for many laboratory applications.
-
The Double-Gloving Technique : For any task involving direct handling of NSA, especially the solid form, double-gloving with two pairs of nitrile gloves is the standard. This practice significantly increases the time before the chemical can reach the skin. The American Contact Dermatitis Society recommends this approach for handling acrylates.[6]
-
Glove Integrity : Always inspect gloves for any signs of degradation or punctures before and during use. If contamination occurs, remove gloves immediately, wash your hands thoroughly, and don a new set.[3] Remember, gloves should only be worn on clean hands.[3]
Eye and Face Protection: An Impenetrable Barrier
-
Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are mandatory whenever handling NSA in either solid or liquid form.[8]
-
Face Shield : When weighing the solid powder or performing any operation with a high risk of splashing, a face shield should be worn in addition to safety goggles.[8] A face shield alone does not provide adequate eye protection.[9] An eyewash station must be readily accessible.[3]
Respiratory Protection: Engineering Controls First
The primary method for controlling respiratory hazards is through engineering controls.
-
Chemical Fume Hood : All work with solid this compound and any procedures that could generate vapors or aerosols must be conducted inside a certified chemical fume hood.[9][10]
-
Respirator Use : In the absence of adequate ventilation or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Protective Clothing: Shielding from Incidental Contact
-
Laboratory Coat : A flame-resistant lab coat or overalls should be worn and kept fully buttoned.[3]
-
Apron : For procedures involving larger quantities or a significant risk of splashes, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[3]
-
Skin Coverage : Ensure no skin is exposed. This includes wearing long pants and closed-toe shoes. Open-toed shoes, shorts, and skirts are not appropriate when handling hazardous chemicals.
Operational and Disposal Plans
A comprehensive safety strategy extends beyond PPE to include detailed operational and disposal procedures.
Step-by-Step Handling Protocol
-
Preparation : Before starting, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.[8]
-
PPE Donning : Don all required PPE as outlined above, starting with protective clothing, then safety goggles and face shield (if needed), and finally, double gloves.
-
Weighing (Solid NSA) : Conduct all weighing of the solid powder within the fume hood to contain any dust. Use anti-static weigh boats or paper.
-
In-Use : Keep all containers of NSA sealed when not in immediate use. Avoid any contact with the skin, eyes, and clothing.[10]
-
Post-Procedure : Once the experimental work is complete, decontaminate any surfaces that may have come into contact with NSA.
-
PPE Doffing : Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the apron, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[1][7]
Emergency Response
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with copious amounts of running water and soap if available.[3][7] Seek medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[7][11]
-
Spill : For minor spills within a fume hood, clean up immediately using an inert absorbent material. For major spills, evacuate the area, alert emergency responders, and indicate the location and nature of the hazard.[3]
Disposal Plan
All this compound waste, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Waste Collection : Collect all NSA-contaminated materials in a clearly labeled, sealed container. Do not mix with other waste streams.[11]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance. Do not dispose of NSA down the drain.[9]
Visualizing the Safety Workflow
To aid in the decision-making process for PPE selection, the following workflow diagram and summary table are provided.
Sources
- 1. This compound | 38862-24-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 38862-24-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C7H7NO4 | CID 181508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hourglass-intl.com [hourglass-intl.com]
- 7. fishersci.com [fishersci.com]
- 8. acmeplastics.com [acmeplastics.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
